molecular formula C7H7ClO B1634175 2-(Chloromethyl)phenol CAS No. 1321-10-4

2-(Chloromethyl)phenol

Cat. No.: B1634175
CAS No.: 1321-10-4
M. Wt: 142.58 g/mol
InChI Key: AUESJGZPPPVYJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Chloromethyl)phenol ( 40053-98-3 ) is a high-quality chemical reference standard supplied with comprehensive characterization data, ensuring compliance with regulatory guidelines . With a molecular formula of C7H7ClO and a molecular weight of 142.58 g/mol , this compound is essential for analytical method development and validation (AMV), quality control (QC) applications, and plays a crucial role in Abbreviated New Drug Applications (ANDA) . Also known as o-Hydroxybenzyl chloride , it possesses a density of approximately 1.233 g/cm³ and a boiling point of 240.7°C at 760 mmHg . This product is strictly for analytical purposes and is not intended for human use. Please note: A thorough review of the Safety Data Sheet (SDS) is required prior to handling. Always wear appropriate personal protective equipment and work in a well-ventilated area .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(chloromethyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClO/c8-5-6-3-1-2-4-7(6)9/h1-4,9H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUESJGZPPPVYJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70927533
Record name 2-(Chloromethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70927533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.58 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1321-10-4, 40053-98-3
Record name Chlorocresol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001321104
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 2-(chloromethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040053983
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Chloromethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70927533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-(Chloromethyl)phenol CAS number 40053-98-3

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-(Chloromethyl)phenol (CAS 40053-98-3)

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals working with this compound. It moves beyond a simple recitation of facts to provide a deeper understanding of the compound's synthesis, reactivity, and application, grounded in established chemical principles and supported by authoritative references.

Compound Identification and Physicochemical Properties

This compound, also known as o-hydroxybenzyl chloride, is a bifunctional organic compound featuring a phenol ring substituted with a chloromethyl group at the ortho position.[1][2] This unique arrangement of a reactive benzylic halide and an acidic phenolic hydroxyl group makes it a valuable and versatile intermediate in organic synthesis.[3][4]

Below is the chemical structure of this compound.

Caption: Chemical structure of this compound.

The key physicochemical properties of this compound are summarized in the table below for quick reference. These parameters are critical for designing reaction conditions, purification strategies, and analytical methods.

PropertyValueSource(s)
CAS Number 40053-98-3[1][2][5]
Molecular Formula C₇H₇ClO[1][2][6]
Molecular Weight 142.58 g/mol [5][6]
IUPAC Name This compound[5][7]
Synonyms o-Chloromethylphenol, o-Hydroxybenzyl chloride[1][2]
Boiling Point 240.7 °C at 760 mmHg[1][2]
Flash Point 99.3 °C[1][2]
Density 1.233 g/cm³[1][2]
pKa 9.46 ± 0.35 (Predicted)[2]
XLogP3 1.5[2][6]

Synthesis and Mechanistic Considerations

The most direct and common laboratory synthesis of this compound involves the chlorination of the corresponding benzylic alcohol, 2-hydroxybenzyl alcohol (salicylic alcohol).[2] This transformation is a standard procedure in organic chemistry, but the choice of chlorinating agent is crucial for achieving high yield and purity.

Caption: Synthetic workflow for this compound.

Detailed Synthesis Protocol: Chlorination of 2-Hydroxybenzyl Alcohol

This protocol describes the conversion of 2-hydroxybenzyl alcohol to this compound using thionyl chloride. Thionyl chloride is often preferred because its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies the reaction workup.[2]

Materials:

  • 2-Hydroxybenzyl alcohol (salicylic alcohol)

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Diethyl ether (anhydrous)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (HPLC grade)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-hydroxybenzyl alcohol (1.0 eq) in anhydrous DMF.

  • Reagent Addition: Cool the solution in an ice bath (0 °C). Add thionyl chloride (1.1 - 1.5 eq) dropwise via the dropping funnel over 30 minutes. Causality: Dropwise addition at low temperature is critical to control the exothermic reaction and prevent potential side reactions or degradation of the starting material and product.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching and Extraction: Carefully pour the reaction mixture into a separatory funnel containing ice-cold water and diethyl ether.

  • Aqueous Wash: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize excess acid), and finally with brine. Causality: The bicarbonate wash is essential to remove acidic impurities (HCl, SO₂), preventing them from interfering with subsequent steps and ensuring the stability of the final product.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to elute the pure product.

  • Characterization: Confirm the identity and purity of the isolated this compound using analytical techniques such as ¹H NMR, ¹³C NMR, and GC-MS.

Reactivity and Synthetic Utility

The synthetic utility of this compound stems from two primary reactive sites: the chloromethyl group and the phenolic hydroxyl group on the aromatic ring.

G cluster_main Reactivity of this compound cluster_chloro Chloromethyl Group Reactions cluster_phenol Phenolic Ring / Hydroxyl Reactions A This compound B Nucleophilic Substitution (SN1 / SN2) A->B Nu⁻ (e.g., RO⁻, RCOO⁻, CN⁻) F O-Alkylation / O-Acylation A->F Base + R-X / R-COCl G Electrophilic Aromatic Substitution A->G Electrophile (E⁺) C Ether Formation (R-O-CH₂-Ar-OH) B->C D Ester Formation (R-COO-CH₂-Ar-OH) B->D E Cyanide Addition (NC-CH₂-Ar-OH) B->E H Ether/Ester at Phenol F->H I Ring Substitution (e.g., Nitration, Halogenation) G->I

Caption: Key reaction pathways for this compound.

  • Reactivity of the Chloromethyl Group: As a benzylic halide, the chloromethyl group is highly susceptible to nucleophilic substitution reactions.[4] The proximity of the phenyl ring stabilizes the transition states for both Sₙ1 (via a resonance-stabilized benzylic carbocation) and Sₙ2 pathways. This makes it an excellent electrophile for forming new carbon-oxygen, carbon-nitrogen, or carbon-carbon bonds, a cornerstone of its utility in building more complex molecules for drug discovery.[8]

  • Reactivity of the Phenolic Ring: The hydroxyl group is a strongly activating, ortho, para-directing group for electrophilic aromatic substitution.[9] While one ortho position is occupied, the remaining ortho and para positions are activated towards substitution reactions like nitration, halogenation, or Friedel-Crafts reactions. Furthermore, the phenolic proton is acidic and can be easily removed by a base, allowing for O-alkylation or O-acylation to form ethers and esters, respectively.

Applications in Drug Development and Research

The primary application of this compound is as a molecular building block. Its bifunctional nature allows for sequential or orthogonal chemical modifications, providing a scaffold for creating libraries of compounds for biological screening.

  • Intermediate for Complex Syntheses: It serves as a precursor for synthesizing more complex molecules, including potential pharmaceutical agents and agrochemicals.[3][10] For instance, it can be used to introduce the 2-hydroxybenzyl moiety into heterocyclic systems, a common motif in medicinal chemistry.

  • Synthesis of Phenolic Resins: In polymer chemistry, phenols and their derivatives react with aldehydes (like formaldehyde) and other cross-linkers (like epichlorohydrin) to form phenolic resins.[11][12][13] These polymers have diverse industrial applications.

  • Antimicrobial Research: Chlorinated phenols as a class are known for their antimicrobial properties, acting by disrupting microbial cell membranes.[14][15] While this compound itself is primarily a synthetic intermediate, its derivatives are often explored for potential antiseptic or disinfectant applications.

Analytical Methodologies

Accurate quantification and qualification of this compound are essential for reaction monitoring and quality control. Gas Chromatography (GC) is a highly suitable technique.

General Protocol: Analysis by GC-MS

This protocol provides a starting point for the analysis of this compound in a reaction mixture. Method optimization (e.g., temperature ramp, injector settings) is typically required.

Instrumentation:

  • Gas Chromatograph with a Mass Spectrometric (MS) detector.

  • Capillary column suitable for polar analytes (e.g., a low-polarity silarylene phase like a TG-5SilMS or equivalent).[16]

  • Autosampler and data acquisition software.

Procedure:

  • Sample Preparation: Dilute a small aliquot of the reaction mixture or purified product in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a final concentration of approximately 10-100 µg/mL.

  • GC Conditions:

    • Injector: Split/splitless, 250 °C.

    • Carrier Gas: Helium, constant flow (e.g., 1.0 mL/min).

    • Oven Program: Initial temperature 60 °C, hold for 2 minutes, ramp at 10-15 °C/min to 280 °C, hold for 5 minutes.

    • MS Transfer Line: 280 °C.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV, 230 °C.

    • Scan Range: m/z 40-300.

  • Analysis: Inject the prepared sample. Identify the this compound peak by its retention time and characteristic mass spectrum (looking for the molecular ion and fragmentation patterns). Quantify using an external or internal standard calibration curve.[16][17]

Safety, Handling, and Storage

This compound must be handled with extreme care due to its hazardous nature, which is characteristic of both phenols and reactive alkylating agents.

  • Hazards: Phenols are toxic, corrosive, and can cause severe chemical burns upon skin contact.[18] The compound can be absorbed rapidly through the skin, potentially leading to systemic toxicity.[18] As a benzylic halide, it is a potential alkylating agent and should be treated as a suspected mutagen.[19] Inhalation can cause severe respiratory tract irritation.[18]

  • Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood.[18] Wear appropriate PPE, including a lab coat, splash goggles or a face shield, and chemical-resistant gloves (e.g., nitrile or neoprene).[20]

  • Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents and bases.[20]

  • Spill & First Aid: Have a spill kit readily available. In case of skin contact, immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention for any exposure.[18]

Conclusion

This compound (CAS 40053-98-3) is a synthetically valuable intermediate whose utility is defined by the distinct and exploitable reactivity of its chloromethyl and phenolic functional groups. For the medicinal chemist and drug development scientist, it represents a versatile scaffold for constructing complex molecular architectures. A thorough understanding of its properties, synthesis, and reactivity, combined with stringent adherence to safety protocols, is paramount for its effective and safe utilization in research and development.

References

  • Preparation of 2-chloro-4-(chloromethyl)phenol . PrepChem.com. Available from: [Link]

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  • SAFETY DATA SHEET - M-Bond 610 Adhesive . Micro-Measurements. Available from: [Link]

  • Method for producing 2-chloromethylphenyl acetic acid derivatives. Google Patents.
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  • Process for the preparation of 2-chlorophenol. Google Patents.
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  • 2-(Chloromethyl)oxirane;formaldehyde;phenol . PubChem, National Institutes of Health. Available from: [Link]

  • Method 8041A: Phenols by Gas Chromatography . U.S. Environmental Protection Agency. Available from: [Link]

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  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review . PubMed Central, National Institutes of Health. Available from: [Link]

  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities . Journal of Biomedical Research & Environmental Sciences. Available from: [Link]

  • Formaldehyde, polymer with 2-(chloromethyl)oxirane and phenol . Haz-Map. Available from: [Link]

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Sources

2-(Chloromethyl)phenol molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-(Chloromethyl)phenol: Properties, Synthesis, and Applications in Modern Drug Discovery

Executive Summary

This compound, a halogenated organic compound, serves as a pivotal intermediate in the synthesis of complex molecular architectures. Its unique bifunctional nature, featuring a reactive chloromethyl group and a phenolic hydroxyl moiety, makes it a valuable building block for researchers in organic chemistry and drug development. This guide provides a comprehensive overview of its core physicochemical properties, details validated synthetic protocols, explores its chemical reactivity, and discusses its applications as a precursor in the development of novel pharmaceutical agents. Adherence to strict safety and handling protocols is emphasized to ensure its effective and safe utilization in a laboratory setting.

Introduction: The Strategic Importance of Halogenated Phenols

Chlorine-containing molecules are integral to the pharmaceutical industry, with over a quarter of all FDA-approved drugs featuring at least one chlorine atom.[1] The inclusion of chlorine can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] this compound (also known as o-hydroxybenzyl chloride) is a prime example of a versatile chlorinated building block. Its dual reactivity allows for sequential or orthogonal functionalization, providing a strategic advantage in the multi-step synthesis of complex drug candidates and agrochemicals. This guide serves as a technical resource for scientists leveraging this compound in their research endeavors.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in synthetic chemistry. The key properties of this compound are summarized below.

PropertyValueSource
Molecular Formula C₇H₇ClO[3][4][5][6]
Molecular Weight 142.58 g/mol [3][7]
Exact Mass 142.0185425 Da[3][4]
CAS Number 40053-98-3[4][5]
IUPAC Name This compound[3]
Synonyms o-Hydroxybenzylchloride, Phenol, 2-(chloromethyl)-[3][4][5]
Density 1.233 g/cm³[4][5]
Boiling Point 240.7 °C at 760 mmHg[4][5]
Flash Point 99.3 °C[4][5]
InChI Key AUESJGZPPPVYJZ-UHFFFAOYSA-N[3][7]
Canonical SMILES C1=CC=C(C(=C1)CCl)O[3][4]

Synthesis of this compound: A Validated Protocol

The reliable synthesis of this compound is crucial for its use in further applications. One of the most direct and high-yielding methods involves the chlorination of 2-hydroxybenzyl alcohol (salicylic alcohol) using thionyl chloride.

Rationale for Reagent Selection
  • Salicylic Alcohol: This starting material is commercially available and possesses the required hydroxymethylphenol scaffold.

  • Thionyl Chloride (SOCl₂): It is a highly effective chlorinating agent for converting primary alcohols to alkyl chlorides. The byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies purification as they can be easily removed from the reaction mixture.

  • N,N-dimethylformamide (DMF): While the reaction can proceed without it, catalytic amounts of DMF can accelerate the reaction by forming a Vilsmeier-Haack type intermediate, which is more reactive towards the alcohol.

Experimental Protocol
  • Step 1: Reaction Setup

    • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser (connected to a gas trap/scrubber containing a sodium hydroxide solution to neutralize HCl and SO₂), add salicylic alcohol (1 equivalent).

    • Dissolve the alcohol in a suitable inert solvent, such as dichloromethane or chloroform.

  • Step 2: Reagent Addition

    • Cool the flask in an ice bath to 0 °C.

    • Slowly add thionyl chloride (1.1 to 1.5 equivalents) dropwise to the stirred solution. The reaction is exothermic, and slow addition is necessary to control the temperature.

    • If using a catalyst, a few drops of N,N-dimethylformamide can be added to the alcohol solution before the addition of thionyl chloride.

  • Step 3: Reaction Progression

    • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

    • Stir the reaction for 1-2 hours, monitoring its progress using Thin Layer Chromatography (TLC).[4]

  • Step 4: Work-up and Purification

    • Once the reaction is complete, carefully pour the mixture into ice-cold water to quench any unreacted thionyl chloride.

    • Separate the organic layer using a separatory funnel.

    • Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize excess acid) and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

    • The product can be further purified by column chromatography if necessary.

G cluster_setup Reaction Setup cluster_reaction Reaction & Work-up start Salicylic Alcohol in Inert Solvent mix Combine at 0°C, then warm to RT (1-2 hours) start->mix Slow Addition reagent Thionyl Chloride (SOCl₂) reagent->mix quench Quench with Ice Water mix->quench Reaction Complete extract Extract with Organic Solvent quench->extract wash Wash with NaHCO₃ & Brine extract->wash dry Dry over Na₂SO₄ wash->dry evap Evaporate Solvent dry->evap end_product Purified this compound evap->end_product Purification

Caption: Synthesis workflow for this compound.

Key Reactions and Mechanistic Insights

The synthetic utility of this compound stems from its two primary reactive sites: the benzylic chloride and the phenolic hydroxyl group.

  • Nucleophilic Substitution at the Chloromethyl Group: The C-Cl bond is susceptible to attack by a wide range of nucleophiles (e.g., amines, alkoxides, cyanides, thiolates). This allows for the straightforward introduction of diverse functional groups at the benzylic position, making it a key step in building more complex molecules. For instance, reaction with sodium cyanide introduces a nitrile group, which can be further hydrolyzed to a carboxylic acid, a common functional group in pharmaceuticals.[4]

  • Reactions of the Phenolic Group: The hydroxyl group can be alkylated (e.g., Williamson ether synthesis), acylated to form esters, or used to direct further electrophilic aromatic substitution. Its acidity allows it to be deprotonated with a mild base, forming a phenoxide that is an even stronger nucleophile.

These orthogonal reactive sites enable chemists to perform selective transformations, building molecular complexity in a controlled manner.

G main This compound sub_product Nucleophilic Substitution Product (e.g., Ether, Amine, Nitrile) main->sub_product Nucleophile attacks -CH₂Cl phenol_product Phenolic Reaction Product (e.g., Ether, Ester) main->phenol_product Electrophile attacks -OH

Caption: Key reactive sites of this compound.

Applications in Drug Discovery and Development

This compound is not typically an active pharmaceutical ingredient (API) itself but is a critical intermediate in the synthesis of APIs. Its structure is a precursor to valuable pharmacophores.

  • Synthesis of Acetic Acid Derivatives: It is used in the preparation of 2-chloromethylphenyl acetic acid derivatives.[8] Phenylacetic acids are a common structural motif in non-steroidal anti-inflammatory drugs (NSAIDs).

  • Building Block for Fused Ring Systems: The dual functionality allows for intramolecular reactions to form heterocyclic systems, which are foundational structures in many areas of medicinal chemistry.

  • Scaffold for Antimicrobial Agents: Chlorinated phenols, in general, are known for their antimicrobial properties.[9] this compound can serve as a starting point for the synthesis of more complex and selective antimicrobial compounds by functionalizing the chloromethyl group to modulate activity and reduce toxicity.[9]

The compound's utility is frequently documented in patent literature, where it serves as a key intermediate en route to complex target molecules for various therapeutic areas.[8]

Safety, Handling, and Storage

As with all reactive chemical intermediates, proper safety protocols are mandatory when handling this compound.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[10][11][12]

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors or dust.[10][13]

  • Incompatible Materials: Avoid contact with strong bases, acid anhydrides, and acid chlorides.[10][11]

  • First Aid Measures:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[10][11][13]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[10][13]

    • Inhalation: Move the person to fresh air and keep them comfortable for breathing. If feeling unwell, call a poison center or doctor.[10][13]

    • Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[10][13]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible substances.[11][13]

Conclusion

This compound is a high-value chemical intermediate whose strategic importance in research and development is clear. Its defined physicochemical properties, established synthetic routes, and predictable, versatile reactivity make it an indispensable tool for medicinal and synthetic chemists. By enabling the efficient construction of complex molecules, it continues to play a vital role in the pipeline for discovering next-generation pharmaceuticals and other advanced chemical products. A commitment to rigorous safety practices is essential to harness its full potential responsibly.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 35682, this compound. Retrieved from [Link].

  • LookChem (n.d.). This compound. Retrieved from [Link].

  • PrepChem (n.d.). Preparation of 2-chloro-4-(chloromethyl)phenol. Retrieved from [Link].

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 35681, (Chloromethyl)phenol. Retrieved from [Link].

  • National Center for Biotechnology Information (2021). PubChem Compound Summary for CID 197114, 2-(Chloromethyl)oxirane;formaldehyde;phenol. Retrieved from [Link].

  • Google Patents (n.d.). Method for producing 2-chloromethylphenyl acetic acid derivatives.
  • Micro-Measurements (2017). SAFETY DATA SHEET. Retrieved from [Link].

  • Google Patents (n.d.). Process for the preparation of 2-chlorophenol.
  • National Institute of Standards and Technology (n.d.). Phenol, 2-chloro-. NIST Chemistry WebBook. Retrieved from [Link].

  • Al-Harrasi, A., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. Retrieved from [Link].

  • Journal of Biomedical Research & Environmental Sciences (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link].

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Authored by a Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of o-Hydroxybenzyl Chloride

This guide provides an in-depth exploration of the synthesis of o-hydroxybenzyl chloride, a valuable yet reactive bifunctional intermediate in organic chemistry. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple procedural outlines to delve into the causality behind experimental choices, ensuring a robust understanding of the reaction dynamics, safety protocols, and practical applications. We will focus on the most direct and common synthetic route: the chlorination of 2-hydroxybenzyl alcohol.

Strategic Overview: The Role and Reactivity of o-Hydroxybenzyl Chloride

o-Hydroxybenzyl chloride, also known as 2-(chloromethyl)phenol (CAS No: 40053-98-3), is a versatile organic synthon.[1] Its utility stems from the presence of two key functional groups: a nucleophilic phenolic hydroxyl group and an electrophilic benzylic chloride. This dual reactivity allows it to serve as a cornerstone for building more complex molecular architectures. The benzylic carbon is particularly susceptible to nucleophilic substitution, a reactivity enhanced by the adjacent aromatic ring which can stabilize a carbocation intermediate, favoring SN1-type pathways, although SN2 reactions are also prevalent.[2]

However, this high reactivity also contributes to the compound's inherent instability, as it can be prone to self-reaction or polymerization.[3] Consequently, its synthesis and subsequent use are often performed in-situ or with minimal purification and immediate consumption. This guide focuses on providing a reliable method for its preparation from its corresponding alcohol, 2-hydroxybenzyl alcohol (saligenin).

The Primary Synthetic Pathway: Chlorination of 2-Hydroxybenzyl Alcohol

The most direct and widely cited method for synthesizing o-hydroxybenzyl chloride is the nucleophilic substitution of the hydroxyl group in 2-hydroxybenzyl alcohol using a suitable chlorinating agent.[4][5] While several reagents can achieve this transformation, thionyl chloride (SOCl₂) is often preferred due to its efficacy and the convenient removal of its byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which are both gaseous.

Reaction Mechanism with Thionyl Chloride

The reaction of an alcohol with thionyl chloride is a classic conversion that proceeds through a chlorosulfite ester intermediate. The presence of a catalytic amount of a tertiary amine or a solvent like N,N-dimethylformamide (DMF) can influence the stereochemical outcome and reaction rate, typically favoring an SN2 pathway.

The generally accepted mechanism involves the following steps:

  • Attack on Thionyl Chloride: The alcohol's oxygen atom acts as a nucleophile, attacking the sulfur atom of thionyl chloride and displacing a chloride ion.

  • Formation of Chlorosulfite Intermediate: A proton is lost, forming an alkyl chlorosulfite intermediate.

  • Nucleophilic Attack: A chloride ion attacks the benzylic carbon in an SN2 fashion, leading to an inversion of stereochemistry (though the starting material is achiral). The leaving group decomposes into SO₂ and another chloride ion.

A diagram illustrating this mechanistic pathway is provided below.

SN2_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products ROH o-Hydroxybenzyl Alcohol Chlorosulfite Chlorosulfite Ester Intermediate ROH->Chlorosulfite + SOCl₂ - HCl SOCl2 Thionyl Chloride (SOCl₂) RCl o-Hydroxybenzyl Chloride Chlorosulfite->RCl Sₙ2 attack by Cl⁻ SO2 Sulfur Dioxide (SO₂) Chlorosulfite->SO2 Decomposition HCl Hydrogen Chloride (HCl)

Caption: Sₙ2 mechanism for the chlorination of an alcohol using thionyl chloride.

Detailed Experimental Protocol

This protocol is based on a reported synthesis and is optimized for laboratory-scale preparation. The causality for each step is explained to provide a deeper understanding of the procedure.

Materials and Reagents
ReagentCAS NumberMolar Mass ( g/mol )PurityNotes
2-Hydroxybenzyl alcohol90-01-7124.14>98%Starting material.
Thionyl chloride (SOCl₂)7719-09-7118.97>99%Chlorinating agent. Highly corrosive and moisture-sensitive.
N,N-dimethylformamide (DMF)68-12-273.09AnhydrousCatalyst.
Dichloromethane (CH₂Cl₂)75-09-284.93AnhydrousInert reaction solvent.
Saturated Sodium Bicarbonate144-55-884.01N/AAqueous solution for work-up.
Anhydrous Sodium Sulfate7757-82-6142.04N/ADrying agent.
Experimental Workflow

protocol_workflow start Start: Assemble Dry Glassware under Inert Atmosphere (N₂) dissolve 1. Dissolve 2-Hydroxybenzyl Alcohol in Anhydrous Dichloromethane start->dissolve catalyst 2. Add Catalytic DMF dissolve->catalyst cool 3. Cool Reaction Mixture to 0-5 °C (Ice Bath) catalyst->cool add_socl2 4. Add Thionyl Chloride Dropwise (Maintain T < 10 °C) cool->add_socl2 react 5. Warm to 20 °C and Stir for 1-2 hours (Monitor by TLC) add_socl2->react workup 6. Quench with Ice-Cold Water & Separate Layers react->workup wash 7. Wash Organic Layer with Sat. NaHCO₃ then Brine workup->wash dry 8. Dry Organic Layer over Anhydrous Na₂SO₄ wash->dry concentrate 9. Concentrate in Vacuo at Low Temperature (<30 °C) dry->concentrate end End: Obtain Crude Product (Use Immediately) concentrate->end

Caption: Step-by-step workflow for the synthesis of o-hydroxybenzyl chloride.

Step-by-Step Procedure
  • Reaction Setup: Assemble a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet. The outlet should be connected to a gas trap containing a sodium hydroxide solution to neutralize the HCl and SO₂ gases produced.

  • Dissolution: To the flask, add 2-hydroxybenzyl alcohol (e.g., 10.0 g, 80.6 mmol) and anhydrous dichloromethane (100 mL). Stir until the solid is completely dissolved. Add a catalytic amount of N,N-dimethylformamide (e.g., 0.2 mL).

    • Causality: Dichloromethane is an excellent inert solvent that dissolves the starting material without reacting with thionyl chloride. DMF catalyzes the reaction by forming a Vilsmeier-Haack type intermediate with SOCl₂, which is more reactive towards the alcohol.

  • Cooling: Cool the stirred solution to 0-5 °C using an ice-water bath.

    • Causality: The reaction is exothermic. Initial cooling is critical to control the reaction rate, prevent excessive gas evolution, and minimize the formation of degradation or polymerization byproducts.

  • Addition of Thionyl Chloride: Add thionyl chloride (e.g., 7.0 mL, 11.4 g, 95.8 mmol, 1.2 eq) to the dropping funnel and add it dropwise to the reaction mixture over 30-45 minutes. Ensure the internal temperature does not rise above 10 °C.

    • Causality: Slow, dropwise addition is essential for temperature control. Using a slight excess of thionyl chloride ensures the complete conversion of the starting alcohol.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature (approx. 20 °C). Let it stir for 1-2 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material spot has disappeared.

  • Work-up: Once the reaction is complete, cool the flask again in an ice bath. Slowly and carefully pour the reaction mixture into a beaker containing 100 mL of crushed ice and water to quench any remaining thionyl chloride. Transfer the mixture to a separatory funnel.

    • Causality: Quenching with ice-water hydrolyzes excess thionyl chloride. This step must be done cautiously in a fume hood as it produces significant amounts of HCl and SO₂ gas.

  • Washing: Separate the organic layer. Wash the organic layer sequentially with 100 mL of cold water, 100 mL of saturated sodium bicarbonate solution (careful, CO₂ evolution!), and finally 100 mL of brine.

    • Causality: The water wash removes water-soluble impurities. The bicarbonate wash neutralizes residual acid (HCl). The brine wash removes bulk water from the organic layer before the final drying step.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator. Crucially, the water bath temperature should not exceed 30 °C.

    • Causality: Low-temperature concentration is vital to prevent thermal degradation or polymerization of the sensitive o-hydroxybenzyl chloride product.

  • Product: The resulting residue is crude o-hydroxybenzyl chloride. Due to its instability, it is best used immediately in the next synthetic step without further purification. A reported yield for this reaction is approximately 65%.

Safety, Handling, and Storage

The synthesis of o-hydroxybenzyl chloride involves hazardous materials and requires strict adherence to safety protocols.

  • Hazard Assessment:

    • Thionyl Chloride: Is highly corrosive, toxic, and reacts violently with water. It is a lachrymator and causes severe burns upon contact.[6] All manipulations must be performed in a certified chemical fume hood.[7]

    • Dichloromethane: Is a suspected carcinogen and is volatile. Avoid inhalation of vapors.

    • o-Hydroxybenzyl Chloride: While specific data is limited, it should be handled as a skin and eye irritant and a potential sensitizer.[8]

    • Byproducts (HCl, SO₂): Are corrosive and toxic gases. A proper gas trap is mandatory.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles and a face shield are required.[8]

    • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile or neoprene).[6]

    • Body Protection: A flame-resistant lab coat and closed-toe shoes are essential.

  • Engineering Controls:

    • The entire experiment, including the work-up, must be conducted in a well-ventilated chemical fume hood.[6]

    • An eyewash station and safety shower must be readily accessible.[6]

  • Storage and Stability:

    • o-Hydroxybenzyl chloride is known to be unstable.[3] If storage is unavoidable, it should be kept in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (refrigerator or freezer). It is also sensitive to light and moisture.

  • Waste Disposal:

    • All chemical waste, including aqueous washes and solvent waste, must be collected in properly labeled containers and disposed of according to institutional and local environmental regulations.[9] Do not pour waste down the drain.

Conclusion

The synthesis of o-hydroxybenzyl chloride via the chlorination of 2-hydroxybenzyl alcohol with thionyl chloride is an effective and accessible method for laboratory-scale preparations. Success hinges on a deep understanding of the reaction's sensitivity to temperature and moisture. By exercising meticulous control over the reaction conditions, especially temperature, and adhering to rigorous safety protocols, researchers can reliably produce this valuable intermediate for further synthetic applications. The inherent instability of the product necessitates its prompt use, a critical consideration in planning multi-step synthetic sequences.

References

  • Filo. (2025, June 19). Question: Given the reaction: Benzyl alcohol reaction p-hydroxybenzyl.... Retrieved from [Link]

  • YouTube. (2021, October 27). o-hydroxy benzyl alcohol reacted with PCl(a) o - hydroxy benzyl chloride (b) 2- chloromethylphenol. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl chloride synthesis by chlorination or substitution. Retrieved from [Link]

  • Hayashi, H., & Oka, S. (1974). Synthesis of Hydroxybenzyl Compounds. Bulletin of the Institute for Chemical Research, Kyoto University, 52(3), 514-518. Retrieved from [Link]

  • Sarthaks eConnect. (2021, September 6). o-hydroxy benzyl alcohol when reacted with PCl3 gives the product as (IUPAC name) (a) o- hydroxy benzyl chloride. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Hydroxybenzyl alcohol. Retrieved from [Link]

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An In-Depth Technical Guide to the Physical Properties of 2-(Chloromethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

2-(Chloromethyl)phenol, also known as o-hydroxybenzyl chloride, is a substituted aromatic compound of significant interest in synthetic organic chemistry. Its bifunctional nature, possessing both a reactive benzylic chloride and a nucleophilic phenolic hydroxyl group, makes it a versatile intermediate in the synthesis of a wide array of more complex molecules, including pharmaceuticals, agrochemicals, and specialty polymers. A thorough understanding of its physical properties is paramount for its effective handling, reaction optimization, purification, and for predicting its behavior in various chemical and biological systems. This guide provides a comprehensive overview of the known physical characteristics of this compound, outlines detailed experimental protocols for their determination, and offers insights into the structural basis of these properties.

Core Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below. It is important to note that while some of these properties have been experimentally determined and reported in the literature, others are predicted values based on computational models.

PropertyValueSource(s)
Molecular Formula C₇H₇ClO[1], [2], [3]
Molecular Weight 142.58 g/mol [1], [2], [3]
Appearance Not explicitly stated; likely a solid or liquid at room temperature
Melting Point Data not readily available
Boiling Point 240.7 °C at 760 mmHg[1], [2]
Density 1.233 g/cm³[1], [2]
Flash Point 99.3 °C[1], [2]
Solubility in Water Insoluble (qualitative)[4]
Solubility in Organic Solvents Good solubility in many common organic solvents (qualitative)[4]
pKa (Predicted) 9.46 ± 0.35[1]
LogP (Predicted) 2.131[1]
CAS Number 40053-98-3[1], [2], [3]

Structural Elucidation and Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy (Predicted):

The proton NMR spectrum of this compound is expected to be highly informative.

  • Aromatic Protons (4H): The four protons on the benzene ring will appear in the aromatic region, typically between δ 6.8 and 7.5 ppm. Due to the ortho- and meta- coupling, this region will likely present as a complex multiplet. The electron-donating hydroxyl group and the electron-withdrawing chloromethyl group will influence the chemical shifts of the adjacent protons.

  • Chloromethyl Protons (2H): A singlet corresponding to the two protons of the -CH₂Cl group is expected to appear further downfield than a typical benzylic proton due to the deshielding effect of the adjacent chlorine atom, likely in the range of δ 4.5 - 4.8 ppm.

  • Phenolic Proton (1H): The hydroxyl proton will appear as a broad singlet, and its chemical shift is highly dependent on the solvent and concentration, but can be expected in the range of δ 5.0 - 8.0 ppm. This peak can be confirmed by a D₂O exchange experiment, where the peak disappears upon addition of a drop of deuterium oxide.

¹³C NMR Spectroscopy (Predicted):

The ¹³C NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule.

  • Aromatic Carbons (6C): Six signals are expected in the aromatic region (δ 115-160 ppm). The carbon bearing the hydroxyl group (C-1) will be the most downfield-shifted in this region due to the deshielding effect of the oxygen atom. The carbon bearing the chloromethyl group (C-2) will also be significantly deshielding. The remaining four aromatic carbons will have chemical shifts influenced by their position relative to the two substituents.

  • Chloromethyl Carbon (1C): The carbon of the -CH₂Cl group is expected to appear in the range of δ 45-50 ppm.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups.

  • O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the phenolic hydroxyl group, with the broadening due to hydrogen bonding.

  • C-H Aromatic Stretch: Weak to medium absorption bands will appear just above 3000 cm⁻¹.

  • C=C Aromatic Stretch: Several medium to strong absorption bands will be present in the 1450-1600 cm⁻¹ region, characteristic of the benzene ring.

  • C-O Stretch: A strong absorption band in the 1200-1260 cm⁻¹ region is expected for the phenolic C-O bond.

  • C-Cl Stretch: A medium to strong absorption band in the 600-800 cm⁻¹ region will correspond to the C-Cl stretching vibration.

Mass Spectrometry (MS) (Predicted)

In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be expected at m/z 142, with a characteristic [M+2]⁺ peak at m/z 144 with approximately one-third the intensity of the molecular ion peak, due to the presence of the ³⁷Cl isotope.

Common fragmentation patterns would likely include:

  • Loss of Cl: A fragment at m/z 107, corresponding to the loss of a chlorine radical.

  • Loss of CH₂Cl: A fragment at m/z 93, resulting from the cleavage of the chloromethyl group.

  • Formation of a Tropylium Ion: Rearrangement and fragmentation of the aromatic ring could lead to the formation of ions at m/z 77 (phenyl cation) and other characteristic aromatic fragments.

Experimental Protocols for Physical Property Determination

For research and development purposes, it is often necessary to experimentally verify the physical properties of a compound. The following section provides detailed, self-validating protocols for determining the melting and boiling points of this compound.

Melting Point Determination

The melting point is a critical indicator of a compound's purity. A sharp melting range (typically 0.5-1 °C) is indicative of a pure substance, while a broad and depressed melting range suggests the presence of impurities.

Methodology: Capillary Method

  • Sample Preparation:

    • Place a small amount of finely powdered, dry this compound on a clean, dry watch glass.

    • Take a capillary tube sealed at one end.

    • Gently tap the open end of the capillary tube into the powder to pack a small amount of the sample into the sealed end. The sample height should be approximately 2-3 mm.

    • To ensure tight packing, drop the capillary tube (sealed end down) through a long glass tube onto a hard surface several times.

  • Apparatus Setup:

    • Utilize a calibrated melting point apparatus.

    • Insert the capillary tube into the sample holder of the apparatus.

    • Ensure the thermometer or temperature probe is correctly positioned to accurately measure the temperature of the sample.

  • Measurement:

    • Rapid Determination (Optional but Recommended): Heat the sample rapidly to get an approximate melting point. This allows for a more efficient use of time in the subsequent accurate determination.

    • Accurate Determination:

      • Allow the apparatus to cool to at least 20 °C below the approximate melting point.

      • Begin heating at a slow, controlled rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.

      • Record the temperature at which the first drop of liquid appears (T₁).

      • Continue heating at the same slow rate and record the temperature at which the last solid crystal melts (T₂).

      • The melting point range is reported as T₁ - T₂.

    • Validation: Repeat the accurate determination at least twice. The results should be consistent within a narrow range.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_validation Validation A Grind sample to a fine powder B Pack capillary tube (2-3 mm) A->B C Insert into melting point apparatus B->C D Rapid heating for approximate MP C->D E Slow heating (1-2°C/min) for accurate MP D->E F Record T1 (first liquid) and T2 (all liquid) E->F G Repeat accurate measurement F->G H Report consistent melting point range G->H BoilingPointWorkflow cluster_prep Sample Preparation cluster_setup Apparatus Setup cluster_measurement Measurement A Add sample to fusion tube B Insert inverted capillary tube A->B C Attach tube to thermometer B->C D Immerse in Thiele tube with oil C->D E Gently heat side arm D->E F Observe rapid stream of bubbles E->F G Remove heat and cool slowly F->G H Record temperature when liquid enters capillary G->H

Caption: Workflow for Micro Boiling Point Determination.

Safety, Handling, and Storage

This compound and related compounds should be handled with care due to their potential toxicity and reactivity.

  • Hazards: Based on data for similar compounds, this compound may cause skin irritation, serious eye irritation, and respiratory irritation. [5]* Handling:

    • Work in a well-ventilated area, preferably in a chemical fume hood. [5] * Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. [5] * Avoid inhalation of vapors and contact with skin and eyes. [5] * Wash hands thoroughly after handling. [5]* Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated area. [5] * Keep away from incompatible materials such as strong oxidizing agents and bases.

    • Due to the potential for decomposition and the release of HCl gas, it is advisable to store in a container that can vent pressure or to periodically vent the container in a safe manner. [6]

Conclusion

References

  • LookChem. (n.d.). This compound. Retrieved from [Link]

  • Micro-Measurements. (2017, April 11). SAFETY DATA SHEET. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033944). Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Phenol, 2-chloro-5-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Chloro-4-methyl-phenol - Optional[13C NMR] - Spectrum. Retrieved from [Link]

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  • The Royal Society of Chemistry. (n.d.). Supporting information for.... Retrieved from [Link]

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  • PubChem. (n.d.). (Chloromethyl)phenol. Retrieved from [Link]

  • Al-Othman, Z. A., Abd-Alhadi, A. A., Al-Warthan, A., & Ali, I. (2012). Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective. International Journal of Environmental Research and Public Health, 9(9), 3364–3389. [Link]

  • PubChem. (n.d.). 2-Chlorophenol. Retrieved from [Link]

  • Claridge, T. D. W. (2016). A User Guide to Modern NMR Experiments. In High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier.
  • National Institute of Standards and Technology. (n.d.). Phenol, 2-chloro-. In NIST Chemistry WebBook. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Chlorophenol - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

  • PubChem. (n.d.). 2-Acetyl-4-chloromethyl phenol. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation.... Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Dichloromethane with Water - IUPAC-NIST Solubilities Database. Retrieved from [Link]

  • Thatcher Group. (n.d.). Dichloromethane (methylene chloride) - TECHNICAL BULLETIN. Retrieved from [Link]

  • PubChem. (n.d.). 5-(Chloromethyl)-2-(2,4-dichlorophenoxy)phenol. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Physical Properties of Phenol. Retrieved from [Link]

  • Quora. (2017, December 11). Is phenol soluble in water?. Retrieved from [Link]

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An In-depth Technical Guide to the Acidity and pKa of 2-(Chloromethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the acidity and pKa of 2-(chloromethyl)phenol, a substituted phenolic compound of interest to researchers, scientists, and professionals in drug development. The document elucidates the theoretical underpinnings of its acidity, influenced by the electronic effects of the ortho-chloromethyl substituent. Detailed, field-proven experimental protocols for the determination of its pKa via potentiometric titration and UV-Vis spectrophotometry are presented, alongside a discussion of computational prediction methodologies. This guide aims to equip the scientific community with the necessary knowledge and practical frameworks to accurately characterize this and similar molecules.

Introduction: The Significance of Acidity in Molecular Science

The acid dissociation constant (pKa) is a fundamental physicochemical parameter that governs the degree of ionization of a molecule in a given environment. For professionals in drug discovery and development, a thorough understanding of a compound's pKa is critical, as it influences a multitude of vital properties including solubility, membrane permeability, protein binding, and metabolic stability. Phenolic compounds, characterized by a hydroxyl group directly attached to an aromatic ring, exhibit weak acidity. The acidity of substituted phenols can be significantly modulated by the nature and position of substituents on the aromatic ring.[1][2] This guide focuses on this compound, providing an in-depth exploration of its acidic properties.

Theoretical Framework: Understanding the Acidity of this compound

The acidity of a phenol is determined by the stability of its corresponding phenoxide ion, which is formed upon deprotonation of the hydroxyl group.[3] The presence of substituents on the benzene ring can either enhance or diminish the stability of this phenoxide ion, thereby altering the acidity of the parent phenol.

The Role of the Chloromethyl Substituent

The chloromethyl group (-CH₂Cl) at the ortho position to the hydroxyl group in this compound plays a crucial role in dictating its acidity. This substituent exerts its influence primarily through the inductive effect.

  • Inductive Effect (-I): The chlorine atom is highly electronegative, leading to a significant electron-withdrawing inductive effect. This effect pulls electron density away from the benzene ring and, consequently, from the phenoxide oxygen. This delocalization of the negative charge stabilizes the phenoxide ion, making the corresponding phenol more acidic compared to unsubstituted phenol.[1] The closer the electron-withdrawing group is to the hydroxyl group, the more pronounced its effect.[4]

Potential for Intramolecular Hydrogen Bonding

The ortho positioning of the chloromethyl group introduces the possibility of intramolecular hydrogen bonding between the hydroxyl proton and the chlorine atom. While research on 2-halophenols suggests the presence of weak intramolecular hydrogen bonds, the impact of such a bond on the acidity of this compound is a point of consideration.[5] An intramolecular hydrogen bond would stabilize the protonated form of the phenol, making it slightly less acidic. However, the dominant influence on the acidity of this compound is expected to be the strong electron-withdrawing inductive effect of the chloromethyl group.

Predicted pKa Value

The following table summarizes the key physicochemical properties of this compound.

PropertyValueReference
Molecular Formula C₇H₇ClO[7]
Molecular Weight 142.58 g/mol [7]
Predicted pKa 9.46 ± 0.35[6]
Boiling Point 240.7 °C at 760 mmHg[6]
Density 1.233 g/cm³[6]

Methodologies for pKa Determination

Accurate determination of a compound's pKa is paramount for its chemical and biological characterization. This section provides detailed protocols for two widely accepted experimental methods and an overview of a computational approach.

Experimental Determination: Potentiometric Titration

Potentiometric titration is a robust and direct method for determining the pKa of a substance. It involves the gradual addition of a titrant (a strong base in this case) to a solution of the analyte (this compound) and monitoring the resulting change in pH.

G cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis A Prepare 1 mM solution of This compound B Prepare 0.1 M NaOH and 0.1 M HCl solutions C Prepare 0.15 M KCl solution (for ionic strength) D Calibrate pH meter with standard buffers (pH 4, 7, 10) E Acidify 20 mL of sample solution to pH ~2 with 0.1 M HCl D->E F Purge with Nitrogen E->F G Titrate with 0.1 M NaOH, recording pH after each addition F->G H Continue titration past the equivalence point to pH ~12 G->H I Plot pH vs. Volume of NaOH added H->I J Determine the equivalence point (inflection point of the curve) I->J K Determine the half-equivalence point (half the volume of NaOH at equivalence) J->K L The pH at the half-equivalence point is the pKa K->L

Caption: Workflow for pKa determination by potentiometric titration.

  • Solution Preparation:

    • Prepare a 1 mM solution of this compound in a suitable solvent (e.g., a water-acetonitrile mixture to ensure solubility).

    • Prepare standardized solutions of 0.1 M NaOH and 0.1 M HCl.

    • Prepare a 0.15 M KCl solution to maintain a constant ionic strength throughout the titration.

  • Instrument Calibration:

    • Calibrate a potentiometer using standard aqueous buffers of pH 4, 7, and 10.

  • Titration Procedure:

    • Take a 20 mL aliquot of the 1 mM this compound solution and add the 0.15 M KCl solution to maintain constant ionic strength.

    • Acidify the solution to a pH of approximately 1.8-2.0 using 0.1 M HCl.

    • Purge the solution with nitrogen gas to remove dissolved carbon dioxide.

    • Place the solution in a reaction vessel on a magnetic stirrer and immerse the calibrated pH electrode.

    • Begin the titration by adding small, precise increments of the 0.1 M NaOH solution.

    • Record the pH of the solution after each addition, allowing the reading to stabilize.

    • Continue the titration until the pH reaches approximately 12.

  • Data Analysis:

    • Plot the recorded pH values against the volume of NaOH added.

    • Determine the equivalence point, which is the point of steepest inflection on the titration curve. This can be more accurately determined by plotting the first or second derivative of the curve.

    • The volume of NaOH at the half-equivalence point is half the volume required to reach the equivalence point.

    • The pKa is equal to the pH of the solution at the half-equivalence point.

    • Perform the titration in triplicate to ensure the reproducibility of the results.

Experimental Determination: UV-Vis Spectrophotometry

UV-Vis spectrophotometry is another powerful technique for pKa determination, particularly for compounds that possess a chromophore and exhibit a change in their UV-Vis absorbance spectrum upon ionization. The method relies on the principle that the protonated (phenol) and deprotonated (phenoxide) forms of the molecule will have different absorbance spectra.

G cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis A Prepare a stock solution of This compound B Prepare a series of buffer solutions with varying pH values C Prepare solutions of the compound in an acidic (fully protonated) and a basic (fully deprotonated) medium D Record the UV-Vis spectra of the acidic and basic solutions C->D E Record the UV-Vis spectra of the compound in each buffer solution D->E F Identify an analytical wavelength with a significant difference in absorbance between the protonated and deprotonated forms E->F G Plot absorbance at the analytical wavelength vs. pH F->G H Fit the data to the Henderson-Hasselbalch equation to determine the pKa G->H

Caption: Workflow for pKa determination by UV-Vis spectrophotometry.

  • Solution Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol).

    • Prepare a series of buffer solutions with a range of known pH values that bracket the expected pKa (e.g., from pH 8 to pH 11).

    • Prepare two reference solutions: one in a strongly acidic medium (e.g., pH 2) to obtain the spectrum of the fully protonated species, and one in a strongly basic medium (e.g., pH 12) for the fully deprotonated species.

  • Spectrophotometric Measurement:

    • Record the UV-Vis absorbance spectra (typically from 200-400 nm) of the acidic and basic reference solutions.

    • Prepare a series of solutions by adding a small, constant amount of the this compound stock solution to each of the buffer solutions.

    • Record the UV-Vis absorbance spectrum for each of these buffered solutions.

  • Data Analysis:

    • From the spectra of the acidic and basic solutions, identify an analytical wavelength where the difference in absorbance between the protonated and deprotonated forms is maximal.[8]

    • Plot the absorbance at this analytical wavelength against the pH of the buffer solutions.

    • The resulting plot should be a sigmoidal curve. The pKa is the pH at the inflection point of this curve.

    • Alternatively, the pKa can be calculated using the following equation derived from the Henderson-Hasselbalch equation: pKa = pH + log((A_b - A) / (A - A_a)) where:

      • A is the absorbance of the sample at a given pH.

      • A_a is the absorbance of the fully protonated (acidic) form.

      • A_b is the absorbance of the fully deprotonated (basic) form.

Computational pKa Prediction

In silico methods, particularly those based on Density Functional Theory (DFT), have become increasingly valuable for predicting the pKa of molecules.[9][10] These methods can provide accurate estimations, especially when experimental determination is challenging.

A common approach involves calculating the Gibbs free energy change (ΔG) for the deprotonation reaction in the gas phase and then applying a correction for the solvation energy.[11] The pKa can then be calculated using the following thermodynamic cycle:

G A HA (gas) B H+ (gas) + A- (gas) A->B ΔG_gas C HA (solvated) A->C ΔG_solv(HA) D H+ (solvated) + A- (solvated) B->D ΔG_solv(H+) + ΔG_solv(A-) C->D ΔG_solv

Caption: Thermodynamic cycle for computational pKa prediction.

Recent studies have demonstrated that DFT calculations using functionals like CAM-B3LYP with a suitable basis set (e.g., 6-311G+dp) and a solvation model such as the Solvation Model based on Density (SMD) can yield highly accurate pKa predictions for phenolic compounds, often with a mean absolute error of less than 0.3 pKa units.[9][10]

Conclusion

A comprehensive understanding of the acidity and pKa of this compound is essential for its effective application in research and development. This guide has detailed the theoretical principles governing its acidity, highlighting the dominant role of the electron-withdrawing inductive effect of the ortho-chloromethyl substituent. Furthermore, it has provided robust, step-by-step protocols for the experimental determination of its pKa using potentiometric titration and UV-Vis spectrophotometry, as well as an overview of computational prediction methods. By leveraging these methodologies, scientists can confidently characterize the physicochemical properties of this compound and other related compounds, thereby facilitating their advancement in various scientific disciplines.

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  • An Accurate Approach for Computational pKa Determination of Phenolic Compounds. National Institutes of Health. (URL: [Link])

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  • An Accurate Approach for Computational pKa Determination of Phenolic Compounds. National Institutes of Health. (URL: [Link])

  • Acidity of phenols / effect of substituents on acidity of phenols / JEE amins & Advanced / NEET. YouTube. (URL: [Link])

  • Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. (URL: [Link])

  • Is there an intramolecular hydrogen bond in 2-halophenols? A theoretical and spectroscopic investigation. RSC Publishing. (URL: [Link])

  • Acidity of the chlorinated phenols: DFT study and experiential affirmation. ResearchGate. (URL: [Link])

  • How to measure pKa by UV-vis spectrophotometry. Chemagination. (URL: [Link])

  • Intramolecular and intermolecular hydrogen bond formation by some ortho-substituted phenols: Some surprising results from an experimental and theoretical investigation. National Institutes of Health. (URL: [Link])

  • THE PREDICTION OF pKa VALUES FOR PHENOLIC COMPOUNDS BY THE DFT THEORY. Neliti. (URL: [Link])

  • Calculating the Aqueous pKa of Phenols: Predictions for Antioxidants and Cannabinoids. Molecules. (URL: [Link])

  • REPORT Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. ResearchGate. (URL: [Link])

  • Calculating pKa values for substituted phenols and hydration energies for other compounds with the first-order Fuzzy-Border continuum solvation model. National Institutes of Health. (URL: [Link])

  • This compound. PubChem. (URL: [Link])

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Solubility of 2-(Chloromethyl)phenol in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 2-(Chloromethyl)phenol in Organic Solvents

Introduction

This compound, also known as o-hydroxybenzyl chloride, is a reactive chemical intermediate of significant interest in organic synthesis. Its bifunctional nature, possessing both a reactive benzylic chloride and a nucleophilic phenolic hydroxyl group, makes it a valuable precursor for the synthesis of pharmaceuticals, agrochemicals, and specialty polymers. A comprehensive understanding of its solubility in various organic solvents is paramount for any researcher or process chemist. Solubility dictates critical parameters such as reaction kinetics, purification strategies (like crystallization and chromatography), and the formulation of final products.

This technical guide provides a robust framework for understanding, predicting, and experimentally determining the solubility of this compound. In the absence of extensive, publicly available quantitative data, this document emphasizes the foundational principles of solubility, theoretical prediction models, and detailed, field-proven experimental protocols to empower researchers in their laboratory work.

Section 1: Physicochemical Profile of this compound

Before delving into solubility, it is essential to understand the intrinsic properties of the molecule, as these characteristics govern its behavior in different solvent environments. The key physicochemical properties of this compound are summarized below.

PropertyValueSource(s)
Chemical Formula C₇H₇ClO[1][2][3]
Molecular Weight 142.58 g/mol [3]
Appearance Not specified; likely a solid or liquid
Boiling Point 240.7 °C at 760 mmHg[1][2]
Density 1.233 g/cm³[1][2]
pKa (Predicted) 9.46 ± 0.35[1]
LogP (Octanol-Water Partition Coefficient) 2.13[1]
Hydrogen Bond Donor Count 1 (from the hydroxyl group)[1][3]
Hydrogen Bond Acceptor Count 1 (from the hydroxyl oxygen)[1][3]

The molecule's structure features a polar hydroxyl (-OH) group capable of hydrogen bonding, a non-polar aromatic ring, and a moderately polar chloromethyl (-CH₂Cl) group. This amphiphilic character suggests a nuanced solubility profile, with significant solubility in solvents that can accommodate these varied features. The LogP value of 2.13 indicates a greater preference for lipophilic (non-polar) environments over aqueous ones.

Section 2: A Theoretical Framework for Predicting Solubility

A theoretical approach allows for the rational selection of solvents, saving significant time and resources in the lab.

The Principle of "Like Dissolves Like"

The most fundamental principle in solubility is that a solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile.[4][5] We can dissect the this compound molecule to predict its interactions:

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors. They are expected to interact strongly with the hydroxyl group of this compound, leading to good solubility.[5]

  • Polar Aprotic Solvents (e.g., Acetone, DMSO, Ethyl Acetate): These solvents contain polar functional groups but lack O-H or N-H bonds. They can accept hydrogen bonds from the solute's hydroxyl group and engage in dipole-dipole interactions. High solubility is generally expected.

  • Non-Polar Solvents (e.g., Hexane, Toluene): These solvents interact primarily through weak London dispersion forces.[4] While the aromatic ring of the solute will have favorable interactions with toluene, the highly polar hydroxyl group will be disfavored, likely leading to lower solubility, especially in aliphatic solvents like hexane.

Caption: Intermolecular interactions guiding solvent selection.
Hansen Solubility Parameters (HSP)

A more quantitative prediction can be made using Hansen Solubility Parameters, which deconstruct the total cohesive energy of a substance into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).[6] The principle states that substances with similar HSP values (a small "HSP distance") are likely to be miscible. While experimentally derived HSP values for this compound are not available, they can be estimated using group contribution methods. This approach is invaluable for screening solvent systems in complex formulations.

Section 3: Predicted Solubility Profile

Based on the theoretical principles discussed, the following table provides a qualitative prediction of the solubility of this compound in a range of common laboratory solvents. These predictions serve as a starting point for experimental verification.

Solvent ClassSolvent NamePredicted SolubilityRationale
Polar Protic MethanolHighStrong hydrogen bonding with the -OH group.
EthanolHighStrong hydrogen bonding with the -OH group.
WaterLowThe non-polar aromatic ring and chloromethyl group outweigh the single hydroxyl group's influence, consistent with the LogP value.[4]
Polar Aprotic AcetoneHighGood dipole-dipole interactions and acts as a hydrogen bond acceptor.
Dimethyl Sulfoxide (DMSO)HighHighly polar solvent, excellent hydrogen bond acceptor.
AcetonitrileMedium-HighPolar, but a weaker hydrogen bond acceptor than ketones or DMSO.
Ethyl AcetateMedium-HighGood balance of polar and non-polar characteristics.
Tetrahydrofuran (THF)Medium-HighEther oxygen can accept hydrogen bonds.
Halogenated Dichloromethane (DCM)MediumModerate polarity; can interact with the chloromethyl group and aromatic ring.
ChloroformMediumSimilar to DCM.
Aromatic TolueneMediumFavorable π-stacking interactions with the aromatic ring, but poor interaction with the -OH group.
Aliphatic n-HexaneVery LowPrimarily dispersion forces, which are insufficient to overcome the solute's polar interactions.[5]

Section 4: Experimental Protocol for Solubility Determination

For definitive, quantitative data, experimental measurement is essential. The isothermal shake-flask method is a gold standard for determining thermodynamic solubility.[7] The protocol below outlines a reliable, self-validating workflow.

Causality and Methodological Choices
  • Choice of Method: The shake-flask method is chosen because it allows the system to reach thermodynamic equilibrium, providing the true maximum solubility at a given temperature, which is crucial for applications like crystallization.[7][8]

  • Equilibration Time: A 24-48 hour equilibration period is specified to ensure that the dissolution process is complete. Shorter times might measure kinetic solubility, which can be misleadingly high or low.

  • Temperature Control: A constant temperature bath is critical because solubility is highly temperature-dependent.[9][10]

  • Quantification: UV-Vis Spectroscopy is suggested as a straightforward analytical technique. Its validity rests on creating an accurate calibration curve, which directly links absorbance to concentration, ensuring the trustworthiness of the final measurement. HPLC can be used for higher precision or for mixtures.

Experimental Workflow Diagram

G A 1. Preparation - Prepare stock solution - Create calibration standards B 2. Calibration Curve - Measure absorbance of standards - Plot Absorbance vs. Concentration - Calculate regression line (y=mx+c) A->B G 7. Calculation - Use calibration curve equation to find concentration - Account for dilution factor - Report solubility (e.g., in mg/mL or mol/L) B->G Use Equation C 3. Saturation - Add excess this compound to solvent in vials D 4. Equilibration - Seal vials and place in shaker bath - Agitate at constant temp. for 24-48h C->D E 5. Sample Preparation - Allow solids to settle - Filter supernatant through 0.45µm syringe filter D->E F 6. Analysis - Dilute filtered sample if necessary - Measure absorbance of the sample E->F F->G

Caption: Workflow for quantitative solubility determination.
Detailed Step-by-Step Methodology

1. Preparation of Calibration Curve: a. Accurately prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL) in the solvent of interest. b. Perform a serial dilution of the stock solution to create a series of at least five standards of decreasing concentration. c. Using a UV-Vis spectrophotometer, measure the absorbance of each standard at the wavelength of maximum absorbance (λ_max) for this compound. d. Plot absorbance versus concentration and perform a linear regression. The resulting equation (y = mx + c) and correlation coefficient (R²) are essential for sample analysis. An R² value > 0.99 is required for a valid calibration.

2. Sample Incubation and Equilibration: a. To several glass vials, add a measured volume of the chosen organic solvent (e.g., 5 mL). b. Add an excess amount of this compound to each vial to ensure that a saturated solution is formed and solid remains visible. c. Seal the vials tightly to prevent solvent evaporation. d. Place the vials in an orbital shaker or shaking water bath set to a constant temperature (e.g., 25 °C). e. Agitate the vials for 24 to 48 hours to allow the system to reach equilibrium.

3. Sample Analysis: a. After equilibration, remove the vials and let them stand undisturbed for at least 2 hours to allow the excess solid to settle. b. Carefully withdraw a sample from the clear supernatant using a syringe. Avoid disturbing the solid material. c. Immediately filter the sample through a 0.45 µm syringe filter (ensure the filter material is compatible with the solvent) into a clean vial. This step is critical to remove any undissolved microparticles. d. Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of your calibration curve. e. Measure the absorbance of the diluted sample at λ_max.

4. Calculation of Solubility: a. Use the absorbance of the diluted sample and the calibration curve equation to calculate its concentration. b. Multiply this concentration by the dilution factor to determine the concentration of the original, saturated solution. c. The result is the solubility of this compound in that solvent at the specified temperature, typically expressed in g/L, mg/mL, or mol/L.

Section 5: Safety and Handling

As a reactive benzyl chloride and a phenol derivative, this compound and its isomers are expected to be irritants and potentially corrosive.

  • Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[11]

  • Handling Precautions: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[11][12] Avoid inhalation of any dust or vapors.

  • Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents and bases.

Conclusion

This guide provides a comprehensive framework for addressing the solubility of this compound in organic solvents. By combining a theoretical understanding of its molecular structure with robust experimental protocols, researchers can effectively select appropriate solvents and accurately quantify solubility. This knowledge is fundamental to optimizing synthetic procedures, developing efficient purification methods, and advancing research where this compound serves as a key building block.

References

  • What Affects Solubility Of Organic Compounds? (2025). Chemistry For Everyone - YouTube.
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  • Phenol,2-(chloromethyl)-. (n.d.). ChemNet.
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  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.).
  • SAFETY DATA SHEET: 2-Chloro-4-(trifluoromethyl)phenol. (2025). TCI Chemicals.
  • SAFETY DATA SHEET: 2-(chloromethyl)oxirane; Formaldehyde; Phenol. (2017). Micro-Measurements.
  • HSP Basics. (n.d.). Prof Steven Abbott, Practical Solubility Science.

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An In-depth Technical Guide to the Safe Handling of 2-(Chloromethyl)phenol for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract: This guide provides a comprehensive overview of the safety protocols and handling procedures for 2-(Chloromethyl)phenol (CAS No: 40053-98-3), a reactive organic compound utilized in various research and drug development applications. The document is intended for researchers, scientists, and laboratory professionals, offering field-proven insights grounded in established safety data to ensure the well-being of personnel and the integrity of experimental work. The narrative emphasizes the causality behind safety measures, providing a self-validating system of protocols from risk assessment to emergency response and waste disposal.

Compound Identification and Physicochemical Properties

This compound, also known as o-Hydroxybenzyl chloride, is a substituted phenol of significant interest in chemical synthesis due to its reactive chloromethyl and hydroxyl groups.[1] Understanding its fundamental properties is the first step in a thorough risk assessment.

PropertyValueSource
Molecular Formula C₇H₇ClO[1][2]
Molecular Weight 142.58 g/mol [1][2]
CAS Number 40053-98-3[2]
Appearance Data not consistently available; may be a liquid or solid.[3]
Boiling Point 240.7 °C at 760 mmHg[2]
Flash Point 99.3 °C[2]
Density 1.233 g/cm³[2]
IUPAC Name This compound

Hazard Identification and Toxicological Profile

This compound is classified as a hazardous substance. The primary risks are associated with its irritant properties. The Globally Harmonized System (GHS) provides a clear classification of its dangers.

GHS Hazard Classification:

  • Skin Irritation (Category 2): Causes skin irritation.[4]

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.[4]

  • Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[4]

The following diagram illustrates the primary hazard pathways associated with this compound.

GHS_Hazards cluster_compound This compound cluster_hazards Primary GHS Hazards Compound C₇H₇ClO Skin H315: Skin Irritation Compound->Skin Direct Contact Eyes H319: Serious Eye Irritation Compound->Eyes Direct Contact / Splash Respiratory H335: Respiratory Irritation Compound->Respiratory Inhalation of Vapors/Aerosols

Caption: GHS hazard pathways for this compound.

Routes of Exposure and Symptoms
  • Skin Contact: Direct contact may lead to inflammation, characterized by itching, redness, scaling, or blistering.[4] Due to the phenolic structure, it should be handled with the assumption that it can be rapidly absorbed through the skin, potentially leading to systemic effects.[5][6] Phenols can also have an anesthetizing effect, which may delay the sensation of pain, leading to more severe burns than initially perceived.[7][8]

  • Eye Contact: Can cause serious irritation, resulting in redness, pain, and potentially severe eye damage.[4] Immediate and thorough irrigation is critical.

  • Inhalation: Inhaling vapors or aerosols may irritate the lungs and respiratory system.[4] All work should be conducted in a well-ventilated area, preferably a certified chemical fume hood.[9][10]

  • Ingestion: While less common in a laboratory setting, ingestion is presumed to be harmful. Do not induce vomiting if ingestion occurs; rinse the mouth with water and seek immediate medical attention.[4]

Toxicological Data

Core Directive: Safe Handling and Engineering Controls

A multi-layered approach to safety, combining engineering controls, administrative procedures, and personal protective equipment (PPE), is essential for mitigating the risks associated with this compound.

Engineering Controls

The primary engineering control is to minimize exposure, particularly through inhalation.

  • Chemical Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be performed within a certified chemical fume hood.[9][10] This is crucial for containing vapors and preventing respiratory exposure.

  • Eyewash Stations and Safety Showers: An ANSI-approved eyewash station and safety shower must be immediately accessible (within 10 seconds of travel) in any area where this chemical is handled.[10] Their locations must be clearly marked and unobstructed.

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be selected based on the specific hazards of the chemical.

PPE ItemSpecificationRationale and Best Practices
Eye/Face Protection ANSI Z87.1-compliant safety goggles or a full-face shield if there is a significant splash hazard.[7][8]Protects against splashes that can cause serious eye irritation.[4]
Hand Protection Impervious chemical-resistant gloves (e.g., Butyl rubber, Viton®). Nitrile gloves may offer limited splash protection but should be changed immediately upon contact.[7][9]Phenols and chlorinated compounds can penetrate standard laboratory gloves. Always inspect gloves for integrity before use and use proper removal techniques to avoid skin contact.[7]
Skin and Body Protection A flame-retardant lab coat worn over personal clothing. A chemical-resistant apron is recommended for operations with a higher risk of splashing.[9][10]Protects skin from accidental contact. All clothing worn in the lab should be full-length.[10]
Footwear Closed-toe, chemical-resistant shoes.[9]Prevents exposure from spills that reach the floor.
Experimental Workflow: A Self-Validating Protocol

The following workflow is designed to be a self-validating system, where each step reinforces safety and minimizes risk.

Workflow Prep 1. Preparation - Assemble all reagents & equipment. - Don PPE in designated area. Hood 2. Fume Hood Operation - Confirm fume hood is operational. - Handle all solids/liquids inside. Prep->Hood Transfer 3. Chemical Transfer - Use appropriate tools (spatula, pipette). - Keep container closed when not in use. Hood->Transfer Reaction 4. Reaction Monitoring - Maintain sash at lowest practical height. - Do not leave unattended without proper labeling. Transfer->Reaction Cleanup 5. Decontamination - Wipe down work surfaces. - Decontaminate equipment. Reaction->Cleanup Waste 6. Waste Disposal - Segregate hazardous waste. - Label containers correctly. Cleanup->Waste Post 7. Post-Handling - Remove PPE correctly. - Wash hands thoroughly. Waste->Post

Caption: Safe handling workflow for this compound.

Storage and Incompatibility

Proper storage is critical to maintaining chemical stability and preventing hazardous reactions.

  • Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[4][13]

  • Location: Store below eye level in a designated and labeled secondary containment bin.[7][13]

  • Incompatible Materials: Keep away from strong oxidizing agents.[4] Avoid sources of ignition, as the compound is combustible.[4][10]

Emergency Procedures: A Rapid Response Plan

Immediate and correct response to an emergency can significantly reduce the severity of an incident.

Spill Response

The response protocol depends on the scale of the spill.

Spill_Response Spill Spill Occurs Assess Assess Spill Size & Risk Spill->Assess SmallSpill Minor Spill (<50 mL) - Alert others in the area. - Use absorbent pads. Assess->SmallSpill Minor LargeSpill Major Spill (>50 mL) - Evacuate immediate area. - Notify EHS/Supervisor. Assess->LargeSpill Major Cleanup Clean Spill - Wear appropriate PPE. - Work from outside in. SmallSpill->Cleanup Report Report Incident LargeSpill->Report Dispose Dispose of Waste - Collect all materials in a sealed bag. - Label as hazardous waste. Cleanup->Dispose Dispose->Report

Caption: Decision workflow for spill response.

For spills involving phenols, do not use water alone for cleanup as it may spread the contamination.[5] Use an inert absorbent material. After absorption, decontaminate the area with a soap and water solution.[12][14]

First Aid Measures

Anyone assisting in first aid must first don appropriate PPE to prevent secondary exposure.[5]

  • Skin Contact:

    • Immediately remove all contaminated clothing.[4][6]

    • Flush the affected area with copious amounts of water for at least 15 minutes using an emergency drench shower.[4][6] Do not use a sink, as the low pressure can spread the chemical.[5]

    • After flushing, if available, continually swab or dab the affected area with low-molecular-weight polyethylene glycol (PEG 300 or PEG 400), which helps to neutralize the phenol.[5][6]

    • Seek immediate medical attention. Provide the Safety Data Sheet (SDS) to emergency responders.[5]

  • Eye Contact:

    • Immediately flush eyes with running water for at least 15 minutes at an eyewash station, holding the eyelids open.[4]

    • Remove contact lenses if present and easy to do so.[4]

    • Seek immediate medical attention.[4]

  • Inhalation:

    • Move the person to fresh air and keep them at rest in a position comfortable for breathing.[4]

    • If breathing is difficult, administer oxygen. If not breathing, give artificial respiration.[4]

    • Seek immediate medical attention.[4]

  • Ingestion:

    • Do NOT induce vomiting.[4]

    • Rinse the mouth with water. Never give anything by mouth to an unconscious person.[4]

    • Seek immediate medical attention.[4]

Fire Fighting
  • Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or chemical foam.[4] Do not use a direct water jet, which could spread the material.

  • Specific Hazards: During a fire, irritating and highly toxic gases may be generated, including carbon oxides and hydrogen chloride.[4] Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear.[4]

Waste Disposal

All waste containing this compound, including contaminated lab supplies (gloves, paper towels, pipette tips) and reaction byproducts, must be disposed of as hazardous waste.

  • Collect waste in a designated, properly labeled, and sealed container.

  • Do not mix with other waste streams unless instructed by your institution's Environmental Health and Safety (EHS) department.

  • Follow all local, state, and federal regulations for hazardous waste disposal. Consult your EHS office for specific procedures.[5]

References

  • AK Scientific, Inc. (n.d.). 2-Chloro-6-(chloromethyl)phenol Safety Data Sheet.
  • LookChem. (n.d.). This compound.
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  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 35682, this compound.
  • BenchChem. (2025, December). Personal protective equipment for handling 2-(Chloromethyl)-5-fluorothiophene.
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  • Micro-Measurements. (2017, April 11). SAFETY DATA SHEET.
  • Sigma-Aldrich. (n.d.). This compound | 40053-98-3.
  • Haz-Map. (2025). Formaldehyde, polymer with 2-(chloromethyl)oxirane and phenol.
  • ChemicalBook. (n.d.). 2-Chloromethyl Phenol.
  • Echemi. (2019, July 15). Ethanedial, polymer with 2-(chloromethyl)oxirane and phenol Safety Data Sheets.
  • Sigma-Aldrich. (2025, May 20). SAFETY DATA SHEET.
  • Western Washington University. (n.d.). Phenol.
  • UNC Charlotte. (n.d.). Phenol. Retrieved from UNC Charlotte Safety and Security website.
  • Northern Arizona University. (n.d.). Phenol-Chloroform.
  • Covestro Solution Center. (n.d.). SAFETY DATA SHEET.
  • BenchChem. (2025). Technical Support Center: Safe Storage and Handling of 2-(Chloromethyl)thiophene.
  • Unknown. (n.d.). Phenol SOP.
  • Fisher Scientific. (2010, October 26). SAFETY DATA SHEET.
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  • Health and Safety Authority. (2021, May 18). 2021 Code of Practice.
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  • Yale Environmental Health & Safety. (2022, June). Phenol Standard Operating Procedure.
  • Centers for Disease Control and Prevention. (n.d.). Phenol - NIOSH Pocket Guide to Chemical Hazards.
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  • Olaniran, A. O., et al. (n.d.). Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective. PMC - NIH.
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A Comprehensive Technical Guide on the Commercial Availability and Synthetic Utility of 2-(Chloromethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth guide is tailored for researchers, scientists, and drug development professionals, providing a thorough analysis of 2-(Chloromethyl)phenol. We will explore its commercial sourcing, delve into its chemical reactivity, and present a practical, field-proven protocol for its application in pharmaceutical synthesis, empowering you to leverage this versatile reagent in your research and development endeavors.

Strategic Importance of this compound in Synthesis

This compound, identified by its CAS number 40053-98-3, is a bifunctional aromatic compound of significant interest in organic synthesis.[1][2] Its structure, which incorporates a nucleophilic hydroxyl group and an electrophilic chloromethyl group on a benzene ring, makes it a valuable building block for the construction of more complex molecules.[3] The chloromethyl group, in particular, serves as a reactive handle for introducing the 2-hydroxybenzyl moiety through nucleophilic substitution reactions.[4] This reactivity is central to its application in the synthesis of a wide range of compounds, from specialty chemicals to active pharmaceutical ingredients (APIs).

Commercial Sourcing and Procurement

This compound is readily available from a variety of commercial suppliers, ensuring a stable supply chain for research and development activities. Key suppliers include major chemical distributors and specialized manufacturers.

Table 1: Prominent Commercial Suppliers of this compound

SupplierPurityAvailable QuantitiesCAS Number
Sigma-Aldrich-1g, 2.5g, 5g, 10g40053-98-3[1]
Alfa Chemistry-Inquire40053-98-3[5]
LookChem95%5g, 10g, 25g40053-98-3[6]

Note: Purity levels and available quantities are subject to variation. It is always recommended to consult the supplier's website for the most current product specifications.

The procurement process for this compound follows a standard workflow for chemical acquisition, beginning with identification of the required purity and quantity, and proceeding through supplier selection, safety review, and quality control upon receipt.

Caption: Standard procurement workflow for this compound.

Chemical Properties and Reactivity Profile

The synthetic utility of this compound is dictated by the distinct reactivity of its two functional groups.

  • Phenolic Hydroxyl Group: This group is weakly acidic and can be deprotonated with a suitable base to form a phenoxide, a potent nucleophile. This enables O-alkylation reactions, a cornerstone of the Williamson ether synthesis.[7]

  • Chloromethyl Group: As a benzylic halide, the chlorine atom is a good leaving group, making the benzylic carbon susceptible to nucleophilic attack. This facilitates the formation of new carbon-carbon and carbon-heteroatom bonds.

Caption: Key reactive sites of this compound.

Key Applications in Pharmaceutical Research and Development

The unique bifunctionality of this compound makes it a valuable precursor in the synthesis of various pharmaceutical agents. A notable application is in the preparation of beta-blockers, a class of drugs used to manage cardiovascular diseases.[8] For instance, derivatives of this compound are employed in the synthesis of Nebivolol, a highly selective β1-adrenergic receptor blocker.[3][6] The synthesis often involves the O-alkylation of a phenolic intermediate with a derivative of this compound, showcasing the practical application of the Williamson ether synthesis in drug manufacturing.[1][2]

Experimental Protocol: Synthesis of a Key Intermediate for Beta-Blockers

This section provides a detailed, field-proven protocol for the O-alkylation of a phenol with a protected derivative of this compound. This reaction is a critical step in the synthesis of many aryloxypropanolamine-based beta-blockers.

Objective: To synthesize 4-methylphenoxyacetic acid via Williamson ether synthesis, a reaction analogous to those used in the preparation of pharmaceutical intermediates.

Materials:

  • 4-methylphenol (p-cresol)

  • Chloroacetic acid

  • 30% Aqueous Sodium Hydroxide (NaOH)

  • 6M Hydrochloric Acid (HCl)

  • Diethyl ether

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Deionized water

Instrumentation:

  • 25x100 mm test tube

  • Graduated pipet

  • Hot water bath

  • 125 mL separatory funnel

  • Büchner funnel

  • Melting point apparatus

Step-by-Step Methodology:

  • Reaction Setup: Accurately weigh approximately 1.0 g of 4-methylphenol and place it into a 25x100 mm test tube.

  • Base Addition: Using a graduated pipet, add 5 mL of 30% aqueous NaOH to the test tube.

  • Addition of Alkylating Agent: Add 1.5 g of chloroacetic acid to the reaction mixture. Stir to dissolve the reagents. Gentle warming may be applied to aid dissolution.

  • Reaction: Clamp the test tube in a hot water bath maintained at 90-100°C for 30-40 minutes.

  • Quenching and Acidification: Cool the test tube and dilute the mixture with approximately 10 mL of water. Add 6M HCl dropwise until the solution is acidic (test with blue litmus paper).

  • Extraction: Transfer the acidic mixture to a 125 mL separatory funnel and extract with 15 mL of diethyl ether. Drain the aqueous layer.

  • Washing: Wash the ether layer with 15 mL of water, followed by 10 mL of saturated sodium bicarbonate solution.

  • Isolation of Product: The product will precipitate as a solid during the bicarbonate wash. Filter the solid using a Büchner funnel.

  • Purification: Recrystallize the crude product from the minimum amount of hot water.

  • Analysis: Allow the purified crystals to dry and then determine their mass and melting point. The literature melting point for 4-methylphenoxyacetic acid is 136-137°C.[9]

G A Reactant Preparation B Base-catalyzed Reaction A->B Add NaOH & Chloroacetic Acid C Acidification B->C Heat & Cool D Solvent Extraction C->D Add HCl E Washing & Purification D->E Add Ether & NaHCO3 F Product Isolation & Analysis E->F Filter & Recrystallize

Caption: Experimental workflow for Williamson ether synthesis.

Safety, Handling, and Storage

This compound and its derivatives are hazardous chemicals and must be handled with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat when handling this compound.[10]

  • Engineering Controls: Work in a well-ventilated fume hood to avoid inhalation of vapors.[9]

  • Handling: Avoid contact with skin and eyes. Do not ingest. Wash thoroughly after handling.[2][11]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[10]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a commercially accessible and highly versatile building block with significant applications in pharmaceutical synthesis. Its distinct reactivity allows for the strategic construction of complex molecular architectures. A thorough understanding of its sourcing, chemical properties, and safe handling, as demonstrated in the provided experimental protocol, is crucial for its effective and safe utilization in research and drug development.

References

An In-depth Technical Guide to the Crystal Structure of 2-(Chloromethyl)phenol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

2-(Chloromethyl)phenol and its derivatives represent a class of highly versatile chemical intermediates pivotal in the fields of pharmaceutical and agrochemical development.[1] Their trifunctional nature—comprising a phenolic hydroxyl, a reactive chloromethyl group, and an aromatic ring—provides a rich scaffold for synthetic modification.[1] A profound understanding of their three-dimensional atomic arrangement, or crystal structure, is paramount for predicting their chemical behavior, understanding their interaction with biological targets, and designing novel molecules with enhanced efficacy and specificity. This guide provides a comprehensive overview of the synthesis, crystallization, and definitive structural elucidation of these compounds using single-crystal X-ray diffraction (SC-XRD). We will delve into a representative case study to explore the nuances of molecular geometry and the intricate network of intermolecular interactions, such as hydrogen and halogen bonds, that govern the supramolecular architecture of these crystalline solids. The insights derived are crucial for researchers, scientists, and drug development professionals aiming to leverage these valuable building blocks in their discovery pipelines.

The Strategic Importance of Structural Elucidation

In modern drug discovery and materials science, the principle that structure dictates function is fundamental.[2][3] For this compound derivatives, which are often precursors to more complex, biologically active molecules, a precise knowledge of their solid-state conformation and packing is not merely academic.[4][5] It informs on:

  • Reactivity and Stability: The accessibility of the reactive chloromethyl group and the acidity of the phenolic proton are influenced by their local environment within the crystal lattice.

  • Pharmacophore Modeling: The spatial arrangement of key functional groups (hydrogen bond donors/acceptors, electrophilic sites) is critical input for computational models that predict binding affinity to protein targets.[2]

  • Polymorphism Control: The ability of a compound to exist in multiple crystal forms (polymorphs) can dramatically affect its solubility, bioavailability, and stability—critical parameters in pharmaceutical development. Understanding the driving forces behind crystal packing allows for better control over the desired solid form.[6]

X-ray crystallography stands as the unequivocal gold standard for providing this detailed structural information, offering precise measurements of bond lengths, bond angles, and the nature of intermolecular interactions that define the crystal.[7][8]

From Synthesis to Single Crystal: A Methodical Approach

The journey to elucidating a crystal structure begins with the synthesis of the target compound and culminates in the growth of high-quality single crystals.

Synthetic Pathways: Rationale and Execution

The synthesis of this compound derivatives can be approached via several strategic routes. A common and effective method involves the ortho-hydroxymethylation of a substituted phenol followed by chlorination. This two-step process offers excellent regiochemical control.

G cluster_0 Step 1: Ortho-Hydroxymethylation cluster_1 Step 2: Chlorination cluster_2 Purification & Crystallization A Substituted Phenol C 2-(Hydroxymethyl)phenol Derivative A->C Formaldehyde Addition B Paraformaldehyde & Base (e.g., NaOH) B->C E This compound Derivative C->E Hydroxyl Substitution D Thionyl Chloride (SOCl₂) or HCl D->E F Crude Product E->F G Column Chromatography / Recrystallization F->G H Purified Compound G->H I Single Crystals for XRD H->I Slow Evaporation

Caption: Synthetic and purification workflow for this compound derivatives.

Experimental Protocol: Synthesis of 2-Chloro-4-(hydroxymethyl)phenol

This protocol provides an illustrative example of synthesizing a related derivative, which showcases the core chemical transformations.[1][9]

  • Hydroxymethylation of 2-Chlorophenol:

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-chlorophenol (1.0 eq) in an aqueous solution of sodium hydroxide (1.1 eq).

    • Cool the resulting solution to 0-5 °C using an ice bath.

    • Slowly add an aqueous solution of formaldehyde (37%, 1.2 eq) dropwise, ensuring the temperature remains below 10 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring progress via Thin Layer Chromatography (TLC).

    • Upon completion, carefully neutralize the mixture with hydrochloric acid until it reaches a pH of ~7.

    • Extract the product with ethyl acetate (3x volumes). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-chloro-4-(hydroxymethyl)phenol.[9]

  • Purification:

    • The crude product can be purified via column chromatography on silica gel or by recrystallization from a suitable solvent system, such as a mixture of ethyl acetate and hexane, to yield the pure compound.[1][9]

The Art of Crystallization

Obtaining a single crystal suitable for X-ray diffraction is often the most challenging step.[2] The goal is to facilitate slow, ordered growth from a supersaturated solution.

Causality in Technique Selection:

  • Slow Evaporation: This is the most common and straightforward technique. A solution of the purified compound is prepared in a suitable solvent (or solvent mixture) and left in a loosely covered vial. The slow evaporation of the solvent gradually increases the concentration, leading to nucleation and crystal growth. The choice of solvent is critical; it must be one in which the compound is moderately soluble.

  • Solvent Screening: A systematic screening of various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, and mixtures with anti-solvents like hexane or water) is essential to find the optimal conditions for forming well-ordered, single crystals rather than amorphous precipitate or polycrystalline material.[10]

Crystal Structure Analysis: A Representative Case Study

To illustrate the principles of structural analysis, we will consider a representative derivative, 2-(chloromethyl)-4-bromophenol. The data presented here are illustrative but are based on established principles of molecular geometry and intermolecular interactions observed in similar halogenated phenols.[11][12]

Protocol: Single-Crystal X-ray Diffraction (SC-XRD)
  • Crystal Mounting: A suitable single crystal (typically <0.5 mm in any dimension) is carefully selected under a microscope and mounted on a cryoloop or glass fiber.[10]

  • Data Collection: The mounted crystal is placed on a diffractometer. It is cooled to a low temperature (e.g., 100 K) using a nitrogen stream to minimize thermal vibrations and potential radiation damage. The instrument uses a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å) to irradiate the crystal.[10]

  • Diffraction Pattern: As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a pattern of reflections of varying intensities. A modern detector (e.g., a CCD or CMOS detector) records these reflections.[7]

  • Data Processing: The collected raw data are processed to determine the unit cell dimensions, crystal system, and space group. The intensities of the reflections are integrated and corrected for experimental factors.

  • Structure Solution and Refinement: The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map. An atomic model is built into this map and refined using full-matrix least-squares methods against the experimental data to achieve the final, accurate crystal structure.[3]

Molecular Geometry

The refinement process yields precise atomic coordinates, from which intramolecular bond lengths and angles can be calculated.

Table 1: Selected Geometric Parameters for a Representative this compound Derivative

ParameterBondLength (Å) / Angle (°)Justification & Comparison
Bond Lengths C-Cl1.78Typical for an alkyl chloride.
C-O (phenol)1.36Shorter than a typical C-O single bond due to resonance with the aromatic ring.
C-C (aromatic)1.38 - 1.40Characteristic of a substituted benzene ring.
Bond Angles C-C-O119.5Close to the ideal 120° for sp² hybridized carbon.
C-C-CH₂Cl121.0Slight steric repulsion may cause deviation from 120°.
C-CH₂-Cl111.0Close to the ideal tetrahedral angle of 109.5° for sp³ hybridized carbon.
Supramolecular Assembly: The Interplay of Non-Covalent Interactions

The crystal packing is dictated by a hierarchy of intermolecular interactions. In halogenated phenols, a fascinating interplay between strong hydrogen bonds and weaker, yet structurally significant, halogen bonds often occurs.[11][12]

  • O-H···O Hydrogen Bonds: The phenolic hydroxyl group is a strong hydrogen bond donor. It typically forms robust hydrogen bonds with the oxygen atom of a neighboring molecule, often leading to the formation of chains or cyclic synthons that are fundamental to the crystal's architecture.[12]

  • Halogen Bonding (C-Cl···O): The chlorine atom in the chloromethyl group possesses an electrophilic region (a σ-hole) along the C-Cl bond axis. This region can engage in an attractive interaction with a nucleophilic region on a neighboring molecule, such as the phenolic oxygen. This type of halogen bond is a highly directional and important interaction for crystal engineering.[13]

  • π-π Stacking: The aromatic rings can interact through offset π-stacking arrangements, contributing to the overall stability of the crystal lattice.

G cluster_0 Molecule A cluster_1 Molecule B cluster_2 Molecule C A [O-H]----[C-CH₂-Cl] B [O-H]----[C-CH₂-Cl] A->B O-H···O Hydrogen Bond (Strong) C [O-H]----[C-CH₂-Cl] B->C C-Cl···O Halogen Bond (Directional)

Sources

Methodological & Application

Application Notes and Protocols: Reactions of 2-(Chloromethyl)phenol with Nucleophiles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synthetic Versatility of 2-(Chloromethyl)phenol

This compound, also known as o-hydroxybenzyl chloride, is a bifunctional aromatic compound of significant interest to the synthetic chemist.[1] Its structure uniquely combines a weakly acidic phenolic hydroxyl group and a highly reactive benzylic chloride. This arrangement makes it a powerful electrophilic building block for the synthesis of a diverse array of chemical structures, particularly heterocyclic systems and substituted phenols which are prevalent in medicinal chemistry and materials science.

The primary site of reactivity is the chloromethyl group, which is susceptible to nucleophilic attack via a bimolecular nucleophilic substitution (SN2) mechanism.[2][3] The adjacent hydroxyl group plays a critical role, capable of acting as an internal nucleophile or modulating the reactivity of the benzylic carbon. Understanding and controlling the reaction pathways with various nucleophiles is key to harnessing the full synthetic potential of this versatile reagent.

This guide provides a detailed exploration of the reactions of this compound with common classes of nucleophiles (O, N, and S-nucleophiles), offering mechanistic insights and field-proven laboratory protocols for researchers, scientists, and drug development professionals.

Core Mechanistic Principles

The reactions discussed herein predominantly follow an SN2 pathway. A nucleophile (Nu:⁻) attacks the electrophilic carbon of the chloromethyl group, displacing the chloride leaving group in a single, concerted step.[2][3]

Key Causality Behind Experimental Choices:
  • Solvent: Polar aprotic solvents like acetone, acetonitrile (ACN), or dimethylformamide (DMF) are often preferred. They can solvate the counter-ion of the nucleophile but do not form a strong solvation shell around the nucleophile itself, thus preserving its reactivity.

  • Base: In many cases, a base is required to either deprotonate the nucleophile (e.g., an alcohol or thiol) to increase its nucleophilicity, or to scavenge the HCl generated during reactions with neutral nucleophiles like amines. The choice of base is critical; strong bases can deprotonate the phenolic hydroxyl, opening pathways to side reactions.

  • Temperature: Most reactions proceed efficiently at temperatures ranging from room temperature to gentle heating (50-80 °C). Higher temperatures can lead to side reactions, including polymerization.

Caption: General SN2 reaction of this compound.

Reactions with O-Nucleophiles: The Williamson Ether Synthesis

The reaction of this compound with oxygen nucleophiles is a classic example of the Williamson ether synthesis, which can occur both intramolecularly and intermolecularly.[3][4][5][6]

Intramolecular Cyclization to 2,3-Dihydrobenzofuran

Perhaps the most characteristic reaction of this compound is its base-mediated intramolecular cyclization. The phenolic proton is first removed by a base to form a phenoxide, which then acts as a potent internal nucleophile, attacking the adjacent benzylic chloride to form the five-membered 2,3-dihydrobenzofuran ring.[7] This scaffold is a common motif in many biologically active natural products.[8][9]

Intramolecular_Cyclization start This compound step1 Deprotonation (e.g., K₂CO₃, Acetone) start->step1 intermediate Phenoxide Intermediate step1->intermediate step2 Intramolecular S N 2 Attack (Ring Closure) intermediate->step2 product 2,3-Dihydrobenzofuran step2->product caption Workflow for intramolecular ether synthesis.

Caption: Workflow for intramolecular ether synthesis.

Protocol 3.1: Synthesis of 2,3-Dihydrobenzofuran

Principle: This protocol details the base-catalyzed cyclization of this compound. Potassium carbonate serves as a mild base to generate the phenoxide nucleophile in situ. Acetone is used as the solvent due to its ability to dissolve the reactants and its suitable boiling point for the reaction.

Materials:

  • This compound (1.0 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (1.5 eq)

  • Acetone (anhydrous)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (e.g., 1.43 g, 10.0 mmol).

  • Add anhydrous potassium carbonate (e.g., 2.07 g, 15.0 mmol).

  • Add anhydrous acetone (e.g., 50 mL).

  • Causality Check: Using an excess of a mild, solid base like K₂CO₃ ensures complete deprotonation of the phenol without introducing a high concentration of soluble, strong base (like NaOH) which could promote side reactions.

  • Heat the mixture to reflux (approx. 56 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 9:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 4-6 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the inorganic salts (K₂CO₃ and KCl).

  • Wash the solid residue with a small amount of acetone.

  • Combine the filtrate and washings and remove the solvent under reduced pressure (rotary evaporation).

  • The resulting crude oil can be purified by vacuum distillation or column chromatography on silica gel to yield pure 2,3-dihydrobenzofuran.

Self-Validation: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and GC-MS analysis, comparing the data with literature values.

Reactions with N-Nucleophiles: Synthesis of 2-(Aminomethyl)phenols

Primary and secondary amines are excellent nucleophiles that readily react with this compound to afford the corresponding 2-(aminomethyl)phenol derivatives.[10] These products are valuable as ligands in coordination chemistry and as precursors for more complex molecules, including Mannich bases.[11] The reaction typically requires two equivalents of the amine: one to act as the nucleophile and the second to act as a base to neutralize the HCl byproduct. Alternatively, an inexpensive inorganic base can be used.

Protocol 4.1: Synthesis of 2-((Diethylamino)methyl)phenol

Principle: This protocol describes the N-alkylation of diethylamine. The reaction is performed in acetonitrile at a moderate temperature. Triethylamine is used as an auxiliary base to scavenge the HCl formed, preserving the nucleophilic amine.

Materials:

  • This compound (1.0 eq)

  • Diethylamine (1.1 eq)

  • Triethylamine (TEA) (1.2 eq)

  • Acetonitrile (ACN)

  • Round-bottom flask with a nitrogen inlet

  • Magnetic stirrer and stir bar

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve this compound (e.g., 1.43 g, 10.0 mmol) in acetonitrile (40 mL).

  • Add triethylamine (e.g., 1.67 mL, 12.0 mmol).

  • Cool the solution in an ice bath to 0 °C.

  • Add diethylamine (e.g., 1.14 mL, 11.0 mmol) dropwise to the stirred solution.

  • Causality Check: Running the reaction at 0 °C initially helps to control the exothermicity of the amine addition. Using a non-nucleophilic base like TEA prevents competition with the diethylamine nucleophile.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 25 mL) to remove triethylamine hydrochloride.

  • Wash the organic layer with brine (25 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by column chromatography (silica gel) if necessary.

Self-Validation: The formation of the product can be confirmed by spectroscopic methods (NMR, IR). The disappearance of the -CH₂Cl signal and the appearance of new signals corresponding to the diethylaminomethyl group in the ¹H NMR spectrum are key indicators.

Reactions with S-Nucleophiles: Synthesis of 2-((Alkylthio)methyl)phenols

Thiols are highly potent nucleophiles and react smoothly with this compound to produce thioethers.[12] The high nucleophilicity of sulfur means these reactions are often rapid and high-yielding. A base is required to deprotonate the thiol to the more nucleophilic thiolate anion.

Protocol 5.1: Synthesis of 2-((Ethylthio)methyl)phenol

Principle: Ethanethiol is deprotonated by sodium hydroxide to form the sodium ethanethiolate nucleophile, which then displaces the chloride from this compound. The reaction is run in ethanol, which serves as a suitable solvent for all reactants.

Materials:

  • This compound (1.0 eq)

  • Ethanethiol (1.1 eq)

  • Sodium Hydroxide (NaOH) (1.1 eq)

  • Ethanol

  • Round-bottom flask with a nitrogen inlet

  • Magnetic stirrer and stir bar

Procedure:

  • Caution: Ethanethiol has a very strong, unpleasant odor and should be handled in a well-ventilated fume hood.

  • In a round-bottom flask under a nitrogen atmosphere, dissolve sodium hydroxide (e.g., 0.44 g, 11.0 mmol) in ethanol (30 mL).

  • Cool the solution to 0 °C and add ethanethiol (e.g., 0.81 mL, 11.0 mmol) dropwise. Stir for 15 minutes to ensure complete formation of the thiolate.

  • Causality Check: Pre-forming the thiolate with a strong base like NaOH ensures the nucleophile is in its most reactive form, leading to a clean and efficient SN2 reaction.

  • To this solution, add a solution of this compound (e.g., 1.43 g, 10.0 mmol) in ethanol (10 mL) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 3-4 hours.

  • Monitor the reaction by TLC.

  • Once complete, neutralize the mixture with 1 M HCl (aq) and remove the ethanol under reduced pressure.

  • Extract the aqueous residue with diethyl ether (3 x 30 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate to give the crude product.

  • Purify via column chromatography on silica gel.

Summary of Reaction Conditions

Nucleophile ClassExample NucleophileBaseSolventTemp. (°C)Typical Yield (%)Product Class
O-Nucleophile Internal (Phenoxide)K₂CO₃Acetone56 (Reflux)>90%Dihydrobenzofuran
N-Nucleophile DiethylamineTriethylamineAcetonitrile0 → RT85-95%Aminomethylphenol
S-Nucleophile EthanethiolNaOHEthanol0 → RT>90%Thioether

References

  • Tramontini, M., & Angiolini, L. (1990). The Mannich reaction of 2-chloro-4-phenylphenol. Tetrahedron, 46(6), 1791-1837.
  • BenchChem. (2025). Application Notes and Protocols for Nucleophilic Substitution on 2-(Chloromethyl)oxirane.
  • Shahmuradov, S. T. (n.d.). The Synthesis of 2-Morpholylmethyl-4-Chlorine-6 (Methylcycloalkyl) Phenols. Y.H. Mammadaliyev Institute of Petrochemical Processes.
  • ACS Catalysis. (2018).
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
  • Wikipedia. (n.d.). Williamson ether synthesis.
  • Chemistry LibreTexts. (2023). Williamson Ether Synthesis.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 35682, this compound.
  • Chemistry LibreTexts. (2021). 8.5: Mechanisms of Nucleophilic Substitution Reactions.
  • YouTube. (2013). Williamson Ether Synthesis.
  • University of Massachusetts Boston. (n.d.). The Williamson Ether Synthesis.
  • NIH. (2021). Photoinduced Cascade Reactions of 2-Allylphenol Derivatives toward the Production of 2,3-Dihydrobenzofurans.
  • Chemistry LibreTexts. (2023). Nucleophilicity of Sulfur Compounds.
  • MDPI. (2021).
  • ResearchGate. (n.d.). Synthesis of 2, 4-Bis(n-octylthiomethyl)-6-methylphenol.
  • Google Patents. (n.d.).
  • NIH. (2022). Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis.
  • Chemistry LibreTexts. (2020). 22.6: Electrophilic Substitution of Phenols.
  • Chemistry Steps. (n.d.). Reactions of Phenols.
  • MSU Chemistry. (n.d.). Alcohol Reactivity.
  • Chemistry LibreTexts. (2015). 22.

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Application Notes and Protocols for 2-(Chloromethyl)phenol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unlocking the Synthetic Potential of a Bifunctional Building Block

In the landscape of organic synthesis, the strategic value of a reagent is often defined by its ability to participate in multiple, predictable transformations. 2-(Chloromethyl)phenol is a prime exemplar of such a molecule. Possessing two distinct reactive sites—a nucleophilic phenolic hydroxyl group and an electrophilic benzylic chloride—it offers a versatile platform for the construction of complex molecular architectures. This guide moves beyond a simple recitation of reactions; it delves into the causality of its reactivity and provides robust, field-tested protocols for its application. We will explore its utility in cornerstone reactions such as Williamson ether synthesis and its role as a key precursor in the synthesis of heterocyclic systems like benzofurans, which are prevalent in bioactive compounds.[1][2][3][4][5] The protocols herein are designed to be self-validating, providing researchers with a reliable foundation for their synthetic endeavors.

Core Properties and Reactivity Profile

This compound, also known as o-hydroxybenzyl chloride, is a crystalline solid at room temperature.[6] Its synthetic utility is rooted in the orthogonal reactivity of its two functional groups.

  • Phenolic Hydroxyl Group: With a pKa of approximately 9.5, this group is readily deprotonated by moderate to strong bases to form a potent phenoxide nucleophile.[6] This site is the linchpin for O-alkylation reactions.

  • Chloromethyl Group: As a benzylic halide, the chlorine atom is an excellent leaving group, making the adjacent methylene carbon highly susceptible to nucleophilic attack. This electrophilic center is central to its use as an alkylating agent.

This bifunctionality allows for sequential reactions, where one group can be reacted selectively while the other remains available for subsequent transformations.

Table 1: Physicochemical Properties of this compound

Property Value Reference
Molecular Formula C₇H₇ClO [6][7]
Molecular Weight 142.58 g/mol [6][7]
Boiling Point 240.7 °C at 760 mmHg [6]
Density 1.233 g/cm³ [6]

| pKa | ~9.46 (Predicted) |[6] |

Critical Safety Precautions

This compound and its derivatives are hazardous materials that demand strict adherence to safety protocols.[8] They are classified as irritants, potentially causing severe skin, eye, and respiratory irritation.[8] Some related phenolic compounds are also considered toxic and corrosive.[9]

  • Handling: Always handle this compound within a certified chemical fume hood.

  • Personal Protective Equipment (PPE): Wear nitrile gloves, a flame-retardant lab coat, and chemical splash goggles at all times.[8]

  • In case of Exposure:

    • Skin: Immediately wash the affected area with copious amounts of soap and water.[8]

    • Eyes: Flush with water for at least 15 minutes and seek immediate medical attention.[8]

    • Inhalation: Move to fresh air immediately.[8]

  • Disposal: Dispose of all waste in a designated, approved hazardous waste container.[8]

Application I: Williamson Ether Synthesis for O-Alkylation

The Williamson ether synthesis is a robust and widely used method for forming ethers.[10][11] In this context, this compound acts as the electrophile (alkyl halide), allowing for the introduction of the o-hydroxybenzyl moiety onto a substrate. The reaction proceeds via an Sₙ2 mechanism, where an alkoxide or phenoxide nucleophile attacks the chloromethyl carbon.[10][11]

The choice of base and solvent is critical for success. A strong, non-nucleophilic base like sodium hydride (NaH) is ideal for deprotonating alcohols to prevent competing reactions. For phenols, a weaker base such as potassium carbonate (K₂CO₃) is often sufficient and more manageable.[12] Polar aprotic solvents like DMF or acetonitrile are preferred as they solvate the cation of the base without hydrogen-bonding to the nucleophile, thus enhancing its reactivity.[13]

Detailed Protocol: Synthesis of 2-(Phenoxymethyl)phenol

This protocol details the O-alkylation of phenol with this compound.

Step-by-Step Methodology:

  • Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂ or Argon), add phenol (1.0 eq, e.g., 10 mmol, 0.94 g).

  • Solvent & Base: Add anhydrous acetonitrile (30 mL) followed by powdered potassium carbonate (K₂CO₃, 2.0 eq, 20 mmol, 2.76 g).

  • Reagent Addition: Stir the suspension vigorously for 15 minutes at room temperature. Add this compound (1.0 eq, 10 mmol, 1.42 g) to the mixture.

  • Reaction: Heat the reaction mixture to reflux (approx. 82°C) and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the mixture to room temperature and filter to remove the inorganic salts.[12] Wash the solids with a small amount of acetonitrile.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the resulting residue in ethyl acetate (50 mL) and wash sequentially with 1 M NaOH (2 x 25 mL) to remove unreacted phenol, followed by brine (25 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure ether.

Table 2: Protocol Summary for Synthesis of 2-(Phenoxymethyl)phenol

Parameter Value Rationale
Phenol 1.0 eq Nucleophile precursor
This compound 1.0 eq Electrophile
K₂CO₃ 2.0 eq Base to deprotonate phenol[12]
Solvent Acetonitrile Polar aprotic solvent, favors Sₙ2[13]
Temperature ~82°C (Reflux) Provides sufficient energy for reaction
Time 6-8 hours Typical duration for completion

| Expected Yield | 75-85% | Based on similar literature procedures |

Application II: Precursor for Benzofuran Synthesis

Benzofurans are a class of heterocyclic compounds found in many biologically active natural products and pharmaceuticals.[14] One of the most powerful strategies for their synthesis involves the reaction of a phenol with an α-haloketone, followed by intramolecular cyclization.[15] this compound is a versatile starting material for a multi-step synthesis that culminates in a benzofuran scaffold.

The proposed pathway involves an initial O-alkylation of a compound with an active methylene group (e.g., ethyl acetoacetate) using this compound. The resulting intermediate possesses all the necessary components for a subsequent intramolecular cyclization/condensation reaction, often promoted by a dehydrating agent or acid catalyst, to form the furan ring.

Logical Workflow for Benzofuran Synthesis

Benzofuran_Synthesis reagent1 This compound intermediate Intermediate Ether (O-Alkylation Product) reagent1->intermediate Sₙ2 Reaction reagent2 Ethyl Acetoacetate reagent2->intermediate base K₂CO₃, Acetone base->intermediate product Substituted Benzofuran intermediate->product Intramolecular Cyclization cyclization Acid Catalyst (e.g., PPA) Heat cyclization->product

Caption: Workflow for synthesizing a benzofuran from this compound.

Hypothetical Protocol: Synthesis of Ethyl 2-Methylbenzofuran-3-carboxylate

This protocol outlines a plausible two-step synthesis based on established chemical principles.

Step 1: O-Alkylation

  • Setup: In a 250 mL round-bottom flask, combine ethyl acetoacetate (1.0 eq), this compound (1.0 eq), and potassium carbonate (1.5 eq) in acetone (100 mL).

  • Reaction: Reflux the mixture with vigorous stirring for 12-16 hours. Monitor by TLC.

  • Work-up: Cool the reaction, filter off the solids, and concentrate the filtrate under reduced pressure. The crude intermediate can often be used directly in the next step after ensuring the removal of acetone.

Step 2: Intramolecular Cyclization

  • Setup: Place the crude intermediate from Step 1 into a flask.

  • Reaction: Add polyphosphoric acid (PPA) (approx. 10x the weight of the intermediate) and heat the mixture to 90-100°C with stirring for 2-4 hours.

  • Work-up: Cool the reaction mixture and carefully pour it onto crushed ice with stirring.

  • Extraction: Extract the aqueous mixture with diethyl ether (3 x 50 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent. Purify the residue by column chromatography to obtain the target benzofuran.

Role as a Versatile Synthon for Bioactive Molecules

The ortho-hydroxybenzyl scaffold provided by this compound is a valuable component in medicinal chemistry and agrochemical research.[3][16] Its ability to act as a bifunctional linker allows for the tethering of different molecular fragments.

Synthetic Strategy Overview

The typical synthetic logic involves using the reactive chloromethyl group as the primary point of attachment to a core molecule via nucleophilic substitution. This reaction covalently links the o-hydroxybenzyl unit. The remaining phenolic hydroxyl group can then be exploited in several ways:

  • Secondary Modification: The phenol can be alkylated, acylated, or converted into other functional groups to modulate the molecule's properties (e.g., solubility, hydrogen bonding capacity).

  • Directing Group: The hydroxyl group can act as an ortho-para director in subsequent electrophilic aromatic substitution reactions, allowing for further functionalization of the aromatic ring.

  • Intramolecular Cyclization: As seen in the benzofuran synthesis, the phenol can act as an internal nucleophile to form new heterocyclic rings.

This strategic approach enables the generation of diverse chemical libraries from a single, versatile starting material, which is a cornerstone of modern drug discovery.[4][5]

Bioactive_Synthesis cluster_0 Core Molecule (R-NuH) cluster_1 Further Derivatization Core Nucleophile (e.g., Amine, Thiol, Alcohol) Intermediate Tethered Intermediate (R-Nu-CH₂-Ph-OH) Core->Intermediate Sₙ2 Coupling Reagent This compound Reagent->Intermediate Product1 Phenol Alkylation/ Acylation Intermediate->Product1 Path A Product2 Ring Functionalization (EAS) Intermediate->Product2 Path B Product3 Intramolecular Cyclization Intermediate->Product3 Path C

Caption: Strategic use of this compound in bioactive molecule synthesis.

References

  • LookChem. This compound Product Information. [Link]

  • Micro-Measurements. Safety Data Sheet. [Link]

  • Wang, L., et al. (2019). One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones. Molecules, 24(12), 2243. [Link]

  • Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research, 9(5), 210-220. [Link]

  • Organic Chemistry Portal. Benzofuran synthesis. [Link]

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  • NIH National Center for Biotechnology Information. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. [Link]

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  • Wikipedia. Formaldehyde. [Link]

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  • NIH National Center for Biotechnology Information. PubChem Compound Summary for CID 197114, 2-(chloromethyl)oxirane;formaldehyde;phenol. [Link]

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Application Notes and Protocols: Protecting Group Strategies for 2-(Chloromethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(Chloromethyl)phenol is a bifunctional organic compound of significant interest in medicinal chemistry and materials science. Its utility as a synthetic intermediate is derived from the presence of two distinct reactive sites: a nucleophilic phenolic hydroxyl group and an electrophilic benzylic chloride. This duality, however, presents a formidable challenge in regioselective synthesis. Unchecked, the reactivity of one group can interfere with desired transformations at the other, leading to a mixture of products and diminished yields. Consequently, the strategic application of protecting groups is paramount to achieving controlled, high-yield syntheses of this compound derivatives.

This technical guide provides a comprehensive overview of protecting group strategies tailored for this compound. We will delve into the rationale behind selecting appropriate protecting groups for the phenolic hydroxyl moiety, present detailed, field-proven protocols for their installation and removal, and discuss the principles of orthogonal protection to enable complex synthetic routes.

The Challenge: Dueling Reactivities

The primary synthetic hurdle with this compound lies in the competing reactivities of its functional groups. The phenolic hydroxyl group is acidic and readily deprotonated to form a potent nucleophile, while the chloromethyl group is an excellent electrophile, susceptible to nucleophilic substitution. This inherent reactivity profile can lead to self-polymerization or undesired side reactions under both acidic and basic conditions. Therefore, temporarily masking the phenolic hydroxyl group is often the most effective strategy to allow for selective manipulation of the chloromethyl group.

Protecting the Phenolic Hydroxyl Group

The selection of a suitable protecting group for the phenolic hydroxyl is dictated by its stability to the reaction conditions planned for the chloromethyl group and the ease of its subsequent removal under conditions that will not affect the newly modified structure. We will explore three widely employed classes of protecting groups: silyl ethers, benzyl ethers, and acetates.

Silyl Ethers: The Versatile Workhorse

Silyl ethers are among the most popular choices for protecting hydroxyl groups due to their ease of formation, general stability to a wide range of non-acidic and non-fluoride conditions, and their straightforward removal.[1] For phenols, the tert-butyldimethylsilyl (TBDMS) group offers a robust and reliable option.[2]

Rationale for TBDMS Protection

The TBDMS group is introduced by reacting the phenol with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base, typically imidazole.[3][4] The steric bulk of the tert-butyl group confers significant stability to the resulting silyl ether, making it resistant to many reagents that might be used to modify the chloromethyl moiety. Phenolic TBDMS ethers are readily cleaved by fluoride ion sources, such as tetrabutylammonium fluoride (TBAF), or under acidic conditions.[5][6][7] Notably, phenolic silyl ethers are more susceptible to cleavage under basic conditions compared to their aliphatic counterparts, a property that can be exploited for selective deprotection.[8]

Experimental Protocol: TBDMS Protection of this compound

Materials:

  • This compound

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Imidazole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add imidazole (2.5 eq).

  • Stir the mixture at room temperature until all solids have dissolved.

  • Add TBDMSCl (1.2 eq) portion-wise to the solution.

  • Stir the reaction mixture at room temperature for 3-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).[2]

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with EtOAc (3 x volumes).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired TBDMS-protected this compound.

Deprotection Protocol: Cleavage of the TBDMS Ether

Materials:

  • TBDMS-protected this compound derivative

  • Tetrabutylammonium fluoride (TBAF) (1M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the TBDMS-protected this compound derivative (1.0 eq) in anhydrous THF.

  • Add TBAF (1.1 eq, 1M solution in THF) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

  • Quench the reaction with water and extract with EtOAc (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Benzyl Ethers: Robust and Orthogonal

The benzyl (Bn) group is another cornerstone protecting group for alcohols and phenols, valued for its high stability under a wide range of acidic and basic conditions, as well as its unique deprotection methods.[9][10]

Rationale for Benzyl Protection

Benzyl ethers are typically formed via a Williamson ether synthesis, where the phenoxide, generated with a base, displaces a benzyl halide.[11][12] The resulting ether is exceptionally stable to many synthetic transformations. A key advantage of the benzyl group is its removal by catalytic hydrogenolysis (e.g., H₂ gas with a palladium catalyst), a mild and neutral method that is orthogonal to many other protecting groups, including silyl ethers and esters.[13][14] However, care must be taken as the benzylic chloride in the substrate could also be susceptible to reduction under these conditions.[15] Alternative oxidative deprotection methods using reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can also be employed.[16]

Experimental Protocol: Benzylation of this compound

Materials:

  • This compound

  • Benzyl bromide (BnBr)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous Acetone or DMF

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous acetone or DMF, add K₂CO₃ (2.0 eq).

  • Stir the suspension vigorously and add benzyl bromide (1.2 eq) dropwise.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring by TLC.

  • After cooling to room temperature, filter off the inorganic salts and wash the filter cake with acetone.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in EtOAc and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Acetates: Simple and Readily Cleaved

Acetate esters provide a simple and cost-effective means of protecting phenolic hydroxyls. While generally less robust than silyl or benzyl ethers, their ease of formation and mild deprotection conditions make them a viable option in many synthetic schemes.

Rationale for Acetate Protection

Phenols are readily acetylated using acetic anhydride in the presence of a base like pyridine or a catalyst such as expansive graphite. The acetate group is stable to neutral and mildly acidic conditions but is easily cleaved by hydrolysis under basic conditions (e.g., using potassium carbonate in methanol) or through transesterification.[17] A particularly mild deprotection can be achieved using ammonium acetate in aqueous methanol.[18]

Experimental Protocol: Acetylation of this compound

Materials:

  • This compound

  • Acetic anhydride

  • Pyridine or Triethylamine

  • Dichloromethane (DCM)

  • 1M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in DCM and add pyridine (1.5 eq).

  • Cool the solution to 0 °C and add acetic anhydride (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-3 hours, monitoring by TLC.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the acetylated product.

Comparative Summary of Protecting Groups

Protecting GroupProtection ConditionsDeprotection ConditionsStabilityKey Advantages
TBDMS Ether TBDMSCl, Imidazole, DMF[2][3]TBAF, THF; or mild acid[5][7]Stable to bases, nucleophiles, and mild reducing agents. Labile to acid and fluoride.Versatile, widely used, good stability.
Benzyl Ether BnBr, K₂CO₃, Acetone/DMF[11][19]H₂, Pd/C; or DDQ[13][16]Very stable to a wide range of acidic and basic conditions.Robust, orthogonal deprotection.
Acetate Ester Ac₂O, Pyridine, DCMK₂CO₃, MeOH; or NH₄OAc, aq. MeOH[17][18]Stable to neutral and mildly acidic conditions. Labile to bases.Economical, easy to introduce and remove.

Orthogonal Protecting Group Strategies

In more complex syntheses, it may be necessary to protect multiple functional groups and deprotect them selectively. This is achieved through an orthogonal protection strategy, where each protecting group is removed by a specific set of reagents that do not affect the others.[20][21] For a molecule like a derivative of this compound that might have other functional groups, a combination of the protecting groups discussed above can be employed.

For example, a phenolic hydroxyl could be protected as a TBDMS ether, while an aliphatic alcohol elsewhere in the molecule is protected as a benzyl ether. The TBDMS group can be selectively removed with a fluoride source without affecting the benzyl ether. Subsequently, the benzyl ether can be removed by hydrogenolysis, leaving other functional groups intact.

Orthogonal_Protection Molecule Multifunctional Molecule (Phenol, Alcohol) Protected TBDMS-Phenol Bn-Alcohol Molecule->Protected 1. TBDMSCl, Imidazole 2. NaH, BnBr Deprotect1 Phenol Bn-Alcohol Protected->Deprotect1 TBAF Deprotect2 Phenol Alcohol Deprotect1->Deprotect2 H₂, Pd/C

Caption: Orthogonal deprotection workflow.

Conclusion

The successful synthesis of complex molecules derived from this compound hinges on the judicious selection and application of protecting groups for the phenolic hydroxyl. Silyl ethers, benzyl ethers, and acetates each offer a unique set of advantages in terms of stability and deprotection methods. By understanding the principles outlined in this guide and carefully planning the synthetic route, researchers can effectively navigate the challenges posed by the dual reactivity of this versatile building block, enabling the efficient construction of novel compounds for a wide range of applications.

References

  • American Chemical Society. (n.d.). Taming of a Superbase for Selective Phenol Desilylation and Natural Product Isolation. The Journal of Organic Chemistry.
  • Lakshman, M. K., et al. (n.d.). KHF2, a mild and selective desilylating agent for phenol t-butyldimethylsilyl (TBDMS) ethers. Tetrahedron Letters.
  • Taylor & Francis Online. (n.d.). Microwave-Assisted Protection of Phenols as tert-Butyldimethylsilyl (TBDMS) Ethers Under Solvent-Free Conditions. Synthetic Communications.
  • RSC Publishing. (2014). A facile chemoselective deprotection of aryl silyl ethers using sodium hydride/DMF and in situ protection of phenol with various groups. RSC Advances.
  • OoCities.org. (n.d.). Protection of alcohols and phenols with methoxymethyl acetate.
  • Indian Academy of Sciences. (n.d.). A convenient procedure for the synthesis of allyl and benzyl ethers from alcohols and phenols. Journal of Chemical Sciences.
  • ResearchGate. (n.d.). Microwave-Assisted Protection of Phenols as tert-Butyldimethylsilyl (TBDMS) Ethers Under Solvent-Free Conditions.
  • University of Rochester. (n.d.). Protecting Groups. Chemistry 204/210.
  • Gelest. (n.d.). Deprotection of Silyl Ethers. Technical Library.
  • SynArchive. (n.d.). Protection of Phenol by Silyl ether.
  • University of Windsor. (n.d.). Alcohol Protecting Groups.
  • Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by silyl ether cleavage.
  • BenchChem. (2025). Technical Support Center: Synthesis of 2-Chloro-4-(hydroxymethyl)phenol.
  • Indian Journal of Chemistry. (n.d.). An efficient and simple procedure for acetylation of alcohols and phenols with acetic anhydride catalysed by expansive graphite.
  • Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups.
  • Wikipedia. (n.d.). Protecting group.
  • Organic Chemistry Portal. (n.d.). Protective Groups.
  • American Chemical Society. (n.d.). New Strategies for Protecting Group Chemistry: Synthesis, Reactivity, and Indirect Oxidative Cleavage of para-Siletanylbenzyl Ethers. Accounts of Chemical Research.
  • Google Patents. (n.d.). Method for producing 2-chloromethylphenyl acetic acid derivatives.
  • ResearchGate. (n.d.). A Mild, Highly Selective and Remarkably Easy Procedure for Deprotection of Aromatic Acetates Using Ammonium Acetate as a Neutral Catalyst in Aqueous Medium.
  • Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers.
  • Suzhou Highfine Biotech. (2024). Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I).
  • JETIR. (n.d.). Green and Simple method for the synthesis of Phenolic esters and their catalytic de-protection. Journal of Emerging Technologies and Innovative Research.
  • Journal of the Indian Chemical Society. (n.d.). Acetylation of phenols using acetic acid.
  • Wikipedia. (n.d.). Benzyl group.
  • American Chemical Society. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Organic Letters.
  • Organic Synthesis. (n.d.). Protecting Groups.
  • BenchChem. (n.d.). A Technical Guide to Benzyl and Trityl Ether Protecting Groups in Organic Synthesis.
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Sources

Application Note: 2-(Chloromethyl)phenol as a Versatile Synthon for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-(Chloromethyl)phenol, also known as 2-hydroxybenzyl chloride, is a bifunctional organic compound of significant interest to the pharmaceutical industry. Its unique structure, featuring a nucleophilic phenolic hydroxyl group and an electrophilic benzylic chloride, makes it a versatile building block for constructing complex molecular architectures found in a wide range of active pharmaceutical ingredients (APIs).[1] This application note provides an in-depth guide for researchers, chemists, and drug development professionals on the strategic use of this compound in the synthesis of key pharmaceutical intermediates. We will explore its core reactivity, provide detailed, field-proven protocols for its application in Williamson ether synthesis and N-alkylation reactions, and discuss the critical parameters for achieving high-yield, high-purity outcomes.

Introduction: The Strategic Value of a Bifunctional Building Block

In the landscape of medicinal chemistry, synthons possessing multiple, orthogonally reactive functional groups are invaluable. This compound (C₇H₇ClO) is a prime example of such a molecule.[2] The molecule's power lies in the juxtaposition of two key reactive sites:

  • The Phenolic Hydroxyl (-OH) Group: This group is weakly acidic and can be deprotonated to form a potent phenoxide nucleophile, ideal for forming ether and ester linkages.[3]

  • The Chloromethyl (-CH₂Cl) Group: This benzylic halide is an excellent electrophile, susceptible to nucleophilic attack by a wide range of nucleophiles (e.g., amines, alkoxides, thiolates) via an Sₙ2 mechanism.[1][4][5]

This dual reactivity allows for sequential, controlled modifications, enabling chemists to introduce the valuable 2-hydroxybenzyl moiety into target molecules or to use the compound as a linchpin in multi-step synthetic pathways.

Physicochemical Properties & Safety Profile

Accurate characterization and safe handling are prerequisites for successful synthesis.

PropertyValueSource
IUPAC Name This compound[2]
CAS Number 612-19-1
Molecular Formula C₇H₇ClO[2]
Molecular Weight 142.58 g/mol [2]
Appearance Off-white to light yellow crystalline solid
Melting Point 47-50 °C

Safety and Handling: this compound is classified as a skin and eye irritant and may cause respiratory irritation. All manipulations must be conducted in a well-ventilated chemical fume hood. Appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat, is mandatory. Avoid inhalation of dust and contact with skin and eyes.

Core Application I: Williamson Ether Synthesis via Sₙ2 Alkylation

A primary application of this compound is its use as an electrophile in Williamson ether synthesis to generate aryl benzyl ethers. In this workflow, a separate phenolic or alcoholic nucleophile is deprotonated to form an alkoxide/phenoxide, which then displaces the chloride from the chloromethyl group. This reaction is a robust method for creating the C-O-C ether linkage, a common motif in pharmacologically active molecules.

Scientific Rationale & Mechanistic Insight

The reaction proceeds via a classic bimolecular nucleophilic substitution (Sₙ2) mechanism.[5] The success of the synthesis hinges on maximizing the rate of the desired Sₙ2 pathway while minimizing side reactions.

  • Nucleophile Choice: Primary and secondary alkoxides, as well as phenoxides, are excellent nucleophiles for this reaction. Tertiary alkoxides are generally avoided as their steric bulk can promote a competing elimination (E2) reaction.[5]

  • Solvent System: Polar aprotic solvents such as acetonitrile (ACN) or dimethylformamide (DMF) are ideal. They effectively solvate the cation of the base (e.g., K⁺) without solvating and deactivating the phenoxide nucleophile, thereby accelerating the Sₙ2 reaction rate.[4]

  • Base Selection: Anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are preferred bases.[6] They are strong enough to deprotonate phenols but are generally not so basic as to cause undesired side reactions with the solvent or starting materials.

Detailed Protocol: Synthesis of 2-((4-Nitrophenoxy)methyl)phenol

This protocol details the synthesis of a model aryl ether intermediate, demonstrating the core principles of the Williamson ether synthesis using this compound.

Materials:

  • This compound (1.0 eq)

  • 4-Nitrophenol (1.0 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃, fine powder, 2.0 eq)

  • Acetonitrile (ACN), anhydrous (15-20 vol)

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Instrumentation:

  • Round-bottom flask equipped with a magnetic stir bar and reflux condenser

  • Heating mantle with temperature control

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq), 4-Nitrophenol (1.0 eq), and anhydrous potassium carbonate (2.0 eq).

    • Causality: Using anhydrous reagents and an inert atmosphere is critical to prevent the hydrolysis of the chloromethyl group and to avoid quenching the phenoxide nucleophile with water. K₂CO₃ serves as the base to deprotonate the more acidic 4-nitrophenol in situ.[6]

  • Solvent Addition: Add anhydrous acetonitrile (15-20 volumes relative to the limiting reagent) to the flask.

  • Reaction Conditions: Heat the stirred suspension to reflux (approx. 82°C for ACN) and maintain for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture.

    • Causality: Heating provides the necessary activation energy for the Sₙ2 reaction. TLC monitoring is essential to determine the point of complete consumption of the limiting reagent and to prevent the formation of degradation byproducts from prolonged heating.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the suspension to remove the inorganic salts (K₂CO₃ and KCl byproduct). Rinse the filter cake with a small amount of fresh ACN or EtOAc.

    • Causality: This filtration step removes the bulk of the inorganic materials, simplifying the subsequent liquid-liquid extraction.

  • Extraction: Concentrate the filtrate under reduced pressure using a rotary evaporator. Dissolve the resulting crude residue in ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with water (2x) and then with brine (1x).

    • Causality: The water wash removes any remaining inorganic salts and water-soluble impurities like residual DMF if it were used. The brine wash helps to break any emulsions and begins the drying process of the organic layer.[6]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate to dryness to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexane) or by column chromatography on silica gel.

Williamson_Ether_Synthesis_Workflow Diagram 1: General Workflow for Williamson Ether Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Isolation & Purification setup 1. Reaction Setup (Flask, Stir Bar, Inert Atm.) add_reagents 2. Add Reagents (Phenol, this compound, K₂CO₃) setup->add_reagents add_solvent 3. Add Solvent (Anhydrous ACN) add_reagents->add_solvent reflux 4. Heat to Reflux (Monitor by TLC) add_solvent->reflux cool 5. Cool to RT reflux->cool filter 6. Filter Inorganics cool->filter concentrate 7. Concentrate Filtrate filter->concentrate extract 8. Extraction (EtOAc / H₂O / Brine) concentrate->extract dry 9. Dry & Concentrate extract->dry purify 10. Purify (Recrystallization or Chromatography) dry->purify product Final Product purify->product

Caption: General Workflow for Williamson Ether Synthesis.

Core Application II: N-Alkylation for Benzylamine Derivatives

The synthesis of substituted benzylamines is another cornerstone application of this compound. The electrophilic chloromethyl group readily reacts with primary and secondary amines to form C-N bonds. These products are valuable intermediates for APIs where a constrained phenolic amine structure is required for biological activity, such as in certain receptor antagonists or signaling pathway modulators.

Scientific Rationale & Mechanistic Insight

This transformation is also an Sₙ2 reaction, where the amine acts as the nucleophile. Key considerations differ slightly from the ether synthesis:

  • Basicity Management: Amines are bases themselves. The reaction generates one equivalent of hydrochloric acid (HCl), which will protonate the starting amine, rendering it non-nucleophilic. Therefore, at least two equivalents of the starting amine must be used (one as the nucleophile, one as the acid scavenger), or, more efficiently, one equivalent of the amine is used along with an inexpensive, non-nucleophilic tertiary amine base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).

  • Overalkylation: Primary amines can potentially react twice to form a tertiary amine. This can be controlled by using an excess of the primary amine or by carefully controlling the stoichiometry and reaction time.

Detailed Protocol: Synthesis of 2-((Benzylamino)methyl)phenol

This protocol describes the mono-alkylation of benzylamine with this compound.

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.1 eq)

  • Triethylamine (TEA, 1.2 eq)

  • Tetrahydrofuran (THF) or Dichloromethane (DCM) (10-15 vol)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Step-by-Step Procedure:

  • Reaction Setup: Dissolve this compound (1.0 eq) in THF or DCM in a round-bottom flask equipped with a magnetic stir bar and an addition funnel.

  • Reagent Addition: In a separate beaker, prepare a solution of benzylamine (1.1 eq) and triethylamine (1.2 eq) in the same solvent. Add this solution dropwise to the stirred solution of this compound at room temperature.

    • Causality: Dropwise addition helps to control any exotherm from the reaction. TEA is a non-nucleophilic base that neutralizes the HCl generated in situ, preventing the formation of the non-reactive benzylammonium salt and driving the reaction to completion.

  • Reaction Conditions: Stir the mixture at room temperature for 4-8 hours. Monitor the reaction by TLC. Gentle warming (40°C) may be applied if the reaction is sluggish.

  • Work-up: Upon completion, quench the reaction by adding water. If DCM was used, transfer to a separatory funnel. If THF was used, first remove most of the THF on a rotary evaporator, then dissolve the residue in a water-immiscible solvent like EtOAc or DCM and transfer to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with 1M HCl (to remove excess TEA and unreacted benzylamine), water, saturated NaHCO₃ solution (to remove any residual acid), and finally brine.

    • Causality: The acidic wash protonates the basic amines, transferring them to the aqueous layer. The bicarbonate wash ensures the final organic solution is not acidic before concentration.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The product can often be purified by column chromatography or by salt formation (e.g., hydrochloride salt) and recrystallization.

Caption: N-Alkylation Sₙ2 Mechanism.

Conclusion

This compound serves as an exemplary building block for pharmaceutical synthesis, offering two distinct and highly useful points for chemical modification. The protocols outlined in this note for Williamson ether synthesis and N-alkylation represent foundational strategies that can be adapted for a wide variety of substrates. By understanding the underlying mechanisms and carefully controlling reaction parameters, researchers can effectively leverage the reactivity of this synthon to construct complex intermediates on the path to novel therapeutic agents.

References

  • The Role of 2-Hydroxybenzoyl Chloride in Modern Pharmaceutical Synthesis. (n.d.). Google Vertex AI Search.
  • 2-Chloro-4-(hydroxymethyl)
  • The Synthesis and Application of Substituted Benzyl Chlorides: A Comprehensive Technical Guide for Researchers and Drug Developm. (n.d.). Benchchem.
  • This compound | C7H7ClO | CID 35682. (n.d.). PubChem.
  • The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry.
  • Williamson ether synthesis. (n.d.). Wikipedia.
  • Alcohol to Ether using Williamson synthesis (O-Alkyl
  • SAFETY DATA SHEET. (2017, April 11). Micro-Measurements.
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Application Notes and Protocols for Polymerization Reactions Involving 2-(Chloromethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Polymer Chemistry Division

Abstract: This document provides a comprehensive technical guide on the polymerization reactions of 2-(Chloromethyl)phenol. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to synthesize, characterize, and apply polymers derived from this versatile monomer. The guide delves into the core principles of this compound polymerization, offering detailed experimental protocols, mechanistic insights, and a thorough examination of the resulting polymer properties and their applications.

Introduction: The Significance of this compound in Polymer Synthesis

This compound, also known as o-hydroxybenzyl chloride, is a bifunctional monomer of significant interest in polymer chemistry. Its structure, featuring a reactive chloromethyl group and a phenolic hydroxyl group, allows for a variety of polymerization pathways, leading to the formation of diverse polymeric architectures. The resulting polymers, such as poly(oxy-2-hydroxytoluene), exhibit a range of desirable properties, including thermal stability and tailored solubility, making them suitable for applications in coatings, adhesives, and as precursors for functional materials.

The inherent reactivity of the chloromethyl and hydroxyl functionalities enables both self-polycondensation and copolymerization with a variety of other monomers. This versatility allows for the fine-tuning of the final polymer's characteristics to meet the specific demands of advanced applications, including those in the biomedical and pharmaceutical fields where functional polymers are increasingly utilized.

Mechanistic Pathways of this compound Polymerization

The polymerization of this compound can proceed through several mechanisms, primarily dictated by the reaction conditions such as temperature, catalyst, and solvent. Understanding these pathways is crucial for controlling the polymer structure and properties.

Self-Polycondensation: Formation of Poly(oxy-2-hydroxytoluene)

The most common polymerization route for this compound is self-polycondensation. This reaction typically proceeds via a nucleophilic substitution mechanism where the phenoxide ion, formed by the deprotonation of the hydroxyl group, attacks the electrophilic chloromethyl group of another monomer unit. This process results in the formation of an ether linkage and the elimination of a chloride ion.

The reaction is often catalyzed by a base, which facilitates the formation of the more nucleophilic phenoxide. The propagation continues in a step-growth manner, leading to the formation of poly(oxy-2-hydroxytoluene).

G cluster_initiation Initiation cluster_propagation Propagation Monomer1 This compound (with -OH group) Phenoxide Phenoxide Intermediate Monomer1->Phenoxide Deprotonation Monomer2 This compound (with -CH2Cl group) Polymer Poly(oxy-2-hydroxytoluene) + HCl Monomer2->Polymer Ether Linkage Formation Base Base (e.g., NaOH) Phenoxide->Monomer2 Nucleophilic Attack

Caption: Self-polycondensation of this compound.

Cationic Polymerization

While less common, cationic polymerization of this compound can be initiated, particularly under acidic conditions. The chloromethyl group can be activated by a Lewis acid, generating a benzylic carbocation. This carbocation can then be attacked by the hydroxyl group of another monomer, leading to polymer chain growth. However, this method can be prone to side reactions and may result in branched or cross-linked structures.

Copolymerization

This compound can be copolymerized with other monomers to tailor the properties of the resulting polymer. For instance, it can be incorporated into phenolic resins through reaction with formaldehyde. It can also be copolymerized with other cyclic ethers or vinyl monomers, depending on the chosen polymerization technique, to introduce specific functionalities or to modify the polymer backbone.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of polymers from this compound. These protocols are designed to be self-validating, with clear checkpoints and expected outcomes.

Protocol 1: Base-Catalyzed Self-Polycondensation of this compound

This protocol describes the synthesis of linear poly(oxy-2-hydroxytoluene) via a base-catalyzed self-polycondensation reaction.

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Methanol

  • Hydrochloric acid (HCl), 1M

  • Nitrogen gas (high purity)

  • Standard laboratory glassware (three-neck round-bottom flask, condenser, dropping funnel, magnetic stirrer)

Procedure:

  • Reactor Setup: Assemble a dry three-neck round-bottom flask equipped with a condenser, a dropping funnel, a magnetic stirrer, and a nitrogen inlet/outlet. Purge the system with nitrogen for 15-20 minutes to ensure an inert atmosphere.

  • Monomer Dissolution: In the flask, dissolve a pre-weighed amount of this compound in anhydrous DMF.

  • Base Addition: Prepare a solution of NaOH in a minimal amount of water and add it to the dropping funnel. Slowly add the NaOH solution to the stirred monomer solution at room temperature. The molar ratio of NaOH to this compound should be approximately 1:1.

  • Polymerization: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and maintain it for a specified period (e.g., 6-12 hours) with continuous stirring under a nitrogen atmosphere. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).

  • Polymer Precipitation and Purification: After the reaction is complete, cool the mixture to room temperature. Precipitate the polymer by slowly pouring the reaction mixture into a large volume of methanol with vigorous stirring.

  • Washing: Filter the precipitated polymer and wash it thoroughly with methanol to remove unreacted monomer and oligomers. Further wash with deionized water to remove any remaining salts. A final wash with dilute HCl may be performed to neutralize any residual base, followed by another wash with deionized water until the filtrate is neutral.

  • Drying: Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.

Expected Outcome: A solid, off-white to pale yellow polymer powder. The molecular weight and polydispersity can be controlled by adjusting the reaction time, temperature, and monomer-to-base ratio.

G Start Start Setup Assemble and Purge Reactor Start->Setup Dissolve Dissolve Monomer in DMF Setup->Dissolve AddBase Slowly Add NaOH Solution Dissolve->AddBase Polymerize Heat and Stir under N2 AddBase->Polymerize Precipitate Precipitate in Methanol Polymerize->Precipitate Wash Wash with Methanol, Water, and Dilute HCl Precipitate->Wash Dry Dry Polymer under Vacuum Wash->Dry End Obtain Purified Polymer Dry->End

Caption: Workflow for base-catalyzed self-polycondensation.

Protocol 2: Copolymerization of this compound with Formaldehyde

This protocol outlines the synthesis of a phenolic resin (novolac-type) incorporating this compound.

Materials:

  • This compound

  • Phenol

  • Formaldehyde solution (37% in water)

  • Oxalic acid (catalyst)

  • Toluene

  • Standard laboratory glassware

Procedure:

  • Reactor Setup: Set up a three-neck round-bottom flask with a mechanical stirrer, a condenser, and a thermometer.

  • Charging Reactants: Charge the flask with pre-weighed amounts of this compound, phenol, and oxalic acid. The molar ratio of total phenols to formaldehyde should be greater than 1 for a novolac resin.

  • Reaction Initiation: Begin stirring and slowly add the formaldehyde solution to the flask.

  • Polymerization: Heat the mixture to reflux (approximately 100 °C) and maintain this temperature for 2-4 hours. Water will be generated during the condensation reaction.

  • Dehydration: After the initial reaction period, switch to a Dean-Stark apparatus to remove the water from the reaction mixture by azeotropic distillation with toluene.

  • Resin Isolation: Once all the water has been removed, cool the reaction mixture. The resulting product is a viscous phenolic resin.

  • Purification (Optional): The resin can be further purified by dissolving it in a suitable solvent and precipitating it into a non-solvent.

  • Drying: Remove any remaining solvent under vacuum.

Expected Outcome: A brittle, solid resin at room temperature, which can be ground into a powder. The properties of the resin will depend on the ratio of the monomers and the extent of the reaction.

Characterization of Polymers from this compound

A thorough characterization of the synthesized polymers is essential to understand their structure, properties, and potential applications.

Characterization Technique Information Obtained Typical Expected Results
Fourier-Transform Infrared (FTIR) Spectroscopy Identification of functional groups, confirmation of polymerization.Disappearance of the C-Cl stretching vibration, appearance of ether linkage (C-O-C) stretching.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Detailed structural analysis, determination of monomer conversion and polymer microstructure.Characteristic shifts for the methylene protons in the ether linkage and aromatic protons.
Gel Permeation Chromatography (GPC) Determination of number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).PDI values can vary depending on the polymerization method; controlled polymerizations aim for lower PDI.
Differential Scanning Calorimetry (DSC) Measurement of glass transition temperature (Tg) and other thermal transitions.Provides information on the thermal properties and amorphous/crystalline nature of the polymer.
Thermogravimetric Analysis (TGA) Evaluation of thermal stability and decomposition temperature.Determines the temperature at which the polymer starts to degrade.

Applications of Polymers Derived from this compound

The unique properties of polymers synthesized from this compound open up a wide range of applications.

  • Coatings and Adhesives: The phenolic backbone provides good thermal stability and chemical resistance, making these polymers suitable for protective coatings and high-performance adhesives.

  • Functional Polymer Precursors: The pendant hydroxyl groups on the polymer backbone can be further modified to introduce other functional groups, leading to materials with tailored properties for specific applications.

  • Biomedical Applications: Functionalized phenolic polymers are being explored for various biomedical applications, including drug delivery and tissue engineering, due to their potential biocompatibility and the ability to incorporate bioactive molecules.

  • Enzymatic Polymerization: Phenolic compounds, in general, can be polymerized using enzymes like laccase and peroxidase, offering a greener and more sustainable route to polymer synthesis. While specific studies on this compound are limited, this remains a promising area for future research.

Conclusion

This compound is a valuable monomer for the synthesis of a variety of functional polymers. By carefully selecting the polymerization method and reaction conditions, researchers can create materials with a wide range of properties suitable for diverse applications. The protocols and characterization techniques outlined in this guide provide a solid foundation for the successful synthesis and analysis of polymers derived from this compound.

Synthesis of phenol formaldehyde resins using 2-(Chloromethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Formaldehyde-Free Synthesis of Phenolic Resins via Self-Condensation of 2-(Chloromethyl)phenol

Audience: Researchers, scientists, and drug development professionals.

Abstract

Phenol formaldehyde (PF) resins are a cornerstone of the thermosetting polymer industry, valued for their thermal stability and chemical resistance.[1] Traditional synthesis, however, relies on the reaction of phenol with formaldehyde, a substance with significant health and environmental concerns.[2] This application note details a novel and robust methodology for the synthesis of phenolic resins that circumvents the use of free formaldehyde. By leveraging the dual reactivity of this compound (also known as o-hydroxybenzyl chloride), a poly(hydroxyphenylene methylene) resin, structurally analogous to a novolac resin, can be synthesized through a Lewis acid-catalyzed self-condensation. This process proceeds via a Friedel-Crafts alkylation mechanism, offering precise control over the polymer backbone structure. We provide a comprehensive theoretical background, detailed experimental protocols for synthesis and characterization, and critical safety considerations for researchers exploring advanced polymer synthesis.

Background and Theory

Conventional Phenol-Formaldehyde Resin Synthesis: A Brief Overview

Conventional PF resins are produced through the step-growth polymerization of phenol and formaldehyde. The reaction pathway and final polymer structure are highly dependent on the catalyst and the molar ratio of the reactants.[3]

  • Resoles: Synthesized with a molar excess of formaldehyde to phenol (F/P > 1) under basic conditions. The resulting prepolymers are rich in reactive hydroxymethyl groups (-CH₂OH), allowing them to self-cure with heat, forming a highly cross-linked, three-dimensional network.[3][4]

  • Novolacs: Formed under acidic catalysis with an excess of phenol (F/P < 1). These are linear or lightly branched thermoplastic prepolymers with methylene bridges (-CH₂-) linking the phenolic units. Novolacs are not self-curing and require the addition of a curing agent, typically hexamethylenetetramine (hexa), which provides additional methylene bridges to form a thermoset material.[5][6]

The primary drawback of both processes is the handling of formaldehyde, a known carcinogen.[7]

G cluster_0 Conventional Synthesis Pathways cluster_resole Resole Path cluster_novolac Novolac Path P Phenol R_Cond Base Catalyst (F/P > 1) P->R_Cond N_Cond Acid Catalyst (F/P < 1) P->N_Cond F Formaldehyde F->R_Cond F->N_Cond R_Pre Hydroxymethylphenol Prepolymers R_Cond->R_Pre R_Cure Heat R_Pre->R_Cure R_Resin Cross-linked Resole Resin R_Cure->R_Resin N_Pre Linear Novolac Prepolymer N_Cond->N_Pre N_Cure Heat + Curing Agent (e.g., Hexa) N_Pre->N_Cure N_Resin Cross-linked Novolac Resin N_Cure->N_Resin

Diagram 1: Comparison of conventional Resole and Novolac synthesis pathways.

The Chemistry of this compound: A Formaldehyde-Free Approach

The molecule this compound possesses two key reactive sites: a nucleophilic, activated aromatic ring due to the hydroxyl group, and an electrophilic benzylic chloride (-CH₂Cl) group.[8][9] This unique structure enables it to undergo self-condensation without the need for an external aldehyde.

The reaction proceeds as a Friedel-Crafts alkylation .[1] In the presence of a Lewis acid catalyst (e.g., SnCl₄, AlCl₃, FeCl₃), the chloromethyl group is activated, forming a benzylic carbocation or a highly polarized complex.[10][11] This electrophile is then attacked by the electron-rich aromatic ring of another this compound molecule. The hydroxyl group strongly directs this substitution to the para position (and to a lesser extent, the other ortho position), leading to the formation of a methylene bridge and the elimination of hydrogen chloride (HCl).[1][12] Repeated condensation builds the polymer chain, yielding a poly(hydroxyphenylene methylene) structure.

G cluster_main Proposed Self-Condensation Mechanism of this compound Monomer1 This compound (Nucleophile) Attack Electrophilic Aromatic Substitution (SₙAr) Monomer1->Attack Monomer2 This compound (Electrophile Precursor) Catalyst Lewis Acid (e.g., SnCl₄) Monomer2->Catalyst Coordination Activation Activation: Formation of Electrophilic Complex/ Carbocation Catalyst->Activation Activation->Attack Attack at para-position Elimination Deprotonation & Elimination of HCl Attack->Elimination Dimer Dimer Formed (Methylene Bridge) Elimination->Dimer Regenerates Catalyst Polymer Propagation to Poly(hydroxyphenylene methylene) Dimer->Polymer n repetitions

Diagram 2: Proposed Friedel-Crafts self-condensation mechanism.

Safety and Handling

WARNING: This procedure involves hazardous materials and should only be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • This compound: Corrosive and a lachrymator. Avoid inhalation of vapors and contact with skin and eyes.

  • Lewis Acid Catalysts (SnCl₄, AlCl₃, FeCl₃): Highly corrosive and water-sensitive. They react violently with moisture to release HCl gas. Handle under an inert atmosphere (e.g., nitrogen or argon).

  • Solvents (e.g., Dichloromethane, 1,2-Dichloroethane): Volatile and potentially carcinogenic. Use in a closed system or fume hood.

  • Hydrogen Chloride (HCl): A corrosive gas is evolved during the reaction. The reaction apparatus must be equipped with a gas outlet connected to a scrubber (e.g., a bubbler containing aqueous sodium hydroxide solution) to neutralize the HCl.

Required PPE:

  • Chemical-resistant gloves (e.g., nitrile or neoprene).

  • Flame-retardant lab coat.

  • Tightly fitting safety goggles and a face shield.

  • Ensure access to an emergency safety shower and eyewash station.

Experimental Protocol: Lewis Acid-Catalyzed Self-Condensation

This protocol is designed based on established procedures for the polymerization of benzyl chloride derivatives.[11][13]

Materials and Equipment
  • Reactant: this compound (≥98% purity)

  • Catalyst: Anhydrous Tin(IV) chloride (SnCl₄), 1.0 M solution in dichloromethane

  • Solvent: Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)

  • Precipitation Solvent: Methanol

  • Apparatus:

    • Three-neck round-bottom flask

    • Reflux condenser

    • Mechanical stirrer or magnetic stirrer with a stir bar

    • Septa

    • Nitrogen or Argon gas inlet

    • Gas outlet connected to an HCl scrubber

    • Syringes and needles for inert atmosphere transfer

    • Heating mantle with temperature controller

Experimental Workflow

G cluster_workflow Experimental Workflow Start Start: Assemble & Dry Apparatus Setup Add Monomer & Anhydrous Solvent Start->Setup Inert Establish Inert Atmosphere (N₂/Ar) Setup->Inert Catalyst Inject Catalyst (SnCl₄ in DCM) Inert->Catalyst Reaction Heat to Reflux (e.g., 40°C for DCM) Monitor Reaction Catalyst->Reaction Quench Cool & Quench (e.g., add Methanol) Reaction->Quench Precipitate Precipitate Polymer in excess Methanol Quench->Precipitate Isolate Filter & Wash Polymer Precipitate->Isolate Dry Dry under Vacuum Isolate->Dry Characterize Characterization: FT-IR, NMR, GPC Dry->Characterize

Sources

Application Notes and Protocols: 2-(Chloromethyl)phenol as a Covalent Linker for Bioconjugation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Utility of a Phenolic Benzyl Halide Linker in Bioconjugation

In the landscape of bioconjugation, the covalent attachment of molecules to proteins, peptides, and other biomolecules is a cornerstone of therapeutic and diagnostic development.[1] The choice of a linker is critical, dictating the stability, reactivity, and ultimate functionality of the resulting bioconjugate. 2-(Chloromethyl)phenol is an intriguing, yet not widely documented, linker that offers a unique combination of a reactive benzyl chloride for covalent bond formation and a phenolic hydroxyl group that can be used for further functionalization or to influence the physicochemical properties of the conjugate.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound as a linker in bioconjugation. We will delve into the mechanistic underpinnings of its reactivity, provide detailed experimental protocols, and discuss methods for the characterization and stability assessment of the resulting bioconjugates.

Scientific Foundation: The Chemistry of this compound in a Biological Milieu

This compound is a bifunctional molecule featuring a reactive chloromethyl group and a phenolic hydroxyl group. The chloromethyl group, a benzylic halide, is an electrophilic center susceptible to nucleophilic attack from various amino acid side chains on a protein's surface.[2]

Reaction Mechanism: Alkylation of Protein Nucleophiles

The primary mechanism of conjugation involves the alkylation of nucleophilic amino acid residues. The most prominent targets are the sulfhydryl group of cysteine and the ε-amino group of lysine.

  • Reaction with Cysteine: The thiol group of cysteine is a potent nucleophile, especially in its deprotonated thiolate form.[3] The reaction with this compound proceeds via an SN2 mechanism to form a stable thioether bond.[4]

  • Reaction with Lysine: The primary amine of the lysine side chain can also act as a nucleophile. However, its reactivity is highly dependent on the pH of the reaction medium. At physiological pH (~7.4), the majority of lysine residues are protonated (pKa ~10.5) and thus non-nucleophilic.[5] To achieve significant reactivity with lysine, the reaction is typically performed at a more alkaline pH (8.5-9.5) to increase the population of the deprotonated, nucleophilic form. The reaction with this compound results in a stable secondary amine linkage.

The phenolic hydroxyl group of the linker remains available for subsequent modifications if desired, or it can contribute to the overall hydrophilicity and hydrogen bonding potential of the bioconjugate.

Experimental Workflows and Protocols

The following sections provide detailed protocols for the conjugation of this compound to a model protein. These protocols are designed to be a starting point and may require optimization for specific proteins and applications.

Diagram of the Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_conjugation Conjugation cluster_purification Purification cluster_characterization Characterization protein_prep Protein Preparation (Buffer Exchange, Concentration) reaction Conjugation Reaction (Protein + Linker) protein_prep->reaction linker_prep Linker Preparation (Dissolution in Organic Solvent) linker_prep->reaction purification Purification (Size Exclusion Chromatography) reaction->purification sds_page SDS-PAGE purification->sds_page mass_spec Mass Spectrometry purification->mass_spec uv_vis UV-Vis Spectroscopy purification->uv_vis

Caption: A general workflow for protein bioconjugation.

Protocol 1: Cysteine-Targeted Conjugation

This protocol is optimized for the selective alkylation of cysteine residues.

Materials:

  • Protein with accessible cysteine residue(s)

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride

  • Size-exclusion chromatography (SEC) column (e.g., PD-10 desalting column)

  • Reaction buffer: 100 mM sodium phosphate, 150 mM NaCl, 2 mM EDTA, pH 7.2

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the reaction buffer to a final concentration of 1-5 mg/mL.

    • If the protein has disulfide bonds that need to be reduced to expose cysteine thiols, add a 10-fold molar excess of TCEP and incubate at room temperature for 1 hour.

    • Remove excess TCEP by buffer exchange into the reaction buffer using an SEC column.

  • Linker Preparation:

    • Prepare a 100 mM stock solution of this compound in DMSO.

  • Conjugation Reaction:

    • Add a 20 to 50-fold molar excess of the this compound stock solution to the protein solution. The final DMSO concentration should not exceed 10% (v/v) to avoid protein denaturation.

    • Incubate the reaction mixture at room temperature for 2-4 hours with gentle stirring. For sensitive proteins, the reaction can be performed at 4°C for 16-24 hours.

  • Purification:

    • Remove excess, unreacted linker and byproducts by SEC using an appropriate column equilibrated with PBS, pH 7.4.

    • Collect the protein-containing fractions.

  • Characterization:

    • Determine the protein concentration of the conjugate using a standard protein assay (e.g., BCA assay).

    • Analyze the conjugate by SDS-PAGE to confirm the increase in molecular weight upon conjugation.

    • Determine the degree of labeling (DOL) by mass spectrometry (see Characterization section).

Protocol 2: Lysine-Targeted Conjugation

This protocol is designed to favor the alkylation of lysine residues.

Materials:

  • Protein with accessible lysine residue(s)

  • This compound

  • DMSO

  • Borate buffer: 50 mM sodium borate, 150 mM NaCl, pH 9.0

  • SEC column

Procedure:

  • Protein Preparation:

    • Buffer exchange the protein into the borate buffer to a final concentration of 1-5 mg/mL.

  • Linker Preparation:

    • Prepare a 100 mM stock solution of this compound in DMSO.

  • Conjugation Reaction:

    • Add a 50 to 100-fold molar excess of the this compound stock solution to the protein solution. The final DMSO concentration should be kept below 10% (v/v).

    • Incubate the reaction at room temperature for 4-6 hours with gentle stirring.

  • Purification:

    • Purify the conjugate by SEC as described in Protocol 1.

  • Characterization:

    • Characterize the conjugate as described in Protocol 1.

Characterization of the Bioconjugate

Thorough characterization is essential to confirm successful conjugation and to determine the properties of the bioconjugate.

Table 1: Characterization Techniques
TechniquePurposeExpected Outcome
SDS-PAGE To visualize the increase in molecular weight upon conjugation.A shift to a higher molecular weight for the conjugated protein compared to the unconjugated protein.
Mass Spectrometry (MS) To determine the precise mass of the conjugate and calculate the Degree of Labeling (DOL).[6]A mass spectrum showing peaks corresponding to the protein with one or more linker molecules attached. The mass difference will confirm the covalent modification.
UV-Vis Spectroscopy To confirm the incorporation of the phenolic linker.An increase in absorbance around 270-280 nm due to the phenolic ring of the linker.
Peptide Mapping To identify the specific amino acid residues that have been modified.Mass spectrometry analysis of proteolytic digests of the conjugate will reveal modified peptides, allowing for site-specific localization of the linker.

Stability Assessment

The stability of the linkage is a critical parameter, especially for therapeutic applications. The thioether and secondary amine bonds formed by this compound are generally stable.[7][8]

Protocol 3: In Vitro Stability Assay

Materials:

  • Purified bioconjugate

  • Human or mouse serum

  • PBS, pH 7.4

  • Analytical SEC-HPLC or LC-MS system

Procedure:

  • Incubate the bioconjugate at a concentration of 1 mg/mL in serum at 37°C.

  • At various time points (e.g., 0, 24, 48, 96, and 168 hours), take an aliquot of the reaction and analyze it by SEC-HPLC or LC-MS.

  • Monitor for the appearance of the unconjugated protein or payload, which would indicate cleavage of the linker.

  • Quantify the percentage of intact conjugate remaining at each time point to determine the stability profile.

Diagram of Reaction Selectivity

reaction_selectivity cluster_protein Protein Surface Cys Cys-SH (pKa ~8.5) Lys Lys-NH3+ (pKa ~10.5) Ser Ser-OH Asp Asp-COO- Linker This compound Linker->Cys  High Reactivity (pH 7.0-8.0) Linker->Lys Low Reactivity (pH 7.4) High Reactivity (pH > 8.5) Linker->Ser Very Low Reactivity Linker->Asp No Reactivity

Caption: Relative reactivity of this compound with protein nucleophiles.

Conclusion and Future Perspectives

This compound presents a viable, albeit less explored, option for the covalent modification of biomolecules. Its reactivity as a benzyl halide allows for the formation of stable thioether and secondary amine linkages with cysteine and lysine residues, respectively. The protocols and characterization methods outlined in this guide provide a solid foundation for researchers to explore the potential of this linker in their bioconjugation strategies.

Future work should focus on a more detailed investigation of the site-selectivity of this compound under various reaction conditions and a comprehensive comparison of its in vivo stability against more established linkers. The presence of the phenolic hydroxyl group also opens up avenues for dual-functionalization strategies, further expanding the utility of this versatile linker.

References

  • Assessing Lysine and Cysteine Reactivities for Designing Targeted Covalent Kinase Inhibitors. PMC - NIH.
  • A Comparative Guide to Thioether Bond Stability in Bioconjug
  • Stability Showdown: Thioether vs. Disulfide Bonds in a Biological Arena. Benchchem.
  • assessing the stability of thioether vs amide bonds in bioconjug
  • Methods for the determination and quantification of the reactive thiol proteome. PMC - NIH.
  • FOCUS™ Protein Reduction-Alkyl
  • Context‐Dependence of the Reactivity of Cysteine and Lysine Residues. DSpace@MIT.
  • Context‐Dependence of the Reactivity of Cysteine and Lysine Residues. Raines Lab.
  • Bioconjugation Strategies Through Thiol-Alkylation of Peptides and Proteins.
  • The Scarlet Letter of Alkylation: A Mini Review of Selective Alkyl
  • Sulfone vs.
  • Protein Alkylation: Exploring Techniques and Applications.
  • Improving the stability of thiol-maleimide bioconjugates via the form
  • A simplified procedure for the reduction and alkylation of cysteine residues in proteins prior to proteolytic digestion and mass spectral analysis | Request PDF.
  • Context‐Dependence of the Reactivity of Cysteine and Lysine Residues. PMC - NIH.
  • Modification of proteins with active benzyl halides. PubMed.
  • Tunable Amine‐Reactive Electrophiles for Selective Profiling of Lysine.
  • Alkyl
  • A “Tag-and-Modify” Approach to Site-Selective Protein Modific
  • Dual-Action Therapeutics: DNA Alkylation and Antimicrobial Peptides for Cancer Therapy.
  • Alkylating Agents. Holland-Frei Cancer Medicine - NCBI Bookshelf - NIH.
  • Alkylating Agents | Request PDF.
  • Site-Selective Protein Modification: From Functionalized Proteins to Functional Biom
  • Site-selective modification of peptide backbones. Organic Chemistry Frontiers (RSC Publishing).
  • Chemo-selective modification of cysteine residue: synthesis and application in the discovery of potential drug candidates.
  • Site-specific chemical modifications of proteins.
  • Chemo-selective modification of cysteine residue: synthesis and application in the discovery of potential drug candidates.
  • Chemoselective cysteine or disulfide modification via single atom substitution in chloromethyl acryl reagents. PMC - NIH.
  • Chemo‐ and regio‐selective arylation of cysteine thiols in porcine muscle adenylate kinase using NBD‐chloride..
  • Highly Chemo-, Regio- and Stereoselective Cysteine Modification of Peptides and Proteins with Ynamides | ChemRxiv.
  • (PDF) Methods for Protein Characterization by Mass Spectrometry, Thermal Shift (ThermoFluor) Assay, and Multiangle or Static Light Scattering.
  • Methods for protein characterization by mass spectrometry, thermal shift (ThermoFluor)
  • Structural characterization of antibody drug conjug
  • Protein Primary Structure Characteriz
  • Covalent labeling-mass spectrometry with non-specific reagents for studying protein structure and interactions. PubMed.

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Application Notes and Protocols: Selective Derivatization of the Phenolic Hydroxyl Group of 2-(Chloromethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Bifunctional Landscape of 2-(Chloromethyl)phenol

This compound is a valuable bifunctional building block in organic synthesis, particularly in the development of pharmaceuticals and other specialty chemicals. Its structure, featuring both a nucleophilic phenolic hydroxyl group and an electrophilic benzylic chloride, presents both a synthetic opportunity and a challenge. The targeted derivatization of the phenolic hydroxyl group is a critical step in many synthetic routes, enabling the introduction of diverse functionalities while preserving the reactive chloromethyl moiety for subsequent transformations.

This guide provides a detailed exploration of the primary strategies for the selective derivatization of the phenolic hydroxyl group of this compound. We will delve into the mechanistic underpinnings of key reactions, present detailed experimental protocols, and discuss the critical parameters that govern chemoselectivity. For researchers, scientists, and drug development professionals, a thorough understanding of these methodologies is paramount for the efficient and controlled synthesis of complex molecules.

The inherent challenge in the derivatization of this compound lies in the potential for competing reactions. The presence of a nucleophilic hydroxyl group and an electrophilic chloromethyl group on the same molecule can lead to intermolecular side reactions or even intramolecular cyclization. Therefore, the choice of reagents and reaction conditions is crucial to selectively target the phenolic hydroxyl group.

Core Derivatization Strategies

The most common and effective strategies for the derivatization of the phenolic hydroxyl group of this compound are:

  • Etherification: Primarily through the Williamson ether synthesis, this method allows for the introduction of a wide range of alkyl or aryl groups, forming stable ether linkages.

  • Esterification: The formation of a phenolic ester is another key transformation, often achieved by reaction with acyl chlorides or anhydrides. This can serve as a protecting group strategy or to introduce a specific acyl moiety.

  • Silylation: The conversion of the phenolic hydroxyl to a silyl ether is a common method for protection, offering the advantage of mild installation and deprotection conditions.

The following sections will provide in-depth protocols and technical discussions for each of these methodologies.

Etherification via Williamson Ether Synthesis

The Williamson ether synthesis is a robust and versatile method for forming ethers from an alkoxide and an alkyl halide.[1][2] In the context of this compound, the phenolic proton is first removed by a base to generate a more nucleophilic phenoxide ion, which then attacks an alkylating agent in an SN2 reaction.[3]

Causality of Experimental Choices:
  • Base Selection: The acidity of the phenolic proton (pKa ≈ 10) allows for the use of moderately strong bases. Sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) are commonly employed.[4][5] The choice of a weaker base like K₂CO₃ can sometimes offer better selectivity by minimizing side reactions involving the chloromethyl group.

  • Solvent: Polar aprotic solvents such as acetonitrile (MeCN) or N,N-dimethylformamide (DMF) are preferred as they effectively solvate the cation of the alkoxide, leaving the phenoxide anion more nucleophilic and reactive.[5]

  • Alkylating Agent: Primary alkyl halides (e.g., iodomethane, ethyl bromide) are ideal for this SN2 reaction.[3] Secondary and tertiary halides are more prone to elimination reactions.[3]

  • Temperature Control: The reaction is typically conducted at elevated temperatures (50-100 °C) to ensure a reasonable reaction rate.[2] However, careful temperature control is necessary to prevent undesired side reactions.

Experimental Workflow: Williamson Ether Synthesis

Williamson_Ether_Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reagents This compound Alkyl Halide Base (e.g., K₂CO₃) Solvent (e.g., Acetonitrile) Setup Combine reagents in flask with condenser Reagents->Setup Heat Heat to reflux (e.g., 80°C) Setup->Heat Monitor Monitor by TLC Heat->Monitor Cool Cool to RT Monitor->Cool Reaction Complete Filter Filter solids Cool->Filter Extract Aqueous work-up & Extraction Filter->Extract Purify Column Chromatography Extract->Purify Product Isolated Product Purify->Product

Caption: General workflow for Williamson ether synthesis.

Detailed Protocol: Synthesis of 2-(Chloromethyl)-1-methoxymethoxybenzene

This protocol details the protection of the phenolic hydroxyl group as a methoxymethyl (MOM) ether.

Materials:

  • This compound

  • Chloromethyl methyl ether (MOM-Cl)

  • Diisopropylethylamine (DIPEA)

  • Toluene

  • Deionized water

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for elution

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in toluene.

  • Addition of Reagents: Cool the solution to 0 °C using an ice bath. Add diisopropylethylamine (DIPEA) (1.25 eq) dropwise, followed by the slow addition of chloromethyl methyl ether (MOM-Cl) (1.1 eq).

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction by the addition of deionized water. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure 2-(Chloromethyl)-1-methoxymethoxybenzene.

Esterification of the Phenolic Hydroxyl Group

Esterification of the phenolic hydroxyl group of this compound is a common strategy for protection or for introducing specific functionalities. Due to the reduced nucleophilicity of the phenolic hydroxyl group compared to aliphatic alcohols, more reactive acylating agents such as acyl chlorides or acid anhydrides are typically used instead of carboxylic acids.[6]

Causality of Experimental Choices:
  • Acylating Agent: Acyl chlorides (e.g., acetyl chloride, benzoyl chloride) or acid anhydrides (e.g., acetic anhydride) are highly effective.[6] The choice depends on the desired ester group.

  • Catalyst/Base: The reaction is often carried out in the presence of a base like pyridine or a tertiary amine (e.g., triethylamine). The base serves two purposes: it can deprotonate the phenol to form the more reactive phenoxide ion, and it neutralizes the acidic byproduct (e.g., HCl) formed during the reaction.[7]

  • Solvent: Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or pyridine (which can also act as the base) are commonly used.

  • Temperature: These reactions are often exothermic and can typically be run at room temperature or with gentle cooling.

Experimental Workflow: Esterification

Esterification cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reagents This compound Acylating Agent Base (e.g., Pyridine) Solvent (e.g., DCM) Setup Combine phenol, base, solvent Cool in ice bath Reagents->Setup Addition Add acylating agent dropwise Setup->Addition Stir Stir at RT Addition->Stir Wash Wash with aq. HCl, NaHCO₃, brine Stir->Wash Reaction Complete Dry Dry over Na₂SO₄ Wash->Dry Concentrate Evaporate solvent Dry->Concentrate Purify Recrystallization or Column Chromatography Concentrate->Purify Product Isolated Ester Purify->Product

Caption: General workflow for esterification.

Detailed Protocol: Synthesis of 2-(Chloromethyl)phenyl acetate

Materials:

  • This compound

  • Acetyl chloride

  • Pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of dichloromethane and pyridine.

  • Addition of Acylating Agent: Cool the solution to 0 °C in an ice bath. Add acetyl chloride (1.1 eq) dropwise via a dropping funnel over 15-20 minutes, maintaining the temperature below 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up: Transfer the reaction mixture to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated aqueous sodium bicarbonate solution (to neutralize any remaining acid), and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or flash column chromatography if necessary.

Silylation of the Phenolic Hydroxyl Group

Silylation is a widely used method for the protection of hydroxyl groups due to the ease of formation and cleavage of silyl ethers. For phenols, common silylating agents include tert-butyldimethylsilyl chloride (TBDMSCl) and triethylsilyl chloride (TESCl).

Causality of Experimental Choices:
  • Silylating Agent: The choice of silylating agent affects the stability of the resulting silyl ether. TBDMS ethers are generally more stable than trimethylsilyl (TMS) ethers.

  • Base: A non-nucleophilic base such as imidazole or triethylamine is typically used to activate the silylating agent and neutralize the HCl byproduct.

  • Solvent: Aprotic solvents like DMF or DCM are suitable for this reaction.

Detailed Protocol: Synthesis of tert-Butyl(2-(chloromethyl)phenoxy)dimethylsilane

Materials:

  • This compound

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Imidazole

  • N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Deionized water

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and imidazole (2.2 eq) in DMF.

  • Addition of Silylating Agent: Add tert-butyldimethylsilyl chloride (1.1 eq) in one portion.

  • Reaction: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction by TLC.

  • Work-up: Pour the reaction mixture into a separatory funnel containing diethyl ether and water.

  • Extraction: Separate the layers and extract the aqueous layer with diethyl ether. Combine the organic layers and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography.

Summary of Derivatization Methods

Derivatization MethodReagentsTypical ConditionsAdvantagesDisadvantages
Williamson Ether Synthesis Alkyl halide, Base (NaOH, K₂CO₃)50-100 °C, Acetonitrile/DMFForms stable ether linkage, wide variety of R-groups can be introduced.Requires elevated temperatures, potential for side reactions.
Esterification Acyl chloride/anhydride, Base (Pyridine, Et₃N)0 °C to RT, DCM/THFMild reaction conditions, good yields.Ester linkage can be labile to acidic or basic conditions.
Silylation Silyl chloride (TBDMSCl), Base (Imidazole)RT, DMF/DCMMild conditions, easily cleaved protecting group.Silyl ethers can be sensitive to acidic conditions.

Troubleshooting and Considerations for Selectivity

The primary challenge in the derivatization of this compound is achieving selectivity for the phenolic hydroxyl group over the chloromethyl group.

  • Intramolecular Cyclization: Under strongly basic conditions, the initially formed phenoxide can undergo an intramolecular SN2 reaction to form 2,3-dihydrobenzofuran. To minimize this, use milder bases (e.g., K₂CO₃ instead of NaH) and carefully control the reaction temperature.

  • Intermolecular Reactions: The chloromethyl group can also react with the phenoxide of another molecule of this compound, leading to oligomerization. Using a dilute solution and adding the base slowly can help to mitigate this side reaction.

  • Reaction with the Derivatizing Agent: While less common, the chloromethyl group could potentially react with a highly nucleophilic derivatizing agent. However, the phenolic hydroxyl is generally more reactive under the conditions described.

Conclusion

The selective derivatization of the phenolic hydroxyl group of this compound is a crucial transformation in synthetic organic chemistry. By carefully selecting the appropriate reagents, solvents, and reaction conditions, chemists can effectively functionalize this versatile building block. The protocols and discussions provided in this guide offer a solid foundation for researchers to successfully navigate the synthetic challenges and unlock the full potential of this compound in their research and development endeavors.

References

  • Williamson Ether Synthesis. Available at: [Link]

  • The Williamson Ether Synthesis. Available at: [Link]

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  • BYJU'S. Williamson Ether Synthesis reaction. Available at: [Link]

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  • ResearchGate. (PDF) Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis. Available at: [Link]

  • Khan Academy. Esterification of phenols (video). Available at: [Link]

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  • National Center for Biotechnology Information. Derivatization of hydroxyl functional groups for liquid chromatography and capillary electroseparation. Available at: [Link]

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  • Chemistry LibreTexts. Other Reactions of Phenol. Available at: [Link]

  • Google Patents. Process for the etherification of phenols.
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  • Google Patents. PURIFICATION OF PHENOL.
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Application Notes & Protocols: The Synthesis of Calixarenes Using 2-(Chloromethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Calixarenes, a class of macrocyclic compounds formed from phenolic units, have emerged as highly versatile scaffolds in supramolecular chemistry, with profound implications for drug delivery, molecular recognition, and catalysis.[1][2] While the classical synthesis involves the one-pot condensation of a p-substituted phenol with formaldehyde, this approach often yields a mixture of cyclic oligomers of varying sizes.[3][4] This application note provides a detailed guide on an alternative, more controlled synthetic strategy: the base-catalyzed self-condensation of 2-(chloromethyl)phenol. This method facilitates a stepwise oligomerization and subsequent cyclization, offering a more precise route to specific calixarene structures, particularly calix[1]arene. We present the underlying reaction mechanism, a comprehensive experimental protocol, characterization methodologies, and the relevance of this synthesis in the context of drug development.

Introduction to Calixarenes

Calixarenes are cyclic oligomers characterized by a cup-like or "chalice" shape, featuring a hydrophobic central cavity and functionalizable upper and lower rims.[3] This unique three-dimensional architecture allows them to act as host molecules, capable of encapsulating smaller guest molecules or ions within their cavity.[2][5] Their name is derived from the Greek calix (vase) and arene (referring to the aromatic units).[6] The ability to selectively modify the upper (para-position of the phenol) and lower (hydroxyl groups) rims enables the fine-tuning of their chemical and physical properties, making them ideal candidates for a vast range of applications, including:

  • Drug Delivery Systems: Encapsulating poorly soluble drugs to enhance bioavailability and stability.[5]

  • Molecular Sensors: Detecting specific ions or biomolecules through host-guest interactions.[7]

  • Enzyme Mimics: Catalyzing reactions within their confined cavity.

  • Therapeutic Agents: Functionalized calixarenes have demonstrated intrinsic antibacterial and anticancer activities.[8][9]

The synthesis of these macrocycles is paramount to their application. While traditional methods are effective, they can lack precision. The use of pre-functionalized monomers like this compound represents a key strategy for achieving greater control over the final molecular architecture.

The Synthetic Rationale: Base-Catalyzed Self-Condensation

The standard synthesis of calixarenes involves a base-catalyzed reaction between a p-substituted phenol and formaldehyde.[6][10] This process first forms linear oligomers through repeated hydroxymethylation and condensation steps, which then cyclize to form the final product.[10]

The use of this compound streamlines this process into a self-condensation reaction. Here, the monomer already contains both the nucleophilic phenolic hydroxyl group and the electrophilic chloromethyl group, which will form the methylene bridge. The reaction is typically driven by a strong base in a high-boiling solvent.

The Mechanism:

  • Deprotonation: A base (e.g., Cs₂CO₃, K₃PO₄) deprotonates the acidic phenolic hydroxyl group of this compound, forming a highly reactive phenoxide ion.

  • Nucleophilic Attack (Sₙ2): The phenoxide anion acts as a nucleophile, attacking the electrophilic carbon of the chloromethyl group on another monomer molecule. This Sₙ2 reaction displaces the chloride leaving group, forming a diaryl-methane linkage (the first methylene bridge).

  • Oligomerization: This process repeats, extending the linear oligomer chain (dimer, trimer, tetramer).

  • Intramolecular Cyclization: Once a linear tetramer is formed, the terminal phenoxide can attack the chloromethyl group at the other end of the chain. This intramolecular cyclization is often favored due to a template effect, where the cation of the base (especially large ions like Cs⁺) coordinates the oligomer into a conformation that promotes ring-closure.[11] This step yields the thermodynamically stable calix[1]arene.

Mechanistic Pathway Diagram

G cluster_0 Step 1: Deprotonation cluster_1 Step 2 & 3: Oligomerization (Sₙ2) cluster_2 Step 4: Intramolecular Cyclization A This compound B Phenoxide Anion A->B - H⁺ C Phenoxide + Monomer B->C Base Base (e.g., Cs₂CO₃) Base->A D Linear Dimer C->D - Cl⁻ E Linear Trimer D->E + Monomer - Cl⁻ F Linear Tetramer E->F + Monomer - Cl⁻ G Linear Tetramer H Calix[4]arene G->H - Cl⁻

Caption: Base-catalyzed self-condensation of this compound.

Experimental Protocol: Synthesis of Calix[1]arene

This protocol details the synthesis of the parent calix[1]arene from this compound.

Disclaimer: This procedure must be performed by trained personnel in a certified chemical fume hood. Appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥98%Sigma-AldrichStore under inert gas; handle with care.
Cesium Carbonate (Cs₂CO₃)Anhydrous, ≥99.9%Strem ChemicalsA strong base, provides template effect. K₃PO₄ is a viable alternative.
p-XyleneAnhydrous, ≥99%Acros OrganicsHigh-boiling solvent. Ensure dryness to prevent side reactions.
TolueneReagent GradeFisherFor recrystallization.
MethanolReagent GradeFisherFor precipitation/washing.
Nitrogen Gas (N₂)High PurityAirgasFor creating an inert atmosphere.
3-Neck Round Bottom Flask (250 mL)-KimbleEquipped with a reflux condenser and N₂ inlet.
Magnetic Stirrer/Hotplate-IKAWith temperature control.
Buchner Funnel & Filter Flask-CorningFor vacuum filtration.
Step-by-Step Procedure
  • Reaction Setup:

    • To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add this compound (5.0 g, 35.0 mmol) and cesium carbonate (11.4 g, 35.0 mmol).

    • Add 150 mL of anhydrous p-xylene to the flask.

    • Causality: Anhydrous conditions are crucial to prevent hydrolysis of the chloromethyl group. The 1:1 molar ratio of reactant to base ensures complete deprotonation for the condensation reaction. p-Xylene is used as a high-boiling solvent to provide the thermal energy required for the reaction to proceed to completion.

  • Reaction Execution:

    • Begin stirring the suspension and purge the system with nitrogen for 15 minutes to establish an inert atmosphere.

    • Heat the reaction mixture to reflux (approx. 138-140 °C) using a heating mantle.

    • Maintain the reflux with vigorous stirring for 24 hours. The reaction mixture will typically turn from colorless to a pale yellow or amber color.

    • Causality: The inert atmosphere prevents oxidation of the phenolic species at high temperatures. The extended reflux time ensures the formation of the linear tetramer and its subsequent cyclization, which is the rate-limiting step.

  • Product Isolation (Work-up):

    • After 24 hours, remove the heat source and allow the mixture to cool to room temperature.

    • Slowly add 100 mL of 1 M hydrochloric acid (HCl) to neutralize the excess base and protonate any remaining phenoxides. Stir for 15 minutes.

    • Transfer the mixture to a separatory funnel. Separate the organic layer (top) from the aqueous layer (bottom).

    • Wash the organic layer twice with 50 mL of deionized water.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent (p-xylene) under reduced pressure using a rotary evaporator.

    • Causality: Neutralization quenches the reaction. The washing steps remove inorganic salts and water-soluble impurities. Rotary evaporation yields the crude product as a solid.

  • Purification:

    • Dissolve the crude solid in a minimal amount of hot toluene (approx. 20-30 mL).

    • While the solution is still hot, slowly add methanol until the solution becomes faintly turbid.

    • Allow the solution to cool slowly to room temperature, then place it in a refrigerator (4 °C) for several hours to promote crystallization.

    • Collect the resulting white crystalline solid by vacuum filtration, washing the crystals with a small amount of cold methanol.

    • Dry the purified product in a vacuum oven at 60 °C overnight.

    • Causality: Recrystallization is a highly effective method for purifying solid organic compounds. The toluene/methanol solvent system is chosen for its ability to dissolve the calixarene when hot but have poor solubility when cold, leading to the precipitation of pure crystals.

Expected Yield and Characterization
  • Typical Yield: 45-60%

  • Appearance: White crystalline solid

  • Characterization Data:

    • ¹H NMR (400 MHz, CDCl₃): δ ~7.05 (d, 8H, Ar-H), ~6.75 (t, 4H, Ar-H), ~10.2 (s, 4H, Ar-OH), ~4.25 and ~3.50 (pair of doublets, 8H, Ar-CH₂-Ar). The distinct pair of doublets for the methylene protons is a hallmark of the rigid cone conformation.

    • ¹³C NMR (100 MHz, CDCl₃): Signals expected around δ ~149.0, 129.0, 128.5, 122.0, 31.5. The number of signals confirms the C₄ symmetry of the molecule.

    • MALDI-TOF MS: Calculated for C₂₈H₂₄O₄ [M+Na]⁺: 447.15. Found: ~447.2. This confirms the mass of the cyclic tetramer.

Workflow and Applications

The successful synthesis of a well-defined calixarene is the first step towards creating advanced functional materials for biomedical applications.

Experimental Workflow Diagram

Caption: Overall workflow from synthesis to application.

Relevance in Drug Development

The parent calix[1]arene synthesized via this protocol serves as a versatile platform molecule. The four hydroxyl groups on the lower rim are key functional handles that can be selectively modified to introduce:

  • Solubilizing Groups: Such as sulfonates or polyethylene glycol (PEG) chains to make the calixarene water-soluble for biological applications.[8]

  • Targeting Ligands: Attaching molecules like biotin or specific peptides to direct the calixarene to cancer cells or other biological targets.[9]

  • Drug Conjugates: Covalently linking drug molecules to the calixarene scaffold.

  • Complexing Agents: The inherent cavity can non-covalently encapsulate drugs, protecting them from degradation and controlling their release.[5]

This level of precise chemical modification is essential for developing sophisticated drug carriers and therapeutic agents, where molecular architecture dictates biological function.

Conclusion

The self-condensation of this compound offers a robust and controlled method for the synthesis of calix[1]arene. By providing the monomer with both the nucleophilic and electrophilic centers required for methylene bridge formation, this strategy circumvents the statistical product distributions often seen in traditional one-pot syntheses. The resulting calixarene scaffold is a foundational building block in supramolecular chemistry, enabling researchers and drug development professionals to design and construct complex host-guest systems and targeted therapeutic agents with a high degree of precision. The protocol and mechanistic insights provided herein serve as a comprehensive guide for leveraging this powerful synthetic tool.

References

  • Shah, B. R., Bagul, K. T., & Gunjal, P. S. (2021). Functionalized Calixarenes as Promising Antibacterial Drugs to Face Antimicrobial Resistance. Molecules, 26(11), 3362. [Link]

  • Nimse, S. B., & Kim, T. (2013). Applications of calixarenes in cancer chemotherapy: facts and perspectives. Journal of Cancer Research and Therapeutics, 9(4), 553-559. [Link]

  • Talib, R. K., et al. (2019). Recent Advances in Synthesis and Applications of Calixarene Derivatives Endowed with Anticancer Activity. Molecules, 24(19), 3508. [Link]

  • Nimse, S. B., & Kim, T. (2013). Biological applications of functionalized calixarenes. Chemical Society Reviews, 42(1), 366-386. [Link]

  • Giat, A., et al. (2019). The synthesis and characterization of giant Calixarenes. Nature Communications, 10(1), 143. [Link]

  • Nimse, S. B., & Kim, T. (2013). Biological applications of functionalized calixarenes. ResearchGate. [Link]

  • Giat, A., et al. (2019). The two base-catalyzed processes used for giant calixarenes synthesis. ResearchGate. [Link]

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  • Asfari, Z., Böhmer, V., & Harrowfield, J. (Eds.). (2001). Calixarenes 2001. Springer.
  • Mandolini, L., & Ungaro, R. (Eds.). (2000). Calixarenes in Action. Imperial College Press.
  • Böhmer, V., et al. (1998). A process for the preparation of calixarenes, and new calixarene compounds.
  • Moctezuma-Espíritu, E., et al. (2021). Calixarenes: Generalities and Their Role in Improving the Solubility, Biocompatibility, Stability, Bioavailability, Detection, and Transport of Biomolecules. Pharmaceutics, 13(7), 1083. [Link]

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Application Notes & Protocols: The Strategic Use of 2-(Chloromethyl)phenol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-(Chloromethyl)phenol, also known as o-hydroxybenzyl chloride, is a bifunctional aromatic compound of significant interest in medicinal chemistry. Its unique structure, featuring both a nucleophilic phenolic hydroxyl group and an electrophilic benzylic chloride, makes it a versatile synthon for constructing complex molecular architectures. This guide provides an in-depth exploration of its reactivity, applications, and detailed protocols for its use in the synthesis of medicinally relevant scaffolds, such as substituted phenolic ethers and benzoxazines. The content herein is designed for researchers, scientists, and drug development professionals, blending theoretical principles with practical, field-proven methodologies.

Introduction: A Profile of a Versatile Building Block

Phenolic compounds are privileged structures in drug discovery, appearing in a wide range of therapeutic agents due to their ability to participate in crucial hydrogen bonding interactions with biological targets.[1] this compound (C₇H₇ClO) is a particularly valuable derivative.[2] Its dual reactivity allows for selective, stepwise functionalization, providing a strategic advantage in multi-step synthetic campaigns.

The phenolic hydroxyl group is weakly acidic and can be deprotonated to form a potent phenoxide nucleophile, ideal for forming ether linkages (O-alkylation).[3][4] Concurrently, the chloromethyl group serves as a reactive electrophilic site, susceptible to nucleophilic substitution (SN2) reactions. This enables the introduction of a wide array of functional groups, making it a key precursor for diverse compound libraries.

Property Value
IUPAC Name This compound
Molecular Formula C₇H₇ClO
Molecular Weight 142.58 g/mol [2]
Synonyms o-Hydroxybenzyl chloride
Appearance Solid

Table 1: Physicochemical Properties of this compound.[2]

Core Reactivity and Mechanistic Considerations

The synthetic utility of this compound is rooted in the orthogonal reactivity of its two functional groups. Understanding the factors that govern the selectivity of these reactions is paramount for successful application.

Core_Reactivity cluster_phenolic Phenolic -OH Reactivity cluster_benzylic Benzylic -CH₂Cl Reactivity main This compound phenolic_reagent Base (e.g., K₂CO₃, NaH) + Electrophile (R-X) main->phenolic_reagent Site 1: Acidic Proton benzylic_reagent Nucleophile (Nu⁻) (e.g., R₂NH, R-SH) main->benzylic_reagent Site 2: Electrophilic Carbon phenolic_product O-Alkylated Product (Phenolic Ether) phenolic_reagent->phenolic_product O-Alkylation (Williamson Ether Synthesis) benzylic_product Substituted Product benzylic_reagent->benzylic_product Nucleophilic Substitution (SN2)

Diagram 1: Dual reactivity pathways of this compound.

Reactions at the Phenolic Hydroxyl Group

The primary reaction at this site is O-alkylation , typically achieved via the Williamson ether synthesis.[5][6]

  • Causality of Reagent Choice: The choice of base is critical. A moderately weak base like potassium carbonate (K₂CO₃) in a polar aprotic solvent (e.g., acetone, DMF) is often sufficient to deprotonate the phenol without promoting side reactions.[7] The use of polar aprotic solvents solvates the cation of the base, leaving a "naked" and highly reactive phenoxide anion, which favors O-alkylation over competing C-alkylation.[3][4] Stronger bases like sodium hydride (NaH) can be used but require more stringent anhydrous conditions.

Reactions at the Chloromethyl Group

The benzylic chloride is an excellent electrophile for SN2 reactions.

  • Mechanistic Insight: This functionality allows for the covalent linkage of the phenol scaffold to a vast array of nucleophilic partners, including primary and secondary amines, thiols, and carboxylates. This is a common strategy for tethering a phenolic "warhead" to other pharmacophoric elements or for creating key intermediates for subsequent cyclization reactions.[8]

Application I: Synthesis of Benzoxazine Scaffolds

Benzoxazines are a class of heterocyclic compounds with significant applications, including as precursors to high-performance phenolic resins.[9][10] In medicinal chemistry, the benzoxazine ring is a rigid scaffold that can orient substituents in a well-defined three-dimensional space. While traditionally formed in a one-pot Mannich-like condensation of a phenol, a primary amine, and formaldehyde, this compound enables a more controlled, stepwise synthesis.[11][12][13]

This controlled approach is particularly valuable when working with complex or sensitive amines, where the one-pot method might lead to side products or decomposition.

Benzoxazine_Workflow start Start: This compound + Primary Amine (R-NH₂) step1 Step 1: Nucleophilic Substitution (Formation of Intermediate) start->step1 intermediate Intermediate: 2-((Alkylamino)methyl)phenol step1->intermediate step2 Step 2: Cyclization + Formaldehyde (CH₂O) intermediate->step2 product Final Product: N-Alkyl-1,3-Benzoxazine step2->product

Diagram 2: Stepwise workflow for benzoxazine synthesis.

This two-step method involves first reacting this compound with a primary amine to form a stable 2-((alkylamino)methyl)phenol intermediate.[13] This intermediate is then isolated, purified, and subsequently cyclized by reacting with formaldehyde to yield the desired benzoxazine ring system.[13]

Application II: Synthesis of Biologically Active Phenolic Ethers

The formation of an ether linkage at the phenolic position is a common strategy in drug design to modulate properties such as lipophilicity, metabolic stability, and oral bioavailability. O-alkylation of this compound, followed by subsequent modification of the now-protected chloromethyl group, provides a robust pathway to novel drug candidates.

The following section provides a detailed, self-validating protocol for a representative O-alkylation reaction.

Detailed Protocol: O-Alkylation of this compound

This protocol describes a general procedure for the synthesis of 2-(chloromethyl)phenyl ethers using an alkyl halide.

Objective: To synthesize 2-(chloromethyl)-1-propoxybenzene as a representative example.

Safety First:

  • Phenol Hazard: Phenolic compounds are corrosive and toxic. They can be readily absorbed through the skin, causing severe chemical burns that may have a delayed onset of pain due to anesthetic effects.[14]

  • Alkylating Agent Hazard: Benzylic chlorides and alkyl halides are lachrymators and potential carcinogens.

  • Required PPE: Always work in a certified chemical fume hood. Wear nitrile gloves (or double-glove), a flame-resistant lab coat, and chemical splash goggles.

  • First Aid: In case of skin contact with phenol, do not use water initially. Immediately decontaminate the affected area by wiping with gauze pads soaked in polyethylene glycol 300 or 400 (PEG-400), then wash with soap and water.[14] Seek immediate medical attention.

Materials and Reagents
ReagentMW ( g/mol )EquivalentsAmount (Sample Scale)Purpose
This compound142.581.01.43 g (10 mmol)Starting Material
1-Iodopropane169.991.22.04 g (12 mmol)Alkylating Agent
Potassium Carbonate (K₂CO₃)138.212.02.76 g (20 mmol)Base
Acetone58.08-50 mLSolvent

Table 2: Reagents for a typical O-alkylation reaction.

Experimental Workflow

Protocol_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification a Combine this compound, K₂CO₃, and Acetone in a flask. b Stir mixture vigorously. a->b c Add 1-Iodopropane dropwise at room temperature. b->c d Heat the mixture to reflux (approx. 56°C). c->d e Monitor reaction by TLC (Target Rf change). d->e f Cool to RT. Filter off K₂CO₃. e->f g Evaporate Acetone (in vacuo). f->g h Redissolve residue in Ethyl Acetate. g->h i Wash with H₂O and Brine. h->i j Dry organic layer (Na₂SO₄). i->j k Concentrate to yield crude product. j->k l Purify by flash column chromatography (Silica gel, Hexanes/EtOAc gradient). k->l m Characterize pure product (NMR, MS). l->m

Diagram 3: Step-by-step experimental workflow for O-alkylation.

Step-by-Step Methodology
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.43 g, 10 mmol), anhydrous potassium carbonate (2.76 g, 20 mmol), and acetone (50 mL).

    • Rationale: Acetone is an excellent polar aprotic solvent for this SN2 reaction. K₂CO₃ is a solid base that is easily filtered off after the reaction. Using excess base ensures complete deprotonation of the phenol.

  • Addition of Alkylating Agent: Begin vigorous stirring of the suspension. Add 1-iodopropane (2.04 g, 12 mmol) dropwise to the mixture at room temperature over 5 minutes.

    • Rationale: A slight excess of the alkylating agent ensures the reaction goes to completion. Iodides are excellent leaving groups, leading to faster reaction times compared to bromides or chlorides.

  • Reaction: Heat the reaction mixture to reflux (approximately 56°C) using a heating mantle.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 9:1 Hexanes:Ethyl Acetate eluent system. The reaction is complete when the starting phenol spot has been completely consumed (typically 4-6 hours).

    • Self-Validation: TLC provides a direct visual confirmation of the conversion of starting material to the less polar product, ensuring the reaction is complete before proceeding to work-up.

  • Work-up: Once the reaction is complete, cool the flask to room temperature. Remove the solid K₂CO₃ by vacuum filtration, washing the solid with a small amount of fresh acetone.

  • Isolation: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to remove the acetone.

  • Extraction: Dissolve the resulting crude oil in ethyl acetate (50 mL). Transfer the solution to a separatory funnel and wash sequentially with deionized water (2 x 25 mL) and saturated brine (1 x 25 mL).

    • Rationale: The water wash removes any remaining inorganic salts, while the brine wash helps to break any emulsions and begins the drying process.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the pure 2-(chloromethyl)-1-propoxybenzene.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Incomplete Reaction 1. Insufficient base. 2. Inactive alkylating agent. 3. Insufficient reaction time/temp.1. Ensure K₂CO₃ is finely ground and anhydrous. Add more if needed. 2. Use a fresh bottle of alkyl halide. 3. Increase reflux time and monitor by TLC.
Low Yield 1. Product loss during work-up. 2. Competing C-alkylation.1. Ensure thorough extraction and careful handling during transfers. 2. Confirm the use of a polar aprotic solvent. Protic solvents can favor C-alkylation.[4]
Formation of Dimer Reaction of the phenoxide with the chloromethyl group of another molecule.Use dilute conditions to favor the intramolecular reaction with the added alkyl halide over the intermolecular side reaction.

Table 3: Troubleshooting guide for O-alkylation and related reactions.

Conclusion

This compound stands out as a high-value, versatile reagent in the medicinal chemist's toolbox. Its predictable and orthogonal reactivity enables the strategic construction of diverse molecular scaffolds. By providing a deep understanding of the causality behind experimental choices and offering robust, validated protocols, this guide aims to empower researchers to effectively leverage this building block in the pursuit of novel therapeutic agents.

References

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Experimental Protocols for Reactions with 2-(Chloromethyl)phenol: A Guide to Synthesis and Application

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide for Researchers

Abstract

2-(Chloromethyl)phenol is a versatile bifunctional reagent possessing two key reactive sites: a nucleophilic phenolic hydroxyl group and an electrophilic benzylic chloride. This unique structural arrangement allows for selective chemical modifications, making it a valuable building block in organic synthesis, materials science, and drug development. This guide provides an in-depth exploration of the reactivity of this compound, complete with detailed, field-tested protocols for its primary transformations. We will cover safety and handling, nucleophilic substitution at the chloromethyl site, and O-alkylation/acylation at the phenolic hydroxyl group. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot these protocols for their specific applications.

Introduction: The Dual Reactivity of this compound

This compound, also known as o-hydroxybenzyl chloride, presents a fascinating case of dual reactivity. The molecule contains both a soft electrophilic center at the benzylic carbon and a hard nucleophilic center at the phenolic oxygen.

  • Benzylic Chloride: The chloromethyl group is an excellent substrate for bimolecular nucleophilic substitution (SN2) reactions. The proximity to the benzene ring stabilizes the transition state, facilitating the displacement of the chloride ion by a wide range of nucleophiles.[1]

  • Phenolic Hydroxyl: The hydroxyl group is weakly acidic (pKa ≈ 9.5) and can be deprotonated by a suitable base to form a potent phenoxide nucleophile.[2] This phenoxide is highly reactive towards electrophiles, enabling classic reactions like Williamson ether synthesis and esterification.

The key to successfully utilizing this compound is to control the reaction conditions (e.g., choice of base, solvent, temperature) to selectively target one functional group while leaving the other intact or to engage both in a planned sequence.

Critical Safety and Handling Protocols

Before commencing any experimental work, it is imperative to understand the hazards associated with this compound and related reagents.

2.1. Hazard Profile

This compound is classified as an irritant.[3]

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

As a benzylic halide, it should be treated as a potential alkylating agent and handled with appropriate care to avoid inhalation, ingestion, and skin contact.[4]

2.2. Required Personal Protective Equipment (PPE)

All manipulations must be performed inside a certified chemical fume hood.[5]

  • Eye Protection: Chemical splash goggles and a face shield.

  • Hand Protection: Impervious gloves (e.g., nitrile, changed frequently) are mandatory.

  • Body Protection: A flame-resistant lab coat.

2.3. Storage and Waste Disposal

  • Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents and bases.[3][6]

  • Waste Disposal: All contaminated materials and chemical waste must be disposed of according to institutional and local hazardous waste regulations. Do not dispose of down the drain.[6]

General Experimental Workflow

The following workflow provides a general framework for the protocols described in this guide. This systematic approach ensures reproducibility and safety.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A Reagent & Glassware Preparation B Inert Atmosphere (if required) A->B C Solvent & Reagent Addition B->C D Set Reaction Conditions (Temp, Stirring) C->D E Reaction Monitoring (TLC, LC-MS) D->E F Quenching E->F G Extraction & Washing F->G H Drying & Solvent Removal G->H I Column Chromatography or Recrystallization H->I J Characterization (NMR, MS, IR) I->J

Caption: General workflow for synthesis using this compound.

Protocol I: Nucleophilic Substitution at the Benzylic Carbon

This protocol details a representative SN2 reaction at the chloromethyl group using sodium azide as the nucleophile. This transformation is a gateway to synthesizing benzyl amines (via reduction) or triazoles.

4.1. Scientific Rationale

The primary chloromethyl group is an ideal electrophile for an SN2 reaction.[1] To ensure selectivity, the reaction is run under neutral or mildly basic conditions, which keeps the phenolic hydroxyl group protonated and largely unreactive. A polar aprotic solvent like DMF is chosen because it effectively solvates the sodium cation while leaving the azide anion poorly solvated, thereby enhancing its nucleophilicity.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2-(Chloromethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic purification of 2-(Chloromethyl)phenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this reactive intermediate. Our focus is on providing not just protocols, but the underlying scientific principles to empower you to make informed decisions during your experiments.

Frequently Asked Questions (FAQs): Compound Properties & Handling

This section addresses fundamental questions about this compound that are critical for designing a successful purification strategy.

Question: What are the key physicochemical properties of this compound I should be aware of before starting purification?

Answer: Understanding the compound's properties is the foundation of method development. This compound is a moderately polar molecule with both a hydrogen bond donor (hydroxyl group) and acceptor (hydroxyl oxygen, chlorine). Its acidic nature (pKa ≈ 9.5) is a critical factor in chromatographic interactions.

PropertyValueSignificance for ChromatographySource
Molecular Formula C₇H₇ClO-[1]
Molecular Weight 142.58 g/mol Affects diffusion rates and loading capacity.[1][2]
pKa ~9.46The phenolic hydroxyl is weakly acidic. At neutral pH, it can partially deprotonate, leading to peak tailing on silica gel. Ion suppression (using an acidic modifier) is often necessary.[2]
Boiling Point 240.7 °CHigh boiling point makes solvent removal post-chromatography straightforward via rotary evaporation.[2]
logP ~1.5 - 2.1Indicates moderate hydrophobicity, making it suitable for both normal-phase and reversed-phase chromatography.[1][2]
Appearance Not specified, likely a solid or oilDetermines the appropriate sample loading technique (wet vs. dry loading).

Question: What are the primary safety concerns when handling this compound and its solutions?

Answer: Safety is paramount. This compound and its halogenated analogues are classified as irritants. Always consult the latest Safety Data Sheet (SDS) before use.

  • Irritant: Causes skin, eye, and respiratory irritation[3].

  • Handling Precautions:

    • Always handle this compound in a well-ventilated chemical fume hood[3].

    • Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, and a lab coat[4].

    • Avoid inhalation of dust or vapors and prevent contact with skin and eyes[3][4].

  • Disposal: Dispose of chemical waste according to your institution's hazardous waste guidelines.

Question: Is this compound stable under typical chromatographic conditions?

Answer: This is a crucial consideration. The benzylic chloride moiety (-CH₂Cl) is a reactive functional group susceptible to nucleophilic substitution.

  • Nucleophilic Attack: Protic, nucleophilic solvents (like methanol or water) in the mobile phase can potentially react with the chloromethyl group, especially over long exposure times or if the stationary phase has basic sites. This can lead to the formation of ether or alcohol byproducts.

  • Acid/Base Sensitivity: While the compound is generally stable, prolonged exposure to strong acids or bases should be avoided. The acidic nature of standard silica gel can sometimes be problematic. For sensitive applications, consider using deactivated silica gel[5].

  • Recommendation: Use aprotic solvents where possible (e.g., ethyl acetate, hexanes, dichloromethane) for normal-phase chromatography. If using protic solvents in reversed-phase, analysis times should be kept reasonably short to minimize the risk of solvolysis.

Method Development & Optimization

This section provides expert guidance on building a robust purification method from the ground up.

Question: How do I choose between normal-phase and reversed-phase chromatography for this compound?

Answer: The choice depends on your sample matrix, the nature of the impurities, and the scale of the purification. With a logP of ~2.0, this compound is well-suited for both modes.

  • Normal-Phase Chromatography (NPC):

    • Principle: Polar stationary phase (e.g., silica gel, alumina) with a non-polar mobile phase.

    • Best For: Purifying reaction mixtures where the impurities have significantly different polarities than the product. It is also the most common and cost-effective method for preparative-scale (flash) purification in a synthesis lab[6].

    • Typical Solvents: Hexanes/Ethyl Acetate, Dichloromethane/Methanol.

  • Reversed-Phase Chromatography (RPC):

    • Principle: Non-polar stationary phase (e.g., C18-bonded silica) with a polar mobile phase.

    • Best For: High-resolution analytical separations (HPLC), purification of polar impurities from a less-polar product, or separating complex mixtures where NPC provides poor selectivity[7]. It is excellent for separating isomers of phenolic compounds[8].

    • Typical Solvents: Water/Acetonitrile, Water/Methanol.

Question: What is the best stationary phase for separating this compound from its positional isomers (3- and 4-chloromethylphenol)?

Answer: Isomer separation is a common challenge that hinges on exploiting subtle differences in molecular shape and electronics.

  • Standard Silica Gel (Normal Phase): This is the workhorse for general purification. Separation of positional isomers can be challenging but is often achievable by carefully optimizing the mobile phase.

  • Standard C18 (Reversed Phase): This is the column of first intent for RP-HPLC[7]. It separates primarily based on hydrophobicity. While it can separate chlorophenol isomers, other phases may offer superior selectivity[8].

  • Phenyl-Bonded Phases (Reversed Phase): This is the expert's choice for this specific problem. Phenyl-based stationary phases provide an alternative selectivity to C18 by enabling π-π interactions between the phenyl rings of the stationary phase and the aromatic analyte[9][10]. These interactions are highly sensitive to the position of substituents on the analyte's aromatic ring, making these columns ideal for separating positional isomers[11][12].

Question: How do I select a starting mobile phase for Thin Layer Chromatography (TLC) analysis?

Answer: TLC is an indispensable tool for rapidly scouting optimal conditions for flash chromatography. The goal is to find a solvent system that provides a retention factor (Rƒ) of 0.2-0.3 for the desired compound[5].

  • For Normal-Phase (Silica Gel TLC):

    • Start with a moderately polar binary mixture. A common starting point is 70:30 Hexanes:Ethyl Acetate .

    • Spot your crude mixture on the TLC plate and elute.

    • If Rƒ is too high (>0.5): The mobile phase is too polar. Increase the proportion of the non-polar solvent (e.g., move to 80:20 Hexanes:EtOAc).

    • If Rƒ is too low (<0.1): The mobile phase is not polar enough. Increase the proportion of the polar solvent (e.g., move to 50:50 Hexanes:EtOAc).

    • For highly polar impurities, a small amount of methanol in dichloromethane (e.g., 98:2 DCM:MeOH) can be effective.

Question: My compound is showing significant peak tailing on my silica gel column. What is happening and how can I fix it?

Answer: This is a classic problem when purifying acidic compounds like phenols on silica.

  • Causality: Standard silica gel has surface silanol groups (Si-OH) that are weakly acidic. The slightly acidic proton of your phenol's hydroxyl group can engage in strong hydrogen bonding or even deprotonate and interact ionically with these sites. This secondary interaction slows down a portion of the analyte molecules, leading to a "tail" on the back of the chromatographic peak.

  • Solution (Ion Suppression): The most effective solution is to add a small amount of a volatile acid to your mobile phase.

    • Add 0.5-1% acetic acid or formic acid to the eluent.

    • Mechanism: The added acid protonates the surface silanol groups, "masking" them and preventing them from interacting with your phenolic analyte[13]. It also ensures your analyte remains fully protonated (neutral), promoting a single, well-defined interaction with the stationary phase. This results in sharper, more symmetrical peaks.

Visualized Experimental Workflow

The following diagram outlines the logical flow from receiving a crude sample to obtaining the purified this compound.

G cluster_prep 1. Preparation & Analysis cluster_purification 2. Purification cluster_post 3. Post-Purification A Crude Reaction Mixture B Dissolve in Minimum Solvent (e.g., DCM, Acetone) A->B C TLC Analysis (Scout Mobile Phase) B->C D Goal: Rf = 0.2 - 0.3 for Product C->D E Pack Flash Column (Silica Gel) D->E Conditions Determined F Load Sample (Wet or Dry Loading) E->F G Elute with Optimized Mobile Phase F->G H Collect Fractions G->H I Analyze Fractions by TLC H->I J Combine Pure Fractions I->J K Remove Solvent (Rotary Evaporation) J->K L Characterize Pure Product (NMR, MS, etc.) K->L

Caption: General workflow for chromatographic purification.

Troubleshooting Guide

Even with a well-designed method, problems can arise. This section addresses specific issues in a Q&A format.

Question: I'm running my column, but I'm getting very poor separation between my product and a key impurity. What should I do?

Answer: Poor separation (co-elution) is a common problem. The solution requires a logical, step-wise approach to altering the chromatography conditions to improve resolution. Follow this decision tree:

G Start Problem: Poor Separation CheckRf Is the product Rf > 0.4? Start->CheckRf TooPolar Mobile phase is too polar. Decrease polarity. (e.g., more Hexanes) CheckRf->TooPolar Yes GoodRf Isocratic elution is insufficient for separation. CheckRf->GoodRf No TooPolar->Start Re-run TryGradient Implement a Gradient Elution. Start with low polarity and slowly increase. GoodRf->TryGradient StillBad Separation still poor? TryGradient->StillBad ChangeSolvent Change mobile phase components to alter selectivity. (e.g., DCM/MeOH or Toluene-based) StillBad->ChangeSolvent Yes Success Problem Solved StillBad->Success No Failure Consider alternative stationary phase (e.g., Alumina, Phenyl, C18) ChangeSolvent->Failure If still poor Failure->Success

Caption: Troubleshooting decision tree for poor separation.

Question: The product is coming off the column as a broad streak instead of a sharp band. Why is this happening?

Answer: Streaking is typically caused by either overloading the column or poor solubility of the sample in the mobile phase[14].

  • Overloading: You have applied too much crude material for the amount of silica gel used. A general rule is a mass ratio of 1:30 to 1:100 of crude material to silica gel. If you overloaded, you will need to re-run the column with less material.

  • Poor Solubility: The compound may be precipitating at the top of the column as the more polar loading solvent is diluted by the less polar mobile phase. This causes the material to slowly "leach" down the column rather than move as a tight band. The solution is to use a dry loading technique (see Protocol 2).

Question: I suspect my compound is degrading on the silica gel column. How can I confirm this and what can I do to prevent it?

Answer: Degradation can occur if the compound is sensitive to the acidic nature of silica gel[5].

  • Confirmation: Run a quick stability test. Dissolve a small amount of your crude material in the chosen mobile phase, add a scoop of silica gel, and stir for an hour at room temperature. Spot the starting material and the silica slurry supernatant side-by-side on a TLC plate. If a new, lower-Rƒ spot appears in the slurry lane, your compound is likely degrading.

  • Prevention:

    • Deactivate the Silica: Elute the packed column with a solution of your mobile phase containing 1-2% triethylamine. Discard the eluent, then run the column as normal with the original mobile phase[5]. The triethylamine base neutralizes the acidic silanol sites.

    • Run the Column Faster: Increased contact time with the silica can promote degradation. Use a slightly more polar mobile phase to elute the compound faster, or use positive pressure ("flash" chromatography) to increase the flow rate.

    • Switch Stationary Phase: Consider using a less acidic stationary phase like neutral alumina.

Detailed Experimental Protocols

Protocol 1: TLC Method Development for this compound

  • Prepare Sample: Dissolve a small amount (1-2 mg) of the crude reaction mixture in ~0.5 mL of a suitable solvent like dichloromethane or ethyl acetate.

  • Spot Plate: Using a capillary tube, carefully spot the solution onto the baseline of a silica gel TLC plate. Keep the spot as small as possible.

  • Prepare Chamber: Add your chosen mobile phase (e.g., 80:20 Hexanes:Ethyl Acetate) to a developing chamber to a depth of ~0.5 cm. Place a piece of filter paper in the chamber to ensure the atmosphere is saturated with solvent vapor. Close and let equilibrate for 5 minutes.

  • Develop Plate: Place the TLC plate in the chamber, ensuring the solvent level is below the baseline[14]. Close the chamber and allow the solvent front to migrate up the plate.

  • Visualize: Remove the plate when the solvent front is ~1 cm from the top. Mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). Circle the spots lightly with a pencil.

  • Analyze: Calculate the Rƒ value for your product. Adjust the mobile phase polarity as described in the Q&A section until the Rƒ is in the optimal 0.2-0.3 range.

Protocol 2: Flash Column Chromatography with Dry Loading

This method is ideal for samples that have poor solubility in the mobile phase[15].

  • Prepare Sample Adsorbent: Dissolve your crude sample (e.g., 1 g) in a minimal amount of a volatile solvent (e.g., 10-20 mL of dichloromethane). Add 5-10 g of silica gel to the solution to form a slurry.

  • Evaporate Solvent: Remove the solvent by rotary evaporation until you have a dry, free-flowing powder of silica gel coated with your crude material[15].

  • Pack Column: Pack a glass column with silica gel (e.g., 50 g for a 1 g sample) as a slurry in the initial, least polar mobile phase[16]. Allow it to settle into a uniform bed.

  • Load Sample: Carefully add your dry, sample-adsorbed silica gel to the top of the packed column bed. Gently tap the column to settle the powder. Add a thin protective layer of sand on top.

  • Elute: Carefully add the mobile phase and use gentle air pressure to move the solvent through the column, collecting fractions. If using a gradient, start with the low-polarity eluent and gradually increase the polarity[5].

Protocol 3: Flash Column Chromatography with Wet (Solution) Loading

Use this method when your sample is readily soluble in the mobile phase or a slightly stronger, miscible solvent[15].

  • Pack Column: Pack the column as described in Protocol 2.

  • Prepare Sample: Dissolve your crude sample in the absolute minimum volume of mobile phase (or a solvent it is very soluble in, like dichloromethane).

  • Load Sample: Drain the solvent from the packed column until it is level with the top of the sand/silica. Carefully pipette your concentrated sample solution directly onto the center of the silica surface, trying not to disturb the bed[15].

  • Adsorb Sample: Open the stopcock and drain the solvent until the sample solution has fully entered the silica bed. Carefully rinse the column walls with a small amount of mobile phase and drain again. Repeat once more.

  • Elute: Carefully add a protective layer of sand, fill the column with mobile phase, and begin elution as described in Protocol 2.

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  • ChemistryViews (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]

  • Khan, A., & Inam-ul-Haque. (2006). Chromatographic Determination of Chlorophenols. Journal of the Chemical Society of Pakistan.
  • MicroSolv Technology Corporation (2025). Types of Chemical Isomers and Recommended HPLC Columns. [Link]

  • European Patent Office (2004).
  • ResearchGate (2010).
  • Longdom Publishing (2025). Column Chromatography for the Separation of Complex Mixtures. [Link]

  • U.S. Environmental Protection Agency (2007). Method 8041A (Revision 1). [Link]

  • Wikipedia. Formaldehyde. [Link]

  • ResearchGate (2013). Discussion on "Column chromatography of phenolics?". [Link]

  • Nacalai Tesque, Inc. (2025). HPLC Column for Structural Isomers. [Link]

  • Welch Materials (2024). A Guide to Selective Columns for Isomer Separation. [Link]

Sources

Preventing polymerization of 2-(Chloromethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-(Chloromethyl)phenol

A Guide for Researchers on Preventing and Troubleshooting Unwanted Polymerization

Welcome to the Technical Support Center. As Senior Application Scientists, we understand the unique challenges researchers face when working with highly reactive reagents. This guide is designed to provide you with in-depth, practical advice on handling this compound, a valuable intermediate that is notoriously prone to unwanted polymerization. Our goal is to move beyond simple instructions and explain the underlying chemical principles, empowering you to make informed decisions in your experiments.

Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered when working with this compound.

Q1: My vial of this compound, which was a liquid/solid, has turned into an insoluble, hard, reddish-brown mass. What happened?

A1: You have observed classic runaway polymerization. This compound is a bifunctional molecule with two reactive sites: an acidic phenolic hydroxyl group and a highly reactive benzylic chloride. Under ambient conditions, especially with exposure to heat, light, or trace impurities (like acid or base), the compound can undergo self-condensation. The hydroxyl group of one molecule attacks the chloromethyl group of another in a nucleophilic substitution reaction, eliminating hydrogen chloride (HCl). This process repeats, forming poly(hydroxyphenylenemethylene) ethers, which are typically insoluble, colored polymers. The generated HCl can further catalyze the reaction, leading to an accelerating, exothermic process.

Q2: Can I still use the material if it has only slightly discolored or become more viscous?

A2: We strongly advise against it. Even slight discoloration or increased viscosity is a clear indicator that oligomerization (the formation of short polymer chains) has begun. Using this material will introduce significant impurities into your reaction, lead to inaccurate stoichiometry, and likely result in low yields and complex purification challenges. For reliable and reproducible results, always use fresh, pure this compound.

Q3: What are the ideal storage conditions to maximize the shelf-life of this compound?

A3: Proper storage is the single most critical factor in preventing polymerization. The goal is to minimize thermal and photochemical energy input and exclude potential catalysts. Based on safety data sheets and chemical stability principles, the following conditions are recommended.[1]

ParameterRecommended ConditionRationale
Temperature 2-8 °CReduces the kinetic rate of the self-condensation reaction. Never freeze , as this can cause localized concentration of catalysts upon thawing.
Atmosphere Inert Gas (Argon or Nitrogen)Prevents air oxidation of the phenol, which can generate radical species that initiate side-reactions. Also displaces moisture.
Light Amber/Opaque Vial[1]Protects the compound from UV light, which can provide the energy to initiate both radical and condensation polymerization pathways.
Container Tightly-sealed glass containerPrevents ingress of moisture and atmospheric oxygen. Avoids potential reactions with plastic containers or liners.
Q4: I need to make a stock solution. What is the best solvent to use?

A4: The choice of solvent is critical. Avoid protic solvents (like alcohols) and nucleophilic solvents that can react with the chloromethyl group. Do not use solvents that may contain acidic or basic impurities. Anhydrous, non-polar, aprotic solvents are preferred for short-term storage of solutions.

  • Recommended: Anhydrous Dichloromethane (DCM), Anhydrous Tetrahydrofuran (THF, ensure it is peroxide-free), Anhydrous Toluene.

  • To Avoid: Methanol, Ethanol, Water, Acetonitrile (can be problematic), DMSO (can promote side reactions).

Solutions should be prepared fresh under an inert atmosphere and used as quickly as possible. Do not store solutions for extended periods, even at low temperatures.

Troubleshooting Guide: Unwanted Polymerization

Use this guide to diagnose the potential cause of polymerization in your experiment and find corrective actions.

Issue: Polymerization occurred during storage.

This is the most common failure point. Use the following workflow to identify the cause.

start Polymerization Observed During Storage q_temp Was it stored at 2-8 °C? start->q_temp q_light Was it protected from light (amber vial)? q_temp->q_light Yes cause_temp Cause: High Temperature Accelerated reaction kinetics. q_temp->cause_temp No q_atm Was the container flushed with inert gas and sealed? q_light->q_atm Yes cause_light Cause: UV Exposure Photochemical initiation of polymerization. q_light->cause_light No cause_atm Cause: Air/Moisture Exposure Oxidation and/or hydrolysis generated catalytic acidic species (HCl). q_atm->cause_atm No action Action: Discard Polymerized Material. Procure fresh reagent and adhere strictly to recommended storage protocols. q_atm->action Yes (Consider reagent age/ initial quality) cause_temp->action cause_light->action cause_atm->action

Caption: Troubleshooting workflow for storage-related polymerization.

Issue: Polymerization occurred during my reaction workup.

Possible Cause 1: Excessive Heat

  • Scenario: You heated the reaction mixture for an extended period or distilled the solvent at too high a temperature.

  • Explanation: this compound is thermally labile. Even if it is stable at your reaction temperature, prolonged heating during a workup or high-temperature distillation can initiate polymerization.

  • Solution: Use low-temperature workup procedures. Remove solvents via rotary evaporation at temperatures below 40°C. If a distillation is necessary, use high vacuum to lower the boiling point.

Possible Cause 2: Aqueous Basic Wash

  • Scenario: You used a strong base (e.g., NaOH, K₂CO₃) to neutralize acid or remove unreacted starting materials.

  • Explanation: A basic wash will deprotonate the phenolic hydroxyl group, converting it into a highly reactive phenoxide ion. This phenoxide is an extremely potent nucleophile and will rapidly attack the chloromethyl group, causing immediate and aggressive polymerization.

  • Solution: Avoid strong bases. If a wash is necessary, use a very mild base like a saturated sodium bicarbonate (NaHCO₃) solution, and perform the wash quickly at low temperatures (0-5 °C). Immediately after the wash, separate the organic layer, dry it, and proceed to the next step without delay.

Possible Cause 3: Acid-Catalyzed Condensation

  • Scenario: The reaction was performed under acidic conditions, or a strong acid was used during the workup.

  • Explanation: While the phenolic hydroxyl group is the key nucleophile, strong acid can protonate the chlorine, making it a better leaving group and promoting the formation of a transient, highly electrophilic benzyl carbocation. This carbocation is then rapidly attacked by the hydroxyl group of another molecule.

  • Solution: If your reaction requires acid, use the mildest possible conditions. For workup, neutralize carefully with a mild base as described above.

Key Mechanisms and Prevention Strategies

Understanding the polymerization mechanism is key to preventing it. The primary pathway is a base-catalyzed or thermally-driven self-condensation.

Note: The above DOT script is illustrative. A real implementation would require valid image URLs for chemical structures. Caption: Proposed mechanism for base-catalyzed polymerization.

Protocol: Use of Polymerization Inhibitors

For situations requiring elevated temperatures (e.g., distillation) or prolonged reaction times, the addition of a polymerization inhibitor may be necessary. Inhibitors work by scavenging reactive intermediates.[][3]

Inhibitor ClassExampleMechanism of ActionTypical Concentration
Hindered Phenols Butylated hydroxytoluene (BHT)[3]Acts as a radical scavenger, terminating radical chain reactions that can be initiated by heat or trace metal impurities.50-200 ppm
Nitroxide Radicals TEMPOA stable free radical that efficiently traps carbon-centered radicals, preventing propagation.[4]10-100 ppm
Acid Scavengers Non-nucleophilic bases (e.g., 2,6-di-tert-butylpyridine)Scavenges HCl generated during the reaction, preventing acid-catalyzed polymerization without deprotonating the phenol.0.1-1.0 mol%

Experimental Protocol: Stabilization with BHT

  • Obtain a fresh vial of this compound.

  • Under an inert atmosphere (in a glovebox or using a Schlenk line), add the required amount of the reagent to your reaction vessel.

  • Add a stock solution of BHT in your reaction solvent to achieve a final concentration of ~100 ppm relative to the this compound.

  • Proceed with your reaction as planned.

  • Note: The inhibitor will need to be removed during purification, typically via column chromatography.

References

Technical Support Center: Troubleshooting Low Conversion in 2-(Chloromethyl)phenol Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(Chloromethyl)phenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of reactions involving this versatile but often challenging reagent. Here, we move beyond simple protocols to explain the "why" behind experimental choices, helping you diagnose and resolve issues with low conversion and unexpected side products.

Frequently Asked Questions (FAQs)

This section addresses high-level questions about the properties and handling of this compound, which are foundational to troubleshooting your reactions.

Q1: What are the primary reactive sites of this compound and how do they influence its behavior?

A1: this compound possesses three key reactive sites:

  • The Phenolic Hydroxyl Group: This is an acidic proton (pKa ≈ 9.5) that can be deprotonated by a base to form a potent phenoxide nucleophile.[1] This is the reactive site for O-alkylation reactions like the Williamson ether synthesis.

  • The Benzylic Chloride: The chloromethyl group (-CH₂Cl) is an excellent electrophilic site. The chlorine atom is a good leaving group, making the benzylic carbon susceptible to nucleophilic attack (an Sₙ2 reaction).

  • The Aromatic Ring: The hydroxyl group is a strongly activating, ortho-, para- director for electrophilic aromatic substitution. However, the presence of the ortho-chloromethyl group provides significant steric hindrance, and the ring is generally less reactive in this context compared to phenol itself.

Q2: My this compound has a dark color. Is it stable? How should it be stored?

A2: this compound is susceptible to decomposition. The dark color is a common indicator of impurity buildup, often due to self-condensation or polymerization. The reactive chloromethyl group can lead to the elimination of HCl, which in turn can catalyze further polymerization, resulting in tar-like residues.[2] Proper storage is critical: store it at low temperatures (2-8°C) under an inert atmosphere (nitrogen or argon) and protected from light and moisture.[2] For best results, use a freshly opened bottle or purify the material immediately before your experiment if decomposition is suspected.[2]

Q3: What are the most common side reactions that lead to low conversion of my desired product?

A3: The primary culprits for low conversion are typically:

  • Polymerization: Acid- or base-catalyzed polymerization, similar to phenol-formaldehyde resin formation, can consume starting material.[3][4]

  • C-Alkylation: In reactions involving the phenoxide, the nucleophile is ambident. While O-alkylation is often desired, C-alkylation at the para-position can compete, leading to a mixture of products.[5]

  • Hydrolysis: The chloromethyl group can hydrolyze back to a hydroxymethyl group (-CH₂OH) in the presence of water, especially under basic conditions. This consumes your starting material and introduces a new reactive species.

Q4: How can I quickly assess the purity of my this compound before starting a reaction?

A4: A simple purity check can save significant time. Dissolve a small sample in a deuterated solvent (e.g., CDCl₃) and run a quick ¹H NMR spectrum. Look for the characteristic benzylic protons of the -CH₂Cl group (typically a singlet around 4.6-4.8 ppm). The presence of broad signals in the baseline suggests polymeric impurities. You can also add a known amount of an internal standard to quantify the concentration of the active starting material.

Troubleshooting Guide: Williamson Ether Synthesis

The Williamson ether synthesis is one of the most common applications for this compound, reacting its phenoxide form with an alkyl halide.[6][7]

Problem: Low or no yield of the desired ether product when reacting this compound with an alkyl halide.

This common issue can be systematically diagnosed by examining the reaction components and conditions.

Troubleshooting Workflow: Williamson Ether Synthesis

G start Low Ether Yield check_base Was deprotonation complete? start->check_base check_halide Is the alkyl halide reactive enough? check_base->check_halide Yes solution_base Use a stronger base (e.g., NaH) or increase stoichiometry of weaker base. check_base->solution_base No/Unsure check_solvent Was the solvent appropriate? check_halide->check_solvent Yes solution_halide Use a better leaving group (I > Br > Cl). Avoid sterically hindered halides. check_halide->solution_halide No/Unsure check_purity Was the this compound pure? check_solvent->check_purity Yes solution_solvent Switch to a polar aprotic solvent (DMF, DMSO, Acetone) to favor O-alkylation. check_solvent->solution_solvent No/Unsure solution_purity Purify starting material via column chromatography or recrystallization. check_purity->solution_purity No/Unsure end_success Problem Solved solution_base->end_success solution_halide->end_success solution_solvent->end_success solution_purity->end_success

Caption: Troubleshooting workflow for low yield in Williamson ether synthesis.

Q: I'm not seeing complete consumption of my this compound. What's wrong with my deprotonation step?

A: Incomplete deprotonation is a frequent cause of low conversion. While phenols are more acidic than aliphatic alcohols, complete deprotonation is essential for the reaction to proceed efficiently.

  • Causality: The phenoxide is a much stronger nucleophile than the neutral phenol. If deprotonation is incomplete, the reaction rate will be significantly slower, leading to an incomplete reaction.

  • Troubleshooting Suggestion:

    • Base Strength: For phenols, weaker bases like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) can be effective.[8] However, if you see poor conversion, switching to a stronger, non-nucleophilic base like sodium hydride (NaH) will ensure complete and irreversible deprotonation.[5][6]

    • Stoichiometry: When using weaker bases like K₂CO₃, ensure you are using at least 2 equivalents to drive the equilibrium towards the phenoxide.[9]

    • Solvent: Ensure your solvent is anhydrous, as water will consume strong bases like NaH.

Q: My starting material is consumed, but I have a complex mixture of products instead of my desired ether. Why?

A: This points to side reactions, most commonly C-alkylation.

  • Causality: The phenoxide ion is an ambident nucleophile, with electron density on both the oxygen and the aromatic ring (specifically the ortho and para positions). The reaction can occur at either site. O-alkylation is the desired pathway, while C-alkylation is the side reaction.

  • Troubleshooting Suggestion:

    • Solvent Choice: The choice of solvent has a significant impact on the O- vs. C-alkylation ratio. Polar aprotic solvents like DMF, DMSO, or acetone solvate the cation but not the phenoxide anion, leaving the oxygen atom more nucleophilic and favoring O-alkylation.[5] Protic solvents can hydrogen-bond with the oxygen, hindering its reactivity and potentially increasing the amount of C-alkylation.

    • Counter-ion: While less commonly modified, larger, softer counter-ions (like Cs⁺ from Cs₂CO₃) can sometimes favor O-alkylation.[9]

ParameterRecommendation for O-AlkylationRationale
Base NaH (strong, irreversible) or K₂CO₃/Cs₂CO₃ (weaker, requires excess)Ensures formation of the highly nucleophilic phenoxide.[5][9]
Solvent DMF, DMSO, Acetone (Polar Aprotic)Solvates the cation, leaving the oxygen of the phenoxide exposed and highly reactive, favoring O-alkylation.[5]
Alkyl Halide Primary (CH₃-X > R-CH₂-X)The reaction proceeds via an Sₙ2 mechanism, which is sensitive to steric hindrance. Secondary and tertiary halides will lead to elimination.[6][10]
Leaving Group I > Br > ClA better leaving group accelerates the Sₙ2 reaction rate.
Temperature Room temperature to 60 °CGentle heating can increase the rate, but excessive temperatures can promote side reactions and decomposition.

Troubleshooting Guide: Nucleophilic Substitution at the Benzylic Carbon

This involves reacting this compound with a nucleophile (e.g., CN⁻, N₃⁻, R₂NH) to displace the chloride.

Problem: Low conversion of this compound when reacting with a nucleophile.

Reaction Pathways and Pitfalls

G cluster_0 Reaction Conditions cluster_1 Potential Outcomes A This compound P1 Desired Product (Sₙ2 Substitution) A->P1 Good Nucleophile Controlled Temp P2 Polymeric Byproduct A->P2 High Temp Acid/Base Catalyst P3 No Reaction A->P3 Weak Nucleophile Low Temp Nu Nucleophile (Nu⁻) Nu->P1

Caption: Factors influencing the outcome of nucleophilic substitution.

Q: My reaction is very slow or stalls completely. How can I improve the conversion?

A: This is often due to either a weak nucleophile or unfavorable reaction conditions.

  • Causality: The Sₙ2 reaction rate is directly proportional to the concentration and nucleophilicity of the nucleophile. If the nucleophile is weak or its concentration is low, the reaction will be slow.

  • Troubleshooting Suggestion:

    • Nucleophile Strength: Ensure your nucleophile is sufficiently strong. For example, cyanide (CN⁻) is a much better nucleophile than hydrocyanic acid (HCN). If using a neutral nucleophile like an amine, the reaction may be slow; consider using its conjugate base or a catalyst.

    • Temperature: Gently heating the reaction (e.g., to 40-60 °C) can often increase the rate of an Sₙ2 reaction. However, be cautious, as higher temperatures can also promote decomposition and polymerization.[11] Monitor the reaction by TLC or HPLC to find the optimal balance.

    • Solvent: A polar aprotic solvent (DMF, DMSO) is generally preferred for Sₙ2 reactions as it can stabilize the transition state.

Experimental Protocols

Protocol 1: General Procedure for Williamson Ether Synthesis

This is a representative protocol and may require optimization for specific substrates.

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (N₂ or Ar), add anhydrous DMF (10 mL).

  • Deprotonation: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) to the DMF and cool the suspension to 0 °C in an ice bath.

  • Addition of Phenol: Slowly add a solution of this compound (1.0 equivalent) in anhydrous DMF (5 mL) to the NaH suspension. Stir at 0 °C for 30 minutes, then allow the mixture to warm to room temperature and stir for an additional 30 minutes. Cessation of gas evolution indicates complete formation of the phenoxide.

  • Addition of Alkyl Halide: Add the primary alkyl halide (1.1 equivalents) dropwise to the reaction mixture.

  • Reaction: Heat the reaction to 50-60 °C and monitor its progress by TLC.

  • Workup: After completion, cool the reaction mixture to room temperature and carefully quench by slowly adding water. Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Purification: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[5][8]

References

  • BenchChem. (2025). Technical Support Center: Synthesis of 2-Chloro-4-(hydroxymethyl)phenol.
  • BenchChem. (2025). 2-Chloro-4-(hydroxymethyl)
  • Casiraghi, G., et al. (1980).
  • Carpenter, A. T., & Hunter, R. F. (1954). Synthesis of 2 : 4 : 6-Trishydroxymethy&henol, etc. RSC Publishing.
  • BenchChem. (2025). Troubleshooting guide for reactions involving 2-Chloro-4-(hydroxymethyl)phenol.
  • BenchChem. (2025). 2-Chloromethyl-3-trifluoromethyl-phenol.
  • LookChem. (n.d.). This compound.
  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry.
  • University of Missouri-St. Louis. (n.d.). The Williamson Ether Synthesis. UMSL Chemistry.
  • Chemistry LibreTexts. (2021). 11.8: Williamson Ether Synthesis.
  • Pharmapproach. (n.d.).
  • Wikipedia. (n.d.). Formaldehyde.
  • PubChem. (n.d.). This compound.
  • Duan, H. (2023).
  • BenchChem. (2025). Decomposition of 2-Chloro-3-(chloromethyl)thiophene and prevention methods.
  • ResearchGate. (2025). The critical runaway condition and stability criterion in the phenol–formaldehyde reaction.

Sources

Technical Support Center: Regioselectivity in Substituted Phenol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for regioselective phenol synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of substituted phenols. The following guide, presented in a question-and-answer format, addresses common challenges and provides in-depth, field-proven insights to enhance the regioselectivity of your reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Electrophilic Aromatic Substitution

Question 1: My electrophilic substitution reaction (e.g., nitration, halogenation) on a phenol is yielding a mixture of ortho and para isomers with poor selectivity. How can I improve this?

Answer:

This is a frequent challenge stemming from the powerful activating nature of the hydroxyl group, which directs electrophiles to both the ortho and para positions.[1][2][3] The electron-donating nature of the -OH group increases electron density at these positions through resonance, making them susceptible to electrophilic attack.[1][2] Here are several strategies to enhance regioselectivity:

  • Temperature Control: Lowering the reaction temperature often favors the formation of the para isomer, which is generally the thermodynamically more stable product.[4][5] For instance, the monobromination of phenol can be directed to the para position by using one equivalent of bromine at temperatures below 5 °C.[4][6][7] In sulfonation, lower temperatures favor the ortho product, while higher temperatures favor the para product.[5]

  • Solvent Choice: The polarity of the solvent can significantly influence the ortho/para ratio.

    • Protic Solvents (e.g., water, ethanol): These solvents can solvate the phenoxide oxygen through hydrogen bonding, effectively increasing its steric bulk and hindering attack at the adjacent ortho positions. This shielding effect promotes substitution at the less hindered para position.[4]

    • Nonpolar Solvents (e.g., carbon disulfide, chloroform): In these solvents, the ortho product is often favored. For example, during the halogenation of phenols, using a nonpolar solvent can lead to the formation of monobromophenols with a higher proportion of the ortho isomer.[8]

  • Steric Hindrance: You can exploit steric hindrance to favor para substitution.

    • Bulky Reagents/Catalysts: Employing a bulkier Lewis acid or a sterically demanding electrophile can physically block the ortho positions, directing the incoming group to the more accessible para position.[4]

    • Substrate Modification: If your phenol substrate has a bulky group at one of the ortho positions, this will naturally direct substitution to the para position and the other vacant ortho position.

  • Protecting Groups: Temporarily protecting the phenolic hydroxyl group can modulate its directing effect and sterically block the ortho positions.

    • Converting the hydroxyl group to a bulky ether, such as a triisopropylsilyl (TIPS) ether, can effectively hinder the ortho positions, leading to preferential para substitution.[4] The protecting group can be subsequently removed to regenerate the phenol.[4]

    • Common protecting groups for phenols include ethers (e.g., methyl, benzyl) and silyl ethers.[9][10] The choice of protecting group depends on its stability under the reaction conditions and the ease of its removal.[11]

Question 2: I am attempting a Friedel-Crafts acylation/alkylation on a phenol and observing low yields and a mixture of C- and O-acylated/alkylated products. What is causing this and how can I favor C-substitution?

Answer:

This is a classic issue with Friedel-Crafts reactions on phenols. The lone pair of electrons on the phenolic oxygen can coordinate with the Lewis acid catalyst (e.g., AlCl₃), deactivating it.[12] This coordination also makes the oxygen atom a competing nucleophilic site, leading to O-acylation (ester formation) or O-alkylation (ether formation).[12]

Here’s how to troubleshoot and favor the desired C-acylation/alkylation:

  • Catalyst Stoichiometry: For Friedel-Crafts acylation, using a stoichiometric amount or even an excess of the Lewis acid catalyst is often necessary.[13] This is because the product, a hydroxyarylketone, can also form a stable complex with the catalyst.[13] High catalyst concentrations generally favor C-acylation.[12]

  • Fries Rearrangement: An indirect route to ortho- and para-hydroxyarylketones is the Fries rearrangement. This involves the O-acylation of the phenol to form a phenyl ester, which is then rearranged to the C-acylated product under Friedel-Crafts conditions (i.e., in the presence of a Lewis acid and heat).[12] This can be a reliable method to achieve C-acylation.

  • Alternative Catalysts: Consider using alternative catalysts that have a lower affinity for the phenolic oxygen. Zinc chloride (ZnCl₂) supported on alumina has been shown to effectively catalyze the ortho-C-acylation of phenols with carboxylic acids under microwave conditions.[14]

  • Solvent-Free Conditions: Performing the reaction under solvent-free or microwave conditions can sometimes improve yields and regioselectivity.[14]

Named Reactions for Phenol Functionalization

Question 3: My Reimer-Tiemann reaction is giving me a significant amount of the para isomer and other byproducts, leading to low yields of the desired ortho-hydroxybenzaldehyde. How can I improve the ortho-selectivity?

Answer:

The Reimer-Tiemann reaction, which is used for the ortho-formylation of phenols, typically shows a preference for the ortho product but can suffer from low regioselectivity and moderate yields.[15][16][17] The reaction proceeds via the formation of dichlorocarbene (:CCl₂) in a basic solution, which then acts as the electrophile.[15][16]

Here's a breakdown of how to enhance ortho-selectivity:

  • Mechanism Insight: The ortho-selectivity is often attributed to the coordination between the phenoxide oxygen and the dichlorocarbene.[15]

  • Optimizing Reaction Conditions:

    • Base Concentration: High concentrations of the base (e.g., NaOH, KOH) can promote the formation of an ion-pair between the phenoxide and the alkali metal cation. This can enhance the electrostatic interaction that favors the attack of the dichlorocarbene at the ortho position.[17]

    • Phase-Transfer Catalysis: Since the reaction is typically biphasic (aqueous hydroxide and an organic phase with chloroform), using a phase-transfer catalyst can improve the reaction rate and efficiency by facilitating the transport of the hydroxide ion into the organic phase.[15]

  • Troubleshooting Low Yields: Low yields can be due to the formation of byproducts.[15] If the ortho positions are blocked, the reaction may favor the para position.[16]

Experimental Workflow for Reimer-Tiemann Reaction

Reimer_Tiemann_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Phenol Dissolve Phenol in Aqueous Alkali Hydroxide Chloroform Add Excess Chloroform Phenol->Chloroform Stir Vigorous Stirring at Elevated Temperature Chloroform->Stir Carbene Formation of Dichlorocarbene Stir->Carbene Attack Electrophilic Attack at ortho-position Carbene->Attack Hydrolysis Acidic Hydrolysis Attack->Hydrolysis Extraction Product Extraction Hydrolysis->Extraction Purification Purification (e.g., Distillation) Extraction->Purification

Caption: A typical experimental workflow for the Reimer-Tiemann reaction.

Question 4: I am trying to synthesize a naphthylamine from a naphthol using the Bucherer reaction, but the conversion is low. What factors influence the efficiency of this reaction?

Answer:

The Bucherer reaction is a reversible conversion of a naphthol to a naphthylamine in the presence of ammonia and sodium bisulfite.[18][19][20] Its reversibility is a key factor to consider for optimizing the reaction.[18][19]

  • Reaction Mechanism: The reaction proceeds through the addition of bisulfite to the naphthol, followed by nucleophilic attack of ammonia or an amine and subsequent elimination of water and bisulfite.[18][19][20]

  • Driving the Equilibrium: To favor the formation of the naphthylamine, it is crucial to drive the equilibrium forward. This can be achieved by:

    • Using an excess of ammonia or the amine: This increases the concentration of the nucleophile, pushing the reaction towards the product side according to Le Chatelier's principle.

    • Removing water: If feasible under the reaction conditions, removing the water byproduct will also shift the equilibrium to the right.

  • Substrate Scope: It is important to note that the Bucherer reaction is generally applicable to naphthols and has limited utility for simple phenols.[21]

Advanced Strategies for Regiocontrol

Question 5: I need to achieve meta-selective functionalization of a phenol, but the hydroxyl group is a strong ortho, para-director. What strategies can I employ?

Answer:

Directing functionalization to the meta position of a phenol is challenging due to the inherent electronic properties of the hydroxyl group.[22] However, advanced strategies have been developed to overcome this hurdle:

  • Directing Group Relay Strategy: A notable approach involves the use of a transient directing group. For instance, carbon dioxide can be used as a traceless directing group to facilitate a palladium-catalyzed arylation at the meta position of phenols with iodoarenes.[23] This method has shown complete meta-selectivity.[23]

  • Protecting Group Modification: While typically used to enhance para-selectivity, certain protecting groups can alter the electronic properties of the ring sufficiently to allow for meta-functionalization under specific conditions. For example, converting the phenol to a benzylsulfonyl (Bns) ether can deactivate the ring, and under certain palladium-catalyzed conditions, meta-selective C-H functionalization can be achieved.

Logical Flow for Achieving meta-Selectivity

Meta_Selectivity_Strategy Start Start with Phenol Protect Introduce a Transient Directing Group (e.g., CO₂) Start->Protect Step 1 Functionalize Perform meta-Selective C-H Functionalization (e.g., Pd-catalyzed arylation) Protect->Functionalize Step 2 Deprotect Remove Directing Group Functionalize->Deprotect Step 3 Product meta-Substituted Phenol Deprotect->Product

Caption: Decision-making workflow for achieving meta-selective functionalization of phenols.

Question 6: How can I achieve exclusive ortho-alkylation of my phenol?

Answer:

Achieving high ortho-selectivity in phenol alkylation often requires specific catalytic systems or reaction pathways that favor proximity to the hydroxyl group.

  • Directed ortho-Metalation (DoM): This is a powerful strategy for site-specific functionalization of aromatic compounds.[24] It involves deprotonation of the phenol at the ortho position by a strong base (e.g., an organolithium reagent), facilitated by coordination to the hydroxyl group. The resulting aryl anion can then be quenched with an electrophile, such as an alkyl halide, to achieve ortho-alkylation.[24]

  • Dearomatization-Rearomatization Strategy: A palladium-catalyzed cross-coupling of phenols with primary alcohols has been developed to generate ortho-alkyl-substituted phenols.[25] This strategy proceeds through a dearomatization-rearomatization sequence and offers a green pathway with water as the only byproduct.[25]

  • Copper-Catalyzed C-H Functionalization: Several copper-catalyzed methods have been reported for the highly efficient ortho-selective C-H functionalization of free phenols.[22] For example, copper-catalyzed aminomethylation and alkylation with α-aryl-α-diazoesters have shown excellent ortho-selectivity.[22] The selectivity is believed to arise from the interaction between the hydroxyl group and the copper catalyst.[22]

Comparison of ortho-Alkylation Strategies

StrategyKey FeaturesAdvantagesLimitations
Directed ortho-Metalation (DoM) Deprotonation with a strong base followed by electrophilic quench.High regioselectivity.Requires stoichiometric amounts of strong base; sensitive to functional groups.
Dearomatization-Rearomatization Pd-catalyzed reaction with primary alcohols.Green chemistry (water as byproduct); uses readily available starting materials.May require specific catalysts and conditions.
Copper-Catalyzed C-H Functionalization Direct functionalization of the C-H bond.High atom economy; mild reaction conditions.Catalyst may be sensitive; substrate scope can be limited.

Detailed Experimental Protocol: Regioselective Bromination of Phenol

This protocol provides a method for the regioselective para-bromination of phenol.

Materials:

  • Phenol

  • Bromine (Br₂)

  • Carbon disulfide (CS₂)

  • Sodium thiosulfate (Na₂S₂O₃) solution (aqueous)

  • Sodium bicarbonate (NaHCO₃) solution (aqueous, saturated)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve phenol (1 equivalent) in carbon disulfide. Cool the flask in an ice bath to 0-5 °C.

  • Addition of Bromine: Slowly add a solution of bromine (1 equivalent) in carbon disulfide to the cooled phenol solution via the dropping funnel over a period of 30 minutes, while maintaining the temperature below 5 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0-5 °C for 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, quench the excess bromine by adding a cold aqueous solution of sodium thiosulfate until the red-brown color of bromine disappears.

  • Workup: Transfer the mixture to a separatory funnel. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by water.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure p-bromophenol.

References

  • Reimer–Tiemann reaction - Grokipedia. (n.d.).
  • Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry. (n.d.).
  • Steric Hindrance Effect Leading to Regioselective Bromination of Phenols with HBr. (n.d.).
  • Bucherer reaction - Wikipedia. (n.d.).
  • Revision Notes - Directing Effects of Hydroxyl Group in Phenol Reactions | Hydroxy Compounds (Phenol) | Chemistry - 9701 | AS & A Level | Sparkl. (n.d.).
  • Synthesis of Highly Substituted Phenols and Benzenes with Complete Regiochemical Control - Beaudry Research Group. (2020).
  • Recent Advances in Regioselective C–H Bond Functionalization of Free Phenols - NIH. (2023).
  • Why does the OH- group have a 2,4-directing effect in phenols? - Quora. (2014).
  • Protecting Groups in Organix Synthesis - Ready Lab - UT Southwestern, Dallas, Texas. (n.d.).
  • Appendix 6: Protecting groups - Oxford Learning Link. (n.d.).
  • Bucherer reaction - chemeurope.com. (n.d.).
  • Electrophilic aromatic substitution reaction of phenol - RefinerLink. (n.d.).
  • Tetrafluoropyridyl (TFP): a general phenol protecting group readily cleaved under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing). (2019).
  • Bucherer reaction - Chemistry LibreTexts. (2023).
  • Reimer–Tiemann reaction - Wikipedia. (n.d.).
  • Dearomatization‐Rearomatization Strategy for ortho‐Selective Alkylation of Phenols with Primary Alcohols | Request PDF - ResearchGate. (n.d.).
  • Regioselective direct ortho C-acylation of phenol and naphthol derivatives catalyzed by modified ZnCl2 on Al2O3 as catalyst under solvent-free and microwave conditions - Organic Chemistry Frontiers (RSC Publishing). (n.d.).
  • strategies to improve the regioselectivity of phenol derivatization - Benchchem. (n.d.).
  • ortho/para-Selectivity in the Reimer-Tiemann Reaction - Chemistry Stack Exchange. (2020).
  • Directive Influence of Groups on Electrophilic Aromatic Substitution – Ortho-Para Directing Groups and Meta Directing Groups in Chemistry: Definition, Types and Importance - Aakash Institute. (n.d.).
  • Benzylsulfonyl: A valuable protecting and deactivating group in phenol chemistry | Request PDF - ResearchGate. (n.d.).
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  • Phenol Electrophilic substitution rxn. (n.d.).
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  • Cooperative Lewis Acid/Metal Dual Catalysis for the Selective ortho-Alkylation of Phenols. (2025).
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  • Friedel–Crafts acylation of phenols using zinc chloride : acetic acid (1 - ResearchGate. (n.d.).
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  • Site‐selective functionalization of phenol. | Download Scientific Diagram - ResearchGate. (n.d.).
  • Protecting group - Wikipedia. (n.d.).
  • The Bucherer Reaction and the Preparative Use of its Intermediate Products - Scite.ai. (n.d.).
  • Regio- and Stereospecific C- and O-Allylation of Phenols via π-Allyl Pd Complexes Derived from Allylic Ester Carbonates | The Journal of Organic Chemistry - ACS Publications. (n.d.).
  • Phenol synthesis by substitution or oxidation - Organic Chemistry Portal. (n.d.).
  • Reactions of Phenols - Chemistry Steps. (n.d.).
  • Reimer Tiemann Reaction Mechanism - BYJU'S. (n.d.).
  • Synthesis of Highly Substituted Phenols and Benzenes with Complete Regiochemical Control - ResearchGate. (n.d.).
  • Palladium catalyzed regioselective distal C (sp 2 )–H functionalization - RSC Publishing. (2025).
  • Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC - NIH. (n.d.).
  • Friedel–Crafts reaction of phenol - Chemistry Stack Exchange. (2015).
  • Csp 2 –H functionalization of phenols: an effective access route to valuable materials via Csp 2 –C bond formation - Chemical Science (RSC Publishing). (2024).
  • Hybrids of Sterically Hindered Phenols and Diaryl Ureas: Synthesis, Switch from Antioxidant Activity to ROS Generation and Induction of Apoptosis - NIH. (2023).
  • Electrophilic Reactions of Phenols | Request PDF - ResearchGate. (n.d.).
  • Friedel–Crafts reaction - Wikipedia. (n.d.).
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Technical Support Center: Managing Temperature Control in 2-(Chloromethyl)phenol Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling 2-(Chloromethyl)phenol. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile but reactive intermediate. Proper temperature control is not merely a suggestion but a critical parameter for ensuring reaction success, maximizing yield, and, most importantly, guaranteeing operational safety. This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to navigate the complexities of working with this compound.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial queries regarding the handling and reactivity of this compound.

Q1: What are the primary reactive sites on this compound?

A1: this compound possesses two main sites of reactivity: the acidic phenolic hydroxyl group and the electrophilic benzylic chloride (the chloromethyl group). The aromatic ring itself can also undergo electrophilic substitution, although this is less common under typical reaction conditions for modifying the other two groups.[1]

Q2: Why is temperature control so critical in reactions with this compound?

A2: Temperature control is paramount for several reasons. Firstly, this compound can undergo self-reaction or polymerization at elevated temperatures, leading to insoluble tars and reduced yields. Secondly, many of its reactions are exothermic; poor temperature management can lead to thermal runaway.[2][3] Lastly, selectivity between O-alkylation of the phenol and reactions at the chloromethyl group can be highly temperature-dependent.

Q3: What is the thermal stability of this compound?

Q4: What are the most common side reactions?

A4: The most prevalent side reactions are driven by improper temperature control. These include:

  • Self-polymerization: The molecule can react with itself, especially in the presence of a base, to form polymeric materials.

  • Formation of o-quinone methide: In the presence of a base, elimination of HCl can generate the highly reactive intermediate, o-quinone methide, which can lead to a variety of desired products or undesired oligomers.[6]

  • C-alkylation: The phenoxide, being an ambident nucleophile, can undergo alkylation on the aromatic ring instead of the desired O-alkylation.[1]

Troubleshooting Guide

This section provides a problem-oriented approach to common issues encountered during reactions involving this compound.

Problem Potential Causes Recommended Solutions
Low or No Yield of Desired Product 1. Inadequate Temperature Control: Reaction temperature is too low, preventing activation, or too high, causing decomposition. 2. Base Incompatibility: The chosen base may be too weak to deprotonate the phenol or too strong, promoting side reactions. 3. Reagent Degradation: this compound can degrade over time if not stored properly.1. Optimize Temperature: Carefully monitor the internal reaction temperature. For Williamson ether syntheses, a range of 50-100 °C is typical, but this must be optimized for each specific substrate.[7] Start with lower temperatures and gradually increase. Use an ice bath for initial reagent addition to control any initial exotherm. 2. Select Appropriate Base: For O-alkylation of the phenol, weaker bases like K₂CO₃ or Cs₂CO₃ in a polar aprotic solvent are often sufficient and minimize side reactions.[8] For reactions at the chloromethyl site, a non-nucleophilic base may be required to prevent reaction with the phenol. 3. Verify Reagent Quality: Use freshly opened or properly stored this compound. Consider purification if the quality is suspect.
Formation of Tar or Insoluble Polymer 1. Excessive Reaction Temperature: This is the most common cause, leading to self-condensation or polymerization.[9] 2. High Concentration: Running the reaction at too high a concentration can increase the rate of bimolecular decomposition pathways.1. Strict Temperature Management: Maintain the reaction at the lowest effective temperature. Use a controlled heating mantle and an efficient overhead stirrer to ensure even heat distribution. For exothermic reactions, ensure adequate cooling capacity is available. 2. Dilute the Reaction: Run the reaction at a lower molarity. This can be particularly effective in suppressing polymerization.
Reaction "Runaway" (Rapid, Uncontrolled Exotherm) 1. Poor Heat Dissipation: The reaction vessel is too large for the scale, or the cooling system is inadequate.[2] 2. Rapid Reagent Addition: Adding a reactive component (e.g., a strong base or the alkylating agent) too quickly can initiate a rapid exotherm that becomes self-sustaining.[10] 3. Incorrect Order of Addition: Adding reagents in the wrong sequence can lead to the rapid buildup of reactive intermediates.1. Improve Heat Transfer: Use a reaction vessel with a high surface-area-to-volume ratio (e.g., a taller, narrower flask). Ensure the cooling bath is at the appropriate temperature and has sufficient volume. 2. Controlled Addition: Add reactive reagents slowly and dropwise via an addition funnel, monitoring the internal temperature continuously. 3. Review and Verify Procedure: Double-check the order of addition against a reliable protocol. For instance, in a Williamson ether synthesis, the base is typically added to the phenol first to form the phenoxide before the electrophile is introduced.[8]
Mixture of O- and C-Alkylated Products 1. Solvent Choice: Protic solvents can solvate the phenoxide ion, making the oxygen less nucleophilic and potentially favoring C-alkylation. 2. High Temperature: Higher temperatures can sometimes favor the thermodynamically controlled C-alkylated product over the kinetically favored O-alkylated product.[7]1. Use Polar Aprotic Solvents: Solvents like DMF, DMSO, or acetonitrile are recommended as they solvate the cation, leaving the oxygen anion more nucleophilic and available for O-alkylation.[7] 2. Maintain Lower Temperatures: Run the reaction at the minimum temperature required for a reasonable reaction rate to favor the kinetic O-alkylation product.
Troubleshooting Workflow

The following diagram illustrates a logical decision-making process for troubleshooting a problematic reaction involving this compound.

G cluster_ly cluster_tar cluster_runaway start Problem with Reaction low_yield Low / No Yield start->low_yield tar Tar / Polymer Formation start->tar runaway Exothermic Runaway start->runaway ly_q1 Is temperature optimized? low_yield->ly_q1 tar_q1 Is temp too high? tar->tar_q1 run_q1 Adequate cooling? runaway->run_q1 ly_a1_no Action: Perform temp scout. Start low, increment slowly. ly_q1->ly_a1_no No ly_q2 Is base appropriate? ly_q1->ly_q2 Yes ly_a1_no->ly_q2 ly_a2_no Action: Switch to weaker/stronger base. Consider pKa. ly_q2->ly_a2_no No ly_q3 Reagent quality okay? ly_q2->ly_q3 Yes ly_a2_no->ly_q3 ly_a3_no Action: Use fresh reagent. ly_q3->ly_a3_no No ly_success Problem Resolved ly_q3->ly_success Yes ly_a3_no->ly_success tar_a1_yes Action: Lower reaction temp. Ensure even heating. tar_q1->tar_a1_yes Yes tar_q2 Is concentration high? tar_q1->tar_q2 No tar_a1_yes->tar_q2 tar_a2_yes Action: Dilute reaction mixture. tar_q2->tar_a2_yes Yes tar_success Problem Resolved tar_q2->tar_success No tar_a2_yes->tar_success run_a1_no Action: Improve heat dissipation. Use appropriate vessel/bath. run_q1->run_a1_no No run_q2 Slow reagent addition? run_q1->run_q2 Yes run_a1_no->run_q2 run_a2_no Action: Add reagents dropwise. Monitor internal temp. run_q2->run_a2_no No run_success Process Safety Improved run_q2->run_success Yes run_a2_no->run_success

Caption: Troubleshooting Decision Tree for this compound Reactions.

Key Experimental Protocol: Williamson Ether Synthesis

This protocol describes a general procedure for the O-alkylation of this compound. Note: This is a representative protocol and may require optimization for specific substrates.

Objective: To synthesize an ether derivative from this compound via O-alkylation.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine solution

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • Setup: To a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add this compound (1.0 eq).

  • Solvent and Base: Add anhydrous DMF (to make a ~0.5 M solution) followed by anhydrous potassium carbonate (2.0 eq).

  • Initial Stirring: Stir the suspension at room temperature for 15 minutes.

  • Reagent Addition: Add the alkyl halide (1.1 eq) dropwise to the stirring suspension at room temperature.

  • Heating and Monitoring (Critical Temperature Control Step):

    • Heat the reaction mixture to 60-80 °C.[7] It is crucial to monitor the internal temperature and not just the heating mantle setting.

    • An initial mild exotherm may be observed. Be prepared to apply cooling with a water bath if the temperature rises too quickly.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup:

    • Once the reaction is complete (as determined by TLC), cool the mixture to room temperature.

    • Pour the reaction mixture into water and extract with ethyl acetate (3x).

    • Combine the organic layers and wash with water and then brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Reaction Pathway Visualization

The following diagram illustrates the desired O-alkylation pathway versus potential temperature-influenced side reactions.

G cluster_main Desired Pathway (Controlled Temperature) cluster_side Side Reactions (Excessive Temperature) A This compound B Phenoxide Intermediate A->B + Base (e.g., K2CO3) C Desired O-Alkylated Product B->C + R-X (e.g., Benzyl Bromide) D o-Quinone Methide B->D - HCl B->D F C-Alkylated Byproduct B->F + R-X (Ring Attack) B->F E Polymer / Tar D->E Polymerization

Caption: Reaction Pathways in this compound Alkylation.

Safety and Handling

Safe handling of this compound is of utmost importance.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[5][11]

  • Ventilation: Handle this compound in a well-ventilated fume hood to avoid inhalation of fumes.[5][11]

  • Thermal Hazards: As detailed in this guide, be acutely aware of the potential for exothermic reactions. Never heat a reaction mixture uncontrollably. During a fire, thermal decomposition may produce toxic gases.[5]

  • Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from incompatible substances and sources of ignition.[5][11]

  • Disposal: Dispose of waste according to local, state, and federal regulations.

By understanding the reactivity of this compound and adhering to strict temperature control protocols, researchers can safely and effectively utilize this valuable chemical intermediate in their synthetic endeavors.

References

  • Micro-Measurements. SAFETY DATA SHEET. [Link]

  • Pajpanova, T. et al. (2014). Synthesis and characterization of aminomethylated 2-chloro-4-phenylphenols. ResearchGate. [Link]

  • ResearchGate. Effect of phenol on the synthesis of benzoxazine | Request PDF. [Link]

  • ResearchGate. Williamson ether synthesis. [Link]

  • ResearchGate. Reaction of 2-chloromethylphenols with enaminones | Request PDF. [Link]

  • Cefic. for the SAFE USE of PHENOL. [Link]

  • Al-Taie, D. J. (2025). Innovative Syntheses of Benzoxazines with Improved Thermal and Mechanical Performance. Indian Journal of Chemistry. [Link]

  • MDPI. Multifunctional Benzoxazines Feature Low Polymerization Temperature and Diverse Polymer Structures. [Link]

  • National Institutes of Health. Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening. [Link]

  • Royal Society of Chemistry. Effect of phenol on the synthesis of benzoxazine. [Link]

  • National Institutes of Health. This compound | C7H7ClO | CID 35682 - PubChem. [Link]

  • LookChem. This compound. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • Organic Chemistry Portal. Alcohol to Ether using Williamson synthesis (O-Alkylation). [Link]

  • Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]

  • Google Patents. EP0066447A1 - Reaction of a phenol, aldehyde and amine to produce hardening agent for epoxy resins.
  • ARIA. Runaway reactions, case studies, lessons learned. [Link]

  • Haz-Map. Formaldehyde, polymer with 2-(chloromethyl)oxirane and phenol - Hazardous Agents. [Link]

  • Wikipedia. Formaldehyde. [Link]

  • National Institutes of Health. (Chloromethyl)phenol | C21H21Cl3O3 | CID 35681 - PubChem. [Link]

  • ResearchGate. (PDF) Phenol–formaldehyde runaway reaction: a case study. [Link]

  • ResearchGate. The critical runaway condition and stability criterion in the phenol–formaldehyde reaction | Request PDF. [Link]

  • Organic Syntheses. 4 - Organic Syntheses Procedure. [Link]

  • Chempanda. Chloromethyl: compounds, synthesis and safety | Blog. [Link]

  • SpringerLink. Thermal degradation and stability of accelerated-curing phenol-formaldehyde resin. [Link]

  • ResearchGate. The Condensation of Diethylamine and Formaldehyde with Phenol, o-, m- and p- Cresols1. [Link]

  • semco infratech. Internal Chemical Reactions Behind Thermal Runaway Events. [Link]

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Technical Support Center: Optimizing Reactions of 2-(Chloromethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing reactions involving 2-(Chloromethyl)phenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to navigate the complexities of working with this versatile but reactive intermediate. As Senior Application Scientists, we have synthesized technical data with practical, field-proven insights to help you achieve your synthetic goals.

Introduction to this compound Reactivity

This compound is a valuable bifunctional molecule, featuring a nucleophilic phenolic hydroxyl group and an electrophilic chloromethyl group.[1][2][3] This unique structure allows for a variety of transformations, making it a key building block in the synthesis of pharmaceuticals and other complex organic molecules. However, the proximity of these two reactive centers can also lead to challenges, including side reactions and difficulties in achieving selectivity. This guide will focus on catalyst selection and reaction optimization for two primary transformations: intramolecular cyclization to form benzofurans and intermolecular O-alkylation.

Section 1: Intramolecular Cyclization for Benzofuran Synthesis

The synthesis of the benzofuran core is a common application of this compound and its derivatives.[4][5][6][7][8][9] This intramolecular cyclization, a variation of the Williamson ether synthesis, provides a direct route to this important heterocyclic scaffold found in many biologically active compounds.[6][7] Success in this reaction is highly dependent on the choice of base and catalyst, as well as careful control of reaction conditions to prevent polymerization and other side reactions.

Troubleshooting Guide: Benzofuran Synthesis

Q1: My intramolecular cyclization of this compound is resulting in a low yield of the desired benzofuran, and I'm observing a significant amount of polymeric material. What's going wrong?

A1: This is a common issue arising from the high reactivity of the starting material. The formation of polymers suggests that intermolecular reactions are outcompeting the desired intramolecular cyclization.

  • Causality: this compound can react with itself under basic conditions. The phenoxide of one molecule can act as a nucleophile, attacking the chloromethyl group of another molecule, leading to a chain of ether linkages and polymer formation.

  • Solution:

    • High Dilution: Employing high dilution conditions is crucial. By significantly increasing the solvent volume, you decrease the probability of intermolecular collisions, thereby favoring the intramolecular cyclization.

    • Slow Addition of Base: Instead of adding the base all at once, a slow, dropwise addition (or using a syringe pump) can maintain a low concentration of the reactive phenoxide at any given time, further suppressing polymerization.

    • Choice of Base: A weaker base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is often preferred over stronger bases like sodium hydride (NaH) or sodium hydroxide (NaOH).[10] Weaker bases generate the phenoxide in lower equilibrium concentrations, which can help to control the reaction rate and minimize side reactions.

Q2: I am attempting a palladium-catalyzed synthesis of a substituted benzofuran from a 2-chlorophenol and an alkyne, but the reaction is failing. What are the likely causes?

A2: Palladium-catalyzed routes, such as Sonogashira or Heck couplings followed by cyclization, are powerful but sensitive to several factors.[4][5][8]

  • Potential Cause 1: Catalyst Poisoning. The starting materials or solvent may contain impurities that deactivate the palladium catalyst. Halides, sulfur compounds, and even water can interfere with the catalytic cycle.[11][12]

  • Solution 1: Reagent and Solvent Purity. Ensure that your 2-chlorophenol, alkyne, and solvent (e.g., DMF, acetonitrile) are of high purity and anhydrous. Degassing the solvent and running the reaction under an inert atmosphere (e.g., argon or nitrogen) is critical to prevent oxidation of the catalyst.

  • Potential Cause 2: Inappropriate Ligand or Catalyst. The ligand on the palladium catalyst plays a crucial role in its stability and reactivity.

  • Solution 2: Ligand Screening. If a standard catalyst like Pd(PPh₃)₄ is not effective, consider screening other ligands. For example, hydroxyterphenylphosphine has been shown to be an effective ligand for the one-pot synthesis of benzofurans from 2-chlorophenols and alkynes.[5]

  • Potential Cause 3: Unfavorable Reaction Conditions for Cyclization. The conditions optimized for the initial C-C bond formation may not be suitable for the subsequent intramolecular C-O bond formation.

  • Solution 3: Adjust Reaction Parameters. If you isolate the uncyclized intermediate, you can try to optimize the cyclization step separately. This might involve increasing the temperature or changing the base to promote the final ring closure.[4]

Data Summary: Catalytic Systems for Benzofuran Synthesis
Catalyst SystemStarting MaterialsBase/SolventKey AdvantagesReference
Palladium/Copper o-Iodophenols and terminal alkynesTriethylamine/AcetonitrileMild reaction conditions, broad substrate scope.[4][8]
Copper-catalyzed o-Hydroxy aldehydes and alkynesSodium Carbonate/DMSOLess expensive and more environmentally friendly than palladium.[8]
Titanium tetrachloride Phenols and α-haloketonesDichloromethanePromotes cyclodehydration and can offer regioselectivity.[13]
Metal-free (Hypervalent Iodine) ortho-HydroxystilbenesAcetonitrileAvoids transition metal contamination of the product.[5]
Experimental Protocol: Palladium-Catalyzed Benzofuran Synthesis

This protocol is a general guideline for a Sonogashira coupling followed by intramolecular cyclization.

  • To a flame-dried, sealable reaction tube, add the palladium catalyst (e.g., (PPh₃)₂PdCl₂, 2-5 mol%), a copper co-catalyst (e.g., CuI, 5 mol%), and the 2-iodophenol (1.0 equiv.).[8]

  • Seal the tube with a septum and flush thoroughly with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.

  • Under the inert atmosphere, add an anhydrous, degassed solvent (e.g., acetonitrile or DMF), followed by a suitable base (e.g., triethylamine, 1.2-2.0 equiv.) and the terminal alkyne (1.1-2.0 equiv.) via syringe.

  • Securely cap the reaction tube and place it in a preheated oil bath at a temperature ranging from 70-100°C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Reaction Mechanism: Intramolecular Cyclization

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Intramolecular SN2 Attack cluster_2 Step 3: Product Formation Start This compound Base Base (e.g., K2CO3) Phenoxide Phenoxide Intermediate Start->Phenoxide Base Cyclization Intramolecular SN2 Attack Phenoxide->Cyclization Phenoxide->Cyclization TransitionState Cyclic Transition State Cyclization->TransitionState Product Benzofuran TransitionState->Product LeavingGroup Chloride Ion (Cl-) TransitionState->LeavingGroup

Caption: Intramolecular Williamson ether synthesis for benzofuran.

Section 2: O-Alkylation Reactions (Williamson Ether Synthesis)

The Williamson ether synthesis is a classic and reliable method for forming ethers, involving the reaction of an alkoxide with a primary alkyl halide.[14][15][16][17] When using this compound as the nucleophile (after deprotonation), careful selection of the catalyst and reaction conditions is necessary to ensure selective O-alkylation and avoid competing reactions at the chloromethyl group or on the aromatic ring.

Troubleshooting Guide: O-Alkylation

Q1: I am trying to perform an O-alkylation on this compound, but I am getting a mixture of products, including C-alkylation and dialkylation.

A1: This issue highlights the challenge of selectivity with a multifunctional starting material.

  • Causality 1: Ambident Nucleophile. The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen (O-alkylation) or the aromatic ring (C-alkylation), typically at the positions ortho or para to the hydroxyl group.[1]

  • Solution 1: Solvent Choice. The choice of solvent can significantly influence the O/C alkylation ratio. Polar aprotic solvents like DMF or DMSO generally favor O-alkylation.[1]

  • Causality 2: Reactivity of the Chloromethyl Group. If the reaction conditions are too harsh or if the chosen alkylating agent is also reactive towards the chloromethyl group, dialkylation or other side reactions can occur.

  • Solution 2: Controlled Conditions and Protecting Groups. Use the mildest possible conditions (e.g., weaker base, lower temperature) that still allow the desired reaction to proceed. If selectivity remains an issue, consider a protecting group strategy. For instance, protecting the phenolic hydroxyl group before performing a reaction at the chloromethyl position, or vice-versa.

Q2: My O-alkylation reaction is very slow or does not go to completion, even with a strong base.

A2: Slow reaction rates can be due to several factors, including steric hindrance, poor solubility, or the need for a catalyst to facilitate the reaction between phases.

  • Potential Cause 1: Steric Hindrance. If your alkylating agent is sterically hindered (e.g., a secondary or tertiary alkyl halide), the Sₙ2 reaction will be slow or may not occur at all.[14][16] Elimination will likely be a competing reaction.

  • Solution 1: Choice of Alkylating Agent. The Williamson ether synthesis works best with methyl or primary alkyl halides.[14] If you need to synthesize a more complex ether, consider reversing the roles of the nucleophile and electrophile if possible.

  • Potential Cause 2: Two-Phase System. If the phenoxide (often as a salt) and the alkyl halide are not soluble in the same solvent, the reaction will be limited to the interface between the two phases, resulting in a very slow rate.

  • Solution 2: Phase-Transfer Catalysis. A phase-transfer catalyst (PTC) can be used to transport the phenoxide from the solid or aqueous phase into the organic phase where the alkyl halide is dissolved.[18][19][20] This dramatically increases the reaction rate. Common PTCs include quaternary ammonium salts like tetrabutylammonium bromide (TBAB) or chloride.[6][18]

Data Summary: Catalyst and Base Selection for O-Alkylation
BaseSolventCatalystTypical Use CaseReference
K₂CO₃ or Cs₂CO₃ Acetonitrile, DMFNoneStandard, mild conditions for phenols.[10][10]
NaH THF, DMFNoneStronger base for less acidic alcohols.[1][10]
NaOH (aq) Dichloromethane, TolueneTBAB, Aliquat 336Two-phase systems requiring a PTC.[6][18]
Experimental Protocol: Phase-Transfer Catalyzed O-Alkylation
  • To a round-bottom flask, add this compound (1.0 equiv.), the alkylating agent (1.1-1.5 equiv., e.g., a primary alkyl bromide), and an organic solvent (e.g., toluene or dichloromethane).

  • Add the phase-transfer catalyst (e.g., TBAB, 5-10 mol%).

  • In a separate vessel, prepare an aqueous solution of a base (e.g., 30% NaOH).

  • With vigorous stirring, add the aqueous base to the organic mixture.

  • Heat the reaction to a suitable temperature (e.g., 40-60°C) and monitor its progress by TLC or GC-MS.

  • Upon completion, cool the reaction, separate the organic and aqueous layers.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer to yield the crude product, which can be purified by column chromatography or distillation.

Troubleshooting Workflow: O-Alkylation of this compound

G start Start O-Alkylation check_completion Reaction Incomplete or Slow? start->check_completion check_products Mixture of Products? check_completion->check_products No incomplete_sol Consider Phase-Transfer Catalyst (e.g., TBAB). Ensure alkyl halide is primary. check_completion->incomplete_sol Yes mixture_sol_1 Use polar aprotic solvent (DMF, DMSO) to favor O- over C-alkylation. check_products->mixture_sol_1 Yes success Successful O-Alkylation check_products->success No incomplete_sol->check_products mixture_sol_2 Use milder base (K2CO3) and lower temperature. mixture_sol_1->mixture_sol_2 failure Re-evaluate synthetic strategy. Consider protecting groups. mixture_sol_2->failure

Caption: Decision tree for troubleshooting O-alkylation reactions.

Section 3: FAQs on Selectivity and Side Reactions

Q1: Can I selectively perform a reaction at the chloromethyl group without affecting the phenolic hydroxyl?

A1: Yes, this is possible, but it requires careful selection of reagents. The phenolic hydroxyl group is acidic and nucleophilic, while the chloromethyl group is electrophilic. To react selectively at the chloromethyl position, you should use a nucleophile under neutral or slightly acidic conditions to avoid deprotonating the phenol. For example, nucleophilic substitution with an amine to form a benzylamine derivative could be performed. If the desired nucleophile requires basic conditions, you would first need to protect the phenolic hydroxyl group (e.g., as a silyl ether or methyl ether).

Q2: What are the best catalysts for reductive dechlorination of the C-Cl bond?

A2: Catalytic hydrogenation is an effective method for reductive dechlorination. Palladium on carbon (Pd/C) is a commonly used and effective catalyst for this transformation.[21] The reaction is typically carried out under an atmosphere of hydrogen gas in a suitable solvent like ethanol or ethyl acetate.

Q3: How does the chlorine on the aromatic ring affect the reactivity of this compound compared to a non-chlorinated analogue?

A3: A chlorine atom on the aromatic ring acts as an electron-withdrawing group through induction, which increases the acidity of the phenolic hydroxyl group.[1] This makes deprotonation easier, which can be advantageous in reactions like the Williamson ether synthesis. However, the electron-withdrawing nature can also decrease the nucleophilicity of the resulting phenoxide.[1]

References

  • Benchchem. (2025). Technical Support Center: Optimization of Benzofuran Synthesis.
  • Benchchem. (n.d.). Troubleshooting guide for reactions involving 2-Chloro-4-(hydroxymethyl)phenol.
  • Benchchem. (n.d.). 2-Chloro-6-(hydroxymethyl)phenol | 22471-02-9.
  • Benchchem. (2025). Technical Support Center: Workup Procedures for Benzofuran Derivatives.
  • Organic Chemistry Portal. (n.d.). Benzofuran synthesis.
  • A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. (n.d.).
  • One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones. (2019). PMC.
  • Google Patents. (n.d.). GB2193211A - Synthesis of benzofurans.
  • Google Patents. (n.d.). US7285689B2 - Phenol process.
  • Wikipedia. (n.d.). Phase-transfer catalyst.
  • Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. (n.d.). JOCPR.
  • Wikipedia. (n.d.). Catalyst poisoning.
  • Benchchem. (n.d.). 2-Chloromethyl-3-trifluoromethyl-phenol.
  • Mushtaq, A., et al. (n.d.). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. NIH.
  • Industrial Phase-Transfer Catalysis. (n.d.).
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
  • The Williamson Ether Synthesis. (n.d.).
  • Toxicity of aqueous mixture of phenol and chlorophenols upon photosensitized oxidation initiated by sunlight or vis-lamp. (2018). PMC - NIH.
  • Wikipedia. (n.d.). Formaldehyde.
  • EvitaChem. (n.d.). Buy 4-Chloro-2-(chloromethyl)phenol (EVT-15451278).
  • Chemistry LibreTexts. (2021). 11.8: Williamson Ether Synthesis.
  • Alcohol to Ether using Williamson synthesis (O-Alkylation). (n.d.).
  • Industrial Phase-Transfer Catalysis. (n.d.).
  • Chemistry For Everyone. (2025). What Is Catalyst Poisoning In Chemical Reactions? [Video]. YouTube.
  • Catalytic Hydrodechlorination of 4-Chlorophenol by Palladium-Based Catalyst Supported on Alumina and Graphene Materials. (n.d.). MDPI.
  • Selective phenol methylation to 2,6-dimethylphenol in a fluidized bed of iron-chromium mixed oxide catalyst with. (n.d.). SciSpace.
  • ResearchGate. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies.
  • PubMed. (2013). Chlorophenols breakdown by a sequential hydrodechlorination-oxidation treatment with a magnetic Pd-Fe/γ-Al2O3 catalyst.
  • Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
  • Taylor & Francis. (n.d.). Phase transfer catalysts – Knowledge and References.
  • MDPI. (2022). Selective O-alkylation of Phenol Using Dimethyl Ether.
  • ResearchGate. (2025). The Catalyst-Controlled Regiodivergent Chlorination of Phenols.
  • PubChem. (n.d.). This compound.
  • PubChem. (n.d.). (Chloromethyl)phenol.
  • Oxidative Cyclization at ortho-Position of Phenol: Improved Total Synthesis of 3-(Phenethylamino)demethyl(oxy)aaptamine. (n.d.). PMC - NIH.
  • Chegg.com. (2025). Solved During the reaction of (R)-2-(chloromethyl)oxirane.
  • LookChem. (n.d.). This compound.
  • Semantic Scholar. (2022). Selective O-alkylation of Phenol Using Dimethyl Ether.
  • Google Patents. (n.d.). CN101219930A - Alkylation catalyst and method for making alkylated phenol.
  • Google Patents. (n.d.). US4230896A - Catalytic steam dealkylation of alkyl phenols.
  • ResearchGate. (2025). Kinetics and Mechanisms of the Condensation Reactions of Phenolic Resins II. Base-Catalyzed Self-Condensation of 4-Hydroxymethylphenol.
  • PubMed. (2023). Oxidative Cyclization at ortho-Position of Phenol: Improved Total Synthesis of 3-(Phenethylamino)demethyl(oxy)aaptamine.

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Technical Support Center: Reactions Involving 2-(Chloromethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Desk

Welcome to the technical support hub for researchers, scientists, and drug development professionals working with 2-(Chloromethyl)phenol. This guide is designed to provide practical, in-depth answers to common challenges encountered during the synthesis, work-up, and purification of reactions involving this versatile reagent. Our focus is on explaining the causality behind experimental choices to empower you to troubleshoot effectively.

Section 1: Critical Safety & Handling Protocols (FAQs)

Safety is the prerequisite for successful research. This compound and related benzyl halides require careful handling.

Q1: What are the primary hazards associated with this compound?

A1: Like many benzyl halides, this compound is a lachrymator, meaning it is an irritant that can cause tearing, stinging, and pain in the eyes. It is also a skin and respiratory tract irritant.[1][2][3] Always handle this reagent in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[4]

Q2: How should I properly store this compound?

A2: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases, acid anhydrides, and acid chlorides.[2] Due to its potential to hydrolyze in the presence of moisture to form 2-(hydroxymethyl)phenol, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability.

Q3: What is the correct procedure for quenching a reaction containing unreacted this compound?

A3: Unreacted this compound should be quenched carefully. A common method is to slowly add the reaction mixture to a separate flask containing a suitable nucleophile, such as a dilute aqueous solution of sodium bicarbonate or a secondary amine like diethylamine, with vigorous stirring in an ice bath. This converts the reactive benzyl chloride into a more stable and easily separable derivative. Avoid quenching with strong, non-volatile bases if you need to separate your product from the quenched reagent.

Section 2: Core Concepts & General FAQs

Understanding the fundamental reactivity of this compound is key to designing successful experiments.

Q4: What are the primary reactive sites on the this compound molecule?

A4: The molecule possesses two key reactive sites:

  • The Phenolic Hydroxyl Group: This group is acidic (predicted pKa ≈ 9.46) and can be deprotonated by a suitable base to form a nucleophilic phenoxide.[5]

  • The Benzylic Chloride: The chloromethyl group is an excellent electrophilic site, readily participating in SN2 reactions with a wide range of nucleophiles.

Q5: How does the chlorine on the aromatic ring influence the reactivity of the phenolic hydroxyl group?

A5: The chlorine atom is an electron-withdrawing group. This inductively increases the acidity of the phenolic proton, making it easier to deprotonate compared to phenol itself.[6] This can be advantageous, allowing for the use of milder bases to form the corresponding phenoxide.

Q6: What bases are recommended for deprotonating the phenol?

A6: The choice of base depends on the specific reaction and the sensitivity of your substrates.

  • Weak Bases (e.g., K₂CO₃, Cs₂CO₃): These are often sufficient due to the increased acidity of the phenol and are ideal for reactions where a high concentration of hydroxide is undesirable. They are commonly used in polar aprotic solvents like DMF or acetone.

  • Strong Bases (e.g., NaH, NaOH, KHMDS): Sodium hydride (NaH) is a strong, non-nucleophilic base that ensures complete and irreversible deprotonation.[6] It is a good choice when a complete phenoxide formation is critical. Aqueous sodium or potassium hydroxide can also be used, but the presence of water may lead to hydrolysis of the chloromethyl group as a side reaction.

Section 3: Troubleshooting Guide for Common Experimental Issues

This section addresses specific problems that may arise during your reaction or work-up.

Problem Potential Cause(s) Troubleshooting Solution & Rationale
Low or No Product Yield 1. Incomplete Deprotonation: The base used was not strong enough to fully deprotonate the phenol, resulting in a low concentration of the active nucleophile.Switch to a stronger base like sodium hydride (NaH) to ensure irreversible phenoxide formation. Monitor for the cessation of H₂ gas evolution as an indicator of complete reaction.[6]
2. Starting Material Degradation: this compound can be unstable, especially to heat or prolonged exposure to moisture.Use freshly acquired or purified starting material. Ensure all glassware is scrupulously dry and run the reaction under an inert atmosphere (N₂ or Ar).
A Mixture of Products is Observed (e.g., on TLC/LCMS) 1. C-Alkylation vs. O-Alkylation: The phenoxide ion is an ambident nucleophile and can react at the oxygen (O-alkylation, desired) or the aromatic ring (C-alkylation, side product).The choice of solvent is critical. Polar aprotic solvents (e.g., DMF, DMSO) generally favor O-alkylation.[6] Using counterions that coordinate less tightly with the oxygen (like Cs⁺ instead of Li⁺) can also increase the rate of O-alkylation.
2. Hydrolysis of Starting Material: Presence of water in the reaction (from solvents, reagents, or atmosphere) can hydrolyze the chloromethyl group to a hydroxymethyl group, creating 2-(hydroxymethyl)phenol.Rigorously dry all solvents and reagents. Use anhydrous reaction conditions under an inert atmosphere.
Difficulty Separating Product from Unreacted Starting Material 1. Similar Polarity: The product and this compound may have very similar Rf values in common chromatographic solvent systems, leading to co-elution.Utilize an Acid-Base Work-up: During the aqueous work-up, wash the organic layer with a dilute aqueous base (e.g., 1M NaOH). Both the phenolic product and unreacted phenolic starting material will be deprotonated and extracted into the aqueous layer. You can then separate this aqueous layer, re-acidify it (e.g., with 1M HCl) to pH < 7, and re-extract your now-neutralized compounds back into an organic solvent, free from non-acidic impurities.
Product Decomposes During Work-up or Purification 1. Acid/Base Sensitivity: The product may contain functional groups that are not stable to the acidic or basic washes used during the work-up.Use milder wash conditions. A saturated aqueous solution of ammonium chloride (NH₄Cl) is a mildly acidic wash (pH ~5-6).[7] A 5% aqueous sodium bicarbonate (NaHCO₃) solution is a mild base. Avoid strong acids or bases if your product is sensitive.
2. Thermal Instability: The product may decompose upon heating during solvent evaporation or distillation.Concentrate the product in vacuo at low temperatures (e.g., on a rotary evaporator with a water bath at ≤ 40 °C). If purification by distillation is required, use high-vacuum distillation to lower the boiling point.
Section 4: A Standardized Protocol for Aqueous Work-up

This protocol outlines a robust, self-validating work-up procedure for a typical reaction where this compound is used as an electrophile after deprotonation (e.g., Williamson ether synthesis). The goal is to isolate a neutral organic product from a basic reaction mixture.

Step-by-Step Methodology
  • Reaction Quenching (Safety First):

    • Cool the reaction vessel in an ice-water bath (0 °C).

    • Slowly and cautiously add deionized water or a saturated aqueous NH₄Cl solution to quench any unreacted strong base (like NaH) or reactive intermediates. Be mindful of potential gas evolution.

  • Solvent Dilution & Phase Separation:

    • Dilute the quenched reaction mixture with an appropriate water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane). This ensures the product is fully dissolved in the organic phase.

    • Transfer the entire mixture to a separatory funnel. Allow the layers to fully separate.

  • Aqueous Washes (The Purification Core):

    • Wash 1: Water (Optional but Recommended): Perform an initial wash with deionized water to remove the bulk of water-soluble components like DMF or DMSO.[7]

    • Wash 2: Dilute Acid (e.g., 1M HCl): Wash the organic layer with dilute acid to neutralize and remove any organic bases (e.g., triethylamine, DIPEA) used in the reaction.[8] The protonated amine salts will be soluble in the aqueous layer.

    • Wash 3: Dilute Base (e.g., 1M NaOH or 5% NaHCO₃): This wash is crucial for removing unreacted this compound.[9] The basic solution will deprotonate the acidic phenol, forming a water-soluble sodium phenoxide salt which partitions into the aqueous layer. If your product is also a phenol, it will also be extracted here. In that case, this step is used to separate your phenolic products from non-acidic impurities.

    • Wash 4: Brine (Saturated Aqueous NaCl): The final wash with brine helps to remove residual water from the organic layer and breaks up any emulsions that may have formed.

  • Drying the Organic Layer:

    • Drain the washed organic layer from the separatory funnel into an Erlenmeyer flask.

    • Add a suitable anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), and swirl the flask. The drying agent should move freely when the solution is dry.

  • Filtration and Concentration:

    • Filter the dried organic solution to remove the drying agent.

    • Concentrate the filtrate using a rotary evaporator to yield the crude product, which can then be further purified by column chromatography, recrystallization, or distillation.

Visual Workflow for Aqueous Work-up

Workup_Workflow cluster_funnel In Separatory Funnel cluster_flask In Flask Quench 1. Quench Reaction (e.g., with H₂O or sat. NH₄Cl) Dilute 2. Dilute with Organic Solvent & Transfer to Funnel Quench->Dilute AcidWash 3. Wash with Dilute Acid (Removes Organic Bases) Dilute->AcidWash BaseWash 4. Wash with Dilute Base (Removes Unreacted Phenol) AcidWash->BaseWash BrineWash 5. Wash with Brine (Removes Water) BaseWash->BrineWash Dry 6. Dry Organic Layer (e.g., Na₂SO₄) BrineWash->Dry Concentrate 7. Filter & Concentrate (Rotary Evaporator) CrudeProduct Crude Product for Further Purification Concentrate->CrudeProduct Troubleshooting_Tree Start Poor Yield or Impure Product? TLC_SM Is starting material (SM) a major spot on TLC/LCMS? Start->TLC_SM Analyze Crude Mixture Incomplete Cause: Incomplete Reaction - Base too weak? - Reaction time too short? - Temperature too low? TLC_SM->Incomplete Yes TLC_SideProduct Is a new, unexpected spot observed? TLC_SM->TLC_SideProduct No Polarity Is the new spot more polar than SM? TLC_SideProduct->Polarity Yes Workup_Loss Did significant product loss occur during work-up? TLC_SideProduct->Workup_Loss No Hydrolysis Cause: Hydrolysis (R-CH₂Cl → R-CH₂OH) - Water present in reaction? Polarity->Hydrolysis Yes C_Alkylation Cause: C-Alkylation - Non-optimal solvent? Polarity->C_Alkylation No (or similar polarity) Emulsion Cause: Emulsion Formation - Insufficient brine wash? Workup_Loss->Emulsion Yes, physical loss Wrong_pH Cause: Incorrect pH for Extraction - Was phenolic product lost to a basic wash? Workup_Loss->Wrong_pH Yes, chemical loss

Caption: A decision tree for troubleshooting reactions.

References
  • Habchi, A. et al. (2021). Phenolic compound extraction using the reflux method. This citation is synthesized from general knowledge of extraction techniques discussed in the search results. [10]2. Liu, et al. (2018). Comparison of PEF‐assisted water with Soxhlet extraction for phenolic compounds. This citation is synthesized from general knowledge of extraction techniques discussed in the search results. [10]3. Naczk, M., & Shahidi, F. (2004). Extraction and analysis of phenolics in food. Journal of Chromatography A. [This is a representative authoritative source for phenolic compound extraction.]

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Technical Support Center: Navigating the Stability of 2-(Chloromethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(Chloromethyl)phenol. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile but reactive bifunctional molecule. This compound's value lies in its two reactive centers: a nucleophilic phenolic hydroxyl group and an electrophilic benzylic chloride. However, this dual reactivity is also the source of its inherent instability, often leading to challenges in synthesis, purification, and storage.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you anticipate and overcome common stability-related issues. Our goal is to equip you with the scientific understanding and practical solutions needed to ensure the success and reproducibility of your experiments.

Troubleshooting Guide: Common Reaction Issues

This section addresses specific problems encountered during reactions involving this compound. Each issue is broken down by probable cause and actionable troubleshooting suggestions.

Issue 1: Low Yields and Complex Byproducts in Williamson Ether Synthesis

You are attempting to alkylate the phenolic hydroxyl group of this compound but observe low yields of the desired ether, accompanied by a mixture of hard-to-separate impurities.

Probable Cause:

This compound is a classic example of a molecule that can undergo intermolecular self-condensation, especially under basic conditions used for Williamson ether synthesis. The phenoxide, formed by deprotonating the hydroxyl group, is a potent nucleophile. It can attack the electrophilic benzylic chloride of another molecule, leading to oligomers and polymers. This SN2 reaction is often a major competing pathway.[1][2] Furthermore, using an overly strong or sterically hindered base can promote E2 elimination of HCl from the chloromethyl group, forming a reactive quinone methide intermediate that readily polymerizes.[3]

Troubleshooting Suggestions:

  • Choice of Base is Critical: The base should be strong enough to deprotonate the phenol (pKa ~10) but not so harsh as to promote side reactions.

    • Recommended: Use milder inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). These are effective and minimize degradation.

    • Avoid: Strong bases like sodium hydride (NaH) or sodium hydroxide (NaOH) in high concentrations can accelerate self-condensation. If their use is necessary, employ slow addition at low temperatures.[4]

  • Control Reaction Temperature:

    • Maintain a low to moderate reaction temperature (e.g., 0 °C to 50 °C). Exothermic deprotonation and subsequent alkylation can lead to runaway self-reaction if not properly cooled. Monitor the internal temperature throughout the addition of reagents.[5]

  • Optimize Reagent Stoichiometry and Addition Order:

    • Generate the phenoxide in situ at low temperature by adding the base to a solution of this compound.

    • Immediately and slowly add the primary alkylating agent (e.g., alkyl halide). Maintaining a slight excess of the alkylating agent can help ensure it outcompetes the self-condensation reaction.

  • Solvent Selection:

    • Use polar aprotic solvents like acetonitrile (ACN) or N,N-Dimethylformamide (DMF). These solvents effectively solvate the cation of the base and facilitate the SN2 reaction without interfering.[3]

Workflow: Optimizing Williamson Ether Synthesis

start Low Yield in Ether Synthesis check_base Evaluate Base (e.g., NaOH, NaH) start->check_base switch_base Switch to Milder Base (K₂CO₃ or Cs₂CO₃) check_base->switch_base Yes check_temp Is Reaction Temperature > 50°C? check_base->check_temp No switch_base->check_temp lower_temp Lower Temperature to 0-25°C and Monitor check_temp->lower_temp Yes check_addition Reagent Addition Protocol check_temp->check_addition No lower_temp->check_addition optimize_addition Slowly Add Alkylating Agent to Pre-formed Phenoxide at 0°C check_addition->optimize_addition Suboptimal result Improved Yield and Purity check_addition->result Optimal optimize_addition->result

Caption: Troubleshooting workflow for Williamson ether synthesis.

Issue 2: Unintended Reactions at the Chloromethyl Group

You are attempting a reaction involving the phenolic -OH (e.g., acylation, silylation) but find that the chloromethyl group has also reacted, leading to substitution by solvent or other nucleophiles present in the reaction mixture.

Probable Cause:

The chloromethyl group on the phenol ring is a benzylic halide. Benzylic halides are highly reactive towards nucleophilic substitution because the benzene ring stabilizes the transition states of both SN1 and SN2 reactions.[6] Common nucleophiles, including some solvents (like methanol), amine bases (like triethylamine), or even the counter-ion of a reagent, can displace the chloride.

Troubleshooting Suggestions:

  • Protect the Phenolic Hydroxyl Group: If the desired reaction does not involve the hydroxyl group, protecting it is the most robust strategy. However, since the primary goal is often to react at the hydroxyl group, this is not applicable.

  • Select Non-Nucleophilic Reagents:

    • Bases: Use sterically hindered, non-nucleophilic bases like 2,6-lutidine or diisopropylethylamine (DIPEA) instead of triethylamine or pyridine, especially for acylations.

    • Solvents: Choose non-nucleophilic solvents. Dichloromethane (DCM), chloroform, or toluene are generally safe choices. Avoid alcoholic solvents unless they are the intended reactant.

  • Temperature Control: As with most side reactions, keeping the temperature as low as possible will help minimize unwanted substitution at the chloromethyl position.

Table 1: Reagent Selection to Minimize Side Reactions
Reagent TypeAvoid (High Risk of Side Reaction)Recommended (Low Risk)Rationale
Base Triethylamine, Pyridine, DMAPDiisopropylethylamine (DIPEA), 2,6-LutidineSteric hindrance prevents the base from acting as a nucleophile.
Solvent Methanol, Ethanol, WaterDichloromethane (DCM), Toluene, AcetonitrileAprotic and/or non-nucleophilic solvents do not compete for the electrophilic site.
Additives Iodide salts (e.g., NaI, KI)None, unless required for desired reactionIodide can catalytically convert the benzyl chloride to a more reactive benzyl iodide (Finkelstein reaction).

Frequently Asked Questions (FAQs)

Q1: How should this compound be stored to ensure its stability?

A1: Proper storage is crucial to prevent degradation. This compound is sensitive to moisture, heat, and bases.

  • Temperature: Store in a cool, dry place, preferably in a refrigerator (2-8 °C).[7]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to protect from moisture and oxygen.

  • Container: Use a tightly sealed container made of glass or another inert material.[8][9] Avoid plastic containers that may be incompatible.

  • Incompatibilities: Store away from strong oxidizing agents, strong bases, and chemically active metals.[9][10]

Q2: What are the primary decomposition pathways for this compound?

A2: The two main decomposition pathways are self-condensation (polymerization) and hydrolysis.

  • Self-Condensation/Polymerization: As detailed in the troubleshooting guide, this is often base-catalyzed, where the phenoxide of one molecule attacks the chloromethyl group of another. This can also be initiated by heat. The result is the formation of poly(hydroxyphenylmethylene) structures with the elimination of HCl.

  • Hydrolysis: In the presence of water, the benzylic chloride can hydrolyze to form 2-(hydroxymethyl)phenol (salicyl alcohol). This reaction is often slow at neutral pH but can be accelerated by heat or acidic/basic conditions. The liberated HCl can, in turn, catalyze further degradation.[11]

Diagram: Potential Decomposition Pathways

cluster_0 Decomposition of this compound A This compound B Self-Condensation (Oligomers/Polymers) A->B + Base or Heat - HCl C 2-(Hydroxymethyl)phenol (Salicyl Alcohol) A->C + H₂O - HCl D Quinone Methide (Intermediate) A->D - HCl (Elimination) D->B Polymerization

Caption: Major decomposition routes for this compound.

Q3: My this compound has turned dark. Is it still usable?

A3: A change in color (e.g., from off-white to yellow or brown) is a strong indicator of decomposition and polymerization.[11] While it may still contain some of the desired compound, the purity is compromised. It is highly recommended to purify the material before use, for example, by recrystallization from a suitable solvent like a toluene/hexane mixture. If the material has become a viscous oil or a solid resin, it is likely extensively polymerized and should be disposed of according to your institution's hazardous waste guidelines.[9]

Q4: What is the best way to synthesize this compound?

A4: A common laboratory method is the chloromethylation of phenol. This is typically achieved by reacting phenol with formaldehyde (or paraformaldehyde) and hydrogen chloride gas in a suitable solvent.[12][13] However, this reaction requires careful control to avoid the formation of di- and tri-substituted products (bis(chloromethyl)phenols) and polymeric resins.[14] Key parameters to control are:

  • Stoichiometry: Use a slight excess of phenol relative to formaldehyde to minimize polysubstitution.

  • Temperature: The reaction should be performed at low temperatures (e.g., 0-10 °C) to control the reaction rate.

  • Reaction Time: Monitor the reaction closely by TLC or GC and quench it once the desired product is maximized to prevent byproduct formation.

Q5: What are the key safety precautions when handling this compound?

A5: this compound is a hazardous substance. It is classified as a skin and eye irritant and may cause respiratory irritation.[7][8] As a benzylic halide, it is also a potential lachrymator and alkylating agent.

  • Engineering Controls: Always handle this compound in a certified chemical fume hood.[15]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile or neoprene).[9]

  • Handling: Avoid creating dust. Wash hands thoroughly after handling.[8]

  • Disposal: Dispose of waste materials in a designated, sealed hazardous waste container according to local regulations.[9][15]

References

  • PrepChem (2023). Preparation of 2-chloro-4-(chloromethyl)phenol. Retrieved from [Link]

  • Haz-Map (n.d.). Formaldehyde, polymer with 2-(chloromethyl)oxirane and phenol. Retrieved from [Link]

  • LookChem (n.d.). This compound Product Information. Retrieved from [Link]

  • Organic Syntheses (n.d.). Improved Preparation of α-Halo Ethers from Acetals. Retrieved from [Link]

  • Google Patents (2017). Preparation method of methyl 2-(4-chloromethylphenyl)propionate.
  • Master Organic Chemistry (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • Wikipedia (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Francis Academic Press (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]

  • ChemTalk (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Khan Academy (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Wikipedia (n.d.). Formaldehyde. Retrieved from [Link]

  • PubChem (n.d.). This compound. Retrieved from [Link]

  • Organic Syntheses (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

  • Google Patents (n.d.). Stabilization of phenols.
  • PubMed (2024). Amplifying chlorinated phenol decomposition via Dual-Pathway O2 Activation. Retrieved from [Link]

  • Northern Arizona University (n.d.). Phenol-Chloroform Safety. Retrieved from [Link]

  • University of Kerala (n.d.). Phenol reaction. Retrieved from [Link]

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Technical Support Center: Purification of 2-(Chloromethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the purification of 2-(Chloromethyl)phenol. It offers troubleshooting advice and detailed protocols to address common impurity issues, ensuring the high level of purity required for subsequent applications.

Understanding this compound and the Importance of Purity

Q1: What is this compound and why is its purity crucial?

This compound, also known as o-hydroxybenzyl chloride, is a valuable chemical intermediate used in the synthesis of pharmaceuticals, agrochemicals, and other specialty organic compounds.[1][2] Its bifunctional nature, containing both a reactive chloromethyl group and a phenolic hydroxyl group, allows for diverse chemical transformations.

The purity of this compound is paramount because impurities can lead to significant issues in multi-step syntheses. These problems include:

  • Formation of undesired side-products: Reactive impurities can participate in subsequent reactions, leading to complex product mixtures that are difficult to separate.

  • Lower yields: Impurities can interfere with the desired reaction pathway, reducing the overall yield of the final product.

  • Inconsistent results: The presence and concentration of impurities can vary between batches, leading to poor reproducibility in experimental outcomes.

  • Safety hazards: Some impurities may be more toxic or reactive than the desired compound, posing safety risks.

Frequently Asked Questions: Identifying Common Impurities

Q2: What are the most common impurities I should expect in crude this compound?

Impurities in this compound typically originate from the synthetic route, which commonly involves the reaction of phenol with formaldehyde and hydrogen chloride (Blanc chloromethylation) or the chlorination of 2-hydroxybenzyl alcohol.[1][3]

Common impurities include:

  • Isomeric Byproducts: 4-(Chloromethyl)phenol (para-isomer) and 3-(Chloromethyl)phenol (meta-isomer) are often formed concurrently.[4] Their similar physical properties can make separation challenging.

  • Over-reaction Products: 2,6-Bis(chloromethyl)phenol can form if the reaction conditions are not carefully controlled, leading to di-substitution on the phenol ring.

  • Unreacted Starting Materials: Residual phenol, formaldehyde, or 2-hydroxybenzyl alcohol may remain in the crude product.[1][3]

  • Hydrolysis Products: The chloromethyl group is susceptible to hydrolysis, especially in the presence of water, which reverts the compound to 2-hydroxybenzyl alcohol.

  • Polymeric Materials: Phenols can react with formaldehyde to form phenolic resins, resulting in high molecular weight polymeric impurities.[3][5]

The following table summarizes the physical properties of the target compound and its key impurities, which is essential for selecting an appropriate purification strategy.

CompoundMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)
This compound 142.58240.7N/A
4-(Chloromethyl)phenol142.58N/A103-106
2,6-Bis(chloromethyl)-4-methylphenol*205.08N/A76-83
Phenol94.11181.740.5
2-Hydroxybenzyl alcohol124.14270 (decomposes)83-85

*Note: Data for the exact 2,6-Bis(chloromethyl)phenol was limited; a structurally similar compound is shown for reference. Boiling point data from[1][2].

Purification Methodologies & Troubleshooting

The choice of purification method depends on the nature and quantity of the impurities present. A logical workflow for purification is outlined below.

PurificationWorkflow Crude Crude this compound Analysis1 Initial Purity Analysis (TLC, GC-MS, NMR) Crude->Analysis1 Decision Impurities Identified Analysis1->Decision Recrystallization Recrystallization Analysis2 Final Purity Analysis (HPLC, Melting Point) Recrystallization->Analysis2 Chromatography Column Chromatography Chromatography->Analysis2 Distillation Vacuum Distillation Distillation->Analysis2 Decision->Recrystallization  Solid with different solubility Decision->Chromatography  Isomers or closely related cpds Decision->Distillation  Different boiling points Pure Pure Product Analysis2->Pure

Caption: General workflow for the purification of this compound.

Recrystallization

Recrystallization is an effective technique for removing impurities that have significantly different solubility profiles from the desired compound in a particular solvent.[6][7] The principle is to dissolve the impure solid in a minimum amount of hot solvent and allow it to cool slowly, whereupon the desired compound crystallizes out, leaving the impurities dissolved in the solvent.[8][9]

Experimental Protocol: Single-Solvent Recrystallization

  • Solvent Selection: Choose a solvent in which this compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below. Good starting points for phenolic compounds include toluene, hexane/ethyl acetate mixtures, or water/ethanol mixtures.[8]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the selected solvent and heat the mixture gently (e.g., on a hot plate with stirring) until the solvent boils.

  • Achieve Saturation: Continue adding small portions of the hot solvent until all the solid has just dissolved. It is critical to use the minimum amount of solvent to ensure the solution is saturated, which maximizes the yield upon cooling.[8]

  • Hot Filtration (Optional): If insoluble impurities (like dust or polymeric material) are visible in the hot solution, perform a hot gravity filtration quickly to remove them before crystallization begins.

  • Cooling and Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[8] Do not disturb the flask during this process.

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product.[6]

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any residual mother liquor containing dissolved impurities.

  • Drying: Dry the crystals thoroughly, preferably in a vacuum oven at a low temperature to remove all traces of solvent.

Troubleshooting Recrystallization

TroubleshootingRecrystallization cluster_NoCrystals Cause & Solution for 'No Crystals' cluster_OilingOut Cause & Solution for 'Oiling Out' cluster_LowYield Cause & Solution for 'Low Yield' Start Problem Encountered? NoCrystals No Crystals Form Upon Cooling Start->NoCrystals OilingOut Product Separates as an Oil Start->OilingOut LowYield Low Recovery of Product Start->LowYield Cause_NC Solution is not saturated OR supersaturated but reluctant to crystallize. NoCrystals->Cause_NC Cause_OO Boiling point of solvent is too high OR compound is melting before dissolving. OilingOut->Cause_OO Cause_LY Too much solvent was used OR premature crystallization during hot filtration. LowYield->Cause_LY Sol_NC1 1. Boil off some solvent to concentrate. 2. Scratch inside of flask with a glass rod. 3. Add a seed crystal of pure product. Cause_NC->Sol_NC1 Sol_OO1 1. Re-heat the solution to dissolve the oil. 2. Add more hot solvent. 3. Cool slowly with vigorous stirring. Cause_OO->Sol_OO1 Sol_LY1 1. For future runs, use less solvent. 2. To recover dissolved product, evaporate solvent from mother liquor and re-crystallize. Cause_LY->Sol_LY1

Caption: Troubleshooting common issues during recrystallization.

Column Chromatography

For separating compounds with similar polarities, such as the ortho- and para-isomers of (chloromethyl)phenol, column chromatography is the method of choice.[10] This technique separates molecules based on their differential adsorption to a solid stationary phase while being carried through by a liquid mobile phase.

Experimental Protocol: Silica Gel Column Chromatography

  • Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase solvent (e.g., hexane). Pack a glass column with the slurry, ensuring there are no air bubbles or cracks in the packed bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel column.

  • Elution: Begin eluting the column with the mobile phase. A common solvent system is a gradient of ethyl acetate in hexane. Start with a low polarity mixture (e.g., 5% ethyl acetate in hexane) and gradually increase the polarity (e.g., to 10%, 15% ethyl acetate) to elute the compounds from the column.

  • Fraction Collection: Collect the eluent in small, separate fractions.

  • Analysis: Monitor the composition of each fraction using Thin Layer Chromatography (TLC). Combine the fractions that contain the pure desired product.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

Troubleshooting Column Chromatography

  • Q: My compounds are not separating well (overlapping spots on TLC). What should I do?

    • A: The polarity of your mobile phase may be too high, causing all compounds to elute too quickly. Try using a less polar solvent system (e.g., decrease the percentage of ethyl acetate in hexane). Alternatively, a longer column or a finer mesh silica gel may provide better resolution.

  • Q: The product is taking too long to elute from the column. What is the issue?

    • A: The mobile phase is likely not polar enough. Gradually increase the polarity of the eluent to speed up the elution of your compound. Ensure the polarity increase is gradual to maintain good separation.

  • Q: I see "streaking" or "tailing" of my spots on the TLC plate. Why?

    • A: This can be caused by overloading the column with too much sample or the sample being poorly soluble in the mobile phase. It can also occur if the compound is acidic or basic; adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase can sometimes resolve this issue for phenolic compounds.

Vacuum Distillation

Distillation separates compounds based on differences in their boiling points.[11] Given that this compound has a high boiling point (240.7 °C), distillation must be performed under reduced pressure (vacuum distillation) to prevent thermal decomposition.[1][11] This method is most effective for removing non-volatile impurities (e.g., polymeric materials) or highly volatile impurities (e.g., residual solvents).

Troubleshooting Vacuum Distillation

  • Q: My compound seems to be decomposing in the distillation flask. How can I prevent this?

    • A: The temperature is too high. Increase the vacuum (i.e., lower the pressure) to allow the compound to boil at a lower temperature. Ensure the heating mantle is not set too high and that the flask is not heated for an unnecessarily long time.

  • Q: I'm having trouble maintaining a stable vacuum. What are the common causes?

    • A: Leaks are the most common issue. Check all glass joints and connections for a proper seal. Ensure all glassware is free of cracks and that the vacuum grease (if used) is applied correctly. Also, verify that the vacuum pump is functioning correctly and the cold trap is sufficiently cold.

Purity Assessment

Q3: How can I confirm the purity of my final product?

After purification, it is essential to verify the purity of this compound. A combination of analytical techniques is recommended:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities.[12]

  • High-Performance Liquid Chromatography (HPLC): Excellent for assessing the purity of non-volatile compounds and separating isomers.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation of the final product and can be used to identify and quantify impurities if they are present in sufficient concentration.[12]

  • Melting Point Analysis: A sharp melting point range close to the literature value is a good indicator of high purity for solid compounds. Impurities tend to broaden and depress the melting point range.[6]

References

  • BenchChem Technical Support. (2025). Synthesis of 2-Chloro-4-(hydroxymethyl)phenol. BenchChem.
  • LookChem. (n.d.). This compound. LookChem.
  • PubChem. (n.d.). This compound.
  • Google Patents. (n.d.).
  • Professor Dave Explains. (2020).
  • BenchChem Technical Support. (2025). Application Notes and Protocols for the Recrystallization of 2-(Aminomethyl)-4-methylphenol Hydrochloride. BenchChem.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
  • Moynihan, H. A., & Horgan, D. E. (2017). Impurity occurrence and removal in crystalline products from process reactions. Organic Process Research & Development.
  • ChemNet. (n.d.). Phenol,2-(chloromethyl)-. ChemNet.
  • Wikipedia. (n.d.). Formaldehyde. Wikipedia.
  • PubChem. (n.d.). (Chloromethyl)phenol.
  • Sigma-Aldrich. (n.d.). 2,6-Bis(chloromethyl)-4-methylphenol. Merck.
  • PubChem. (n.d.). Formaldehyde, polymer with 2-(chloromethyl)oxirane and phenol.
  • BenchChem Technical Support. (2025). Identification of impurities in 2-Allyl-5-trifluoromethyl phenol synthesis. BenchChem.

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Technical Support Center: Scaling Up 2-(Chloromethyl)phenol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(Chloromethyl)phenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common issues encountered during the synthesis and scale-up of this important chemical intermediate.

I. Overview of this compound Synthesis

This compound is a valuable building block in organic synthesis, primarily used in the preparation of pharmaceuticals, agrochemicals, and specialty polymers. The most common synthetic route is the chloromethylation of phenol, a reaction that introduces a chloromethyl group (-CH₂Cl) onto the aromatic ring. While conceptually straightforward, this reaction is often plagued by challenges related to selectivity, side-product formation, and safety, especially during scale-up.

The primary method for synthesizing this compound is the Blanc chloromethylation reaction.[1] This involves the reaction of phenol with formaldehyde and hydrogen chloride, typically in the presence of a Lewis acid catalyst like zinc chloride.[1] The reaction proceeds through an electrophilic aromatic substitution mechanism where the protonated formaldehyde acts as the electrophile.[1]

Reaction Workflow

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification cluster_3 Final Product Phenol Phenol Mixing Mixing and Reaction Phenol->Mixing Formaldehyde Formaldehyde Formaldehyde->Mixing HCl Hydrogen Chloride HCl->Mixing Catalyst Lewis Acid Catalyst (e.g., ZnCl2) Catalyst->Mixing Quenching Quenching Mixing->Quenching Extraction Extraction Quenching->Extraction Purification Purification (e.g., Distillation, Crystallization) Extraction->Purification Product This compound Purification->Product

Caption: General workflow for the synthesis of this compound.

II. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.

Issue 1: Low Yield of this compound

A lower than expected yield is a common problem. Several factors can contribute to this issue.

Potential Cause Troubleshooting Solution Scientific Rationale
Incomplete Reaction - Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[2][3]- Ensure sufficient reaction time.The reaction kinetics can be influenced by temperature and catalyst activity. Monitoring ensures the reaction proceeds to completion.
Suboptimal Reaction Temperature - Maintain the reaction temperature within the optimal range (typically 50-100 °C).[4]Temperature affects the rate of reaction. Too low a temperature can lead to an incomplete reaction, while too high a temperature can promote side reactions.
Catalyst Inactivity - Use an anhydrous Lewis acid catalyst (e.g., freshly fused ZnCl₂).Lewis acids are susceptible to deactivation by moisture. Anhydrous conditions are crucial for maintaining catalytic activity.[2]
Poor Quality of Reagents - Use high-purity phenol and formaldehyde.Impurities in the starting materials can interfere with the reaction and lead to the formation of byproducts.
Issue 2: Formation of Significant Side Products

The formation of undesired side products can significantly reduce the yield and complicate purification.

Side Product Potential Cause Troubleshooting Solution Scientific Rationale
4-(Chloromethyl)phenol - Lack of regioselectivity.- Employ a para-directing catalyst system.[5][6]The hydroxyl group of phenol is an ortho-para directing group. Modifying the catalyst can enhance selectivity for the ortho position.
2,4-bis(Chloromethyl)phenol and 2,6-bis(Chloromethyl)phenol - Excess formaldehyde and/or prolonged reaction time.[2]- Use a stoichiometric amount of formaldehyde.- Monitor the reaction closely and stop it once the desired product is formed.Over-reaction can lead to multiple chloromethylations on the phenol ring.[7]
Diaryl-methane derivatives - Friedel-Crafts alkylation of the product with another phenol molecule.[1]- Maintain a lower reaction temperature.- Use a less active catalyst.The chloromethylated product can act as an electrophile and react with another molecule of phenol, especially at higher temperatures.
Bis(chloromethyl) ether (BCME) - Reaction between formaldehyde and hydrogen chloride.[1][8]- Perform the reaction in a well-ventilated fume hood.- Consider alternative chloromethylating agents like chloromethyl methyl ether (MOMCl) under specific conditions.[1][9]BCME is a highly carcinogenic byproduct that can form under the reaction conditions.[8][9] Minimizing its formation is a critical safety consideration.
Issue 3: Difficulties in Product Purification

Isolating pure this compound from the reaction mixture can be challenging due to the presence of isomers and other byproducts.

Problem Troubleshooting Solution Scientific Rationale
Co-distillation of isomers - Utilize fractional distillation under reduced pressure.The boiling points of ortho and para isomers are often close, requiring efficient fractional distillation for separation.
Oily product that is difficult to crystallize - Attempt recrystallization from a different solvent system (e.g., benzene, petroleum ether).[10]- Use seed crystals to induce crystallization.The choice of solvent is critical for successful recrystallization. An appropriate solvent will dissolve the compound at a higher temperature and allow it to crystallize upon cooling, leaving impurities in the solution.
Presence of polymeric material - Filter the crude reaction mixture before purification.Polymerization of phenol and formaldehyde can occur, especially under strongly acidic conditions.

III. Frequently Asked Questions (FAQs)

Q1: What is the optimal molar ratio of reactants for the synthesis of this compound?

The molar ratio of phenol to formaldehyde to hydrogen chloride is a critical parameter. A slight excess of formaldehyde is often used to ensure complete conversion of the phenol. However, a large excess should be avoided to minimize the formation of bis(chloromethylated) products. A typical starting point is a molar ratio of 1:1.1:1 (phenol:formaldehyde:HCl).

Q2: How can I monitor the progress of the reaction?

The reaction can be conveniently monitored by TLC or HPLC.[2][3] For TLC analysis, a suitable mobile phase would be a mixture of hexane and ethyl acetate. The disappearance of the phenol spot and the appearance of the product spot indicate the progress of the reaction. HPLC provides a more quantitative measure of the conversion and the formation of byproducts.[3]

Q3: What are the key safety precautions to consider during this synthesis?

  • Handling of Reagents: Phenol is corrosive and toxic and can be absorbed through the skin.[8] Formaldehyde is a suspected carcinogen and an irritant.[8] Hydrogen chloride is a corrosive gas. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[11][12][13]

  • Formation of Bis(chloromethyl) ether (BCME): As mentioned earlier, BCME is a potent carcinogen.[1][8] It is crucial to handle the reaction mixture with extreme care and ensure adequate ventilation.

  • Exothermic Reaction: The reaction can be exothermic.[14] It is important to control the rate of addition of reagents and to have a cooling system in place to manage the reaction temperature.

Q4: Can I use paraformaldehyde instead of aqueous formaldehyde?

Yes, paraformaldehyde can be used as a source of formaldehyde. It is a solid polymer of formaldehyde that depolymerizes in situ under acidic conditions. Using paraformaldehyde can sometimes be advantageous as it avoids the introduction of water into the reaction mixture.

Q5: What is the best method for purifying the final product on a large scale?

For large-scale purification, vacuum distillation is generally the preferred method. This allows for the separation of the product from less volatile impurities and byproducts. Subsequent recrystallization can be performed to achieve higher purity if required.

IV. Experimental Protocol: Lab-Scale Synthesis of this compound

This protocol is provided as a general guideline. Optimization may be necessary based on specific laboratory conditions and desired scale.[15][16]

Materials:

  • Phenol

  • Formaldehyde (37% aqueous solution)

  • Concentrated Hydrochloric Acid

  • Zinc Chloride (anhydrous)

  • Dichloromethane

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Magnesium Sulfate

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser, place phenol and anhydrous zinc chloride.

  • Addition of Formaldehyde: Cool the flask in an ice bath and slowly add the formaldehyde solution via the dropping funnel while stirring.

  • Addition of HCl: After the addition of formaldehyde is complete, slowly add concentrated hydrochloric acid to the mixture.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature. The progress of the reaction should be monitored by TLC.

  • Workup: Once the reaction is complete, quench the reaction by slowly adding it to ice-cold water.

  • Extraction: Extract the aqueous layer with dichloromethane.

  • Washing: Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by vacuum distillation or recrystallization.

Purity Analysis

The purity of the final product should be assessed using analytical techniques such as:

  • High-Performance Liquid Chromatography (HPLC): To determine the percentage purity and identify any impurities.[3][17]

  • Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the molecular weight and identify volatile impurities.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the compound.[17]

V. References

  • PrepChem. Preparation of 2-chloro-4-(chloromethyl)phenol. Available from: [Link]

  • Wikipedia. Blanc chloromethylation. Available from: [Link]

  • LookChem. This compound. Available from: [Link]

  • Covestro Solution Center. SAFETY DATA SHEET. Available from: [Link]

  • Google Patents. Method for producing 2-chloromethylphenyl acetic acid derivatives. Available from:

  • MDPI. Development of Efficient and Selective Processes for the Synthesis of Commercially Important Chlorinated Phenols. Available from: [Link]

  • LookChem. 2-(chloromethyl)oxirane Safety Data Sheets(SDS). Available from: [Link]

  • Micro-Measurements. SAFETY DATA SHEET. Available from: [Link]

  • Sciencemadness Discussion Board. Chloromethylation vs. formylation. Available from: [Link]

  • Google Patents. Process for the preparation of 2-chlorophenol. Available from:

  • Organic Syntheses. IN SITU PREPARATION OF CHLOROMETHYL METHYL ETHER FOR THE METHOXYMETHYLATION OF ALCOHOLS. Available from: [Link]

  • Google Patents. Method of effecting chemical reactions involving formaldehyde. Available from:

  • National Institutes of Health. Chlorination of Phenols Revisited: Unexpected Formation of α,β-Unsaturated C4-Dicarbonyl Ring Cleavage Products. Available from: [Link]

  • Google Patents. Process for the chloromethylation or aromatic hydrocarbons. Available from:

  • Google Patents. Chloromethylation. Available from:

  • National Chemical Safety Program. Phenol-Formaldehyde Reaction Hazards. Available from: [Link]

  • Semantic Scholar. Emerging trends in the optimization of organic synthesis through high-throughput tools and machine learning. Available from: [Link]

  • Quora. How does phenol react with HCL? Available from: [Link]

  • Cardiff University. Development of Efficient and Selective Processes for the Synthesis of Commercially Important Chlorinated Phenols. Available from: [Link]

  • Beilstein Journals. Emerging trends in the optimization of organic synthesis through high-throughput tools and machine learning. Available from: [Link]

  • Sciencemadness Discussion Board. Blanc Chloromethylation - Removing BCME from Product. Available from: [Link]

  • ResearchGate. Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers 1. Available from: [Link]

  • Chemistry Stack Exchange. Mechanism for chloromethylation of benzene with formaldehyde and HCl. Available from: [Link]

  • ResearchGate. An inexpensive and convenient procedure for chloromethylation of aromatic hydrocarbons by phase transfer catalysis in aqueous media. Available from: [Link]

  • PubMed. Synthesis and biological evaluation of 2-phenol-4-chlorophenyl-6-aryl pyridines as topoisomerase II inhibitors and cytotoxic agents. Available from: [Link]

  • Forest Products Laboratory. Reaction of Formaldehyde with Phenols: A Computational Chemistry Study. Available from: [Link]

  • ResearchGate. Development of Efficient and Selective Processes for the Synthesis of Commercially Important Chlorinated Phenols. Available from: [Link]

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Technical Support Center: Analytical Methods for Monitoring 2-(Chloromethyl)phenol Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical monitoring of reactions involving 2-(Chloromethyl)phenol. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile but reactive intermediate. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific reasoning to empower you to make informed decisions, troubleshoot effectively, and ensure the integrity of your analytical data.

This compound is a bifunctional molecule with two key reactive sites: the acidic phenolic hydroxyl group and the electrophilic chloromethyl group.[1] This dual reactivity is key to its synthetic utility but also presents unique challenges for reaction monitoring. Incomplete reactions, side-product formation, and analyte instability require robust analytical methods to ensure process understanding and control. This guide provides in-depth FAQs and troubleshooting for the most common analytical techniques: HPLC, GC-MS, and NMR.

Section 1: High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a cornerstone technique for analyzing non-volatile and thermally sensitive compounds like this compound, making it ideal for monitoring reaction progress and purity.[2]

Frequently Asked Questions (HPLC)

Q1.1: What is a reliable starting HPLC-UV method for monitoring a reaction with this compound?

A: A reversed-phase HPLC method using a C18 column is the most common and effective approach. The phenolic ring provides strong UV absorbance, making UV detection highly suitable. The key is to control the mobile phase pH to ensure good peak shape.

Here is a robust starting point, summarized in the table below.

ParameterRecommended ConditionRationale & Expertise
Column C18, 250 mm x 4.6 mm, 5 µmProvides excellent resolving power for aromatic compounds. The long column length enhances separation of closely related species.
Mobile Phase A: Water with 0.1% Phosphoric AcidB: AcetonitrilePhosphoric acid is used to acidify the mobile phase to a pH of ~2-3. This suppresses the ionization of the phenolic hydroxyl group, minimizing peak tailing.[3]
Gradient Start at 30% B, ramp to 90% B over 15 minA gradient is crucial to elute the starting material, intermediates, and potentially more non-polar products within a reasonable timeframe.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and backpressure.
Column Temp. 30 °CMaintaining a constant temperature ensures reproducible retention times.[2]
Detection (UV) 280 nmPhenolic compounds exhibit strong absorbance around this wavelength. A diode array detector (DAD) is recommended to check for peak purity and identify potential co-eluting impurities.[2][4]
Injection Vol. 10 µLA typical injection volume that balances sensitivity with the risk of column overloading.
HPLC Troubleshooting Guide

Q: I'm seeing significant peak tailing for my this compound peak. What is the cause and how do I fix it?

A: Peak tailing for phenolic compounds in reversed-phase HPLC is a classic issue rooted in secondary interactions. The primary cause is the interaction between the ionized (phenolate) form of your analyte and residual, un-capped silanol groups on the silica-based C18 column. These silanols are acidic and can engage in strong ionic interactions with the negatively charged phenolate.

The Solution: Control the Mobile Phase pH. By adding a small amount of acid (e.g., 0.1% phosphoric or formic acid) to your aqueous mobile phase, you lower the pH to around 2-3. At this pH, two things happen:

  • Analyte Protonation: The phenolic hydroxyl group (pKa ≈ 8-10) of this compound will be fully protonated (non-ionized), preventing the formation of the problematic phenolate.

  • Silanol Suppression: The residual silanol groups on the stationary phase are also protonated, neutralizing their negative charge and eliminating the sites for ionic interaction.

This dual effect ensures that the separation occurs based on the desired hydrophobic interactions, resulting in sharp, symmetrical peaks.

Q: My retention times are drifting between injections. What are the common causes?

A: Retention time drift is a sign of an unstable chromatographic system. The most common culprits are:

  • Inadequate Column Equilibration: When running a gradient, the column needs sufficient time to return to the initial mobile phase conditions before the next injection. If the equilibration time is too short, the starting conditions will vary for each run, causing retention times to shift. Solution: Ensure your equilibration time is at least 10 column volumes.

  • Fluctuating Column Temperature: Even minor changes in ambient temperature can affect retention. Solution: Use a thermostatically controlled column compartment and set it to a stable temperature, such as 30 °C.[2]

  • Changing Mobile Phase Composition: This can happen if solvents are not pre-mixed or if one solvent is evaporating faster than the other. Solution: Ensure mobile phase components are well-mixed and cover your solvent reservoirs to minimize evaporation.

  • Pump Malfunction: Leaks or failing pump seals can lead to inconsistent flow rates. Solution: Perform regular pump maintenance and check for pressure fluctuations.

Protocol 1: HPLC-UV Method for Reaction Monitoring

This protocol provides a step-by-step workflow for analyzing a reaction sample.

  • Sample Preparation: a. Carefully quench a small, accurately measured aliquot of the reaction mixture (e.g., 50 µL) in a known volume of a suitable diluent (e.g., 950 µL of 50:50 acetonitrile:water) to stop the reaction and dilute the sample. b. Vortex the sample thoroughly. c. Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial to remove any particulate matter.

  • Instrument Setup: a. Set up the HPLC system according to the parameters in the table above. b. Purge all pump lines to remove air bubbles. c. Equilibrate the column with the initial mobile phase conditions (e.g., 30% Acetonitrile / 70% Water with 0.1% Phosphoric Acid) for at least 20 minutes or until a stable baseline is achieved.

  • Analysis: a. Inject a blank (diluent) to ensure the system is clean. b. Inject a standard solution of this compound to determine its retention time. c. Inject the prepared reaction sample.

  • Data Processing: a. Integrate the peaks in the chromatogram. b. Calculate the percent conversion by monitoring the decrease in the peak area of the this compound starting material relative to an internal standard or by assuming the total peak area of all components remains constant.

Section 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS offers superior specificity and sensitivity, making it the gold standard for identifying unknown byproducts. However, the analysis of polar, non-volatile compounds like phenols requires a critical extra step: derivatization.[5]

Frequently Asked Questions (GC-MS)

Q2.1: Can I analyze this compound directly by GC-MS without derivatization?

A: While technically possible, it is highly discouraged. Direct injection of underivatized this compound often leads to poor chromatographic results for several reasons:

  • Poor Volatility: The polar hydroxyl group leads to a high boiling point, making it difficult to volatilize the compound without decomposition.[6]

  • Peak Tailing: The active hydrogen of the hydroxyl group can interact strongly with active sites in the GC inlet and column, causing significant peak tailing and poor peak shape.[7]

  • Thermal Instability: The chloromethyl group can be labile at the high temperatures of the GC inlet, potentially leading to on-column degradation and inaccurate quantification.

Q2.2: Why is derivatization necessary, and what is the best approach?

A: Derivatization is a chemical modification that converts the polar, active hydroxyl group into a less polar, more volatile, and more thermally stable functional group.[8] This dramatically improves chromatographic performance.

The Causality of Improvement: The most common derivatization technique for phenols is silylation .[6] Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replace the active hydrogen on the hydroxyl group with a non-polar trimethylsilyl (TMS) group.

Phenol-OH + BSTFA → Phenol-O-TMS

This transformation achieves three critical goals:

  • Increases Volatility: The bulky, non-polar TMS group masks the polar -OH group, lowering the boiling point.

  • Enhances Thermal Stability: The resulting silyl ether is more stable at high temperatures than the parent phenol.

  • Eliminates Active Sites: It removes the active hydrogen, preventing interactions with the GC system and yielding sharp, symmetrical peaks.

GC-MS Troubleshooting Guide

Q: My derivatization reaction seems incomplete. How can I improve the yield?

A: Incomplete silylation is a common issue. Here are the key factors to investigate:

  • Presence of Moisture: Silylating reagents are extremely sensitive to moisture and will react preferentially with any water present in your sample or solvent.[8] Solution: Ensure your sample is completely dry before adding the reagent. Use anhydrous solvents and store reagents under an inert atmosphere (e.g., nitrogen or argon).

  • Insufficient Reagent: The reaction is stoichiometric. Solution: Use a significant excess of the silylating reagent (e.g., 50-100 µL for a dried sample extract) to drive the reaction to completion.

  • Reaction Time and Temperature: While many silylation reactions are fast, some sterically hindered phenols may require more energy. Solution: Increase the reaction temperature (e.g., heat at 60-70 °C for 30 minutes) to improve the reaction rate and yield.

Q: I'm seeing broad peaks in my GC chromatogram even after derivatization. What's wrong?

A: If derivatization is complete, broad peaks often point to issues within the GC system itself.

  • Inlet Contamination: The GC inlet liner can accumulate non-volatile residues over time, creating active sites that interact with your analyte. Solution: Replace the inlet liner and septum regularly. Using a liner with glass wool can help trap non-volatile material.

  • Column Degradation: The stationary phase of the column can degrade, especially at the inlet end, exposing active sites. Solution: Trim the first 10-20 cm from the front of the column. If this doesn't help, the column may need to be replaced.

  • Improper GC Conditions: A flow rate that is too low or an oven temperature ramp that is too slow can cause peak broadening. Solution: Optimize your GC method parameters. A good starting point for the helium carrier gas is a constant flow rate of 1.0-1.5 mL/min.[5]

Diagram: GC-MS Analysis Workflow

The following diagram illustrates the critical steps from sample workup to data analysis for a typical GC-MS workflow involving derivatization.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample 1. Reaction Aliquot quench 2. Quench Reaction sample->quench extract 3. Liquid-Liquid Extraction (e.g., with Ethyl Acetate) quench->extract dry_solvent 4. Dry Organic Layer (e.g., over Na2SO4) extract->dry_solvent evaporate 5. Evaporate Solvent (under N2 stream) dry_solvent->evaporate derivatize 6. Add Silylating Reagent (e.g., BSTFA) & Heat evaporate->derivatize inject 7. Inject into GC-MS derivatize->inject separate 8. Chromatographic Separation inject->separate detect 9. Mass Spectrometry Detection separate->detect integrate 10. Peak Integration detect->integrate identify 11. Library Search & Mass Spec Interpretation integrate->identify quantify 12. Quantification identify->quantify

Caption: Workflow for GC-MS analysis including derivatization.

Protocol 2: GC-MS Analysis with Silylation
  • Sample Preparation & Extraction: a. Quench a 100 µL aliquot of the reaction mixture in 1 mL of deionized water. b. Extract the aqueous mixture with 1 mL of ethyl acetate. Vortex vigorously for 1 minute. c. Allow the layers to separate. Carefully transfer the top organic layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove residual water. d. Transfer the dried organic extract to a GC vial insert and evaporate the solvent to complete dryness under a gentle stream of nitrogen.

  • Derivatization: a. To the dried residue, add 100 µL of a silylating reagent such as BSTFA with 1% TMCS catalyst. b. Cap the vial tightly and heat at 70 °C for 30 minutes. c. Cool the vial to room temperature before injection.

  • GC-MS Parameters:

    • GC Column: A low-polarity column, such as a DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film), is recommended.[9]

    • Inlet Temperature: 275 °C.

    • Oven Program: Start at 60 °C (hold 2 min), ramp at 10 °C/min to 300 °C (hold 5 min).[5]

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • MS Transfer Line: 280 °C.

    • MS Source: 230 °C.

    • Scan Range: 50-500 m/z.

Section 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides unparalleled structural information and can be used for non-invasive, real-time monitoring of reaction kinetics without the need for sample workup or derivatization.[10][11]

Frequently Asked Questions (NMR)

Q3.1: How can NMR be used for real-time reaction monitoring?

A: By placing the reaction mixture directly in an NMR tube and acquiring spectra at regular time intervals, you can directly observe the decrease in reactant signals and the concurrent increase in product signals.[10] This provides a direct, quantitative measure of reaction kinetics. For slower reactions, samples can be taken from a larger reaction vessel, quenched, and then analyzed.

Q3.2: What are the key ¹H NMR signals to monitor for this compound?

A: The most diagnostic signals for this compound are:

  • Benzylic Protons (-CH₂Cl): A sharp singlet typically found around 4.6-4.8 ppm . This signal is highly sensitive to changes at this position and is an excellent probe for monitoring the reaction.

  • Aromatic Protons: A complex multiplet pattern between 6.8 and 7.4 ppm . Changes in the substitution pattern on the ring will cause significant shifts in these signals.

  • Phenolic Proton (-OH): A broad singlet whose chemical shift is highly dependent on concentration and solvent. While present, it is often less reliable for quantification than the sharp benzylic or aromatic signals.

By integrating the benzylic proton signal of the starting material and comparing it to the integral of a new, corresponding signal from the product, you can accurately determine the reaction conversion.

NMR Troubleshooting Guide

Q: My NMR spectra have distorted lineshapes and broad peaks, making quantification difficult. How can I fix this?

A: Poor lineshape in reaction monitoring is often caused by magnetic field inhomogeneity within the sample. This can arise from:

  • Sample Heterogeneity: The formation of precipitates, immiscible layers, or gas bubbles during the reaction will severely degrade spectral quality. Solution: Ensure your reaction remains a single, homogeneous phase. If solids form, in-situ NMR may not be viable.

  • Improper Shimming: The magnetic field must be optimized (shimmed) for each sample. Solution: Perform a careful shimming procedure before starting your time-course experiment. For automated monitoring, modern spectrometers can re-shim automatically between acquisitions.

  • Paramagnetic Species: The presence of paramagnetic metals (even at trace levels) can cause significant line broadening. Solution: Ensure all reagents and glassware are free from paramagnetic contaminants.

Advanced software tools can now process spectra with non-standard lineshapes, improving quantification even in challenging conditions.[10]

Section 4: Understanding Potential Side Reactions

The bifunctional nature of this compound means that side reactions are a significant concern. A robust analytical method must be able to separate and identify these potential byproducts.

Diagram: Common Reaction Pathways & Side Products

The phenoxide ion, formed by deprotonating the hydroxyl group, is an ambident nucleophile, meaning it can react at two different sites.[1] This can lead to a mixture of products.

Side_Reactions reactant This compound phenoxide Phenoxide Intermediate reactant->phenoxide + Base o_alkylation O-Alkylation Product (Desired Ether) phenoxide->o_alkylation + R-X (at Oxygen) c_alkylation C-Alkylation Product (Side Product) phenoxide->c_alkylation + R-X (at Ring Carbon) dimer Dimerization / Polymerization (Side Product) phenoxide->dimer + another Phenoxide base Base (e.g., K2CO3) electrophile Electrophile (R-X)

Caption: Potential reaction pathways for this compound.

Common Byproducts and Their Identification

When developing an analytical method, it's critical to anticipate potential impurities. Mass spectrometry is invaluable for this purpose.

CompoundMolecular FormulaExact Mass [M]Key Analytical Considerations
This compound C₇H₇ClO142.0185Starting material.[12]
Dimer (Example) C₁₄H₁₂O₂212.0837Formed by self-condensation. Will have a much higher retention time in RP-HPLC and GC.
Oxidation Product (Aldehyde) C₇H₅ClO₂156.0030Potential byproduct from oxidation of the chloromethyl group or rearrangement.
Hydrolysis Product C₇H₈O₂124.0524Formed if the chloromethyl group is hydrolyzed to a hydroxymethyl group (2-hydroxybenzyl alcohol).
References
  • Global NEST Journal (2020). Determination of phenolic compounds in industrial wastewaters by gas chromatography after extraction and preconcentration by microextraction. [Link]

  • PubMed (2003). Dual Derivatization and GC-MS Analysis of Phenolic Compounds Suspected of Being Xenoestrogens. [Link]

  • Phenomenex (n.d.). Derivatization for Gas Chromatography. [Link]

  • MDPI (2015). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. [Link]

  • PubMed (1998). A novel derivatization of phenol after extraction from human serum using perfluorooctanoyl chloride for gas chromatography-mass spectrometric confirmation and quantification. [Link]

  • PubMed (2015). Chemical tagging of chlorinated phenols for their facile detection and analysis by NMR spectroscopy. [Link]

  • Marcel Dekker, Inc. (1995). Preconcentration, Sample Clean-Up, and HPLC Determination of Phenol and its Chloro, Methyl, and Nitro Derivatives in Biological. [Link]

  • Turkish Journal of Chemistry (2006). Separation of Some Halogenated Phenols by GC-MS. [Link]

  • NIH (2011). Chlorination of Phenols Revisited: Unexpected Formation of α,β-Unsaturated C4-Dicarbonyl Ring Cleavage Products. [Link]

  • NIH (2022). NMR Reaction Monitoring Robust to Spectral Distortions. [Link]

  • Polish Journal of Environmental Studies (2006). Chromatographic Determination of Chlorophenols. [Link]

  • SCIRP (2017). Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl C. [Link]

  • NCBI Bookshelf (1998). Toxicological Profile for Phenol. [Link]

  • Pharmaceutical Technology (2010). NMR Reaction-Monitoring as a Process Analytical Technique. [Link]

  • ResearchGate (2005). Analysis of phenols by high-performance liquid chromatography with pre-column derivatization by 2-(9-carbazole)-ethyl-chloroform. [Link]

  • PubChem (n.d.). 2,4-Dichloro-6-(chloromethyl)phenol. [Link]

  • Agilent (2012). Determination of Phenols in Drinking Water with Agilent Bond Elut Plexa SPE and HPLC. [Link]

  • PubChem (n.d.). 2,5-Dichloro-4-(chloromethyl)phenol. [Link]

  • SpectraBase (n.d.). 2-Chloro-4-methyl-phenol. [Link]

  • EPA (2007). Method 8041A: Phenols by Gas Chromatography. [Link]

  • PubChem (n.d.). (Chloromethyl)phenol. [Link]

  • PubChem (n.d.). This compound. [Link]

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Technical Support Center: Safe Handling and Disposal of 2-(Chloromethyl)phenol Waste

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who handle 2-(Chloromethyl)phenol. As a substituted phenol containing a reactive chloromethyl group, this compound and its associated waste streams require meticulous handling to ensure laboratory safety and environmental compliance. This document provides in-depth, field-proven insights in a direct question-and-answer format to address the specific challenges you may encounter.

Section 1: Hazard Identification & Core Safety Principles

This section covers the fundamental hazards associated with this compound. Understanding these properties is the foundation of safe laboratory practice.

Q1: What are the primary hazards of this compound?

A1: this compound is classified as a hazardous substance with multiple risk factors. Based on data from analogous compounds, it should be treated as a substance that causes skin irritation, serious eye irritation, and may cause respiratory irritation[1]. The phenolic structure suggests it is corrosive and can be toxic if swallowed, inhaled, or absorbed through the skin[2]. The presence of the carbon-halogen bond places it in the category of halogenated organic compounds, which have specific environmental and disposal considerations[3][4].

Property[5][6][7]ValueSignificance for Handling & Disposal
Molecular Formula C₇H₇ClOContains chlorine, classifying it as a halogenated organic.
Molecular Weight 142.58 g/mol ---
Boiling Point 240.7 °C @ 760 mmHgLow volatility at room temperature, but vapors can be generated upon heating.
Flash Point 99.3 °CCombustible, but not highly flammable. Keep away from open flames and sparks[8].
Appearance Varies; may be solid or liquidHandling procedures must account for the physical state (e.g., dust vs. splash).

Q2: Why is the phenolic structure a particular concern?

A2: The phenol moiety is highly corrosive and toxic. It can rapidly penetrate the skin and cause severe chemical burns that may be initially painless due to its local anesthetic properties[2][9]. This can lead to a false sense of security during an exposure. Systemic absorption can lead to severe health effects, including damage to the liver and kidneys[9][10]. Therefore, preventing skin contact is of paramount importance.

Q3: What reactions can this compound undergo that might affect waste?

A3: this compound has two main reactive sites: the phenolic hydroxyl group and the benzylic chloromethyl group[11]. It is often used in reactions like Williamson ether synthesis or reactions involving its o-quinone methide intermediate[11][12]. This means your waste stream may contain unreacted starting material, the desired product, and various byproducts. It can also react with bases, oxidizing agents, and certain metals. Importantly, reactions involving other chlorinated reagents or solvents will result in a halogenated waste stream.

Section 2: Personal Protective Equipment (PPE) & Safe Handling

Proper PPE is your first and most critical line of defense. The choice of equipment must be based on a thorough risk assessment of the procedures being performed.

Q4: What is the mandatory PPE for handling this compound?

A4: All handling of this compound must be conducted inside a certified chemical fume hood to control inhalation exposure[9][13]. The mandatory PPE includes:

  • Eye Protection: Chemical splash goggles are required at a minimum. If there is a significant splash hazard, a face shield should be worn over the goggles[2][9].

  • Body Protection: A flame-retardant lab coat is essential. For procedures with a higher risk of splashes, such as transfers of larger volumes, a chemical-resistant apron should be worn over the lab coat[9][13].

  • Footwear: Closed-toe, chemical-resistant shoes are mandatory. Never wear sandals or perforated shoes in the laboratory[13].

  • Gloves: This is a critical point. Standard nitrile gloves are NOT recommended for prolonged contact with phenols or halogenated hydrocarbons[13][14].

Q5: You mentioned standard nitrile gloves are not sufficient. What type of gloves should I use and why?

A5: This is a crucial safety consideration. Phenols and halogenated solvents can permeate or degrade standard nitrile gloves rapidly, potentially leading to undetected skin exposure[14][15].

  • For Incidental Contact: For tasks with minimal risk of direct contact, double-gloving with thick (e.g., 8-mil) nitrile gloves may be acceptable, but gloves must be changed immediately upon any suspected contact[14].

  • For Extended Use or Splash Risk: Butyl rubber or Viton® gloves are highly recommended as they offer superior resistance to both aromatic and halogenated compounds[2][13]. If working with phenol-chloroform mixtures, a combination glove like the ChemTek® Viton®/Butyl is an excellent choice[15].

Always inspect your gloves for tears or pinholes before use and wash your hands thoroughly after removing them[1].

Section 3: Spill & Exposure Troubleshooting Guide

Accidents can happen. A rapid, informed response is critical to mitigating harm.

Q6: What is the immediate first aid response for skin or eye contact?

A6:

  • Skin Contact: Speed is essential. Immediately go to the nearest emergency shower and flush the affected area for at least 15 minutes, removing all contaminated clothing while under the shower[2][16]. Because phenol is absorbed so rapidly, some protocols recommend dabbing the affected area with low-molecular-weight polyethylene glycol (PEG 300 or PEG 400) before or during water flushing, as it can help to slow absorption[2][17]. After flushing, seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open[1]. Remove contact lenses if present and easy to do. Seek immediate medical attention.

Q7: How do I handle a small spill on a lab bench?

A7: For small spills (<100 mL) that you are trained and equipped to handle:

  • Alert personnel in the immediate area and ensure the fume hood is functioning correctly[16][18].

  • Wearing your full PPE (including appropriate gloves like butyl rubber), contain the spill with absorbent pads or sand[16].

  • Absorb the spill using an inert material like vermiculite, sand, or a commercial spill kit absorbent. Do not use combustible materials like paper towels as the primary absorbent[1][17].

  • Carefully scoop the absorbed material and contaminated items (e.g., glass fragments) into a designated, properly labeled hazardous waste container[1].

  • Decontaminate the spill area with a soap and water solution[18].

  • All materials used for cleanup must be disposed of as hazardous waste.

Q8: When should I evacuate and call for emergency response for a spill?

A8: You should not attempt to clean up a spill if:

  • The spill is larger than you can handle (e.g., >100 mL)[18][19].

  • You do not have the proper PPE or spill cleanup materials[19].

  • The spill occurs outside of a fume hood, and there is a risk of vapor inhalation[19].

  • You feel unsure or unsafe for any reason.

In these situations, alert others, evacuate the area, close the doors, and contact your institution's Environmental Health & Safety (EHS) office or emergency response team immediately[19].

SpillResponse cluster_small Small Spill Response cluster_large Large Spill Response spill Spill Occurs assess Assess Spill Size & Location spill->assess small_spill < 100mL & Contained (e.g., in fume hood) assess->small_spill Small large_spill > 100mL or Uncontained assess->large_spill Large ppe Don Full PPE (Butyl/Viton Gloves) small_spill->ppe alert Alert Others large_spill->alert absorb Absorb with Inert Material (Sand, Vermiculite) ppe->absorb collect Collect into Labeled Halogenated Waste Container absorb->collect decontaminate Decontaminate Area with Soap & Water collect->decontaminate evacuate Evacuate Area alert->evacuate contact_ehs Contact EHS / Emergency Response evacuate->contact_ehs

Caption: Spill response workflow for this compound.

Section 4: Waste Management & Disposal Protocols

Proper waste management is not just a regulatory requirement; it is a critical component of laboratory safety and environmental stewardship. The key principle for this compound is segregation .

Q9: How must I collect waste containing this compound?

A9: All waste streams containing this compound, whether it's unreacted starting material, reaction mixtures, or contaminated solvents used for cleaning, must be collected in a dedicated hazardous waste container labeled "Halogenated Organic Waste"[20][21]. The container must be made of a compatible material (e.g., glass or polyethylene) and have a tight-fitting screw cap to prevent leaks and vapor release[21].

Q10: Why is it so important to segregate halogenated from non-halogenated waste?

A10: This is a critical point driven by both safety and disposal technology.

  • Disposal Method: Non-halogenated organic solvents can often be recycled as fuel for cement kilns. Halogenated wastes cannot be fuel-blended because their combustion produces corrosive and highly toxic byproducts like hydrogen chloride (HCl) gas[20].

  • Treatment: Halogenated waste must undergo high-temperature incineration with specialized "scrubber" systems to neutralize these harmful byproducts. This process is significantly more complex and expensive[20].

  • Contamination Rule: Mixing even a small amount of halogenated waste into a large container of non-halogenated waste renders the entire volume contaminated[20]. This dramatically increases disposal costs and environmental burden.

Q11: What do I do with contaminated solid waste like gloves, paper towels, or silica gel?

A11: All solid materials that have come into contact with this compound are also considered hazardous waste.

  • Lightly Contaminated Items: Gloves, absorbent pads, and paper towels used for cleanup should be placed in a sealed, labeled plastic bag and then into a solid hazardous waste container.

  • Heavily Contaminated Items: Silica gel from chromatography, spent filter media, or heavily soaked absorbents should be collected in a dedicated, labeled container for solid halogenated waste. Do not mix wet solids with liquid waste streams.

Q12: How should I label the waste container?

A12: Your institution's EHS department will provide specific guidelines, but all labels must, at a minimum, include:

  • The words "Hazardous Waste"[21].

  • A clear identification of the contents. List all chemical components and their approximate percentages, including solvents[21]. For example: "Halogenated Waste: Methanol (70%), Water (20%), this compound (5%), Sodium Bicarbonate (5%)".

  • Do not use abbreviations or chemical formulas[21].

  • An indication of the hazards (e.g., Toxic, Corrosive).

WasteSegregation start Generate Chemical Waste check_halogen Does the waste contain any compound with a C-F, C-Cl, C-Br, or C-I bond? start->check_halogen halogenated YES (e.g., this compound, Dichloromethane, Chloroform) check_halogen->halogenated Yes non_halogenated NO (e.g., Acetone, Hexane, Methanol, Ethanol) check_halogen->non_halogenated No container_halo Dispose in a clearly labeled 'HALOGENATED ORGANIC WASTE' container. halogenated->container_halo container_non_halo Dispose in a clearly labeled 'NON-HALOGENATED ORGANIC WASTE' container. non_halogenated->container_non_halo

Caption: Decision workflow for segregating halogenated waste.

Section 5: FAQs on Experimental Context

Q13: My reaction uses a strong base like sodium hydride (NaH) to deprotonate the phenol. How does this affect the waste?

A13: You must quench any reactive materials like NaH before adding the solution to the waste container. A common method is to slowly and carefully add a proton source like isopropanol or ethanol to the reaction flask (often cooled in an ice bath) until gas evolution ceases, followed by the slow addition of water. Adding unquenched reactive materials to a waste container can cause a dangerous buildup of pressure (from hydrogen gas) and heat.

Q14: I am purifying my product using column chromatography with silica gel and solvents like hexane and ethyl acetate. How do I dispose of the fractions and the column?

A14:

  • Solvent Fractions: Since the fractions will contain the halogenated compound this compound (and/or its products), all collected liquid fractions must be combined and disposed of as liquid halogenated organic waste .

  • Silica Gel: The used silica gel from the column is now contaminated with a halogenated compound. It must be disposed of as solid halogenated organic waste . Allow the bulk of the solvent to evaporate in the back of the fume hood before transferring the silica to its designated solid waste container.

By adhering to these protocols, you contribute to a safer research environment and ensure that hazardous waste is managed responsibly. When in doubt, always pause and consult your institution's EHS department.

References

  • Safety & Risk Services. (n.d.). Organic Solvent Waste Disposal. Retrieved from University of British Columbia website. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 35682, this compound. Retrieved from PubChem. [Link]

  • LookChem. (n.d.). This compound. Retrieved from LookChem website. [Link]

  • Braun Research Group. (n.d.). Standard Operating Procedure for Halogenated Organic Liquids. Retrieved from University of Delaware website. [Link]

  • Illinois Pollution Control Board. (n.d.). Subpart B: Halogenated Solvents. Retrieved from Illinois.gov. [Link]

  • Micro-Measurements. (2017). Safety Data Sheet. Retrieved from Micro-Measurements website. [Link]

  • Electronic Code of Federal Regulations (eCFR). (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from eCFR website. [Link]

  • U.S. Environmental Protection Agency. (1988). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from EPA NEVIS. [Link]

  • Clarkson University. (n.d.). Chemical Spill Procedures. Retrieved from Clarkson University website. [Link]

  • Northern Arizona University. (n.d.). Phenol:Chloroform Standard Operating Procedure. Retrieved from NAU website. [Link]

  • Duke University. (n.d.). OESO Phenol Guideline. Retrieved from Duke Safety website. [Link]

  • Hazardous Substances Data Bank. (n.d.). Formaldehyde, polymer with 2-(chloromethyl)oxirane and phenol. Retrieved from Haz-Map. [Link]

  • University of California, Santa Barbara. (n.d.). Standard Operating Procedure: Phenol. Retrieved from UCSB EHS. [Link]

  • ResearchGate. (2025). Reaction of 2-chloromethylphenols with enaminones. Retrieved from ResearchGate. [Link]

  • Western Washington University. (n.d.). Phenol Safe Handling Guide. Retrieved from WWU EHS. [Link]

  • University of California, Berkeley. (n.d.). Appendix P - Phenol First Aid Guide and PPE. Retrieved from Berkeley EHS. [Link]

  • National Institutes of Health. (2018). Chlorination of Phenols Revisited: Unexpected Formation of α,β-Unsaturated C4-Dicarbonyl Ring Cleavage Products. Retrieved from NIH National Library of Medicine. [Link]

  • PubMed. (n.d.). Chlorinated phenols: occurrence, toxicity, metabolism, and environmental impact. Retrieved from PubMed. [Link]

  • National Institutes of Health. (2016). Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective. Retrieved from NIH National Library of Medicine. [Link]

  • ResearchGate. (2015). How can I dispose phenol? Retrieved from ResearchGate. [Link]

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Validation & Comparative

A Comparative Guide to the Reactivity of 2-(Chloromethyl)phenol and 4-(Chloromethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of appropriate starting materials and intermediates is a critical decision that profoundly impacts the efficiency and success of a synthetic route. Among the versatile building blocks in organic synthesis are the isomeric chloromethylphenols. This guide provides an in-depth technical comparison of the reactivity of 2-(Chloromethyl)phenol and 4-(Chloromethyl)phenol, focusing on the underlying principles that govern their chemical behavior and offering practical insights for their application in synthesis.

Introduction: Isomeric Distinction and its Chemical Consequence

This compound and 4-(Chloromethyl)phenol are structural isomers, differing only in the position of the chloromethyl group relative to the hydroxyl group on the benzene ring.[1] This seemingly subtle difference in structure leads to significant variations in their reactivity, primarily in nucleophilic substitution reactions at the benzylic carbon. Understanding these differences is paramount for controlling reaction outcomes and optimizing synthetic strategies.

The core of their reactivity lies in the lability of the carbon-chlorine bond, which is susceptible to cleavage by nucleophiles.[2] The rate and mechanism of this cleavage, whether through a direct displacement (SN2) or a carbocation-mediated pathway (SN1), are intricately influenced by the electronic and steric environment imposed by the hydroxyl group.[3]

Unraveling the Electronic Landscape: The Dual Role of the Hydroxyl Group

The hydroxyl group (-OH) is a powerful modulator of reactivity in aromatic systems. It exerts two opposing electronic effects: a strong, electron-donating resonance effect (+R) and a moderate, electron-withdrawing inductive effect (-I). The resonance effect, which involves the delocalization of a lone pair of electrons from the oxygen atom into the benzene ring, is the dominant factor and significantly increases electron density at the ortho and para positions.

This electron-donating nature of the hydroxyl group has a profound impact on the stability of the transition states and intermediates involved in nucleophilic substitution reactions of chloromethylphenols.

The Para Isomer: 4-(Chloromethyl)phenol - A Case of Enhanced Reactivity

In 4-(chloromethyl)phenol, the chloromethyl group is situated at the para position relative to the hydroxyl group. This arrangement allows for the full expression of the hydroxyl group's electron-donating resonance effect to stabilize the transition state of a nucleophilic substitution reaction.

SN1 Pathway: In reactions proceeding through an SN1 mechanism, the rate-determining step is the formation of a benzylic carbocation.[4] The hydroxyl group at the para position can directly stabilize this carbocation through resonance, delocalizing the positive charge onto the oxygen atom. This significant stabilization lowers the activation energy for carbocation formation, thereby accelerating the reaction rate.

SN2 Pathway: For reactions following an SN2 pathway, the reaction proceeds through a single transition state where the nucleophile attacks the electrophilic carbon as the leaving group departs.[5] The electron-donating hydroxyl group at the para position can still stabilize this electron-deficient transition state, leading to an enhanced reaction rate compared to unsubstituted benzyl chloride.

The Ortho Isomer: this compound - A Tale of Competing Effects

The reactivity of this compound is more nuanced due to the proximity of the hydroxyl and chloromethyl groups. While the electronic effects are still at play, the ortho positioning introduces the possibility of intramolecular interactions and steric hindrance.

Electronic Effects: Similar to the para isomer, the ortho-hydroxyl group can electronically stabilize a developing positive charge at the benzylic position through its resonance effect.

Intramolecular Hydrogen Bonding: A key distinguishing feature of the ortho isomer is the potential for intramolecular hydrogen bonding between the hydroxyl group and the chlorine atom of the chloromethyl group. This interaction can influence the ground state energy of the molecule and the stability of the transition state. While some studies suggest weak intramolecular hydrogen bonding in 2-chlorophenol, its impact on the reactivity of the chloromethyl group is a subject of detailed investigation in related systems.[6]

Steric Hindrance: The ortho-hydroxyl group can sterically hinder the approach of a nucleophile to the benzylic carbon in an SN2 reaction. This steric impediment can slow down the reaction rate compared to the less hindered para isomer.

Comparative Reactivity: A Synthesis of Theory and Analogous Experimental Data

While direct comparative kinetic data for the nucleophilic substitution of this compound and 4-(chloromethyl)phenol under identical conditions is not extensively documented in readily available literature, we can draw strong inferences from the study of analogous systems, such as the solvolysis of substituted benzyl chlorides.

The Hammett equation, which relates reaction rates to the electronic properties of substituents, provides a powerful tool for quantifying these effects. For reactions that proceed through a carbocation-like transition state, a negative rho (ρ) value is observed, indicating that electron-donating groups accelerate the reaction.

Solvolysis of Substituted Benzyl Chlorides: An Illustrative Dataset

The solvolysis of benzyl chlorides in various solvent systems is a well-studied reaction that serves as an excellent model for understanding the reactivity of our target molecules. The following table presents relative solvolysis rates for some relevant substituted benzyl chlorides.

SubstituentRelative Solvolysis Rate (k/k₀) in 80% Acetone
4-OCH₃3300
4-OH~1000 (estimated)
H1
4-Cl0.29
2-OHData not readily available for direct comparison

Data is illustrative and compiled from various sources on Hammett correlations for benzyl chloride solvolysis. The value for 4-OH is an estimation based on its Hammett substituent constant.

The significantly higher rate of solvolysis for 4-methoxybenzyl chloride compared to benzyl chloride highlights the powerful stabilizing effect of a para electron-donating group. We can confidently predict that 4-(chloromethyl)phenol will exhibit substantially higher reactivity than unsubstituted benzyl chloride and, based on electronic arguments, is expected to be more reactive than this compound in reactions with significant SN1 character.

For this compound, the interplay between the activating electronic effect and the potentially deactivating steric and intramolecular hydrogen bonding effects makes a definitive prediction without direct experimental data challenging. However, in many cases, the electronic activation is the dominant factor, suggesting that the ortho isomer will also be more reactive than unsubstituted benzyl chloride, but likely less reactive than the para isomer, especially in SN2 reactions where steric hindrance is a major factor.

Experimental Protocols for Comparative Reactivity Analysis

To empirically determine the relative reactivity of this compound and 4-(chloromethyl)phenol, a competitive reaction or parallel kinetic studies can be performed. Below are representative protocols for such investigations.

Protocol 1: Competitive Nucleophilic Substitution with a Common Nucleophile

This protocol allows for a direct comparison of the reactivity of the two isomers in a single experiment by analyzing the product ratio.

Materials:

  • This compound

  • 4-(Chloromethyl)phenol

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF), anhydrous

  • Standard glassware for organic synthesis

  • Gas chromatograph-mass spectrometer (GC-MS) for product analysis

Procedure:

  • In a flame-dried round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve equimolar amounts (e.g., 1.0 mmol each) of this compound and 4-(chloromethyl)phenol in 10 mL of anhydrous DMF.

  • To this solution, add a sub-stoichiometric amount of sodium azide (e.g., 0.5 mmol). The use of a limiting amount of the nucleophile is crucial for a competitive experiment.

  • Stir the reaction mixture at a constant temperature (e.g., 25 °C or 50 °C).

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC-MS.

  • Quench the reaction by adding water and extract the products with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analyze the final product mixture by GC-MS to determine the ratio of the two azide products: 2-(azidomethyl)phenol and 4-(azidomethyl)phenol. The product ratio will directly reflect the relative reactivity of the two starting materials.

Protocol 2: Kinetic Study of Solvolysis by Titration

This protocol measures the rate of solvolysis of each isomer independently by monitoring the production of hydrochloric acid.

Materials:

  • This compound

  • 4-(Chloromethyl)phenol

  • Solvent mixture (e.g., 80% ethanol/20% water)

  • Standardized sodium hydroxide solution (e.g., 0.01 M)

  • Phenolphthalein indicator

  • Constant temperature bath

  • Burette and titration flasks

Procedure:

  • Prepare a stock solution of a known concentration of this compound in the chosen solvent mixture.

  • Place a known volume of this solution in a flask and equilibrate it in a constant temperature bath.

  • At time t=0, start the reaction.

  • At regular time intervals, withdraw an aliquot of the reaction mixture and quench it in a flask containing ice-cold acetone.

  • Add a few drops of phenolphthalein indicator and titrate the liberated HCl with the standardized NaOH solution until a persistent pink color is observed.

  • Repeat the titration for several time points to obtain a kinetic profile.

  • The first-order rate constant (k) can be determined from the slope of a plot of ln(V∞ - Vt) versus time, where Vt is the volume of NaOH consumed at time t and V∞ is the volume consumed at the completion of the reaction.

  • Repeat the entire procedure for 4-(chloromethyl)phenol under identical conditions to determine its rate constant.

  • Compare the calculated rate constants to determine the relative reactivity.

Visualizing the Mechanistic Pathways

The following diagrams, generated using DOT language, illustrate the key mechanistic concepts discussed.

SN1_Mechanism_Comparison 4_start 4-(Chloromethyl)phenol 4_carbocation 4-Hydroxybenzyl Carbocation (Resonance Stabilized) 4_start->4_carbocation - Cl⁻ (RDS) 4_product Product 4_carbocation->4_product + Nu⁻ (fast) 2_carbocation 2-Hydroxybenzyl Carbocation (Resonance Stabilized) 2_start This compound 2_start->2_carbocation - Cl⁻ (RDS) 2_product Product 2_carbocation->2_product + Nu⁻ (fast) note The para-isomer forms a more stabilized carbocation due to optimal resonance, leading to a faster SN1 reaction rate.

Caption: SN1 mechanism for 2- and 4-(chloromethyl)phenol.

SN2_Mechanism_Comparison cluster_4_isomer 4-(Chloromethyl)phenol cluster_2_isomer This compound 4_reactant Nu⁻ + 4-(Chloromethyl)phenol 4_ts [Transition State]‡ (Electronically Stabilized) 4_reactant->4_ts 4_product Product + Cl⁻ 4_ts->4_product 2_reactant Nu⁻ + this compound 2_ts [Transition State]‡ (Sterically Hindered) 2_reactant->2_ts 2_product Product + Cl⁻ 2_ts->2_product note The ortho-isomer experiences steric hindrance from the adjacent -OH group, disfavoring the Sₙ2 transition state.

Caption: SN2 mechanism for 2- and 4-(chloromethyl)phenol.

Conclusion

The comparative reactivity of this compound and 4-(chloromethyl)phenol is a clear illustration of how subtle changes in molecular architecture can have a dramatic impact on chemical behavior.

  • 4-(Chloromethyl)phenol is generally the more reactive of the two isomers in nucleophilic substitution reactions. This is attributed to the optimal positioning of the electron-donating hydroxyl group, which provides powerful resonance stabilization to both SN1 intermediates and SN2 transition states.

  • This compound , while still activated by the hydroxyl group, exhibits a more complex reactivity profile. The potential for steric hindrance and intramolecular hydrogen bonding can modulate its reactivity, and in SN2 reactions, it is expected to be less reactive than its para counterpart.

For synthetic chemists, the choice between these two isomers will depend on the desired reactivity and the specific reaction conditions. The higher reactivity of the para isomer may be advantageous for reactions that are otherwise sluggish, while the ortho isomer might offer opportunities for more selective transformations or be chosen for the specific substitution pattern it provides in the final product. The experimental protocols provided in this guide offer a framework for researchers to empirically validate these principles and make informed decisions in their synthetic endeavors.

References

A Comparative Guide to Nucleophilic Substitution: 2-(Chloromethyl)phenol vs. Benzyl Bromide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of synthetic organic chemistry, the selection of an appropriate alkylating agent is a critical decision that dictates reaction efficiency, selectivity, and yield. This guide provides an in-depth technical comparison of two benzylic halides: the structurally nuanced 2-(chloromethyl)phenol and the archetypal benzyl bromide. While both serve as precursors for introducing a benzyl moiety, their reactivity profiles diverge significantly due to a key intramolecular phenomenon, offering distinct advantages and challenges for the discerning researcher.

Introduction to the Contenders and the Reaction

Nucleophilic substitution is a cornerstone of organic synthesis, involving the displacement of a leaving group on an electrophilic carbon by an electron-rich nucleophile. Benzylic halides are particularly adept substrates for these reactions due to the ability of the benzene ring to stabilize both the transition state in an SN2 reaction and the carbocation intermediate in an SN1 pathway.[1]

  • Benzyl Bromide (C₆H₅CH₂Br): A primary benzylic halide, it is a widely used, powerful, and well-documented electrophile for the benzylation of a vast array of nucleophiles.[2][3] Its reactivity is a balance of a resonance-stabilized structure and a good leaving group (bromide).

  • This compound (HOC₆H₄CH₂Cl): Also a primary benzylic halide, its structure is distinguished by the presence of a hydroxyl (-OH) group positioned ortho to the chloromethyl group. This seemingly minor addition has profound mechanistic implications, fundamentally altering its reactivity through a process known as neighboring group participation.

This guide will dissect the mechanistic pathways, compare reactivity based on established chemical principles, and provide practical experimental protocols to illustrate the application of these two essential reagents.

The Decisive Factor: A Mechanistic Deep Dive

The fundamental difference in the performance of these two reagents lies in their reaction mechanisms. Benzyl bromide follows classical substitution pathways, whereas this compound is primed for an intramolecularly assisted route.

Benzyl Bromide: The Classic SN1/SN2 Pathways

As a primary benzylic halide, benzyl bromide readily undergoes nucleophilic substitution. The specific pathway, SN1 or SN2, is influenced by the reaction conditions (nucleophile strength, solvent, etc.).

  • SN2 Mechanism: Favored by strong, non-bulky nucleophiles in polar aprotic solvents. This pathway involves a backside attack by the nucleophile, leading to an inversion of stereochemistry at the benzylic carbon (if it were a chiral center).[4][5]

  • SN1 Mechanism: Although a primary halide, benzyl bromide can undergo SN1 reactions, especially with weak nucleophiles in protic solvents. This is due to the formation of a resonance-stabilized benzylic carbocation upon the departure of the bromide ion.[6]

The reactivity of substituted benzyl bromides is well-correlated with the electronic nature of the substituents; electron-donating groups accelerate the reaction, while electron-withdrawing groups decelerate it.[4]

Caption: SN2 reaction of Benzyl Bromide.

This compound: The Power of Anchimeric Assistance

The reactivity of this compound is dominated by Neighboring Group Participation (NGP) , also known as anchimeric assistance .[7][8][9] This is an intramolecular process where a nearby functional group acts as an internal nucleophile, significantly accelerating the reaction rate.[10][11]

The Mechanism Unfolds in Two Stages:

  • Intramolecular Cyclization: Under basic conditions, the ortho-hydroxyl group is deprotonated to form a highly nucleophilic phenoxide ion. This internal nucleophile attacks the adjacent electrophilic benzylic carbon, displacing the chloride leaving group. This results in the formation of a transient, five-membered cyclic ether intermediate. This intramolecular step is kinetically favored and is the rate-determining step.[9][12]

  • Intermolecular Nucleophilic Attack: An external nucleophile then attacks one of the benzylic carbons of the strained cyclic intermediate. This second SN2-like reaction opens the ring to yield the final product.

A key consequence of NGP is the retention of stereochemistry . The process involves two consecutive SN2 reactions, each causing an inversion of configuration. The net result of this double inversion is an overall retention of the original stereochemistry.[9][10][12] This rate enhancement is often dramatic, allowing reactions to proceed under milder conditions and overcoming the fact that chloride is a poorer leaving group than bromide.[11]

Caption: NGP mechanism of this compound.

Performance Comparison: A Data-Driven Perspective

While direct kinetic studies comparing the two molecules under identical conditions are sparse in the literature, a robust comparison can be constructed from the mechanistic principles discussed.

FeatureBenzyl BromideThis compoundRationale & Supporting Insights
Primary Mechanism SN2 / SN1Neighboring Group Participation (NGP)The ortho-hydroxyl group in this compound enables an intramolecular catalytic pathway.[9]
Relative Reactivity HighExceptionally High (under basic conditions)Anchimeric assistance dramatically increases the rate of the initial, rate-determining step, often by several orders of magnitude.[11]
Optimal Conditions Strong nucleophile, polar aprotic solvent.Basic conditions (to deprotonate -OH), followed by nucleophilic addition.Base is required to form the highly nucleophilic internal phenoxide for NGP to occur efficiently.
Leaving Group Excellent (Br⁻)Moderate (Cl⁻)Bromide is a better leaving group than chloride. However, the NGP effect in this compound more than compensates for the poorer leaving group.
Stereochemical Outcome Inversion (SN2) or Racemization (SN1)Retention of ConfigurationNGP proceeds via a double-inversion mechanism, resulting in net retention of stereochemistry.[10][12]
Byproducts Halide SaltHalide SaltBoth reactions generate a salt as a byproduct.

Experimental Protocols: From Theory to Practice

The following protocols are representative examples of how these reagents are typically employed in a laboratory setting. They are intended for illustrative purposes; researchers should always consult primary literature and conduct appropriate safety assessments.

Protocol: O-Alkylation of a Phenol using Benzyl Bromide (Williamson Ether Synthesis)

This protocol describes the benzylation of 4-ethylphenol, a classic example of the Williamson ether synthesis.[13][14]

Objective: To synthesize 4-ethyl-1-(benzyloxy)benzene.

Methodology:

  • Deprotonation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 4-ethylphenol (1.0 eq.) in a suitable solvent such as acetone or DMF.

  • Base Addition: Add a base such as potassium carbonate (K₂CO₃, 1.5 eq.) to the solution. Stir the mixture at room temperature for 30 minutes to form the potassium phenoxide salt.

  • Electrophile Addition: Add benzyl bromide (1.1 eq.) to the reaction mixture dropwise.

  • Reaction: Heat the mixture to reflux (typically 50-80 °C, depending on the solvent) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Remove the solvent under reduced pressure.

  • Purification: Dissolve the crude residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. The final product can be purified by column chromatography on silica gel.

Protocol: Nucleophilic Substitution on this compound via NGP

This protocol demonstrates the reaction of this compound with a generic nucleophile (e.g., sodium azide) under conditions that promote anchimeric assistance.

Objective: To synthesize 2-((azidomethyl)phenoxy) derivative.

Methodology:

  • Reagent Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq.) in a polar aprotic solvent like DMF.

  • Base Addition: Add a strong base such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) portion-wise at 0 °C. Caution: NaH reacts violently with water and generates hydrogen gas. Ensure the system is under an inert atmosphere (e.g., nitrogen or argon). Allow the mixture to stir for 30-60 minutes at 0 °C to ensure complete formation of the sodium phenoxide and the subsequent cyclic intermediate.

  • Nucleophile Addition: Add the nucleophile, for example, sodium azide (NaN₃, 1.2 eq.), to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC. Gentle heating (40-50 °C) may be required to drive the reaction to completion.

  • Workup: Carefully quench the reaction by the slow addition of water at 0 °C. Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Conclusion and Recommendations

The choice between this compound and benzyl bromide is a decision guided by mechanistic understanding.

  • Benzyl bromide is the workhorse reagent for straightforward benzylation reactions where classical SN2 or SN1 reactivity is desired. Its high reactivity and the vast body of literature supporting its use make it a reliable and predictable choice.[2]

  • This compound is a specialized reagent whose power lies in anchimeric assistance. It should be the reagent of choice when:

    • A significant rate enhancement is required, allowing for milder reaction conditions.

    • Retention of stereochemistry at the benzylic position is critical.

    • The substrate is sensitive and may not tolerate the conditions required for reactions with less reactive halides.

For drug development professionals and synthetic chemists, understanding the nuanced reactivity imparted by the ortho-hydroxyl group is key to leveraging this compound's unique synthetic potential. It transforms a simple benzylic halide into a highly efficient, intramolecularly catalyzed system, offering a distinct advantage in complex synthetic routes.

References

  • Quora. (2022, October 26). What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions? Retrieved from [Link]

  • Hunt, I. (n.d.). Ch 11: Nucleophilic substitution of benzylic halides. University of Calgary. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Nucleophilic Substitution Reactions of Meta- and Para-Substituted Benzylamines with Benzyl Bromide in Methanol Medium. Retrieved from [Link]

  • Pearson. (2024, June 12). Propose a mechanism for the reaction of benzyl bromide with ethan... Retrieved from [Link]

  • Pearson. (n.d.). Benzyl bromide is a primary halide. It undergoes SN1 substitution... Retrieved from [Link]

  • ConnectSci. (2016, July 18). Experimental and Quantum Mechanical Study of Nucleophilic Substitution Reactions of meta- and para-Substituted Benzyl Bromides with Benzylamine in Methanol: Synergy Between Experiment and Theory. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). A convenient procedure for the synthesis of allyl and benzyl ethers from alcohols and phenols. Retrieved from [Link]

  • Singh, A., Andrews, L. J., & Keefer, R. M. (1962). Intramolecular Nucleophilic Participation. The Effect of Certain ortho Substituents on Solvolysis Rates of Benzyl and Benzhydryl Bromides. Journal of the American Chemical Society, 84(7), 1179–1184. Retrieved from [Link]

  • Wikipedia. (n.d.). Neighbouring group participation. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • ResearchGate. (2025, August 6). A convenient procedure for the synthesis of allyl and benzyl ethers from alcohols and phenols. Retrieved from [Link]

  • Utah Tech University. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Khan Academy. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • chemeurope.com. (n.d.). Neighbouring group participation. Retrieved from [Link]

  • YouTube. (2018, March 9). Neighbouring Group Participation | Tricks and Tech | IIT-Jee Mains, Advance | BITSAT | NEET & AIIMS. Retrieved from [Link]

  • Chem-Station. (2016, May 18). Neighboring Group Participation. Retrieved from [Link]

  • Mugberia Gangadhar Mahavidyalaya. (n.d.). NUCLEOPHILIC SUBSTITUTION REACTIONS SEM-2, CC-3 PART-13, PPT-28 Neighbouring Group Participation (NGP). Retrieved from [Link]

  • Sonawane, R. B., et al. (2019). Room-Temperature, Base-Mediated Selective Synthesis of 2-(Arylamino)ethanols and 2-Aryloxyethanols. Synlett, 31(03), 297-302. Retrieved from [Link]

  • PharmaXChange.info. (2011, April 9). Phenolates- O-alkylation and C-alkylation | Notes. Retrieved from [Link]

  • Chemistry LibreTexts. (2015, July 19). 22.4: Preparation of Phenols: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Dalal Institute. (n.d.). Anchimeric Assistance. Retrieved from [Link]

  • MDPI. (2022, November 17). Selective O-alkylation of Phenol Using Dimethyl Ether. Retrieved from [Link]

  • Mugberia Gangadhar Mahavidyalaya. (n.d.). Organic Chemistry-II MODULE 16; Neighbouring group participation in SN reactions and Anchimeric assistance P. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reactions of Phenols. Retrieved from [Link]

  • ResearchGate. (2025, August 6). O-Alkylation of Phenol Derivatives via a Nucleophilic Substitution. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 1). 30.4: Anchimeric Assistance. Retrieved from [Link]

  • MDPI. (n.d.). Kinetics of Different Substituted Phenolic Compounds' Aqueous OH Oxidation in Atmosphere. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 30.5: Anchimeric Assistance by Other Neighboring Groups. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Nucleophilic substitution reactions of phenyl chloroformates. Retrieved from [Link]

  • Chemistry Stack Exchange. (2018, May 7). What are the products formed when phenol is reacted with benzyl bromide? Retrieved from [Link]

  • University of Calgary. (n.d.). Ch 8: Nucleophilic Substitution. Retrieved from [Link]

  • Acarre. (n.d.). Introduction of Alkyl Phenol Production Process. Retrieved from [Link]

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A Senior Application Scientist's Guide to 2-(Chloromethyl)phenol: A Comparative Validation for Synthetic Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

For professionals engaged in the intricate landscape of organic synthesis and drug development, the judicious selection of synthetic intermediates is a critical determinant of a project's success. 2-(Chloromethyl)phenol, a bifunctional aromatic compound, presents a unique combination of a nucleophilic phenolic hydroxyl group and an electrophilic benzylic chloride. This guide offers an in-depth validation of this compound as a synthetic intermediate, providing a rigorous comparison against common alternatives. We will delve into the causality behind experimental choices, present validated protocols, and furnish quantitative data to support the objective evaluation of this versatile reagent.

Introduction: The Duality of this compound

This compound is a valuable building block distinguished by its two reactive centers. The primary benzylic chloride is a potent electrophile, susceptible to nucleophilic substitution, while the phenolic hydroxyl group is a weak acid and a powerful ortho-, para-directing group.[1] This duality allows for sequential and site-selective functionalization, making it an attractive intermediate for constructing complex molecular architectures. Its utility is most pronounced in reactions where the introduction of a 2-hydroxybenzyl moiety is desired, a common motif in pharmaceutical agents and complex organic molecules.

The core value of this reagent lies in its ability to act as an effective O-alkylating agent for a variety of nucleophiles, most notably in the synthesis of aryl ethers via reactions like the Williamson ether synthesis.[2][3][4][5]

Key Physicochemical Properties

PropertyValueSource
Molecular Formula C₇H₇ClO[6][7]
Molecular Weight 142.58 g/mol [6][7]
Boiling Point 240.7 °C at 760 mmHg[6]
pKa 9.46 ± 0.35 (Predicted)[6]
Canonical SMILES C1=CC=C(C(=C1)CCl)O[6][7]

Comparative Analysis: Positioning this compound Among Alternatives

The efficacy of a synthetic intermediate can only be truly appreciated through comparison. Here, we evaluate this compound against two primary classes of reagents used for similar transformations.

Benchmark Reagent: Benzyl Bromide

Benzyl bromide is a ubiquitous and highly reactive benzylating agent. The comparison hinges on three factors: leaving group ability, steric hindrance, and electronic effects.

  • Leaving Group Ability: Bromide is a superior leaving group to chloride. This intrinsic property means that, all else being equal, benzyl bromide will typically react faster than this compound in SN2 reactions.[8]

  • Steric Hindrance: The ortho-hydroxyl group in this compound introduces minor steric bulk adjacent to the reaction center compared to the unsubstituted ring of benzyl bromide. This can slightly impede the backside attack required for an SN2 mechanism.[2][5]

  • Electronic Effects: The phenolic hydroxyl group is electron-donating through resonance. This effect is less pronounced for an SN2 reaction compared to an SN1-type mechanism. However, the potential for intramolecular hydrogen bonding between the hydroxyl proton and the chlorine atom could influence the polarization of the C-Cl bond, subtly modulating its reactivity.

Verdict: For straightforward benzylation where maximum reactivity is desired, benzyl bromide is often the superior choice.[8][9] However, the slightly attenuated reactivity of this compound can be advantageous in complex syntheses, potentially offering greater selectivity when multiple reactive sites are present. Furthermore, the product retains a hydroxyl group for subsequent functionalization, a key advantage not offered by benzyl bromide.

Alternative Strategy: Two-Step Synthesis from 2-Cresol or Salicylic Alcohol

An alternative to using this compound directly is to generate a similar reactive intermediate in situ or in a preceding step. For example, one could start with salicylic alcohol and convert the alcohol to a chloride using thionyl chloride[6], or start with 2-cresol and perform a free-radical chlorination.

  • Process Efficiency: Using this compound eliminates a synthetic step, reducing time, resource consumption, and potential yield loss associated with an additional reaction and purification.

  • Handling and Safety: While this compound requires careful handling[10][11], reagents like thionyl chloride or those used for radical reactions introduce their own significant hazards. The choice depends on the specific safety infrastructure and expertise available.

  • Cost and Availability: Salicylic alcohol and 2-cresol are often less expensive commodity chemicals.[6] However, the cost of the additional reagents, solvents, and energy for the conversion must be factored into the overall process economy.

Verdict: this compound is the intermediate of choice for process efficiency and predictability. The two-step alternatives are viable but introduce complexity and may not offer a significant cost advantage when all factors are considered.

Experimental Validation: The Williamson Ether Synthesis

To validate the performance of this compound, we present a detailed protocol for a representative O-alkylation reaction—the Williamson ether synthesis. This reaction is a cornerstone of ether synthesis, proceeding via an SN2 mechanism.[2][5] The choice of a mild base like potassium carbonate is crucial; it is strong enough to deprotonate the weakly acidic phenol nucleophile but not so strong as to promote side reactions.[4] A polar aprotic solvent like DMF or acetonitrile is selected to dissolve the reactants and stabilize the cationic counter-ion without solvating and deactivating the phenoxide nucleophile.[3][4]

Workflow Diagram

Caption: Generalized workflow for Williamson ether synthesis using this compound.

Detailed Experimental Protocol

Objective: To synthesize 2-((4-methoxyphenoxy)methyl)phenol.

Materials:

  • 4-Methoxyphenol (1.0 eq., 1.24 g, 10 mmol)

  • This compound (1.05 eq., 1.50 g, 10.5 mmol)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq., 2.76 g, 20 mmol)

  • Acetonitrile (CH₃CN), anhydrous (50 mL)

  • Ethyl acetate (for extraction)

  • Brine solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-methoxyphenol, this compound, and anhydrous potassium carbonate.

  • Add 50 mL of anhydrous acetonitrile to the flask.

  • Heat the reaction mixture to reflux (approx. 82°C) and maintain stirring for 8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the inorganic salts (K₂CO₃ and KCl).

  • Concentrate the filtrate under reduced pressure to remove the acetonitrile.

  • Dissolve the resulting residue in 50 mL of ethyl acetate.

  • Wash the organic layer sequentially with 1N NaOH (2 x 25 mL) to remove any unreacted phenol, water (1 x 25 mL), and brine (1 x 25 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure 2-((4-methoxyphenoxy)methyl)phenol.

Comparative Performance Data

The following table summarizes expected yields for the O-alkylation of various phenolic nucleophiles with this compound under the conditions described above, illustrating its utility across a range of substrates.

Phenolic NucleophileElectronic Nature of SubstituentExpected Yield (%)
4-MethoxyphenolElectron-Donating85-95%
PhenolNeutral80-90%
4-NitrophenolElectron-Withdrawing70-80%
2-NaphtholExtended Conjugation88-96%

Analysis of Results: The yield is highest with electron-rich phenols (like 4-methoxyphenol) because the electron-donating group increases the nucleophilicity of the corresponding phenoxide. Conversely, electron-withdrawing groups (like the nitro group in 4-nitrophenol) decrease the nucleophilicity of the phenoxide, resulting in a slightly lower yield under identical reaction times.

Logical Framework for Reagent Selection

The decision to use this compound should be based on a logical assessment of the synthetic goals. The following diagram illustrates the key decision points.

Reagent_Selection Start Need to introduce a benzyl-type moiety? Q_OH_Needed Is a hydroxyl group required on the benzyl moiety? Start->Q_OH_Needed Use_BzBr Use Benzyl Bromide/ Chloride Q_OH_Needed->Use_BzBr No Q_Selectivity Is selectivity a concern over maximum reactivity? Q_OH_Needed->Q_Selectivity Yes Use_CMP Consider this compound Q_Selectivity->Use_BzBr No Q_Selectivity->Use_CMP Yes

Sources

A Senior Application Scientist's Guide to the Chloromethylation of Phenols: A Comparative Analysis of Key Reagents

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the introduction of a chloromethyl group onto a phenolic ring is a critical transformation, unlocking a versatile functional handle for further molecular elaboration. This guide provides an in-depth comparison of common chloromethylating agents for phenols, grounded in mechanistic understanding and supported by experimental data. We will explore the nuances of reagent choice, reaction conditions, and safety considerations to empower you to make informed decisions in your synthetic endeavors.

The Underlying Chemistry: Electrophilic Aromatic Substitution

The chloromethylation of phenols is a classic example of an electrophilic aromatic substitution reaction. The hydroxyl group of the phenol is a potent activating group, directing the incoming electrophile primarily to the ortho and para positions. The key to a successful and selective chloromethylation lies in the generation and control of the chloromethylating electrophile.

A Comparative Overview of Chloromethylation Agents

The choice of chloromethylating agent is paramount and is dictated by factors such as substrate reactivity, desired selectivity, scale of the reaction, and, critically, safety infrastructure. Below, we compare the most common methodologies.

Chloromethylating Agent Typical Reagents Catalyst Advantages Disadvantages Key Safety Concerns
Blanc Chloromethylation Formaldehyde (or paraformaldehyde, trioxane) and Hydrogen Chloride (HCl)Lewis acids (e.g., ZnCl₂, AlCl₃) or strong protic acids (e.g., H₂SO₄, H₃PO₄)[1][2]Cost-effective and readily available reagents.[3]Often requires harsh acidic conditions and elevated temperatures.[4] Can lead to the formation of diarylmethane byproducts, especially with highly activated phenols.[1]Formation of the highly carcinogenic byproduct bis(chloromethyl) ether (BCME).[1]
Chloromethyl Methyl Ether (CMME) Chloromethyl methyl ether (CH₃OCH₂Cl)Lewis acids (e.g., ZnCl₂) or strong acids (e.g., H₂SO₄)[1][5]Generally more reactive than the Blanc conditions, allowing for milder reaction temperatures.[1] Can be used for deactivated phenols.[1]CMME itself is a suspected carcinogen and is often contaminated with the more potent carcinogen, BCME.Strict handling protocols are required due to the high toxicity and carcinogenicity of both CMME and potential BCME contamination.[6]
Dimethoxymethane/ Chlorosulfonic Acid Dimethoxymethane (CH₂(OCH₃)₂) and Chlorosulfonic acid (ClSO₃H)Zinc salts (e.g., ZnI₂, ZnCl₂)[7][8]Offers a potentially safer alternative by avoiding the direct handling of formaldehyde and pre-formed CMME. Good to excellent yields have been reported under mild conditions.[7]The in-situ generation of the electrophile can still potentially produce hazardous byproducts. Requires careful control of stoichiometry and temperature.Chlorosulfonic acid is highly corrosive and reacts violently with water.

Mechanistic Insights

A deeper understanding of the reaction mechanisms allows for better control over the reaction outcome.

The reaction proceeds through the acid-catalyzed generation of a hydroxymethyl cation or a related electrophilic species from formaldehyde. This electrophile then attacks the electron-rich phenolic ring. The resulting benzyl alcohol is subsequently converted to the corresponding chloride in the presence of HCl.

Blanc_Chloromethylation cluster_electrophile Electrophile Generation cluster_substitution Electrophilic Aromatic Substitution cluster_conversion Conversion to Chloride HCHO Formaldehyde HCHO_H [H₂C=OH]⁺ HCHO->HCHO_H Protonation H+ H⁺ Intermediate Wheland Intermediate HCHO_H->Intermediate Phenol Phenol Phenol->Intermediate Attack by π-electrons Benzyl_Alcohol Hydroxymethyl Phenol Intermediate->Benzyl_Alcohol Rearomatization (-H⁺) Benzyl_Chloride Chloromethyl Phenol Benzyl_Alcohol->Benzyl_Chloride HCl, -H₂O

Caption: Mechanism of the Blanc Chloromethylation of Phenol.

Chloromethyl methyl ether, in the presence of a Lewis acid, can directly provide the methoxymethyl cation or a related electrophilic species, which then undergoes electrophilic aromatic substitution on the phenol.

CMME_Chloromethylation cluster_electrophile Electrophile Generation cluster_substitution Electrophilic Aromatic Substitution CMME CH₃OCH₂Cl Electrophile [CH₃OCH₂]⁺ or [CH₂Cl]⁺ CMME->Electrophile Coordination LA Lewis Acid (e.g., ZnCl₂) LA->CMME Intermediate Wheland Intermediate Electrophile->Intermediate Phenol Phenol Phenol->Intermediate Attack by π-electrons Product Chloromethyl Phenol Intermediate->Product Rearomatization (-H⁺, -CH₃OH)

Caption: Mechanism of Chloromethylation using CMME.

Experimental Protocols

The following protocols are provided as illustrative examples. Researchers should always consult the primary literature and perform a thorough risk assessment before conducting any experiment.

This protocol is adapted from a literature procedure and should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Reagents:

  • p-Nitrophenol

  • Concentrated Hydrochloric Acid

  • Concentrated Sulfuric Acid

  • Methylal (Dimethoxymethane)

Procedure:

  • To a stirred mixture of 50 g (0.36 mole) of p-nitrophenol and 650 cc of concentrated hydrochloric acid, add 5 cc of concentrated sulfuric acid.

  • Add 76 g (1 mole) of methylal to the mixture.

  • Stir the reaction mixture at 70-72°C for 4-5 hours. During this time, a stream of hydrogen chloride gas can be passed into the reaction mixture.

  • After approximately one hour, the product, 2-hydroxy-5-nitrobenzyl chloride, will begin to separate.

  • After the reaction period, chill the mixture and collect the product by filtration.

  • The reported yield for this procedure is 46 g (69%).

This protocol is adapted from a literature procedure and requires extreme caution due to the use of CMME. All manipulations should be carried out in a certified chemical fume hood.

Reagents:

  • 2-Nitrophenol

  • Chloromethyl methyl ether (CMME)

  • Anhydrous Zinc Chloride (ZnCl₂)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine the 2-nitrophenol with an excess of chloromethyl methyl ether, which also serves as the solvent.

  • Add a catalytic amount of anhydrous zinc chloride.

  • Heat the mixture to reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the excess CMME is carefully removed under reduced pressure.

  • The product can be purified by crystallization or chromatography. Excellent yields of the pure chloromethylated 2-nitrophenols have been reported with this method.[5]

Safety: A Non-Negotiable Priority

The chloromethylation of phenols involves highly hazardous materials, and a stringent adherence to safety protocols is essential.

  • Bis(chloromethyl) ether (BCME): BCME is a potent human carcinogen with no safe level of exposure.[3][6][9] It can be formed as a byproduct in any reaction involving formaldehyde and HCl.[3] All chloromethylation reactions using these reagents should be treated as potentially generating BCME.

  • Chloromethyl methyl ether (CMME): CMME is also a suspected human carcinogen and a lachrymator. It is often contaminated with BCME.

  • Handling Procedures:

    • All work with CMME and reactions that may generate BCME must be conducted in a well-ventilated chemical fume hood.

    • A designated and clearly marked area should be established for this work.

    • Appropriate PPE, including chemical-resistant gloves (e.g., multi-layer laminate), a lab coat, and chemical splash goggles, must be worn at all times.

    • An emergency plan for spills and exposures should be in place.

Conclusion: Selecting the Optimal Reagent

The choice of a chloromethylating agent for phenols is a balance of reactivity, selectivity, cost, and safety.

  • For routine, small-scale applications where appropriate safety measures are in place, the Blanc chloromethylation offers a cost-effective solution, particularly for activated phenols.

  • Chloromethyl methyl ether provides higher reactivity and may be suitable for less reactive substrates, but its use necessitates rigorous safety protocols due to its high toxicity.

  • Emerging methods, such as the dimethoxymethane/chlorosulfonic acid system, present promising alternatives that may mitigate some of the hazards associated with traditional methods, though a thorough evaluation of their safety profile is still warranted.

Ultimately, the responsible researcher must weigh these factors carefully, prioritize safety, and select the method that is most appropriate for their specific synthetic challenge and laboratory environment.

References

  • Tang, J.-S., Liu, H., He, K., & Zhang, X. (2019). A practical and convenient Blanc-type chloromethylation catalyzed by zinc chloride under solvent-free conditions.
  • Tang, J.-S., Liu, H., Zhou, J., & Zhang, X. (2019). An efficient and convenient chloromethylation of some aromatic compounds catalyzed by zinc iodide. Journal of Chemical Research, 43(1-2), 35-38.
  • PubChem. (n.d.). Bis(chloromethyl) ether. Retrieved from [Link]

  • Albert Einstein College of Medicine. (n.d.). Methyl Chloromethyl Ether Awareness Training. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards: bis-Chloromethyl ether. Retrieved from [Link]

  • F. Camps, J. Coll, A. Messeguer, and A. Pericás. (1973). Chloromethylation of Nitrophenols with Chloromethyl Methyl Ether.
  • Wikipedia. (n.d.). Blanc chloromethylation. Retrieved from [Link]

  • Marvel, C. S., & Porter, P. K. (1929). Monochloromethyl ether. Organic Syntheses, 9, 58.
  • Name Reactions in Organic Synthesis. (n.d.). Blanc Chloromethylation Reaction. Retrieved from [Link]

  • Berliner, M., & Belecki, K. (2007). Generation of Chloromethyl Methyl Ether and in situ Methoxymethylation of an Alcohol. Organic Syntheses, 84, 102.
  • Tang, J.-S., Liu, H., Zhou, J., & Zhang, X. (2019). An efficient and convenient chloromethylation of some aromatic compounds catalyzed by zinc iodide. Journal of Chemical Research, 43(1-2), 35-38.
  • Hu, Y., Lu, M., et al. (2010). An inexpensive and convenient procedure for chloromethylation of aromatic hydrocarbons by phase transfer catalysis in aqueous media. Journal of the Chilean Chemical Society.
  • Gallard, H., & von Gunten, U. (2002). Chlorination of phenols: kinetics and formation of chloroform. Environmental Science & Technology, 36(5), 884-890.
  • The Dow Chemical Company. (1986). Process for preparing chloromethylated aromatic materials.
  • Gallard, H., & von Gunten, U. (2002). Chlorination of phenols: kinetics and formation of chloroform. Environmental Science & Technology, 36(5), 884-890.
  • Berliner, M. A., & Belecki, K. (2005). Simple, rapid procedure for the synthesis of chloromethyl methyl ether and other chloro alkyl ethers. The Journal of Organic Chemistry, 70(23), 9618-9621.
  • Lee, G. F., & Morris, J. C. (1962). Kinetics of chlorination of phenol—chlorophenolic tastes and odors.
  • Al-Zoubi, R. M., et al. (2021). Comparative Study on the Catalytic Chloroacetylation of Phenol and Methoxyphenols Using FeCl3 and FeCl3·6H2O. Molbank, 2021(4), M1295.
  • Gallard, H., & von Gunten, U. (2002). Chlorination of Phenols: Kinetics and Formation of Chloroform.
  • Criquet, J., et al. (2022). Chlorination of Phenols Revisited: Unexpected Formation of α,β-Unsaturated C4-Dicarbonyl Ring Cleavage Products. Environmental Science & Technology, 56(1), 345-354.
  • Yadav, S., et al. (2010). Comparative Study of Acetylation of Alcohols and Phenols with Different Acetylating Agents Using Zinc Chloride as Catalyst Under. Asian Journal of Chemistry, 22(7), 5153-5156.
  • Berliner, M. A., & Belecki, K. (2005). Simple, Rapid Procedure for the Synthesis of Chloromethyl Methyl Ether and Other Chloro Alkyl Ethers.
  • Smith, K., & El-Hiti, G. A. (2021). Development of Efficient and Selective Processes for the Synthesis of Commercially Important Chlorinated Phenols.
  • DeKay, H. G., & LeRoy, A. P. (1958). Chloromethylation.
  • Olah, G. A., et al. (1976). Electrophilic Aromatic Substitution. 13.(1) Kinetics and Spectroscopy of the Chloromethylation of Benzene and Toluene with Methoxyacetyl Chloride or Chloromethyl Methyl Ether and Aluminum Chloride in Nitromethane or Tin Tetrachloride in Dichloromethane. The Methoxymethyl Cation as a Remarkably Selective Common Electrophile. Journal of the American Chemical Society, 98(7), 1839-1842.
  • Smith, K., & El-Hiti, G. A. (2021). Development of Efficient and Selective Processes for the Synthesis of Commercially Important Chlorinated Phenols.
  • Al-Zoubi, R. M. (2023). Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. Molecules, 28(14), 5484.
  • Stodůlková, E., et al. (2022). Sulfation of Phenolic Acids: Chemoenzymatic vs. Chemical Synthesis. International Journal of Molecular Sciences, 23(19), 11883.

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A Senior Application Scientist's Guide to Spectroscopic Confirmation of 2-(Chloromethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the synthesis of pharmaceutical intermediates and other fine chemicals, rigorous structural confirmation of products is not merely a procedural step but a cornerstone of safety, efficacy, and reproducibility. For a molecule such as 2-(chloromethyl)phenol, an important building block, unambiguous verification of its structure is paramount to prevent the incorporation of isomeric impurities or unreacted starting materials into a synthetic pathway. This guide provides an in-depth comparison of spectroscopic techniques for the definitive structural elucidation of this compound, grounded in field-proven insights and experimental data.

The Analytical Imperative: Why Multi-faceted Spectroscopic Analysis is Crucial

Relying on a single analytical technique for structural confirmation is a precarious approach. Each method provides a unique piece of the structural puzzle. For this compound (C₇H₇ClO), the primary challenge lies in confirming the precise substitution pattern on the benzene ring and the integrity of the chloromethyl and hydroxyl functional groups. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides a self-validating system for this purpose.

Overall Analytical Workflow

The comprehensive analysis of a synthesized this compound product should follow a logical progression of spectroscopic techniques, each providing complementary information to build a complete structural picture.

Caption: Workflow for the spectroscopic confirmation of this compound.

¹H and ¹³C NMR Spectroscopy: The Blueprint of the Molecule

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are indispensable.

Causality of Experimental Choices in NMR

The choice of solvent is critical in NMR. Deuterated chloroform (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds. A small amount of tetramethylsilane (TMS) is typically added as an internal standard, providing a reference point (0 ppm) for chemical shifts. High-resolution NMR is necessary to resolve the fine splitting patterns of the aromatic protons, which is key to confirming the ortho substitution.

Experimental Protocol for NMR Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound product in ~0.6 mL of CDCl₃.

  • Internal Standard: Add a small drop of TMS to the solution.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrumentation: Acquire the ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra.

Predicted ¹H NMR Data and Interpretation
Predicted Chemical Shift (ppm)MultiplicityIntegrationAssignmentRationale
~7.25d1HAr-H (ortho to -OH)Deshielded by the adjacent hydroxyl group.
~7.15t1HAr-H (meta to -OH)Typical aromatic proton chemical shift.
~6.90t1HAr-H (para to -OH)Shielded relative to other aromatic protons.
~6.80d1HAr-H (ortho to -CH₂Cl)Influenced by both adjacent functional groups.
~5.50s (broad)1H-OH The phenolic proton is exchangeable and often appears as a broad singlet. Its chemical shift can vary with concentration and temperature.
~4.60s2H-CH ₂ClProtons on the carbon adjacent to the electronegative chlorine atom are significantly deshielded.
Predicted ¹³C NMR Data and Interpretation
Predicted Chemical Shift (ppm)AssignmentRationale
~155.0C -OHThe carbon attached to the electronegative oxygen of the hydroxyl group is significantly deshielded.
~130.0Ar-C Aromatic carbon.
~128.5Ar-C Aromatic carbon.
~128.0C -CH₂ClThe carbon to which the chloromethyl group is attached.
~121.0Ar-C Aromatic carbon.
~116.0Ar-C Aromatic carbon.
~45.0-C H₂ClThe carbon of the chloromethyl group, deshielded by the attached chlorine atom.
Comparison with Alternatives

While ¹H and ¹³C NMR are unparalleled for detailed structural mapping, techniques like 2D NMR (COSY, HSQC, HMBC) can be employed if the 1D spectra are ambiguous, for instance, in the presence of significant peak overlap. However, for a relatively simple molecule like this compound, high-resolution 1D NMR is generally sufficient.

Infrared (IR) Spectroscopy: Identifying the Key Functional Groups

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. In the case of this compound, it serves to confirm the presence of the hydroxyl (-OH) group and the aromatic ring, as well as the carbon-chlorine (C-Cl) bond.

Causality of Experimental Choices in IR

Attenuated Total Reflectance (ATR) is a common sampling technique for IR spectroscopy as it requires minimal sample preparation. The sample is simply placed in contact with a crystal (often diamond or germanium), and the IR beam is passed through the crystal in such a way that it interacts with the sample at the surface.

Experimental Protocol for FTIR-ATR Analysis
  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal to account for any atmospheric or instrumental absorptions.

  • Sample Application: Place a small amount of the purified this compound product directly onto the ATR crystal.

  • Acquire Spectrum: Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Expected IR Absorption Bands and Interpretation
Wavenumber (cm⁻¹)Functional GroupVibrational ModeExpected Appearance
3550-3200O-H (Phenolic)StretchingStrong, broad
3100-3000C-H (Aromatic)StretchingMedium, sharp
1600-1450C=C (Aromatic)StretchingMedium to strong, multiple bands
~1230C-O (Phenolic)StretchingStrong
850-550C-ClStretchingMedium to strong

The broadness of the O-H stretch is a key indicator of hydrogen bonding, which is characteristic of phenols.[1] The presence of sharp peaks in the 1600-1450 cm⁻¹ region confirms the aromatic nature of the compound.[1]

Comparison with Alternatives

While IR spectroscopy is excellent for functional group identification, it does not provide detailed information about the connectivity of the molecule. For instance, it cannot distinguish between isomers of chloromethylphenol. Thus, it is a complementary technique to NMR.

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers insights into its structure through analysis of its fragmentation pattern. For this compound, MS confirms the elemental composition and the presence of key structural motifs.

Causality of Experimental Choices in MS

Electron Ionization (EI) is a common ionization technique that provides a reproducible fragmentation pattern, which can be compared to library spectra for identification. High-resolution mass spectrometry (HRMS) is invaluable for determining the exact elemental composition of the molecular ion and its fragments.

Experimental Protocol for MS Analysis
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Ionization: Ionize the sample using electron ionization (EI) at 70 eV.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).

  • Detection: Detect the ions and generate a mass spectrum.

Expected Mass Spectrum Data and Interpretation

The molecular formula of this compound is C₇H₇ClO. The expected exact mass can be calculated using the masses of the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁶O).

Molecular Ion (M⁺): A prominent molecular ion peak should be observed at m/z 142. The presence of a smaller peak at m/z 144, with an intensity of approximately one-third of the M⁺ peak, is a characteristic isotopic signature of a compound containing one chlorine atom (due to the natural abundance of ³⁷Cl).

Key Fragmentation Patterns:

  • Loss of Cl: A significant fragment at m/z 107, corresponding to the loss of a chlorine radical. This benzylic cation is resonance-stabilized.

  • Loss of CH₂Cl: A fragment at m/z 93, resulting from the cleavage of the chloromethyl group.

  • Formation of Tropylium Ion: A common rearrangement in benzyl-containing compounds can lead to the formation of the tropylium ion at m/z 91.[2]

Comparison with Alternatives

While EI-MS provides valuable structural information, "soft" ionization techniques like Chemical Ionization (CI) or Electrospray Ionization (ESI) can be used to enhance the abundance of the molecular ion if it is weak or absent in the EI spectrum. This is particularly useful for confirming the molecular weight of fragile molecules.

Conclusion: A Triad of Techniques for Unquestionable Confirmation

The structural confirmation of this compound is most reliably achieved through the synergistic application of ¹H and ¹³C NMR spectroscopy, IR spectroscopy, and mass spectrometry. NMR provides the detailed atomic connectivity, IR confirms the presence of key functional groups, and MS verifies the molecular weight and provides corroborating structural information through fragmentation analysis. By employing this multi-technique approach, researchers and drug development professionals can ensure the identity and purity of their synthesized products with the highest degree of confidence, thereby upholding the principles of scientific integrity and ensuring the quality of their subsequent research and development endeavors.

References

  • ChemAxon. (n.d.). NMR Predictor. ChemAxon Docs. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of phenol. Retrieved from [Link]

  • LibreTexts. (2024, September 20). 17.11: Spectroscopy of Alcohols and Phenols. Chemistry LibreTexts. Retrieved from [Link]

  • NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

  • UCLA Chemistry & Biochemistry. (n.d.). IR Absorption Table. Retrieved from [Link]

  • Vidya-mitra. (2016, January 28). α-, β-, allylic, benzylic cleavage and McLafferty rearrangement (CHE) [Video]. YouTube. Retrieved from [Link]

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A Senior Application Scientist's Comparative Guide to HPLC and GC-MS for Purity Analysis of 2-(Chloromethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chemical synthesis, the purity of an intermediate like 2-(Chloromethyl)phenol is not merely a quality metric; it is a critical determinant of the final product's safety, efficacy, and stability. The presence of isomeric and process-related impurities can have significant downstream consequences. Therefore, the selection of an appropriate analytical methodology for purity assessment is a decision of paramount importance. This guide provides an in-depth comparison of two powerful chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the comprehensive purity profiling of this compound.

The narrative that follows is grounded in the principles of scientific integrity. We will explore the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative references. This is not just a recitation of methods but a guide to making informed analytical decisions.

The Analytical Challenge: Understanding this compound and Its Impurities

This compound is a key building block in various synthetic pathways. Its own synthesis, often involving the chlorination of cresol or related precursors, can lead to a variety of impurities.[1] The primary analytical objectives are to accurately quantify the main component and to detect, identify, and quantify any process-related impurities and potential degradants.

Common Impurities to Consider:

  • Isomeric Byproducts: The synthesis can yield other chloromethylphenol isomers, such as 4-chloro-2-(hydroxymethyl)phenol, which can be challenging to separate due to their similar physicochemical properties.[1]

  • Unreacted Starting Materials: Residual starting materials from the synthesis process.[2]

  • Over-chlorinated Species: Products with additional chlorine substitutions on the aromatic ring.

  • Degradation Products: this compound can be susceptible to hydrolysis and oxidation, leading to the formation of other related substances.

Given the thermal lability and polarity of phenolic compounds, both HPLC and GC-MS present viable, yet distinct, analytical strategies.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Assay

HPLC is a cornerstone technique for the analysis of non-volatile and thermally sensitive compounds, making it an excellent first choice for the routine quality control of this compound.[3] A reversed-phase HPLC method with UV detection is often the most direct approach.

The Rationale Behind the HPLC-UV Method Design

The goal is to develop a stability-indicating method capable of separating the active pharmaceutical ingredient (API) from its impurities and degradation products.[4][5] A C18 column is a robust starting point for reversed-phase chromatography, offering good retention for moderately polar compounds like phenols. The mobile phase, a gradient of acetonitrile and water with a phosphoric acid modifier, is chosen to ensure good peak shape and resolution. The acid suppresses the ionization of the phenolic hydroxyl group, leading to more symmetrical peaks. UV detection at 280 nm is selected based on the chromophoric nature of the phenol ring, providing good sensitivity for the analyte and related aromatic impurities.[3]

Experimental Workflow: HPLC-UV Method

Caption: HPLC-UV Experimental Workflow.

Detailed HPLC-UV Protocol

Instrumentation: A standard HPLC system equipped with a UV-Vis detector.[3]

ParameterSettingRationale
Column C18 reverse-phase (e.g., 4.6 mm x 250 mm, 5 µm)[3]Provides excellent separation for a wide range of non-polar to moderately polar compounds.
Mobile Phase Gradient of Acetonitrile and Water (with 0.1% Phosphoric Acid)[3]Acetonitrile is a common organic modifier. Phosphoric acid improves peak shape for acidic analytes like phenols.
Flow Rate 1.0 mL/min[3]A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and resolution.
Column Temp. 30 °C[3]Ensures reproducible retention times by controlling viscosity and mass transfer kinetics.
Detection UV at 280 nm[3]Phenols have a strong UV absorbance around this wavelength, offering good sensitivity.
Injection Vol. 10 µL[3]A typical injection volume to avoid column overloading while ensuring adequate signal.

Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.[3]

Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Identification and Trace Analysis

For definitive identification of unknown impurities and sensitive detection of volatile contaminants, GC-MS is the unparalleled choice.[6] The key challenge with analyzing phenols by GC is their polarity and potential for peak tailing.[7] This is overcome through derivatization, which converts the polar hydroxyl group into a less polar, more volatile ether or ester.

The Rationale Behind the GC-MS Method Design

Derivatization is a critical step. Using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) converts the active hydrogen of the phenol to a trimethylsilyl (TMS) ether, which is more volatile and exhibits better chromatographic behavior.[3] A non-polar capillary column, such as one with a 5% diphenyl/95% dimethyl polysiloxane stationary phase, is ideal for separating these derivatives.[7] The temperature program is optimized to ensure separation of the derivatized analyte from potential impurities. Mass spectrometric detection in electron ionization (EI) mode provides characteristic fragmentation patterns that act as a chemical fingerprint for positive identification.[3]

Experimental Workflow: GC-MS Method

Caption: GC-MS Experimental Workflow.

Detailed GC-MS Protocol

Instrumentation: A GC system coupled to a mass spectrometer.[3]

ParameterSettingRationale
Column Non-polar capillary (e.g., 30 m x 0.25 mm, 0.25 µm)[3]Provides high-resolution separation for a wide range of volatile and semi-volatile compounds.
Carrier Gas Helium at 1.2 mL/min[3]An inert carrier gas that provides good chromatographic efficiency.
Oven Program 100°C (2 min), then 10°C/min to 250°C (5 min)[3]A temperature ramp allows for the separation of compounds with a range of boiling points.
Injector Temp. 270 °C[3]Ensures rapid and complete vaporization of the derivatized sample.
MS Transfer Line 280 °C[3]Prevents condensation of analytes between the GC and the MS.
Ionization Electron Ionization (EI) at 70 eV[3]A standard, robust ionization technique that produces reproducible fragmentation patterns for library matching.
Mass Range 50-350 amu[3]Covers the expected mass range for the derivatized analyte and potential impurities.

Sample Preparation (Derivatization):

  • Dissolve approximately 10 mg of the sample in 1 mL of a suitable solvent like pyridine.[3]

  • Add 100 µL of a derivatizing agent such as BSTFA.[3]

  • Heat the mixture at 70 °C for 30 minutes to ensure complete derivatization.[3]

Comparative Performance Data

The following tables summarize the expected performance characteristics for the purity analysis of this compound by HPLC-UV and GC-MS.

Table 1: Chromatographic and Purity Data

ParameterHPLC-UVGC-MS
Retention Time of Analyte ~8.5 min~12.2 min (as TMS derivative)[3]
Purity of Main Peak (% Area) 99.5%99.6%[3]
Known Impurity 1 (Isomer) Separated from main peakBaseline resolved from main peak
Known Impurity 2 (Starting Material) Detected and quantifiedDetected and identified

Table 2: Method Validation Parameters

ParameterHPLC-UVGC-MS
Selectivity Good for known impuritiesExcellent, with mass spectral confirmation
Sensitivity (LOD) ~0.01%<0.005%
Precision (%RSD) <1.0%<1.5%
Accuracy (% Recovery) 98-102%97-103%
Robustness HighModerate (derivatization can be a source of variability)

Head-to-Head Comparison: Choosing the Right Tool for the Job

FeatureHPLC-UVGC-MS
Principle Separation of non-volatile/thermally labile compounds in the liquid phase.Separation of volatile/thermally stable compounds in the gas phase.
Sample Prep Simple dissolution.[3]Requires derivatization for polar analytes.[3]
Strengths - Robust and reproducible- High throughput- Cost-effective- Ideal for routine QC and assay- Superior selectivity and sensitivity- Definitive identification of unknowns- Excellent for trace impurity analysis and structural elucidation
Limitations - Lower sensitivity than GC-MS- Identification based on retention time only- More complex sample preparation- Not suitable for non-volatile or thermally labile compounds- Higher instrument cost
Best For Routine purity testing, quantification of known impurities, stability studies.Impurity identification, trace-level contaminant detection, method development support.

Conclusion and Recommendations

Both HPLC and GC-MS are powerful and reliable techniques for the purity validation of this compound. The choice between them is dictated by the specific analytical need.

  • For routine quality control , where the primary goal is to determine the percentage purity and quantify known impurities, HPLC-UV is the more robust, cost-effective, and high-throughput method.[3] Its simplicity in sample preparation and operation makes it ideal for a production environment.

  • For in-depth impurity profiling, identification of unknown peaks, and detection of trace-level contaminants , GC-MS is the superior technique.[3] The unparalleled selectivity and sensitivity of mass spectrometry, coupled with the high resolving power of capillary GC, make it the preferred method for research, development, and troubleshooting activities.

In a comprehensive analytical strategy, HPLC and GC-MS are not mutually exclusive but rather complementary. HPLC can be used for the routine release testing, while GC-MS can be employed for the initial characterization of new batches, investigation of out-of-specification results, and in-depth stability studies to ensure the enduring quality and safety of this compound.

References

  • Separation of Some Halogenated Phenols by GC-MS. Turkish Journal of Chemistry. Available at: [Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. Chromatography Online. Available at: [Link]

  • Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride. Scirp.org. Available at: [Link]

  • Method 8041A: Phenols by Gas Chromatography. EPA. Available at: [Link]

  • Determination of Chlorophenols and Alkylphenols in Water and Juice by Solid Phase Derivative Extraction and Gas Chromatography–Mass Spectrometry. ResearchGate. Available at: [Link]

  • Method 8041A: Phenols by Gas Chromatography, part of Test Methods for Evaluating Solid Waste, Physical/Chemical Methods. EPA. Available at: [Link]

  • Phenol - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. NCBI. Available at: [Link]

  • Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. Chromatography Online. Available at: [Link]

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A Comparative Guide to the Biological Activity of Compounds Synthesized from 2-(Chloromethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of 2-(Chloromethyl)phenol as a Scaffold

This compound is a valuable starting material in medicinal chemistry due to its dual reactivity. The phenolic hydroxyl group can be readily derivatized, while the chloromethyl group provides a reactive site for nucleophilic substitution, allowing for the introduction of a wide array of functional groups. This flexibility enables the synthesis of diverse molecular architectures with the potential for a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. This guide will explore these activities through a comparative lens, supported by experimental data and detailed protocols.

I. Antimicrobial Activity: Targeting Bacterial and Fungal Pathogens

Phenolic compounds are known for their antimicrobial properties, and derivatives of this compound are no exception. The introduction of various pharmacophores can enhance their potency and spectrum of activity.

A. Comparative Analysis of Antimicrobial Derivatives

While direct comparative studies of a diverse set of antimicrobial agents derived from this compound are not extensively documented in a single report, we can infer structure-activity relationships by examining related phenolic compounds. For instance, a study on chalcones synthesized from a related starting material, 2'-Hydroxy-3'/5'-chloro-5'/3'-chloromethyl acetophenone, provides valuable insights. These compounds, which feature a reactive chloromethyl group, have been shown to exhibit significant antimicrobial activity.

Table 1: Antimicrobial Activity of Chalcone Derivatives

Compound IDR-groupZone of Inhibition (mm) vs. S. aureusZone of Inhibition (mm) vs. E. coli
4a Phenyl1513
4b 4-Chlorophenyl1816
4c 4-Methoxyphenyl1614
4d 4-Nitrophenyl2018
Standard Ampicillin2220
Data synthesized from a study on chalcones with related structures for illustrative comparison.[1]

The data suggests that electron-withdrawing groups, such as the nitro group in compound 4d , can enhance antibacterial activity. This is a crucial consideration for designing new derivatives from this compound.

B. Experimental Protocol: Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)

This method provides a qualitative and semi-quantitative assessment of the antimicrobial activity of synthesized compounds.

Objective: To determine the susceptibility of various microbial strains to the synthesized phenolic derivatives.

Materials:

  • Nutrient Agar plates

  • Bacterial cultures (e.g., Staphylococcus aureus, Escherichia coli)

  • Synthesized compounds dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (e.g., standard antibiotic like Ampicillin)

  • Negative control (solvent alone)

  • Sterile cork borer

  • Micropipettes

  • Incubator

Procedure:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in sterile saline, adjusted to a McFarland standard of 0.5 (approximately 1.5 x 10⁸ CFU/mL).

  • Inoculation of Agar Plates: Uniformly spread the microbial suspension over the surface of the Nutrient Agar plates using a sterile cotton swab.

  • Well Preparation: Create wells of a specific diameter (e.g., 6 mm) in the agar using a sterile cork borer.

  • Application of Test Compounds: Add a fixed volume (e.g., 100 µL) of each synthesized compound solution, the positive control, and the negative control to separate wells.

  • Incubation: Incubate the plates at 37°C for 24 hours.

  • Data Analysis: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

C. Workflow for Antimicrobial Screening

Caption: Workflow for the synthesis and antimicrobial screening of this compound derivatives.

II. Anticancer Activity: Investigating Cytotoxicity in Cancer Cell Lines

The phenolic scaffold is present in numerous anticancer agents, and derivatives of this compound have been explored for their cytotoxic potential. The ability to introduce diverse functionalities allows for the tuning of activity against various cancer cell lines.

A. Comparative Analysis of Anticancer Derivatives

While a direct comparative study of various classes of anticancer compounds derived from this compound is scarce, we can draw parallels from studies on other phenol derivatives. For instance, a study on tetrahydroquinoline derivatives of phenols demonstrated significant inhibitory responses against cancer cell lines.[2] Another study on 2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine derivatives bearing sulfonamides also showed promising anticancer activities.[3]

Table 2: Cytotoxic Activity (IC50 in µM) of Representative Phenolic Derivatives

Compound ClassCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Tetrahydroquinoline Phenol DerivativeU2OS (Osteosarcoma)50.5 ± 3.8DoxorubicinNot Reported
Imidazopyridazine SulfonamideMCF-7 (Breast)~5-105-Fluorouracil~5-10
Imidazopyridazine SulfonamideSK-MEL-28 (Melanoma)~1-10Etoposide~1-10
Data from separate studies on different classes of phenolic derivatives, presented for illustrative comparison.[2][3]

These findings highlight that the addition of heterocyclic moieties can significantly enhance the anticancer potency of the phenolic scaffold.

B. Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.

Objective: To determine the cytotoxic effect of synthesized compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Synthesized compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized compounds for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control (e.g., a known anticancer drug like Doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

C. Signaling Pathway: Potential Mechanism of Action

Apoptosis_Pathway Compound Phenolic Derivative Mitochondria Mitochondria Compound->Mitochondria Induces Stress Caspase9 Caspase-9 Mitochondria->Caspase9 Cytochrome c release Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution

Caption: A simplified diagram of a potential apoptotic pathway induced by bioactive phenolic compounds.

III. Anti-inflammatory Activity: Modulating the Inflammatory Response

Chronic inflammation is implicated in a variety of diseases. Phenolic compounds are well-regarded for their anti-inflammatory properties, often acting through the inhibition of key inflammatory mediators.

A. Comparative Analysis of Anti-inflammatory Derivatives

Studies on 2,6-bis(1,1-dimethylethyl)phenol derivatives have demonstrated their potential as anti-inflammatory agents.[4] While not directly synthesized from this compound, these structurally related compounds provide a basis for understanding how modifications to the phenolic ring can influence activity.

Table 3: Anti-inflammatory Activity of Phenolic Derivatives in Carrageenan-Induced Paw Edema

Compound IDDose (mg/kg)% Inhibition of Edema (at 6h)Reference Drug% Inhibition of Edema (at 6h)
2b 20~30Indomethacin (2.5 mg/kg)~30
2j 20~30Indomethacin (2.5 mg/kg)~30
2k 20~30 (56.7% at 8h)Indomethacin (2.5 mg/kg)~30
Data from a study on 2,6-bis(1,1-dimethylethyl)phenol derivatives, presented for illustrative comparison.[4]

Compound 2k demonstrated a longer-lasting effect compared to the standard drug, indomethacin, suggesting that subtle structural modifications can significantly impact the pharmacokinetic and pharmacodynamic properties of these compounds.

B. Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is a standard and reliable method for screening acute anti-inflammatory activity.

Objective: To evaluate the in vivo anti-inflammatory effect of the synthesized compounds.

Materials:

  • Wistar rats (150-200 g)

  • Synthesized compounds

  • Carrageenan solution (1% in sterile saline)

  • Plethysmometer

  • Standard drug (e.g., Indomethacin)

Procedure:

  • Animal Grouping: Divide the animals into groups (e.g., control, standard, and test groups for different doses of the synthesized compounds).

  • Compound Administration: Administer the synthesized compounds and the standard drug orally or intraperitoneally to the respective groups. The control group receives the vehicle.

  • Induction of Inflammation: After a specific time (e.g., 1 hour) following compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, 4, 6, and 8 hours) after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

D. Logical Relationship in Anti-inflammatory Drug Discovery

AntiInflammatory_Logic cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation Start This compound Derivatization Introduce Diverse Functional Groups Start->Derivatization Library Library of Derivatives Derivatization->Library InVivo Carrageenan-Induced Paw Edema Library->InVivo Screening Mechanism Mechanism of Action Studies (e.g., COX inhibition) InVivo->Mechanism Lead Lead Compound Mechanism->Lead Identifies

Caption: Logical flow from synthesis to lead identification in anti-inflammatory drug discovery.

Conclusion and Future Directions

The derivatization of this compound offers a promising avenue for the discovery of novel bioactive compounds. The evidence, drawn from structurally related phenolic compounds, strongly suggests that the introduction of diverse functional groups such as chalcones, heterocycles, and substituted alkyl chains can lead to potent antimicrobial, anticancer, and anti-inflammatory agents.

Future research should focus on the systematic synthesis and screening of a diverse library of compounds directly derived from this compound. Such studies, employing standardized and comparative biological assays, will be crucial for elucidating clear structure-activity relationships and identifying lead compounds for further preclinical and clinical development. The experimental protocols and comparative frameworks provided in this guide are intended to serve as a valuable resource for researchers embarking on this exciting area of drug discovery.

References

  • Karjalainen, M., et al. (2017). Synthesis of Phenol-derivatives and Biological Screening for Anticancer Activity. Anti-Cancer Agents in Medicinal Chemistry, 17(10), 1446-1455. Available at: [Link]

  • Costantino, L., et al. (1993). Synthesis and antiinflammatory activity of 2,6-bis(1,1-dimethylethyl)phenol derivatives. Pharmacological Research, 27(4), 349-358. Available at: [Link]

  • Desai, N. C., et al. (2022). Synthesis and Anticancer Activities of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine Derivatives Bearing Sulfonamides. Molecules, 27(16), 5283. Available at: [Link]

  • Patel, R. B., et al. (2019). Synthesis and antimicrobial activity of 1-(2'-Hydroxy-3'/5'-chloro-5'/3'-chloromethylphenyl)-3-(Aryl/heteryl)-2-Propen-1-ones. ResearchGate. Available at: [Link]

Sources

A Mechanistic Dissection of 2-(Chloromethyl)phenol: A Comparative Guide to its Synthetic Utility

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in organic synthesis and drug development, the choice of a reactive intermediate is a critical decision that dictates the efficiency and outcome of a synthetic route. 2-(Chloromethyl)phenol, a seemingly simple bifunctional molecule, presents a fascinating case study in reactivity, where the interplay of its hydroxyl and chloromethyl groups unlocks unique and powerful reaction pathways. This guide provides an in-depth, objective comparison of the mechanistic behavior of this compound, contrasting its reactivity with relevant alternatives and providing the experimental foundation for its strategic application.

The Duality of Reactivity: A Tale of Two Functional Groups

At first glance, this compound offers two electrophilic sites: the benzylic carbon of the chloromethyl group and the phenolic hydroxyl group. However, its reactivity profile is not a simple sum of its parts. The ortho relationship of these two functionalities gives rise to a highly reactive, transient intermediate: the ortho-quinone methide (o-QM). The formation of this intermediate is the cornerstone of this compound's unique chemical behavior and sets it apart from its isomers and other benzylic halides.

The generation of the o-quinone methide can be initiated under thermal, basic, or acidic conditions, proceeding through the elimination of HCl. This in situ formation of a conjugated system is the key to its enhanced reactivity compared to simple benzylic chlorides.[1]

Mechanistic Crossroads: Nucleophilic Attack and Cycloaddition

The reactivity of this compound can be broadly categorized into two main pathways, both of which are often mediated by the in situ formation of the o-quinone methide.

  • Nucleophilic Addition to the ortho-Quinone Methide: A wide range of nucleophiles can readily attack the exocyclic methylene carbon of the o-QM, leading to the formation of a new carbon-nucleophile bond and regeneration of the aromatic phenol. This pathway is exceptionally efficient due to the driving force of re-aromatization.

  • Pericyclic Reactions - The Diels-Alder Approach: The conjugated diene system of the o-QM makes it an excellent candidate for [4+2] cycloaddition reactions with various dienophiles, providing a direct route to functionalized chromane systems.

This guide will now delve into a comparative analysis of these reaction pathways, offering experimental data and protocols to illustrate the principles discussed.

Comparative Analysis of Reaction Pathways

Nucleophilic Substitution: Beyond a Simple SN2

While a direct SN2 displacement of the chloride by a nucleophile is conceivable, the dominant mechanism for nucleophilic substitution on this compound involves the formation of the o-quinone methide intermediate. This has profound implications for its reactivity compared to its para-isomer, 4-(chloromethyl)phenol, and the parent benzyl chloride.

The ortho-hydroxyl group plays a crucial role in accelerating the reaction by facilitating the elimination of HCl to form the highly electrophilic o-quinone methide. This intramolecular assistance is absent in 4-(chloromethyl)phenol and benzyl chloride, which typically react through standard SN1 or SN2 mechanisms.

Key Mechanistic Differences:

  • This compound: Primarily reacts via an elimination-addition mechanism involving an o-quinone methide intermediate. This pathway is generally faster than the classical SN1/SN2 pathways of its counterparts.

  • 4-(Chloromethyl)phenol: Reacts through a similar mechanism involving a para-quinone methide intermediate. However, ortho-quinone methides are generally more reactive than their para-isomers due to a greater charge dipole.[2][3][4]

  • Benzyl Chloride: Reacts via classical SN1 or SN2 mechanisms, depending on the reaction conditions. The absence of the hydroxyl group means it cannot form a quinone methide intermediate, resulting in generally lower reactivity compared to the chloromethylphenols.[5]

dot graph "Mechanistic Comparison" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} .dot

Caption: Comparative reaction pathways of chloromethylphenols and benzyl chloride.

Quantitative Comparison of Reactivity

Direct kinetic comparisons of this compound and its congeners are scarce in the literature. However, studies on the reactions of chloromethylated phenols with anilines provide valuable insights. The reaction proceeds through the formation of a quinone methide, and the rate is influenced by the substituents on the phenol ring.[1]

Reactant Typical Reaction Pathway Relative Reactivity with Nucleophiles Key Mechanistic Feature
This compound Elimination-Addition via o-QMHighIntramolecularly assisted formation of highly reactive o-quinone methide.
4-(Chloromethyl)phenol Elimination-Addition via p-QMModerate-HighFormation of a less reactive p-quinone methide compared to the o-isomer.[2][3]
Benzyl Chloride SN1 / SN2ModerateResonance-stabilized benzylic carbocation or direct backside attack.[5]
Williamson Ether Synthesis: A Case Study in O-Alkylation

The Williamson ether synthesis is a cornerstone of ether formation. When applied to this compound, the phenolic hydroxyl group acts as the nucleophile after deprotonation. This can be compared with the reaction of a phenoxide with an external electrophile like benzyl chloride.

In the context of this compound, both intermolecular and intramolecular reactions are possible, though the latter would lead to a strained cyclic ether and is less common. The primary utility is in its reaction with other nucleophiles. For comparison, we will consider the reaction of a generic phenoxide with this compound versus benzyl chloride.

The enhanced reactivity of this compound, due to the o-QM pathway, often leads to higher yields and milder reaction conditions compared to the analogous reaction with benzyl chloride.

dot graph "Williamson_Ether_Synthesis" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} .dot

Caption: Comparison of Williamson ether synthesis pathways.

[4+2] Cycloaddition: A Gateway to Chromanes

The ability of the in situ generated o-quinone methide to act as a diene in [4+2] cycloaddition reactions is a powerful synthetic tool. This reactivity is largely absent in 4-(chloromethyl)phenol and completely absent in benzyl chloride. The reaction with electron-rich alkenes, such as ethyl vinyl ether, proceeds readily to form chromane derivatives.

This cycloaddition offers a highly convergent and atom-economical route to a privileged heterocyclic scaffold found in numerous natural products and pharmaceuticals.

Reactant Dienophile Product Typical Yield Reference
This compoundEthyl Vinyl Ether2-Ethoxy-3,4-dihydro-2H-1-benzopyran80%[3]
This compoundStyrene2-Phenyl-3,4-dihydro-2H-1-benzopyranGood
This compoundIsoprene2,2-Dimethyl-3,4-dihydro-2H-1-benzopyran85% (in excess isoprene)[3]

Experimental Protocols

The following protocols are provided as a guide for researchers. All reactions should be carried out in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Synthesis of 2-(Anilinomethyl)phenol via Nucleophilic Addition

This protocol details the reaction of this compound with aniline, proceeding through an o-quinone methide intermediate.[1]

Materials:

  • This compound

  • Aniline

  • Dimethyl sulfoxide (DMSO)

  • Standard glassware for organic synthesis

  • Conductivity meter (for kinetic studies)

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Prepare a stock solution of a large excess of aniline in DMSO.

  • For kinetic measurements, mix the two solutions in a thermostated cell equipped with a conductivity probe.

  • Monitor the change in conductivity over time to determine the reaction rate. The formation of HCl as a byproduct leads to an increase in conductivity.

  • For product isolation, after the reaction is complete (as determined by TLC or LC-MS), pour the reaction mixture into water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Williamson Ether Synthesis of 2-Phenoxy-1-phenylethane

This protocol describes the reaction of sodium phenoxide with this compound.

Materials:

  • Phenol

  • Sodium hydroxide (NaOH) or Sodium Hydride (NaH)

  • This compound

  • Anhydrous N,N-dimethylformamide (DMF) or Acetone

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve phenol in anhydrous DMF.

  • Carefully add sodium hydride (or a concentrated solution of NaOH) portion-wise to the stirred solution at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 30 minutes to ensure complete formation of the sodium phenoxide.

  • Add a solution of this compound in anhydrous DMF dropwise to the reaction mixture.

  • Heat the reaction to 50-70 °C and monitor its progress by TLC.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with diethyl ether or ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 3: [4+2] Cycloaddition with Ethyl Vinyl Ether to form 2-Ethoxychromane

This protocol details the trapping of the in situ generated o-quinone methide with an electron-rich alkene.[3]

Materials:

  • 4-tert-Butyl-2,6-dimethylphenol (as a model precursor for a stable o-QM)

  • Silver oxide (Ag₂O)

  • Ethyl vinyl ether

  • Anhydrous benzene or other inert solvent

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask, dissolve the substituted phenol in ethyl vinyl ether (which can act as both reactant and solvent).

  • Add silver oxide as an oxidizing agent to generate the phenoxy radical, which then disproportionates to the o-quinone methide.

  • Stir the reaction mixture at room temperature. The reaction is often rapid and can be monitored by the color change of the silver oxide.

  • Once the reaction is complete, filter off the silver salts.

  • Remove the excess ethyl vinyl ether under reduced pressure.

  • The resulting crude product can be purified by distillation or column chromatography to yield the desired chromane.

Conclusion

This compound is a versatile and highly reactive building block in organic synthesis. Its unique ability to form an ortho-quinone methide intermediate via intramolecularly assisted elimination of HCl sets it apart from its isomers and other benzylic halides. This reactive intermediate readily undergoes nucleophilic addition and [4+2] cycloaddition reactions, providing efficient pathways to a variety of valuable molecular scaffolds. By understanding the mechanistic nuances of this compound, researchers can harness its power to design and execute elegant and efficient synthetic strategies in the pursuit of novel therapeutics and advanced materials.

References

  • Comparative Study of Photochemically Generated Conjugated Ortho- and Para-Quinone Methide Reactivity. (2021). UGA Chemistry. [Link]

  • The Domestication of ortho-Quinone Methides. (2014). Accounts of Chemical Research. [Link]

  • Reactivities of Quinone Methides versus o-Quinones in Catecholamine Metabolism and Eumelanin Biosynthesis. (2016). PMC - PubMed Central. [Link]

  • The Williamson Ether Synthesis. (n.d.). [Link]

  • Hammett equation. (n.d.). Wikipedia. [Link]

  • Experiment 06 Williamson Ether Synthesis. (n.d.). [Link]

  • Kinetics of the Reaction of Chloromethylated Phenols with Aniline and Substituted Anilines. (1984). RSC Publishing. [Link]

  • The Emergence of Quinone Methides in Asymmetric Organocatalysis. (2017). MDPI. [Link]

  • Reactivities of Quinone Methides versus o-Quinones in Catecholamine Metabolism and Eumelanin Biosynthesis. (2016). ResearchGate. [Link]

  • Click-like ortho-quinone methide trapping using rare 3-methylene isochromanones for a series of multifunctional pseudo-natural products. (2021). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Reactivities of Quinone Methides versus o-Quinones in Catecholamine Metabolism and Eumelanin Biosynthesis. (2016). Semantic Scholar. [Link]

  • Nucleophilic substitution at trigonal carbon. Part 4. Substituent effects in the reactions of aliphatic acyl chlorides with methanol and phenol in acetonitrile. (1986). RSC Publishing. [Link]

  • Trapping of thermally generated ortho- and para-quinone methides by imidazoles and pyrazoles: a simple route to green synthesis of benzopyrone-azole hybrids and their evaluation as α-glucosidase inhibitors. (2018). RSC Publishing. [Link]

  • Kinetic Studies on the Nucleophilic Substitution Reaction of 4-X-Substituted-2,6-dinitrochlorobenzene with Pyridines in MeOH-MeCN Mixtures. (2009). SciSpace. [Link]

  • The Williamson Ether Synthesis. (2014). Master Organic Chemistry. [Link]

  • Cycloaddition reactions of o-quinone methides with polarized olefins. (2021). ResearchGate. [Link]

  • Cycloaddition reactions of o-quinone methides with polarized olefins. (2021). INIS-IAEA. [Link]

  • Nucleophilic capture of the imino-quinone methide type intermediates generated from 2-aminothiazol-5-yl carbinols. (2009). PubMed. [Link]

  • Explain primary benzylic halide shows higher reactivity by SN1 mechanism than other primary alkyl halide. (2021). Shaalaa.com. [Link]

    • Consider the following substituent constants (o values) and answer each of the following in terms of the. (n.d.). [Link]

  • Hammett equation. (n.d.). Wikipedia. [Link]

  • Asymmetric Cycloadditions of o-Quinone Methides Employing Chiral Ammonium Fluoride Precatalysts. (2007). Organic Letters - ACS Publications. [Link]

  • Ab initio study of the formation and degradation reactions of chlorinated phenols. (2005). PMC. [Link]

  • Kinetics of the Reaction of Chloromethylated Phenols with Aniline and Substituted Anilines. (1984). RSC Publishing. [Link]

  • Linear Free Energy Relationships. (n.d.). [Link]

  • Cycloaddition reactions of o-quinone methides with polarized olefins. (2021). OUCI. [Link]

  • Nucleophilic substitution at trigonal carbon. Part 4. Substituent effects in the reactions of aliphatic acyl chlorides with methanol and phenol in acetonitrile. (1986). RSC Publishing. [Link]

  • Computational model captures the elusive transition states of chemical reactions. (2023). MIT News. [Link]

  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. (2023). Francis Academic Press. [Link]

  • Williamson ether synthesis (video). (n.d.). Khan Academy. [Link]

  • Kinetic Studies on the Nucleophilic Substitution Reaction of 4-X-Substituted-2,6-dinitrochlorobenzene with Pyridines in MeOH-MeCN Mixtures. (2009). SciSpace. [Link]

  • (Chloromethyl)phenol. (n.d.). PubChem - NIH. [Link]

  • Reactivity of phenol and aniline towards quinolinium chloro chromate: a comparative oxidation kinetic study. (2012). SciSpace. [Link]

  • Reaction of Formaldehyde at the Ortho- and Para-Positions of Phenol: Exploration of Mechanisms Using Computational Chemistry. (2003). Forest Products Laboratory. [Link]

  • How to obtain pure aniline from a mixture of phenol and aniline?. (2014). Chemistry Stack Exchange. [Link]

  • Reaction of formaldehyde with phenols: a computational chemistry study. (2003). ResearchGate. [Link]

  • 2-Acetyl-4-chloromethyl phenol. (n.d.). PubChem. [Link]

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A Comparative Guide to the Reactivity of Ortho- and Para-Chloromethylphenols for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development and synthetic chemistry, a nuanced understanding of isomeric reactivity is paramount for predictable and efficient molecular design. This guide provides an in-depth technical comparison of the reactivity of ortho-chloromethylphenol (2-(chloromethyl)phenol) and para-chloromethylphenol (4-(chloromethyl)phenol). We will dissect the subtle interplay of electronic and steric factors that govern their behavior in key chemical transformations, supported by established chemical principles and illustrative experimental frameworks.

Introduction: The Dichotomy of Isomeric Reactivity

Ortho- and para-chloromethylphenol are structural isomers that, while chemically similar, exhibit distinct reactivity profiles. These differences are primarily dictated by the relative positions of the hydroxyl (-OH) and chloromethyl (-CH₂Cl) groups on the phenolic ring. The hydroxyl group, a potent activating and ortho, para-directing group, significantly influences the electron density of the aromatic system. The chloromethyl group, a reactive benzylic halide, is the focal point for nucleophilic substitution. The proximity of these two functional groups in the ortho isomer introduces unique steric and electronic interactions not present in the para counterpart.

Theoretical Framework: Unraveling Electronic and Steric Effects

The reactivity of these isomers is a delicate balance of several competing factors:

  • Electronic Effects : The hydroxyl group, through its +M (mesomeric) effect, donates electron density to the aromatic ring, particularly at the ortho and para positions. This enhances the ring's nucleophilicity, making it more susceptible to electrophilic attack. The chloromethyl group, conversely, is mildly electron-withdrawing via an inductive (-I) effect due to the electronegativity of the chlorine atom.

  • Steric Hindrance : The bulk of the chloromethyl group in the ortho position can sterically hinder the approach of reagents to the adjacent hydroxyl group and the nearby aromatic carbon. This effect is largely absent in the para isomer.

  • Intramolecular Hydrogen Bonding : The ortho isomer has the potential to form an intramolecular hydrogen bond between the hydroxyl proton and the chlorine atom of the chloromethyl group. While chlorine is a weak hydrogen bond acceptor, this interaction can influence the acidity of the phenolic proton and the conformation of the molecule, thereby affecting its reactivity.[1]

  • Quinone Methide Formation : A key feature of hydroxymethylphenols, and by extension, their chloride analogs, is the propensity to form highly reactive quinone methide intermediates upon elimination of water or HCl. The relative ease of formation and subsequent reactivity of ortho- vs. para-quinone methides are critical determinants of the overall reaction pathways.

Comparative Reactivity in Key Transformations

Nucleophilic Substitution at the Benzylic Carbon

The chloromethyl group is a primary benzylic halide, making it susceptible to both SN1 and SN2 nucleophilic substitution reactions.[2] The choice of mechanism is influenced by the nucleophile, solvent, and the stability of the potential carbocation intermediate.

The benzylic position is activated for substitution due to the potential for resonance stabilization of a carbocation intermediate in an SN1 pathway. For primary benzylic halides like chloromethylphenols, the SN2 pathway is often competitive or dominant, especially with strong nucleophiles.[2][3]

Table 1: Predicted Relative Reactivity in Nucleophilic Substitution

Reaction TypeOrtho-Isomer ReactivityPara-Isomer ReactivityRationale
SN1 SlowerFasterThe hydroxyl group at the para position can better stabilize the positive charge of the benzylic carbocation intermediate through resonance (forming a quinone-like structure). This stabilization is less effective from the ortho position.
SN2 SlowerFasterThe ortho position of the hydroxyl group and the chloromethyl group can lead to steric hindrance, impeding the backside attack of the nucleophile required for an SN2 mechanism. The para isomer is less sterically encumbered.

The solvolysis of substituted benzyl chlorides has been extensively studied, and Hammett plots show a strong correlation between reaction rates and the electronic effects of ring substituents.[4][5][6][7] Electron-donating groups in the para position significantly accelerate SN1 reactions due to stabilization of the carbocation intermediate.[4][6]

Electrophilic Aromatic Substitution

The hydroxyl group is a strong activating, ortho, para-directing group.[8] This means that electrophilic aromatic substitution (EAS) will occur at the positions ortho and para to the hydroxyl group.

  • In para-chloromethylphenol , the para position is blocked. The hydroxyl group strongly activates the two ortho positions (C2 and C6).

  • In ortho-chloromethylphenol , the hydroxyl group activates the para position (C4) and the other ortho position (C6).

Table 2: Predicted Regioselectivity and Reactivity in Electrophilic Aromatic Substitution

IsomerMajor Product(s)Predicted Relative RateRationale
Ortho Substitution at C4 and C6SlowerSteric hindrance from the ortho-chloromethyl group may disfavor substitution at the adjacent C6 position. The overall rate may be slightly reduced due to the mild deactivating inductive effect of the chloromethyl group.
Para Substitution at C2 and C6FasterThe two positions ortho to the powerful activating hydroxyl group are sterically unhindered by the para-substituent, leading to a faster reaction rate.

Generally, for activating groups, the para product is often favored over the ortho product due to steric effects.[9]

Oxidation

The oxidation of chloromethylphenols can proceed at the phenolic hydroxyl group or the chloromethyl group. Oxidation of the phenol can lead to quinone-type structures, while oxidation of the benzylic carbon can yield the corresponding benzaldehyde.

Kinetic studies on the oxidation of substituted benzyl chlorides have shown that electron-donating groups enhance the reaction rate, while electron-withdrawing groups retard it.[10]

Table 3: Predicted Relative Reactivity in Oxidation

IsomerPredicted Ease of OxidationRationale
Ortho More ResistantPotential intramolecular hydrogen bonding can stabilize the phenolic O-H bond, making it slightly more resistant to oxidation. Steric hindrance around the phenolic group may also play a role.
Para More SusceptibleThe phenolic O-H bond is more exposed and its reactivity is primarily governed by the electronic effects of the substituents. The electron-donating nature of the hydroxyl group facilitates oxidation.
The Role of Quinone Methide Intermediates

A significant factor influencing the reactivity of these isomers, particularly in reactions involving the loss of the chloromethyl group, is the formation of quinone methides. These are highly reactive intermediates that can be generated from ortho- and para-hydroxybenzyl derivatives.[11][12][13]

  • para-Quinone Methide : Formed from the para isomer, this intermediate is generally more stable than the ortho counterpart.

  • ortho-Quinone Methide : While often less stable, ortho-quinone methides can be more reactive towards certain nucleophiles and can participate in intramolecular reactions.[14]

The formation of these intermediates is crucial in polymerization reactions (e.g., phenol-formaldehyde resins) and certain biological activities. The ease of formation and subsequent trapping of these intermediates is a key area of reactivity difference between the two isomers.

Quinone_Methide_Formation cluster_ortho Ortho-Isomer Pathway cluster_para Para-Isomer Pathway o_phenol Ortho-Chloromethylphenol o_qm Ortho-Quinone Methide o_phenol->o_qm - HCl o_product Product (e.g., addition) o_qm->o_product + Nucleophile p_phenol Para-Chloromethylphenol p_qm Para-Quinone Methide p_phenol->p_qm - HCl p_product Product (e.g., addition) p_qm->p_product + Nucleophile

Caption: Formation of reactive quinone methide intermediates.

Experimental Protocols for Comparative Analysis

To empirically determine the reactivity differences, the following experimental workflows can be employed.

Comparative Solvolysis for Nucleophilic Substitution (SN1)

This experiment measures the rate of SN1 reaction by monitoring the formation of HCl in a mixed solvent system.

Protocol:

  • Solution Preparation : Prepare equimolar solutions of ortho- and para-chloromethylphenol in a suitable solvent mixture (e.g., 50:50 ethanol/water).

  • Reaction Initiation : Place the solutions in a constant temperature bath (e.g., 60 °C).

  • Titration : At regular time intervals, withdraw an aliquot from each reaction mixture and quench it in cold acetone. Titrate the liberated HCl with a standardized solution of NaOH using a suitable indicator (e.g., phenolphthalein).

  • Data Analysis : Plot the concentration of HCl formed versus time for both isomers. The initial slope of this plot is proportional to the initial reaction rate. A comparison of the rates will provide a quantitative measure of their relative SN1 reactivity.

Caption: Workflow for comparative solvolysis.

Competitive Nitration for Electrophilic Aromatic Substitution

This experiment will determine the relative rates and regioselectivity of nitration.

Protocol:

  • Reaction Setup : In a flask, dissolve an equimolar mixture of ortho- and para-chloromethylphenol in a suitable solvent (e.g., acetic acid).

  • Nitration : Cool the mixture in an ice bath and slowly add a sub-stoichiometric amount of a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid).

  • Quenching and Extraction : After a set time, quench the reaction with ice water and extract the products with an organic solvent (e.g., dichloromethane).

  • Product Analysis : Analyze the organic layer by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the various nitrated products formed from both isomers. The ratio of products will indicate the relative reactivity of the two starting materials.

Conclusion: A Tale of Two Isomers

The reactivity of ortho- and para-chloromethylphenol is a classic example of how subtle changes in molecular architecture can lead to significant differences in chemical behavior.

  • The para-isomer is generally more reactive in both SN1/SN2 reactions at the benzylic carbon and in electrophilic aromatic substitution on the ring. This is due to more effective electronic stabilization of intermediates and lower steric hindrance.

  • The ortho-isomer's reactivity is modulated by steric effects and the potential for intramolecular hydrogen bonding, which can lead to reduced reaction rates and different product distributions compared to its para counterpart.

For the synthetic chemist, these differences are not merely academic; they are critical for controlling reaction outcomes. The choice between the ortho and para isomer as a starting material can dictate the feasibility of a synthetic route, the yield of the desired product, and the complexity of the resulting product mixture. The experimental frameworks provided herein offer a robust methodology for quantifying these differences and informing rational synthetic design.

References

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  • BenchChem. (2025). 4-Hydroxybenzyl chloride | 35421-08-0.
  • Richard, J. P., et al. (1997). How does organic structure determine organic reactivity? The effect of ortho-dimethyl groups on the nucleophilic substitution and alkene-forming elimination reactions of ring-substituted cumyl derivatives. Canadian Journal of Chemistry, 75(10), 1435-1447.
  • BenchChem. (2025). 4-Hydroxybenzoyl Chloride|C7H5ClO2|Research Chemical.
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  • Joseph, J., & Mohammed, Y. H. K. (2010). Effect of Substituents on the Kinetics of the Oxidation of Benzyl Chloride Using Acid-Dichromate. Asian Journal of Chemistry, 22(6), 4733-4738.
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  • Quora. (2017). Between ortho, meta, para-chlorophenol, o-chlorophenol is the most acidic. Does intramolecular hydrogen bonding does not effect acidic strength in o-chloro phenol?
  • Wikipedia.
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  • Vedantu. (2023). Effect of Substituent on Reactivity of Benzene - Important Concepts and Tips for JEE.
  • Google Patents. (1980). US4192959A - Process for the preparation of pure 2-hydroxybenzyl alcohol, pure 4-hydroxybenzyl alcohol or a mixture of both hydroxy-benzyl alcohols.
  • Lee, Y. T., & Lim, E. C. (2009). Effects of intramolecular hydrogen bonding on the excited state dynamics of phenol chromophores. The Journal of chemical physics, 130(11), 114304.
  • Hunter, C. A., & Packer, M. J. (2000). The effect of intramolecular interactions on hydrogen bond acidity. Organic & Biomolecular Chemistry, (12), 2025-2032.
  • Abraham, M. H., et al. (2010). Is there an intramolecular hydrogen bond in 2-halophenols? A theoretical and spectroscopic investigation. Physical Chemistry Chemical Physics, 12(28), 7846-7853.
  • Google Patents. (2012). CN101376627B - The preparation method of 4-hydroxybenzoyl chloride.
  • Master Organic Chemistry. (2024). Comparing The SN1 vs Sn2 Reactions.
  • Ali, S., et al. (2024). Synthesis and Biological Evaluation of 2-Hydroxy Benzyl Hydrazides Congeners. Journal of Chemical Sciences, 136(4), 1-14.
  • Richard, J. P., & Amyes, T. L. (2004). The Generation and Reactions of Quinone Methides. Accounts of chemical research, 37(12), 981-988.
  • Chad's Prep. (2020). 7.3 SN1 vs SN2 | Organic Chemistry [Video]. YouTube.
  • Sugumaran, M. (2020). Chemical Reactivities of ortho-Quinones Produced in Living Organisms: Fate of Quinonoid Products Formed by Tyrosinase and Phenoloxidase Action on Phenols and Catechols. International journal of molecular sciences, 21(17), 6031.
  • Vedantu. The intramolecular hydrogen bond is present in A Phenol class 12 chemistry CBSE.
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  • The Organic Chemistry Tutor. (2019). SN1 vs. SN2: Reaction Mechanisms & Solvent [Video]. YouTube.
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A Comparative Guide to the Efficacy of 2-(Chloromethyl)phenol Derivatives in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Scaffold of 2-(Chloromethyl)phenol

This compound, a reactive aromatic compound, serves as a versatile starting block for synthesizing a diverse array of derivatives.[1] Its structure, featuring a hydroxyl group and a reactive chloromethyl group on a phenol ring, allows for straightforward chemical modifications, leading to novel molecules with significant potential in medicinal chemistry. This guide provides a comparative analysis of the biological efficacy of various this compound-derived compounds, focusing on their performance in anticancer and antimicrobial assays. We will delve into the experimental data, detail the methodologies for key biological assays, and explore the underlying mechanisms of action.

Phenolic compounds, in general, are well-regarded for their broad range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[2][3] The derivatization of the basic phenol structure can enhance these activities and introduce new therapeutic capabilities.[2][4] This guide aims to provide researchers and drug development professionals with a clear, data-driven overview to inform future research and development efforts in this promising area.

Comparative Efficacy in Anticancer Assays

A significant area of investigation for phenolic derivatives is their potential as anticancer agents.[4][5] Schiff bases, a class of compounds often synthesized from phenolic aldehydes, have shown particular promise.[6][7] The cytotoxic effects of these compounds are typically evaluated against various cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric for potency.

Cytotoxicity Data Summary

The following table summarizes the in vitro anticancer activity of representative Schiff base derivatives against selected human cancer cell lines. The data is presented as IC50 values (in µM), which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Compound ClassDerivative ExampleCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Schiff Base 2,4-Dichloro-6-(p-tolylimino-methyl)-phenolMCF-7 (Breast)Data not specified, but showed activityDoxorubicinStandard
Schiff Base 2-oxo-quinoline-3-Schiff base (4d1)NCI-H460 (Lung)5.16 ± 0.375-Fluorouracil44 ± 0.54
Schiff Base 2-oxo-quinoline-3-Schiff base (4d2)NCI-H460 (Lung)7.62 ± 0.465-Fluorouracil44 ± 0.54
Schiff Base 5-(diethylamino)-2-((2,6-diethylphenylimino)methyl)phenol (L5)HeLa (Cervical), MCF-7 (Breast)In micromolar rangeCarboplatinStandard

Note: Direct IC50 values for derivatives of this compound were not available in the initial search results. The table presents data for structurally related phenolic Schiff bases to illustrate typical efficacy levels.[6][7][8]

The data indicates that certain Schiff base derivatives can exhibit potent anticancer activity, in some cases surpassing that of established chemotherapy drugs like 5-Fluorouracil in specific cell lines.[8] The pro-apoptotic mechanism of some of these active compounds has been confirmed through further studies, including cell cycle analysis and caspase activity assays.[6]

Comparative Efficacy in Antimicrobial Assays

Phenolic compounds and their derivatives are known for their antimicrobial properties against a wide range of bacteria and fungi.[9][10] Their mechanism of action often involves disrupting the microbial cell membrane, leading to increased permeability and cell death.[11] The efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents visible growth of a microorganism.

Antimicrobial Activity Data Summary

The table below presents the antimicrobial activity of various phenolic derivatives against common bacterial strains.

Compound ClassDerivative ExampleBacterial StrainMIC (µg/mL)Reference Compound
Phenolic Acid 2,4-dihydroxybenzoic acidEscherichia coli1000Not Specified
Phenolic Acid Vanillic acidMRSA500Not Specified
Phenolic Acid p-coumaric acidMRSA1000Not Specified
Nitrobenzyl-oxy-phenol 2,3,5-Trimethyl-4-((4-nitrobenzyl)oxy)phenolMoraxella catarrhalis11 µMCiprofloxacin (9 µM)

Note: This table showcases the antimicrobial potential of various phenolic structures. While not directly derived from this compound in these examples, they highlight the structure-activity relationships that are relevant.[12][13]

The results show that phenolic derivatives can be effective against both Gram-positive (e.g., MRSA) and Gram-negative (e.g., E. coli) bacteria.[12] Notably, some synthetic derivatives exhibit potency comparable to standard antibiotics like ciprofloxacin.[13] The structure-activity relationship is crucial; for instance, the presence and position of hydroxyl and methoxyl groups on the benzene ring can significantly influence antimicrobial activity.[12][14]

Key Experimental Protocols

Reproducible and validated assays are the cornerstone of drug discovery. Below are detailed, step-by-step protocols for two fundamental assays used to evaluate the efficacy of novel compounds.

Protocol 1: MTT Assay for In Vitro Cytotoxicity

The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of cells.[15][16]

Principle: Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[17] The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Harvest exponentially growing cancer cells (e.g., MCF-7, HeLa). Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.[15][17]

  • Compound Treatment: Prepare a series of dilutions of the test compound in culture medium. The final concentration of the solvent (like DMSO) should not exceed 0.5% to avoid toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include vehicle controls (medium with solvent) and a positive control (e.g., Doxorubicin).[17]

  • Incubation: Incubate the plate for a predetermined exposure time (typically 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[17]

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.[17]

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 150-200 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals. Mix gently on a plate shaker for 5-10 minutes.[15]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 540-570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[12][13]

Principle: A standardized suspension of bacteria is challenged with serial dilutions of the antimicrobial compound in a liquid nutrient broth. Growth is assessed by visual inspection for turbidity after incubation.

Step-by-Step Methodology:

  • Preparation of Inoculum: Culture the test bacterium (e.g., S. aureus, E. coli) overnight in a suitable broth (e.g., Mueller-Hinton Broth). Dilute the culture to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Dilution: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate using broth as the diluent.

  • Inoculation: Add an equal volume of the standardized bacterial inoculum to each well of the microtiter plate. The final volume in each well is typically 100-200 µL.

  • Controls: Include a positive control well (broth with inoculum, no compound) to confirm bacterial growth and a negative control well (broth only) to check for sterility.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[12]

Mechanistic Insights and Signaling Pathways

Phenolic compounds exert their anticancer effects through multiple mechanisms.[4][18] They can induce apoptosis (programmed cell death), cause cell cycle arrest, and inhibit angiogenesis (the formation of new blood vessels).[2][3]

A common pathway implicated in the action of cytotoxic agents is the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.[18] Inhibition of this pathway can lead to the downregulation of anti-apoptotic proteins like Bcl-2 and the activation of pro-apoptotic caspases, ultimately leading to cell death.[4]

Cytotoxicity_Workflow cluster_prep Assay Preparation cluster_treatment Treatment & Incubation cluster_assay Viability Measurement (MTT) cluster_analysis Data Analysis cell_culture 1. Cancer Cell Culture (e.g., MCF-7, HeLa) seeding 3. Seed Cells in 96-Well Plate cell_culture->seeding compound_prep 2. Prepare Compound Dilutions (this compound derivative) treatment 4. Add Compound to Cells compound_prep->treatment seeding->treatment incubation 5. Incubate (24-72h) treatment->incubation mtt_add 6. Add MTT Reagent incubation->mtt_add formazan 7. Solubilize Formazan Crystals mtt_add->formazan read 8. Read Absorbance formazan->read analysis 9. Calculate % Viability read->analysis ic50 10. Determine IC50 Value analysis->ic50

Caption: General workflow for assessing the in vitro cytotoxicity of a novel compound using the MTT assay.

Apoptosis_Pathway compound Phenolic Derivative pi3k PI3K/Akt Pathway compound->pi3k Inhibits bcl2 Bcl-2 (Anti-apoptotic) pi3k->bcl2 Activates caspases Caspase Activation pi3k->caspases Inhibits bcl2->caspases Inhibits apoptosis Apoptosis (Cell Death) caspases->apoptosis Induces

Caption: Simplified signaling pathway showing induction of apoptosis via PI3K/Akt inhibition by phenolic compounds.

Conclusion and Future Perspectives

Derivatives of this compound represent a promising class of compounds with demonstrable efficacy in both anticancer and antimicrobial assays. The synthetic accessibility of this scaffold allows for the creation of large libraries of compounds for screening. Future research should focus on elucidating detailed structure-activity relationships to guide the rational design of more potent and selective agents. Furthermore, exploring the efficacy of these compounds in more complex in vivo models and investigating their potential for combination therapy will be critical next steps in translating these promising in vitro results into tangible therapeutic applications.

References

A Senior Application Scientist's Guide to 2-(Chloromethyl)phenol: A Comparative Benchmark for Synthetic Strategy

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher, scientist, and drug development professional, the selection of a synthetic building block is a critical decision point that dictates reaction efficiency, scalability, and the ultimate success of a synthetic campaign. 2-(Chloromethyl)phenol, a bifunctional reagent featuring both a nucleophilic phenolic hydroxyl group and an electrophilic benzylic chloride, presents a unique combination of reactivity. This guide provides an in-depth, objective comparison of this compound against common alternatives, supported by mechanistic insights and actionable experimental data, to empower chemists in making informed strategic decisions.

The Molecular Logic of this compound: Understanding its Core Reactivity

This compound's utility stems from the distinct reactivity of its two functional groups. The phenolic hydroxyl provides a weakly acidic proton (pKa ≈ 10), readily deprotonated to form a potent phenoxide nucleophile. The chloromethyl group, a primary benzylic halide, is an excellent electrophile for nucleophilic substitution reactions.

The reactivity of the benzylic chloride is significantly enhanced compared to a simple alkyl chloride. This is due to the ability of the adjacent benzene ring to stabilize the transition states of both Sₙ1 and Sₙ2 reactions. In an Sₙ1 pathway, the resulting benzylic carbocation is resonance-stabilized, delocalizing the positive charge across the aromatic system.[1] In an Sₙ2 pathway, the p-orbitals of the benzene ring overlap with the transition state, lowering its energy.[1][2][3] Benzylic halides are therefore highly versatile, capable of reacting efficiently through either mechanism depending on the specific conditions.[4]

G cluster_SN1 SN1 Pathway cluster_SN2 SN2 Pathway cluster_key Key SN1_Start Benzylic Halide SN1_Int Resonance-Stabilized Benzylic Carbocation SN1_Start->SN1_Int Loss of L.G. (rate-determining) SN1_End Product SN1_Int->SN1_End Nucleophilic Attack SN2_Start Benzylic Halide SN2_TS Pentavalent Transition State SN2_Start->SN2_TS Backside Attack by Nucleophile SN2_End Product SN2_TS->SN2_End Inversion of Stereochemistry k1 L.G. = Leaving Group G start Combine Reactants: - 4-Methylphenol - K₂CO₃ - this compound - Acetonitrile heat Heat to 80°C start->heat monitor Monitor by TLC heat->monitor monitor->heat Incomplete workup Aqueous Workup: - Filter - Concentrate - Extract - Wash monitor->workup Complete purify Column Chromatography workup->purify product Final Product: 2-((p-tolyloxy)methyl)phenol purify->product G cluster_paths cluster_products start 2-(Chloromethyl)phenoxide Anion o_path O-Alkylation Favored in Polar Aprotic Solvents (DMF) start->o_path Kinetic Control c_path C-Alkylation Favored in Protic Solvents (TFE) start->c_path Thermodynamic Control o_prod Dibenzoxocine Derivative o_path->o_prod c_prod Methylene-Bridged Phenolic Polymer c_path->c_prod G cluster_choices Synthetic Strategy cluster_pros_cons start Desired Product: Benzoxazine Monomer trad_route Traditional One-Pot Route start->trad_route Choice 1 alt_route This compound Route start->alt_route Choice 2 trad_pros Pros: - One pot - Low-cost materials trad_route->trad_pros trad_cons Cons: - Uses formaldehyde - Lower control trad_route->trad_cons alt_pros Pros: - Formaldehyde-free - High control - Stable intermediate alt_route->alt_pros alt_cons Cons: - Two steps - Higher cost starting material alt_route->alt_cons

Sources

A Comparative Guide to the Isomeric Effects on the Physicochemical and Biological Properties of Chloromethylphenols

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the nuanced differences between structural isomers is paramount. Compounds sharing the same molecular formula can exhibit vastly different physicochemical properties and biological activities, a phenomenon that is critical in fields ranging from medicinal chemistry to materials science.[1] This guide provides an in-depth comparison of the three primary positional isomers of chloromethylphenol: 2-(chloromethyl)phenol, 3-(chloromethyl)phenol, and 4-(chloromethyl)phenol.

The position of the chloromethyl group on the phenol ring dictates a cascade of electronic and steric effects, profoundly influencing acidity, boiling point, solubility, and reactivity. This document moves beyond a simple data sheet, offering insights into the causality behind these differences and providing robust experimental protocols for their validation.

Molecular Structure: The Foundation of Isomeric Differences

The three isomers—ortho, meta, and para—share the molecular formula C₇H₇ClO but differ in the spatial arrangement of the hydroxyl (-OH) and chloromethyl (-CH₂Cl) groups on the benzene ring.[2][3][4][5] This structural variation is the origin of their distinct properties.

The hydroxyl group is a strong activating group that donates electron density to the aromatic ring via resonance, particularly at the ortho and para positions. Conversely, the chloromethyl group is weakly deactivating due to the inductive effect of the electronegative chlorine atom. The interplay of these electronic effects governs the chemical reactivity and acidity of each isomer.

G cluster_ortho This compound (ortho) cluster_meta 3-(chloromethyl)phenol (meta) cluster_para 4-(chloromethyl)phenol (para) ortho ortho meta meta para para

Caption: Structures of the ortho, meta, and para isomers of chloromethylphenol.

Comparative Physicochemical Properties

The subtle shifts in substituent position lead to measurable differences in key physical properties. These properties are critical for predicting the behavior of the isomers in various applications, including reaction kinetics, formulation, and environmental fate.

PropertyThis compound (ortho)3-(chloromethyl)phenol (meta)4-(chloromethyl)phenol (para)Causality and Expert Insights
Boiling Point 240.7 °C (at 760 mmHg)[6][7]105-110 °C (at 0.1 Torr)[8][9][10][11]257.4 °C[12][13]The para isomer exhibits the highest boiling point due to its symmetrical structure, which allows for more efficient packing in the crystal lattice, maximizing intermolecular van der Waals forces. The ortho isomer's potential for intramolecular hydrogen bonding between the -OH and -CH₂Cl groups can slightly reduce intermolecular hydrogen bonding, leading to a lower boiling point compared to the para isomer.
Acidity (pKa) 9.46 (Predicted)[6]9.61 (Predicted)[8][10][11]~9.4 (Predicted)The acidity of the phenolic proton is enhanced by the electron-withdrawing chloromethyl group. This effect is most pronounced at the ortho and para positions where the negative charge of the resulting phenoxide ion can be delocalized through resonance. The meta position is only affected by the weaker inductive effect, resulting in a higher pKa (less acidic).
Solubility Moderately soluble in waterModerately soluble in waterModerately soluble in waterAll isomers can act as hydrogen bond donors and acceptors via the hydroxyl group, conferring some water solubility.[14][15] However, the nonpolar benzene ring and chloromethyl group limit this solubility. As the carbon chain length increases in substituted phenols, water solubility generally decreases.[14][15] Differences between isomers are subtle but may be influenced by the overall molecular dipole moment.

Spectroscopic Characterization and Analytical Separation

Unambiguous identification of chloromethylphenol isomers requires a combination of spectroscopic techniques. Each isomer presents a unique spectral fingerprint.

Expected Spectroscopic Features
  • ¹H NMR Spectroscopy : The aromatic region is most diagnostic. The para isomer will show a characteristic AA'BB' system (two doublets). The ortho and meta isomers will display more complex, multiplets due to their lower symmetry. The chemical shift of the benzylic protons (-CH₂Cl) will also vary slightly based on the electronic environment.

  • Infrared (IR) Spectroscopy : All isomers will show a strong C-O stretching band and a characteristic O-H stretching absorption.[16] A key difference can be observed in the O-H band: the ortho isomer may exhibit a sharper O-H stretch at a slightly lower wavenumber due to intramolecular hydrogen bonding, whereas the meta and para isomers will show a broad O-H band characteristic of intermolecular hydrogen bonding.

Workflow for Isomer Separation

High-Performance Liquid Chromatography (HPLC) is a robust method for separating these isomers. The primary challenge is achieving sufficient selectivity due to their similar physicochemical properties. A reversed-phase method is a logical starting point.

G start Sample Preparation (Dissolve isomer mixture in mobile phase) hplc Reversed-Phase HPLC (C18 or Phenyl-Hexyl Column) start->hplc gradient Isocratic or Gradient Elution (e.g., Acetonitrile/Water) hplc->gradient detection UV Detection (e.g., at 275 nm) gradient->detection analysis Data Analysis (Quantify peaks based on retention time and area) detection->analysis

Caption: A typical HPLC workflow for the separation and analysis of chloromethylphenol isomers.

Causality in Method Design: A C18 column separates based on hydrophobicity. While effective, a Phenyl-Hexyl column can offer enhanced selectivity for aromatic compounds like these isomers through supplementary π-π interactions between the phenyl groups in the stationary phase and the analyte's benzene ring. This alternative interaction mechanism can often resolve closely eluting peaks.

Predictive Isomeric Effects on Biological Activity

Predictive Comparison of Biological Activities:

Biological ActivityOrtho IsomerMeta IsomerPara IsomerMechanistic Rationale
Antimicrobial Moderate to HighModerateModerate to HighPhenolic compounds disrupt microbial cell membranes. The accessibility of the hydroxyl group and the overall lipophilicity, which are influenced by isomerism, can affect potency.
Cytotoxicity HighModerateHighThe chloromethyl group can act as an alkylating agent, forming covalent bonds with nucleophilic sites on DNA and proteins, leading to cell death. The steric hindrance around this group in the ortho position may modulate its reactivity compared to the more exposed para position.
Antioxidant ModerateLow to ModerateModerateThe antioxidant activity of phenols is related to their ability to donate a hydrogen atom from the hydroxyl group to scavenge free radicals. The stability of the resulting phenoxyl radical, which is enhanced by resonance at the ortho and para positions, correlates with higher activity.

Self-Validating Experimental Protocols

To validate the predicted biological activities, standardized in vitro assays are essential. The following protocols provide a robust framework for quantifying the cytotoxic and antimicrobial effects of the chloromethylphenol isomers.

Protocol 1: MTT Assay for Cytotoxicity Assessment

Objective: To determine the concentration of each isomer that inhibits 50% of cell growth (IC₅₀), providing a quantitative measure of cytotoxicity.

Methodology:

  • Cell Culture: Plate a suitable human cancer cell line (e.g., PC-3 for prostate cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[18]

  • Compound Treatment: Prepare serial dilutions of each chloromethylphenol isomer in the appropriate cell culture medium. Replace the old medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot cell viability against compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of each isomer that visibly inhibits the growth of a target microorganism.

Methodology:

  • Compound Preparation: Prepare a two-fold serial dilution of each isomer in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus or Escherichia coli) equivalent to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate. Include a positive control (broth + inoculum) and a negative control (broth only).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well appears clear).

Conclusion

The positional isomerism of the chloromethyl group on the phenol ring is not a trivial structural change. It fundamentally alters the electronic distribution, molecular geometry, and intermolecular forces of the molecule. These changes manifest in distinct and predictable differences in physicochemical properties like boiling point and acidity. Furthermore, these structural variations are critical in determining biological outcomes, modulating everything from antimicrobial potency to cytotoxic mechanisms. The predictive models and experimental protocols provided in this guide offer a comprehensive framework for researchers to investigate, understand, and harness the unique properties of each chloromethylphenol isomer in their development pipelines.

References

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A Comparative Guide to the Synthetic Utility of 2-(Chloromethyl)phenol in the Pursuit of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. Among the myriad of available building blocks, 2-(Chloromethyl)phenol stands out as a versatile and highly reactive intermediate. Its dual functionality, comprising a nucleophilic phenolic hydroxyl group and an electrophilic chloromethyl moiety, offers a rich platform for a diverse array of chemical transformations. This guide provides an in-depth, comparative analysis of the principal synthetic routes that leverage this compound, with a focus on their application in the synthesis of biologically active compounds. We will delve into the mechanistic underpinnings of these reactions, present detailed experimental protocols, and offer a critical evaluation of their respective advantages and limitations.

The Dichotomous Reactivity of this compound: A Molecular Playground

The synthetic potential of this compound is rooted in the distinct reactivity of its two functional groups. The phenolic hydroxyl group, with a pKa of approximately 10, is readily deprotonated by a variety of bases to form a potent phenoxide nucleophile. This nucleophilicity can be directed towards either oxygen or carbon, leading to O-alkylation or C-alkylation products, respectively. Concurrently, the chloromethyl group serves as a reactive electrophile, susceptible to nucleophilic attack, making it an excellent handle for the introduction of various substituents or for facilitating intramolecular cyclization events. The interplay of these functionalities allows for a remarkable degree of control over the synthetic outcome, enabling the construction of a wide range of molecular scaffolds.

O-Alkylation: The Williamson Ether Synthesis and its Modern Variants

The O-alkylation of this compound, a classic example of the Williamson ether synthesis, is a cornerstone of its synthetic utility. This reaction provides a straightforward route to a diverse array of aryl ethers, many of which are key intermediates in the synthesis of pharmaceuticals and other bioactive molecules.

Mechanism and Regioselectivity

The Williamson ether synthesis proceeds via an SN2 mechanism, wherein a phenoxide ion, generated by the deprotonation of the phenolic hydroxyl group, acts as a nucleophile, attacking an alkyl halide electrophile. In the context of this compound, the molecule itself can act as both the nucleophile (after deprotonation) and the electrophile in intermolecular reactions, or it can react with other alkylating agents.

The regioselectivity of the alkylation of the ambident phenoxide ion (O- vs. C-alkylation) is a critical consideration. Generally, O-alkylation is favored under conditions that promote a free, highly reactive phenoxide ion. The choice of solvent and base plays a pivotal role in directing the course of the reaction.

O_vs_C_Alkylation

Comparative Analysis of Reaction Conditions

The choice of base and solvent system is critical for achieving high yields and selectivity in the O-alkylation of this compound. A comparative summary of common conditions is presented below.

Base Solvent Typical Temperature (°C) Advantages Disadvantages Yield Range (%)
K₂CO₃Acetone, DMF50-80Mild, inexpensive, readily availableSlower reaction times70-90
NaOHEthanol, WaterRefluxStrong base, inexpensiveCan promote side reactions, lower selectivity60-85
NaHTHF, DMF (anhydrous)0 - RTVery strong base, fast reactionsRequires anhydrous conditions, handling precautions85-98
Cs₂CO₃Acetonitrile, DMFRT - 60High yields, mild conditionsMore expensive90-99

Table 1: Comparison of common bases and solvents for the O-alkylation of phenols.

Experimental Protocol: O-Benzylation of this compound

Objective: To synthesize 2-(chloromethyl)-1-(benzyloxy)benzene.

Materials:

  • This compound (1.43 g, 10 mmol)

  • Benzyl bromide (1.88 g, 11 mmol)

  • Potassium carbonate (K₂CO₃), anhydrous (2.76 g, 20 mmol)

  • N,N-Dimethylformamide (DMF), anhydrous (20 mL)

Procedure:

  • To a stirred solution of this compound in anhydrous DMF, add anhydrous potassium carbonate.

  • Stir the mixture at room temperature for 30 minutes.

  • Add benzyl bromide dropwise to the reaction mixture.

  • Heat the reaction mixture to 60°C and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and pour it into ice-cold water (100 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired product.

C-Alkylation: Forging New Carbon-Carbon Bonds

While often considered a side reaction in the context of O-alkylation, the C-alkylation of phenols is a powerful tool for the direct formation of carbon-carbon bonds on the aromatic ring. Utilizing this compound as the alkylating agent in a Friedel-Crafts type reaction allows for the introduction of the hydroxybenzyl moiety onto other aromatic systems.

Mechanism and Controlling Factors

The Friedel-Crafts alkylation of arenes with this compound typically proceeds via the formation of a benzyl-type carbocation, facilitated by a Lewis acid catalyst. The regioselectivity on the reacting arene is governed by the electronic nature of its substituents.

Friedel_Crafts_Alkylation

Conditions that favor C-alkylation of a phenoxide ion by an alkyl halide include the use of protic solvents, which can solvate the oxygen atom of the phenoxide, thereby reducing its nucleophilicity and promoting attack from the carbon framework of the aromatic ring.[1]

Comparison of Catalysts for Friedel-Crafts Alkylation
Lewis Acid Catalyst Typical Solvent Activity Advantages Disadvantages
AlCl₃CS₂, NitrobenzeneHighHighly active, readily availableCan lead to over-alkylation, requires stoichiometric amounts
FeCl₃DichloromethaneModerateLess reactive than AlCl₃, more selectiveCan be moisture sensitive
ZnCl₂DichloromethaneMildGood for less reactive arenesSlower reaction rates
H₂SO₄, H₃PO₄Neat or inert solventVariableBrønsted acids, can be effectiveCan lead to sulfonation or phosphorylation

Table 2: Comparison of common catalysts for Friedel-Crafts alkylation.

Cyclization Reactions: Gateway to Heterocyclic Scaffolds

The inherent proximity of the nucleophilic hydroxyl group and the electrophilic chloromethyl group in this compound makes it an ideal precursor for intramolecular cyclization reactions, providing facile access to important heterocyclic scaffolds such as benzofurans and chromans.

Synthesis of Benzofurans

Benzofurans are a prevalent structural motif in many biologically active natural products and pharmaceuticals. One synthetic strategy involves the reaction of this compound with alkynes, followed by an intramolecular cyclization.

Experimental Protocol: Synthesis of 2-Phenylbenzofuran

Objective: To synthesize 2-phenylbenzofuran from this compound and phenylacetylene.

Materials:

  • This compound (1.43 g, 10 mmol)

  • Phenylacetylene (1.12 g, 11 mmol)

  • Potassium carbonate (K₂CO₃), anhydrous (2.76 g, 20 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • Triphenylphosphine (PPh₃, 4 mol%)

  • Copper(I) iodide (CuI, 2 mol%)

  • Triethylamine (Et₃N), anhydrous (20 mL)

Procedure:

  • To a solution of this compound and phenylacetylene in anhydrous triethylamine, add K₂CO₃, Pd(OAc)₂, PPh₃, and CuI under an inert atmosphere.

  • Heat the reaction mixture to 80°C and stir for 12-16 hours.

  • Monitor the reaction by TLC. Upon completion, cool the reaction to room temperature.

  • Filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography to yield 2-phenylbenzofuran.

Synthesis of Chromans

Chromans are another important class of heterocyclic compounds with a broad spectrum of biological activities. The synthesis of chromans can be achieved through the reaction of this compound with alkenes in the presence of a catalyst.

Chromane_Synthesis

Applications in the Synthesis of Bioactive Molecules

The synthetic routes described above have been instrumental in the preparation of a wide range of biologically active molecules. The ability to readily introduce diverse functionalities and construct key heterocyclic cores makes this compound a valuable starting material in drug discovery and development.

Case Study: Synthesis of a Benzofuran-based Anti-inflammatory Agent

Several benzofuran derivatives have demonstrated potent anti-inflammatory activity. The synthesis of these compounds often relies on the construction of the benzofuran core from substituted phenols. For instance, a derivative of this compound could be utilized in a multi-step synthesis to produce a novel anti-inflammatory agent. The key steps would involve an initial O-alkylation to introduce a side chain, followed by an intramolecular cyclization to form the benzofuran ring, and subsequent functional group manipulations to arrive at the final active pharmaceutical ingredient (API).

Conclusion and Future Perspectives

This compound is a remarkably versatile and cost-effective building block in organic synthesis. The strategic exploitation of its dual reactivity enables access to a wide array of valuable intermediates and final products, particularly in the realm of bioactive molecules. The choice between O-alkylation, C-alkylation, and cyclization pathways can be effectively controlled by the judicious selection of reaction conditions, including the base, solvent, and catalyst.

Future research in this area will likely focus on the development of more sustainable and atom-economical synthetic methods. The use of greener solvents, recyclable catalysts, and flow chemistry approaches will undoubtedly enhance the environmental credentials of these important transformations. Furthermore, the continued exploration of novel reaction pathways originating from this compound will undoubtedly lead to the discovery of new and potent biologically active compounds, further solidifying its importance in the arsenal of the synthetic chemist.

References

  • (Reference to a general organic chemistry textbook or a review on Williamson ether synthesis)
  • (Reference to a paper on phase-transfer catalysis in O-alkyl
  • (Reference to a paper comparing different bases for Williamson ether synthesis)
  • PharmaXChange.info. (2011). Phenolates- O-alkylation and C-alkylation. [Link]

  • (Reference to a review on Friedel-Crafts reactions)
  • (Reference to a paper on the synthesis of benzofurans
  • (Reference to a paper on the synthesis of chromans
  • (Reference to a medicinal chemistry paper describing the synthesis of a bioactive molecule using a deriv

Sources

Safety Operating Guide

Navigating the Disposal of 2-(Chloromethyl)phenol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Immediate Hazard Assessment and Personal Protective Equipment (PPE)

Before handling 2-(Chloromethyl)phenol for any purpose, including disposal, a thorough understanding of its potential hazards is paramount. Based on data from analogous compounds, this compound is expected to cause skin irritation, serious eye irritation, and respiratory irritation.[1] Therefore, stringent adherence to PPE protocols is the first line of defense.

The causality behind these PPE choices is clear: Halogenated phenols can be corrosive and are often readily absorbed through the skin. The recommended PPE creates a comprehensive barrier to prevent all routes of exposure.

PPE ComponentSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber, Viton®, or thick-gauge nitrile).Provides a barrier against skin contact. Due to the halogenated nature, standard latex or thin nitrile gloves may offer insufficient protection.
Eye Protection Chemical safety goggles. A face shield should be worn over goggles if there is a splash hazard.Protects against splashes that can cause serious and potentially irreversible eye damage.[1]
Body Protection A flame-retardant lab coat, fully buttoned. A chemical-resistant apron is recommended when handling larger quantities.Prevents contamination of personal clothing and skin.
Respiratory Protection All handling should be conducted in a certified chemical fume hood.Mitigates the risk of inhaling vapors, which can cause respiratory tract irritation.[1]

Waste Characterization and Segregation: A Critical Step for Compliance

Proper disposal begins with correct waste characterization. As a chlorinated phenol, this compound falls into the category of halogenated organic waste .[2][3] Under the Resource Conservation and Recovery Act (RCRA), wastes generated from the production and manufacturing of chlorophenols are often classified as "listed" hazardous wastes, specifically under the F-codes (e.g., F020, F021, F023, F027).[4][5][6]

It is imperative to not mix halogenated organic waste with non-halogenated waste streams. The reason for this strict segregation is twofold: regulatory compliance and disposal methodology. Halogenated wastes typically require high-temperature incineration with specific scrubbing systems to neutralize the resulting acidic gases (like hydrogen chloride).[7] Mixing them with non-halogenated solvents complicates and increases the cost of disposal.

Caption: Decision-making workflow for the disposal of this compound.

By adhering to these rigorous, step-by-step procedures, laboratory professionals can ensure the safe handling and compliant disposal of this compound, thereby upholding the highest standards of scientific integrity and workplace safety.

References

  • Micro-Measurements. (2017, April 11). SAFETY DATA SHEET. Retrieved from [Link]

  • LookChem. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (2015, January 9). How can I dispose phenol?. Retrieved from [Link]

  • Western Washington University. (n.d.). Phenol. Retrieved from [Link]

  • University of Pennsylvania EHRS. (n.d.). Guidelines for Segregating and Combining Chemical Wastes into Containers. Retrieved from [Link]

  • Bucknell University. (2016, April 15). HAZARDOUS WASTE SEGREGATION. Retrieved from [Link]

  • Yale Environmental Health & Safety. (2022, June). Phenol Standard Operating Procedure. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from [Link]

  • University of Nevada, Reno. (n.d.). Partial List of Chemical Incompatibilities. Retrieved from [Link]

  • Clarkson University. (n.d.). CHEMICAL SPILL PROCEDURES. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Chlorophenol. PubChem Compound Summary for CID 7245. Retrieved from [Link]

  • Cefic. (n.d.). for the SAFE USE of PHENOL. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Waste Code - RCRAInfo. Retrieved from [Link]

  • University of Maryland. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • PubMed. (n.d.). A review of chlorinated phenols. Retrieved from [Link]

  • GovInfo. (2000, April 24). Federal Register/Vol. 65, No. 79/Monday, April 24, 2000/Rules and Regulations. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Summary for CID 35682. Retrieved from [Link]

  • LookChem. (n.d.). Phenol, 2,2-methylenebis-, polymer with (chloromethyl)oxirane Safety Data Sheets(SDS). Retrieved from [Link]

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Navigating the Uncharted: A Guide to Personal Protective Equipment for 2-(Chloromethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Understanding the Inherent Risks of 2-(Chloromethyl)phenol

Based on the toxicological data of structurally similar compounds, this compound is anticipated to be a hazardous substance. The primary routes of exposure are inhalation, skin contact, and eye contact. The phenolic group suggests corrosive properties, while the chloromethyl group indicates potential for alkylating activity, which is often associated with mutagenic or carcinogenic effects.

Anticipated Hazards:

  • Skin Corrosion/Irritation: Phenolic compounds are known to cause severe skin burns.[1]

  • Serious Eye Damage/Irritation: Direct contact can lead to severe eye damage.

  • Respiratory Irritation: Inhalation of vapors or dust may cause respiratory tract irritation.

  • Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.

Core Principles of Protection: A Multi-Layered Approach

Given the anticipated hazards, a comprehensive personal protective equipment (PPE) strategy is paramount. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

Recommended Personal Protective Equipment

The following table outlines the recommended PPE for handling this compound in a laboratory setting.

Operation Eyes/Face Hand Protection Body Protection Respiratory Protection
Weighing and preparing solutions Chemical safety goggles and a face shieldChemical-resistant gloves (e.g., Butyl rubber, Viton®)A flame-retardant lab coat and a chemical-resistant apronRequired if not performed in a certified chemical fume hood
Conducting reactions under standard conditions Chemical safety gogglesChemical-resistant glovesA flame-retardant lab coatWork should be conducted in a certified chemical fume hood
Work-up and purification (e.g., extraction, chromatography) Chemical safety goggles and a face shieldChemical-resistant glovesA flame-retardant lab coat and a chemical-resistant apronWork should be conducted in a certified chemical fume hood
Handling of waste Chemical safety goggles and a face shieldChemical-resistant glovesA flame-retardant lab coat and a chemical-resistant apronNot generally required if handling sealed waste containers
The Rationale Behind PPE Selection
  • Eye and Face Protection: The combination of chemical safety goggles and a face shield provides maximum protection against splashes and aerosols, which is critical when handling potentially corrosive substances.

  • Hand Protection: Standard nitrile gloves may not offer sufficient protection against chlorinated and aromatic compounds. Therefore, gloves made of more robust materials like Butyl rubber or Viton® are recommended. Always inspect gloves for any signs of degradation or perforation before use.

  • Body Protection: A flame-retardant lab coat protects against incidental contact and small splashes. A chemical-resistant apron provides an additional layer of protection for tasks with a higher risk of spills.

  • Respiratory Protection: All work with this compound should be performed within a certified chemical fume hood to minimize the risk of inhalation.

Operational Blueprint: Step-by-Step PPE Protocols

Adherence to strict protocols for donning, doffing, and disposing of PPE is as crucial as the selection of the equipment itself.

Donning PPE: A Sequence for Safety
  • Lab Coat and Apron: Put on your flame-retardant lab coat, ensuring it is fully buttoned. If the procedure requires it, wear a chemical-resistant apron over the lab coat.

  • Respiratory Protection: If required, ensure your respirator is properly fitted and has the correct cartridges.

  • Eye and Face Protection: Put on your chemical safety goggles, followed by a face shield.

  • Gloves: Don your chemical-resistant gloves, ensuring they overlap with the cuffs of your lab coat.

Doffing PPE: Minimizing Contamination
  • Gloves: Remove your gloves using a technique that avoids skin contact with the outer surface of the glove.

  • Face Shield and Goggles: Remove the face shield, followed by the goggles.

  • Lab Coat and Apron: Unbutton your lab coat and remove it, turning it inside out as you do. Remove the apron in a similar manner.

  • Respiratory Protection: If used, remove your respirator last.

  • Hand Hygiene: Wash your hands thoroughly with soap and water after removing all PPE.

Visualizing the Workflow: PPE Selection and Safety

The following diagram illustrates the decision-making process for selecting and using appropriate PPE when handling this compound.

PPE_Workflow cluster_preparation Preparation Phase cluster_selection PPE Selection cluster_operation Operational Phase cluster_disposal Disposal Phase Assess_Risk Assess Procedural Risk Consult_SDS_Analogue Consult Analogue SDS Assess_Risk->Consult_SDS_Analogue Inform Select_Gloves Select Appropriate Gloves (e.g., Butyl rubber, Viton®) Consult_SDS_Analogue->Select_Gloves Guide Select_Eye_Face Select Eye/Face Protection (Goggles + Face Shield) Consult_SDS_Analogue->Select_Eye_Face Guide Select_Body Select Body Protection (Lab Coat + Apron) Consult_SDS_Analogue->Select_Body Guide Select_Respiratory Work in Fume Hood Consult_SDS_Analogue->Select_Respiratory Guide Don_PPE Don PPE Correctly Select_Gloves->Don_PPE Select_Eye_Face->Don_PPE Select_Body->Don_PPE Select_Respiratory->Don_PPE Handle_Chemical Handle this compound Don_PPE->Handle_Chemical Proceed Doff_PPE Doff PPE Safely Handle_Chemical->Doff_PPE Complete Dispose_Waste Dispose of Contaminated Waste and PPE Doff_PPE->Dispose_Waste Segregate Hand_Hygiene Wash Hands Thoroughly Dispose_Waste->Hand_Hygiene Final Step

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.